molecular formula C7H15NO2 B1272357 (S)-3-Amino-5-methyl-hexanoic acid CAS No. 22818-43-5

(S)-3-Amino-5-methyl-hexanoic acid

Cat. No.: B1272357
CAS No.: 22818-43-5
M. Wt: 145.2 g/mol
InChI Key: MLYMSIKVLAPCAK-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-5-methylhexanoic acid is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYMSIKVLAPCAK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375813
Record name (S)-3-Amino-5-methyl-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22818-43-5
Record name (S)-3-Amino-5-methyl-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Amino-5-methyl-hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Amino-5-methylhexanoic acid, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6F7K5U7XB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Amino-5-methylhexanoic Acid: Structure, Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-5-methylhexanoic acid, widely known by its non-proprietary name Pregabalin, is a potent gabapentinoid and a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Despite its structural similarity to GABA, its mechanism of action is distinct and does not involve direct interaction with GABA receptors.[1] Initially synthesized as a potential anticonvulsant, its therapeutic applications have expanded significantly, establishing it as a key pharmaceutical agent for managing neuropathic pain, epilepsy, fibromyalgia, and generalized anxiety disorder.[2] The biological activity of 3-amino-5-methylhexanoic acid resides almost exclusively in the (S)-enantiomer, making stereospecific synthesis and analysis paramount in its development and manufacturing.[3]

This guide provides a comprehensive technical overview of (S)-3-Amino-5-methylhexanoic acid, detailing its chemical structure, physicochemical properties, spectroscopic and crystallographic data, synthesis methodologies, mechanism of action, and analytical quality control procedures.

Part 1: Chemical Structure and Stereochemistry

The fundamental structure of (S)-3-Amino-5-methylhexanoic acid is a γ-amino acid with an isobutyl group at the 3-position. The stereochemistry at the C3 carbon is crucial for its pharmacological activity.

  • IUPAC Name: (3S)-3-(aminomethyl)-5-methylhexanoic acid[4]

  • CAS Number: 148553-50-8[4]

  • Molecular Formula: C₈H₁₇NO₂[4]

  • Molecular Weight: 159.23 g/mol [4]

The molecule's structure confers zwitterionic properties, allowing it to exist as a crystalline solid with high water solubility. The chiral center at the C3 position dictates the specific three-dimensional arrangement essential for high-affinity binding to its biological target.

Part 2: Physicochemical and Crystallographic Properties

The physical and chemical properties of (S)-3-Amino-5-methylhexanoic acid are critical for its formulation, delivery, and pharmacokinetic profile. It is a white to off-white, crystalline solid.[1]

Table 1: Physicochemical Properties of (S)-3-Amino-5-methylhexanoic Acid

PropertyValueSource(s)
Melting Point 194-196 °C[5]
Boiling Point 274.0 ± 23.0 °C (Predicted)[5]
Solubility Sparingly soluble in water, very slightly soluble in methanol, practically insoluble in heptane.[1]
pKa₁ (Carboxylic Acid) 4.2[1]
pKa₂ (Amine) 10.6[1]
Specific Optical Rotation [α]²³_D_ = +10.52° (c = 1.06 in water)[5]
LogP (Octanol/Water) -1.35 (at pH 7.4)[1]
Crystallographic Data

Single-crystal X-ray diffraction has been used to determine the solid-state structure of (S)-3-Amino-5-methylhexanoic acid. In its crystalline form, it exists as a zwitterion, with intermolecular hydrogen bonding playing a significant role in the crystal lattice.

  • Crystal System: Orthorhombic

  • Space Group: P2₁2₁2₁

These crystallographic details are fundamental for understanding the solid-state chemistry of the compound, which is vital for drug formulation and stability studies.

Part 3: Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural elucidation and quality control of (S)-3-Amino-5-methylhexanoic acid.

Infrared (IR) Spectroscopy

The IR spectrum of (S)-3-Amino-5-methylhexanoic acid displays characteristic absorption bands corresponding to its functional groups. As a zwitterion in the solid state, the spectrum reflects the carboxylate and ammonium groups.

  • ~3000-2500 cm⁻¹: A broad absorption region characteristic of the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium group, often with multiple sub-peaks due to hydrogen bonding.[6]

  • ~2970-2870 cm⁻¹: C-H stretching vibrations of the isobutyl and alkane backbone.[6]

  • ~1550 cm⁻¹: N-H bending vibration of the primary amine.[7]

  • ~1600-1550 cm⁻¹ & ~1400 cm⁻¹: Asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amino and carboxyl groups.

¹H NMR (400 MHz, CD₃OD):

  • δ 2.95 (1H, dd, J = 12.84, 3.54 Hz): One of the diastereotopic protons of the aminomethyl group (-CH₂-NH₂).

  • δ 2.82 (1H, dd, J = 12.82, 7.94 Hz): The other diastereotopic proton of the aminomethyl group.

  • δ 2.44 (1H, dd, J = 15.73, 3.37 Hz): One of the diastereotopic protons alpha to the carboxyl group (-CH₂-COOH).

  • δ 2.25 (1H, dd, J = 15.70, 8.76 Hz): The other diastereotopic proton alpha to the carboxyl group.

  • δ 2.06 (1H, m): The proton at the chiral center (C3).

  • δ 1.69 (1H, m): The methine proton of the isobutyl group (-CH(CH₃)₂).

  • δ 1.23 (2H, m): The methylene protons of the isobutyl group (-CH₂-CH(CH₃)₂).

  • δ 0.92 (6H, t, J = 6.42 Hz): The two methyl groups of the isobutyl group.[8]

¹³C NMR (100 MHz, CD₃OD):

  • δ 180.6: Carboxyl carbon (C1).

  • δ 45.9: Methylene carbon of the aminomethyl group (C7).

  • δ 43.4: Methylene carbon adjacent to the isobutyl group (C4).

  • δ 43.1: Methylene carbon alpha to the carboxyl group (C2).

  • δ 33.2: Chiral methine carbon (C3).

  • δ 26.2: Methine carbon of the isobutyl group (C5).

  • δ 23.2, 22.6: The two methyl carbons of the isobutyl group (C6, C6').[8]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • HRMS (EI): Calculated for C₈H₁₇NO₂: 159.1259; Measured: 159.1259.[8]

Part 4: Synthesis and Manufacturing

The synthesis of (S)-3-Amino-5-methylhexanoic acid on an industrial scale requires a stereoselective approach to isolate the desired S-enantiomer. Several strategies have been developed, broadly categorized into:

  • Resolution of a Racemic Mixture: This involves synthesizing the racemic compound and then separating the enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent like (S)-(+)-mandelic acid.[8]

  • Asymmetric Synthesis: This approach utilizes a chiral auxiliary or a chiral catalyst to directly synthesize the S-enantiomer with high enantiomeric excess.

A common industrial synthesis involves the Hofmann rearrangement of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. The stereocenter is established through the resolution of the racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.

Illustrative Synthesis Workflow

The following diagram illustrates a common synthetic pathway involving classical resolution.

G cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Final Conversion A Isovaleraldehyde + Diethyl Malonate B 3-Isobutylglutaric Acid A->B Knoevenagel/Michael C 3-Isobutylglutaric Anhydride B->C Dehydration (e.g., Ac₂O) D (±)-3-(Carbamoylmethyl)-5-methylhexanoic Acid C->D Ammonolysis E Diastereomeric Salt Formation with (R)-(+)-α-phenylethylamine D->E F (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic Acid (Isolated by crystallization) E->F Fractional Crystallization G (S)-(+)-3-Amino-5-methylhexanoic Acid (Pregabalin) F->G Hofmann Rearrangement (e.g., NaOBr)

Caption: A representative synthetic route to (S)-3-Amino-5-methylhexanoic acid via chiral resolution.

Experimental Protocol: Hofmann Rearrangement

This protocol is an illustrative example of the final step in the synthesis.

  • Preparation of the Hofmann Reagent: In a flask cooled to below 10°C, combine water, 50% sodium hydroxide solution, and bromine.

  • Reaction Setup: Dissolve (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid in water and a 50% sodium hydroxide solution, and cool the mixture to 5°C.

  • Reaction Execution: Add the bromine solution to the solution of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. The temperature is then carefully raised to approximately 80°C.

  • Quenching and Isolation: After the reaction is complete, the solution is cooled and quenched with hydrochloric acid. The product, (S)-3-Amino-5-methylhexanoic acid, will precipitate.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Part 5: Mechanism of Action

(S)-3-Amino-5-methylhexanoic acid exerts its therapeutic effects not by interacting with GABA receptors, but by binding with high affinity to the α₂δ-1 (alpha-2-delta-1) subunit of voltage-gated calcium channels in the central nervous system.[4] This binding is crucial for its analgesic, anticonvulsant, and anxiolytic properties.

The binding to the α₂δ-1 subunit modulates the function of these calcium channels, leading to a reduction in the influx of calcium into presynaptic nerve terminals. This, in turn, decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[9] By dampening this excessive neuronal signaling, (S)-3-Amino-5-methylhexanoic acid helps to restore a more balanced state in neural circuits implicated in pain, seizures, and anxiety.

G PGB (S)-3-Amino-5-methylhexanoic Acid (Pregabalin) A2D α₂δ-1 Subunit of Voltage-Gated Ca²⁺ Channel PGB->A2D High-affinity binding Ca_Channel Presynaptic Ca²⁺ Influx A2D->Ca_Channel Modulates channel function Neurotransmitter Release of Excitatory Neurotransmitters (Glutamate, Substance P, etc.) Ca_Channel->Neurotransmitter Triggers Synaptic_Activity Reduced Neuronal Excitability and Synaptic Transmission Neurotransmitter->Synaptic_Activity Therapeutic_Effect Analgesic, Anticonvulsant, Anxiolytic Effects Synaptic_Activity->Therapeutic_Effect Leads to

Caption: Mechanism of action of (S)-3-Amino-5-methylhexanoic acid.

Part 6: Analytical Methods for Quality Control

Ensuring the purity and stereochemical integrity of (S)-3-Amino-5-methylhexanoic acid is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used.

Assay and Impurity Profiling

A reversed-phase HPLC (RP-HPLC) method with UV detection is commonly employed to determine the purity of the drug substance and quantify any related impurities.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

  • Mobile Phase: A buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol. The pH is a critical parameter for achieving good peak shape and resolution.

  • Detection: UV detection, often at a low wavelength such as 210 nm, is used as the molecule lacks a strong chromophore.[6]

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]

Enantiomeric Purity

Determining the enantiomeric purity is essential to ensure that the inactive (R)-enantiomer is below acceptable limits. This is often achieved by HPLC using one of two approaches:

  • Chiral Stationary Phase (CSP): Using a column with a chiral stationary phase that can directly separate the S and R enantiomers.

  • Pre-column Derivatization: Reacting the sample with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomers. These diastereomers can then be separated on a standard achiral RP-HPLC column.[4]

Protocol Outline: Enantiomeric Purity by Pre-column Derivatization with FDAA

  • Derivatization: A sample of 3-Amino-5-methylhexanoic acid is reacted with Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA) in a suitable solvent (e.g., acetone) and buffer (e.g., sodium bicarbonate) at a controlled temperature.

  • HPLC Analysis:

    • Column: Lichrospher C18 (250 mm × 4.6 mm, 5 μm).

    • Mobile Phase: A mixture of 0.5% triethylamine solution (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 55:45 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 339 nm.[4]

  • Quantification: The peak areas of the two diastereomeric derivatives are used to calculate the percentage of the (R)-enantiomer impurity.

Part 7: Safety and Handling

(S)-3-Amino-5-methylhexanoic acid is an active pharmaceutical ingredient and should be handled with appropriate precautions.

  • Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and eye/face protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid:

    • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and consult a doctor.[7]

    • In case of skin contact: Wash off with soap and plenty of water.[7]

    • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[7]

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

  • Toxicological Information: May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.[9]

For complete safety information, always refer to the current Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. (n.d.). ResearchGate.
  • Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. (2012). Journal of the Association of Physicians of India.
  • Synthesis of Pregabalin. (2013). Thieme Chemistry.
  • Analytical Method Development and Validation of Pregabalin by RP-HPLC Method. (2024). Journal of Chemical Health Risks.
  • Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. (1996). Google Patents.
  • Development and validation of HPLC method for the determination of pregabalin in bulk and in pharmaceutical formulations. (n.d.). Research Journal of Pharmacy and Technology.
  • Pregabalin | C8H17NO2. (n.d.). PubChem.

Sources

An In-Depth Technical Guide to (S)-3-Amino-5-methyl-hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-5-methyl-hexanoic acid, also known as (S)-β-homoleucine, is a chiral β-amino acid that serves as a critical building block in medicinal chemistry and drug development.[1] Unlike its α-amino acid counterparts that form the primary structure of proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This structural distinction imparts unique conformational properties and, significantly, enhanced resistance to enzymatic degradation by proteases.[1] These characteristics make this compound a valuable component for the design of peptidomimetics and novel therapeutics with improved pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of its core properties, synthesis, and applications.

Core Molecular and Physicochemical Properties

The fundamental identity and behavior of this compound are defined by its molecular structure and resulting physicochemical properties. Its molecular formula is C₇H₁₅NO₂.[2][3][4] The key quantitative descriptors for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO₂[2][3][4][5]
Molecular Weight 145.20 g/mol [3][5][6]
IUPAC Name (3S)-3-amino-5-methylhexanoic acid[2][3][7]
CAS Number 22818-43-5[2][3]
Appearance White crystals[2]
Melting Point 222-224°C[2]
Density 1.014 g/cm³[2]
Boiling Point 249.1°C at 760 mmHg[2]
Flash Point 104.5°C[2]
LogP 1.53480[2]
Topological Polar Surface Area 63.32 Ų[2][3]

These properties, particularly its balanced hydrophilicity and hydrophobicity as indicated by the LogP value, are advantageous for its use in pharmaceutical formulations and peptide synthesis.[2]

Structural Context and Significance

The defining feature of this compound is the placement of the amino group on the beta-carbon (C3) relative to the carboxyl group. This structure is fundamental to its utility in drug design.

cluster_alpha α-Amino Acid (L-Leucine) cluster_beta This compound (β-Homoleucine) C_alpha_leucine N_leucine NH₂ C_alpha_leucine->N_leucine COOH_leucine COOH C_alpha_leucine->COOH_leucine H_leucine H C_alpha_leucine->H_leucine R_leucine CH₂CH(CH₃)₂ C_alpha_leucine->R_leucine C_alpha_beta COOH_beta COOH C_alpha_beta->COOH_beta C_beta_beta C_beta_beta->C_alpha_beta N_beta NH₂ C_beta_beta->N_beta R_beta CH₂CH(CH₃)₂ C_beta_beta->R_beta racemic Racemic Precursor (±)-Precursor salt_formation Diastereomeric Salt Formation racemic->salt_formation chiral_amine Chiral Resolving Agent (e.g., (R)-amine) chiral_amine->salt_formation crystallization Selective Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration solid Solid Phase: (R)-Precursor Salt filtration->solid Separated Solid liquid Liquid Phase (Mother Liquor): Enriched (S)-Precursor filtration->liquid Enriched Liquid acidification Acidification & Extraction liquid->acidification s_precursor Isolated (S)-Precursor acidification->s_precursor hofmann Hofmann Rearrangement s_precursor->hofmann final_product (S)-3-Amino-5-methyl- hexanoic acid hofmann->final_product

Sources

(S)-3-Amino-5-methyl-hexanoic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Amino-5-methyl-hexanoic acid, a chiral β-amino acid, stands as a pivotal building block in modern pharmaceutical development. Its significance is underscored by its role as the key chiral intermediate in the synthesis of Pregabalin, a blockbuster drug for neuropathic pain and other neurological disorders. This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its fundamental properties, delve into sophisticated stereoselective synthetic strategies, elucidate its biological mechanism of action as a GABA analogue, and detail robust analytical methodologies for its characterization and quality control. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a thorough and actionable understanding for its application in drug discovery and development.

Introduction: The Significance of β-Amino Acids and the Rise of this compound

β-amino acids are structural isomers of the proteinogenic α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid. This seemingly subtle structural alteration imparts unique conformational properties and, critically, enhanced stability against proteolytic degradation.[1] These characteristics have made β-amino acids highly sought-after motifs in medicinal chemistry, enabling the design of peptidomimetics and other therapeutics with improved pharmacokinetic profiles.[2]

This compound has emerged as a β-amino acid of particular industrial and therapeutic importance. Its primary claim to fame is its role as the direct precursor to (S)-3-(aminomethyl)-5-methylhexanoic acid, known pharmaceutically as Pregabalin. The biological activity of Pregabalin resides almost exclusively in the (S)-enantiomer, making the stereocontrolled synthesis of this compound a critical aspect of its manufacture.[3]

This guide will provide a comprehensive exploration of this vital molecule, from its synthesis to its biological implications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analytical characterization.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
IUPAC Name (3S)-3-amino-5-methylhexanoic acid[1]
CAS Number 22818-43-5[1]
Appearance White crystalline solid
Melting Point 222-228 °C (decomposes)[4]
Topological Polar Surface Area 63.32 Ų[1]

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is a cornerstone of Pregabalin production. Various strategies have been developed to achieve high enantiomeric excess (ee), broadly categorized into enzymatic resolution and asymmetric synthesis.

Enzymatic Resolution of Racemic Precursors

Enzymatic resolution offers a green and highly selective approach to obtaining the desired (S)-enantiomer from a racemic mixture. A common strategy involves the kinetic resolution of a racemic ester of 3-cyano-5-methylhexanoic acid.

Workflow for Enzymatic Resolution:

cluster_0 Racemic Precursor Synthesis cluster_1 Enzymatic Resolution cluster_2 Separation & Transformation cluster_3 Final Product Racemic 3-cyano-5-methylhexanoic acid ester Racemic 3-cyano-5-methylhexanoic acid ester Lipase (e.g., Pseudomonas cepacia) Lipase (e.g., Pseudomonas cepacia) Racemic 3-cyano-5-methylhexanoic acid ester->Lipase (e.g., Pseudomonas cepacia) Substrate Selective Hydrolysis Selective Hydrolysis Lipase (e.g., Pseudomonas cepacia)->Selective Hydrolysis (S)-3-cyano-5-methylhexanoic acid (S)-3-cyano-5-methylhexanoic acid Selective Hydrolysis->(S)-3-cyano-5-methylhexanoic acid Hydrolyzed (R)-3-cyano-5-methylhexanoic acid ester (R)-3-cyano-5-methylhexanoic acid ester Selective Hydrolysis->(R)-3-cyano-5-methylhexanoic acid ester Unreacted Reduction (e.g., Raney Nickel) Reduction (e.g., Raney Nickel) (S)-3-cyano-5-methylhexanoic acid->Reduction (e.g., Raney Nickel) This compound This compound Reduction (e.g., Raney Nickel)->this compound

Caption: Enzymatic resolution workflow for this compound.

Experimental Protocol: Enzymatic Resolution of rac-3-cyano-5-methylhexanoic acid ethyl ester [4]

  • Reaction Setup: A suspension of immobilized lipase from Pseudomonas cepacia is prepared in a phosphate buffer (pH 6.0).

  • Substrate Addition: Racemic 3-cyano-5-methylhexanoic acid ethyl ester is added to the enzyme suspension. The reaction is maintained at a controlled temperature (e.g., 35 °C).

  • Monitoring: The reaction progress is monitored by chiral HPLC to determine the enantiomeric excess of the remaining ester and the produced acid.

  • Work-up: Once the desired conversion is reached (typically around 50%), the enzyme is filtered off. The aqueous phase, containing the sodium salt of (S)-3-cyano-5-methylhexanoic acid, is separated from the organic phase containing the unreacted (R)-ester.

  • Isolation: The aqueous phase is acidified, and the (S)-3-cyano-5-methylhexanoic acid is extracted with an organic solvent.

  • Reduction: The isolated (S)-3-cyano-5-methylhexanoic acid is then reduced, for example, using Raney nickel under a hydrogen atmosphere, to yield this compound.[5]

Asymmetric Hydrogenation

Asymmetric hydrogenation represents a highly efficient and atom-economical route to chiral compounds. In the context of this compound synthesis, the key step is the asymmetric hydrogenation of a prochiral olefin, 3-cyano-5-methylhex-3-enoic acid.

Workflow for Asymmetric Hydrogenation:

cluster_0 Prochiral Substrate cluster_1 Asymmetric Hydrogenation cluster_2 Chiral Intermediate cluster_3 Final Product Synthesis 3-cyano-5-methylhex-3-enoic acid 3-cyano-5-methylhex-3-enoic acid Chiral Catalyst (e.g., Rh-DuPHOS) Chiral Catalyst (e.g., Rh-DuPHOS) 3-cyano-5-methylhex-3-enoic acid->Chiral Catalyst (e.g., Rh-DuPHOS) Substrate Hydrogenation Hydrogenation Chiral Catalyst (e.g., Rh-DuPHOS)->Hydrogenation (S)-3-cyano-5-methylhexanoic acid (S)-3-cyano-5-methylhexanoic acid Hydrogenation->(S)-3-cyano-5-methylhexanoic acid Reduction (e.g., Heterogeneous Nickel Catalyst) Reduction (e.g., Heterogeneous Nickel Catalyst) (S)-3-cyano-5-methylhexanoic acid->Reduction (e.g., Heterogeneous Nickel Catalyst) This compound This compound Reduction (e.g., Heterogeneous Nickel Catalyst)->this compound

Caption: Asymmetric hydrogenation route to this compound.

Experimental Protocol: Asymmetric Hydrogenation of 3-cyano-5-methylhex-3-enoic acid [6]

  • Catalyst Preparation: A chiral rhodium catalyst, such as [(R,R)-Me-DuPHOS-Rh(COD)]BF₄, is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor.

  • Substrate Addition: A salt of 3-cyano-5-methylhex-3-enoic acid is added to the reactor.

  • Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until the reaction is complete.

  • Work-up: The solvent is removed under reduced pressure.

  • Reduction of Nitrile: The resulting (S)-3-cyano-5-methylhexanoate is then subjected to a second hydrogenation step, typically using a heterogeneous catalyst like sponge nickel, to reduce the nitrile group to the primary amine, yielding this compound.

Biological Activity and Mechanism of Action

While this compound itself is primarily an intermediate, its significance is inextricably linked to the pharmacological activity of its derivative, Pregabalin. Although structurally similar to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), Pregabalin does not exert its effects through direct interaction with GABA receptors.[7]

Instead, the primary mechanism of action of Pregabalin involves its high-affinity binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[8] This interaction modulates calcium influx at nerve terminals, which in turn reduces the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[9] This reduction in excitatory neurotransmitter release is believed to be the basis for Pregabalin's analgesic, anticonvulsant, and anxiolytic properties. The (S)-enantiomer of Pregabalin is significantly more potent in binding to the α2-δ subunit than the (R)-enantiomer.[3]

Signaling Pathway of Pregabalin:

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Pregabalin Pregabalin alpha2-delta α2-δ Subunit Pregabalin->alpha2-delta Binds to VGCC Voltage-Gated Calcium Channel Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits alpha2-delta->VGCC Modulates Vesicle Synaptic Vesicle (contains neurotransmitters) Ca_influx->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Neurotransmitters Glutamate, Norepinephrine, Substance P Release->Neurotransmitters Receptors Receptors Neurotransmitters->Receptors Signal Postsynaptic Signal Receptors->Signal

Caption: Mechanism of action of Pregabalin at the presynaptic terminal.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), as well as multiplets for the methylene and methine protons of the hexanoic acid backbone. The chemical shifts will be influenced by the presence of the amino and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing amino acids. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 146.1181 would be expected.[1] Fragmentation may involve the loss of water and/or the amino group.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of this compound.

Experimental Protocol: Chiral HPLC Separation of Pregabalin Enantiomers

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., CHIRALPAK IE), are often effective.

  • Mobile Phase: The choice of mobile phase is critical and depends on the column. A typical mobile phase for a polysaccharide-based column might consist of a mixture of a non-polar solvent (e.g., n-hexane), an alcohol (e.g., ethanol), and additives like trifluoroacetic acid (TFA) and a base (e.g., diethylamine) to improve peak shape and resolution.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly used, as the molecule lacks a strong chromophore.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

  • Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.

Applications in Drug Development and Future Perspectives

The primary application of this compound is firmly established in the synthesis of Pregabalin. However, its utility as a chiral β-amino acid extends to other areas of drug discovery. It can be incorporated into peptidomimetics to enhance their stability and modulate their biological activity. The isobutyl side chain can also be involved in specific hydrophobic interactions with biological targets.

Future research may focus on developing even more efficient and sustainable synthetic routes to this compound, potentially through novel biocatalytic or organocatalytic methods. Furthermore, the incorporation of this and other β-amino acids into new chemical entities holds promise for the development of next-generation therapeutics with improved pharmacological properties.

Conclusion

This compound is a molecule of significant importance in the pharmaceutical industry, primarily due to its role as a key precursor to Pregabalin. Its stereoselective synthesis is a critical challenge that has been successfully addressed through innovative enzymatic and asymmetric catalytic methods. A thorough understanding of its properties, synthesis, and analytical characterization is essential for any researcher or drug development professional working in this area. As the demand for enantiomerically pure pharmaceuticals continues to grow, the methodologies and principles discussed in this guide will remain highly relevant and will likely be adapted for the synthesis of other chiral β-amino acids in the future.

References

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7(10), 302-307.
  • De Pol, S., Zorn, C., Klein, C. D., & Zerbe, O. (2007). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Accounts of chemical research, 40(12), 1211–1220.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ilko, D., et al. (2017). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 22(11), 1907.
  • Hoge, G., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(24), 9294-9297.
  • Yuen, P. W., et al. (1994). Enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid. Bioorganic & Medicinal Chemistry Letters, 4(6), 823-826.
  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137-150.
  • Martinez, C. A., et al. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development, 12(3), 392-398.
  • Burk, M. J., et al. (2001). A Concise, Asymmetric Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid. The Journal of Organic Chemistry, 66(16), 5526-5531.
  • Phenomenex. (n.d.). A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separation.
  • PubChem. (n.d.). 3-(Aminomethyl)-5-methylhexanoic acid. National Center for Biotechnology Information.
  • Zheng, R. C., et al. (2012). Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase.
  • Gajraj, N. M. (2007). Pregabalin: its pharmacology and use in pain management. Anesthesia & Analgesia, 105(6), 1805-1815.
  • Ben-Menachem, E. (2004). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 45 Suppl 6, 13-18.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • SCIRP. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406.
  • Google Patents. (n.d.). Method for enzymatic preparation of (s)-3-cyano-5-methylhexanoic acid.
  • Biological Magnetic Resonance Bank. (n.d.). Hexanoic Acid.
  • MassBank of North America. (n.d.). Spectrum CCMSLIB00000081591 for 3-(2-amino-2-oxoethyl)-5-methyl-hexanoic acid.
  • precisionFDA. (n.d.). 3-AMINO-5-METHYLHEXANOIC ACID, (+/-)-.
  • EMBL-EBI. (n.d.). 3-Amino-5-methylhexanoic acid (CHEBI:181613).
  • PubChem. (n.d.). (s)-3-Amino methyl hexanoic acid. National Center for Biotechnology Information.
  • Liu, Y., et al. (2022). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR protocols, 3(3), 101538.
  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1076-1084.
  • Google Patents. (n.d.). Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin.
  • Google Patents. (n.d.). Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Google Patents. (n.d.). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -.
  • Google Patents. (n.d.). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
  • Wikipedia. (n.d.). Pregabalin.

Sources

(S)-3-Amino-5-methyl-hexanoic acid as a GABA analogue

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-3-Amino-5-methylhexanoic Acid: A GABA Analogue by Mechanism, Not by Action

Abstract

(S)-3-Amino-5-methylhexanoic acid, known pharmaceutically as Pregabalin, represents a significant advancement in the therapeutic landscape for a variety of neurological and psychiatric disorders.[1][2] While structurally derived from the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), its classification as a "GABA analogue" is a pharmacological misnomer that belies its true mechanism of action.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, moving beyond surface-level descriptions to explore the nuanced stereoselective chemistry, the precise molecular target, and the extensive clinical evidence that defines this important therapeutic agent. We will dissect its synthesis, elucidate its non-GABAergic mechanism, detail its pharmacokinetic and pharmacodynamic profiles, and provide actionable experimental protocols to facilitate further research and development in this area.

Introduction: The Paradox of a Non-GABAergic GABA Analogue

The central nervous system (CNS) maintains a delicate equilibrium between neuronal excitation and inhibition, a balance in which GABA plays a pivotal role.[5][6][7] Deficiencies in GABAergic signaling are implicated in a host of neurological conditions, including epilepsy, anxiety, and pain.[5][7] Consequently, developing therapeutic agents that can modulate the GABA system has been a long-standing goal in medicinal chemistry. However, GABA itself has poor bioavailability and cannot effectively cross the blood-brain barrier, rendering it ineffective as a systemically administered drug.[5][6][8]

This limitation spurred the development of more lipophilic GABA analogues designed to overcome these pharmacokinetic hurdles.[9] (S)-3-Amino-5-methylhexanoic acid (Pregabalin) emerged from this line of inquiry as a potent anticonvulsant, analgesic, and anxiolytic agent.[10][11] It is the (S)-enantiomer of 3-isobutyl-GABA that possesses the therapeutic activity, making stereochemistry a critical aspect of its synthesis and function.[10][12]

Crucially, extensive research has revealed that despite its structural resemblance to GABA, Pregabalin exerts its effects not by interacting with GABA receptors (GABA-A or GABA-B) or by influencing GABA transport or metabolism, but through a distinct and specific mechanism.[3][4][13] This guide will clarify this mechanism, providing a robust foundation for understanding its therapeutic utility and guiding future discovery efforts.

Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

The primary therapeutic action of Pregabalin is mediated through its high-affinity binding to the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][12][14][15] This interaction is the cornerstone of its pharmacologic activity and distinguishes it from true GABA receptor agonists.

The α2δ Subunit as a Drug Target

The α2δ protein is a component of the VGCC complex, which is critical for regulating the influx of calcium into neurons. This calcium influx is the direct trigger for the release of neurotransmitters from presynaptic terminals. By binding to the α2δ-1 and α2δ-2 subunits, Pregabalin modulates calcium channel function.[3][14] This is not a direct blockade of the channel's pore but rather a subtle reduction in calcium-dependent neurotransmitter release.[4][15][16]

Downstream Effects on Neurotransmission

In hyperexcited neurons, this modulation leads to a significant reduction in the release of several key excitatory neurotransmitters, including:

  • Glutamate: The principal excitatory neurotransmitter in the CNS.

  • Norepinephrine: A key neurotransmitter in pain and arousal pathways.

  • Substance P: A neuropeptide involved in pain signaling.[3][13][15]

By dampening the release of these neurochemicals, Pregabalin effectively reduces neuronal hyperexcitability, which is the underlying pathology in conditions like neuropathic pain and epilepsy.[14][16] This targeted reduction of excitatory signaling, rather than broad CNS depression, accounts for its therapeutic window.

cluster_Neuron Presynaptic Terminal PGB (S)-3-Amino-5-methylhexanoic Acid (Pregabalin) a2d α2δ Subunit PGB->a2d High-affinity binding VGCC Voltage-Gated Calcium Channel a2d->VGCC Modulates channel trafficking & function Ca Ca²⁺ Influx VGCC->Ca Reduced Influx Vesicle Synaptic Vesicle (Glutamate, Substance P) Ca->Vesicle Triggers fusion Release Neurotransmitter Release Vesicle->Release Reduced Exocytosis

Caption: Mechanism of Action of (S)-3-Amino-5-methylhexanoic Acid.

Stereoselective Synthesis: The Chemical Imperative

The biological activity of Pregabalin resides exclusively in the (S)-enantiomer.[10] Therefore, developing efficient, scalable, and economically viable enantioselective synthetic routes has been a major focus of process chemistry. Broadly, these syntheses can be categorized into three main approaches.

Key Synthetic Strategies
  • Classical Resolution of Racemates: This approach involves synthesizing the racemic mixture of 3-(aminomethyl)-5-methylhexanoic acid and then separating the enantiomers using a chiral resolving agent. (S)-(+)-mandelic acid has been used effectively to selectively precipitate the desired (S,S) diastereomeric salt, which can then be treated to yield the pure (S)-enantiomer.[10][17]

  • Asymmetric Catalysis: A more modern and efficient approach involves the use of chiral catalysts to directly create the desired stereocenter. A key example is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst with a chiral phosphine ligand, such as Me-DuPHOS.[10][18] This method can achieve very high enantiomeric excess (ee).

  • Chiral Auxiliary-Mediated Synthesis: This strategy involves temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct a stereoselective reaction. The (4R, 5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary has been used, though this route often requires cryogenic temperatures and organolithium reagents, making it less ideal for large-scale production.[17]

More recent innovations have focused on developing routes that avoid highly toxic reagents like alkali cyanides and improve overall process safety and environmental impact.[19]

cluster_synthesis Asymmetric Hydrogenation Workflow start 3-Cyano-5-methylhex-3-enoic acid salt step1 Asymmetric Hydrogenation [Rh(Me-DuPHOS)] catalyst, H₂ start->step1 intermediate (S)-3-Cyano-5-methylhexanoate (High ee) step1->intermediate step2 Nitrile Reduction Heterogeneous Ni catalyst, H₂ intermediate->step2 end (S)-3-Amino-5-methylhexanoic Acid (Pregabalin) step2->end

Caption: Workflow for Asymmetric Synthesis of Pregabalin.

Pharmacological and Pharmacokinetic Profile

The clinical utility of a drug is defined by both its interaction with its target (pharmacodynamics) and its absorption, distribution, metabolism, and excretion (ADME) profile (pharmacokinetics).

Pharmacodynamics

Pregabalin is approximately six times more potent than its predecessor, gabapentin, in binding affinity to the α2δ subunit.[4] It shows similar affinity for both the α2δ-1 and α2δ-2 subunits.[3] Importantly, it has no significant activity at other common CNS receptors, including GABA-A, GABA-B, opioid, serotonin, or dopamine receptors, contributing to a relatively clean off-target profile.[3][13]

Pharmacokinetics

The pharmacokinetic profile of Pregabalin is notable for its simplicity and predictability, which facilitates straightforward clinical dosing.

ParameterValueClinical Implication
Bioavailability ≥90% (dose-independent)High and consistent absorption when taken orally.[3][4]
Time to Peak (Tmax) ~1.5 hours (fasted)Rapid onset of action.[4]
Food Effect Rate of absorption slowed (Tmax ~3h), but not the extent of absorption.Can be taken with or without food without affecting overall exposure.[4]
Protein Binding <1%Low potential for displacement-based drug-drug interactions.[3]
Metabolism Minimal (<2% of dose metabolized)Negligible involvement of hepatic enzymes (e.g., CYP450), minimizing metabolism-based drug-drug interactions.[3]
Elimination Half-life ~6.3 hoursTypically requires twice or three times daily dosing.
Excretion Primarily renal, as unchanged drug.Dose adjustments are necessary for patients with impaired renal function.[3][4]

Clinical Evidence and Therapeutic Applications

The efficacy of Pregabalin has been established in numerous large-scale, randomized, placebo-controlled trials across several chronic pain and neurological conditions.

IndicationKey Findings from Clinical TrialsRepresentative Doses
Diabetic Peripheral Neuropathy (DPN) Consistently shows a significant, dose-dependent reduction in mean pain scores compared to placebo.[20][21] Efficacy observed at doses from 150 mg/day.[21]150-600 mg/day
Postherpetic Neuralgia (PHN) Significantly improves endpoint mean pain scores and reduces pain-related sleep interference.[20][22]150-600 mg/day
Fibromyalgia (FM) Demonstrates efficacy in reducing pain and improving patient global impression of change.[3][20]300-450 mg/day
Neuropathic Pain (Spinal Cord Injury) Effective in reducing chronic neuropathic pain associated with SCI.[20][22]150-600 mg/day
Epilepsy (Partial Onset Seizures) Approved as an adjunctive therapy, shown to reduce seizure frequency.[3][14]150-600 mg/day
Generalized Anxiety Disorder (GAD) Efficacy demonstrated in reducing psychic and somatic symptoms of anxiety.[3][16]150-600 mg/day

Commonly reported adverse events are generally CNS-related and include dizziness, somnolence, peripheral edema, and weight gain.[23]

Key Experimental Protocols

For research and development purposes, two fundamental assays are crucial for characterizing novel compounds targeting the α2δ subunit.

Protocol: Competitive Radioligand Binding Assay for α2δ Subunit

Objective: To determine the binding affinity (Ki) of a test compound for the α2δ-1 subunit.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human α2δ-1 subunit.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (containing the α2δ-1 target).

    • A fixed concentration of a radioligand, such as [³H]-Gabapentin or [³H]-Pregabalin.

    • Varying concentrations of the unlabeled test compound (for competition curve).

  • Controls:

    • Total Binding: Reaction mixture without any unlabeled compound.

    • Non-specific Binding (NSB): Reaction mixture with a high concentration of unlabeled Pregabalin or Gabapentin to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_protocol Competitive Binding Assay Workflow prep Prepare Reagents: - α2δ Membranes - [³H]-Ligand - Test Compound mix Incubate: Membranes + [³H]-Ligand + Test Compound prep->mix filter Filter & Wash (Separate Bound/Free) mix->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate IC₅₀ & Ki) count->analyze

Caption: Workflow for an α2δ Competitive Binding Assay.

Protocol: K⁺-Evoked Neurotransmitter Release Assay

Objective: To measure the functional effect of a test compound on the release of excitatory neurotransmitters from cultured neurons.

Methodology:

  • Cell Culture: Culture primary neurons (e.g., dorsal root ganglion or cortical neurons) that are known to release the neurotransmitter of interest (e.g., glutamate).

  • Loading: Incubate neurons with a radiolabeled neurotransmitter precursor (e.g., [³H]-glutamine) to allow for synthesis and storage of the radiolabeled neurotransmitter.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or vehicle control in a basal buffer (containing normal K⁺ concentration).

  • Stimulation: Replace the buffer with a high-potassium (high-K⁺) stimulation buffer to depolarize the neurons and trigger voltage-gated Ca²⁺ influx and subsequent neurotransmitter release. Collect the supernatant.

  • Quantification:

    • Measure the radioactivity in the collected supernatant (representing released neurotransmitter).

    • Lyse the remaining cells and measure the radioactivity to determine the total amount of neurotransmitter present.

  • Data Analysis:

    • Express the released neurotransmitter as a percentage of the total.

    • Compare the percentage release in the presence of the test compound to the vehicle control to determine the inhibitory effect.

    • Generate a dose-response curve to calculate the IC₅₀ for the inhibition of neurotransmitter release.

Conclusion and Future Directions

(S)-3-Amino-5-methylhexanoic acid is a paradigm of modern drug design, where a structural analogue of an endogenous ligand achieves a highly specific and novel mechanism of action. Its journey from a simple GABA derivative to a precisely targeted α2δ ligand underscores the importance of deep mechanistic investigation. While its efficacy is well-established, research continues to explore new applications and to develop next-generation α2δ ligands with potentially improved side-effect profiles or different pharmacokinetic properties. The protocols and data presented in this guide serve as a foundational resource for scientists contributing to this ongoing effort, ensuring that future work is built upon a solid understanding of this unique therapeutic agent.

References

  • Pregabalin - Wikipedia.
  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. PubMed.
  • Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry.
  • Dr.Oracle. (2025). What is the mechanism of action of Pregabalin (Lyrica)?
  • Patsnap Synapse. (2024). What is the mechanism of Pregabalin?
  • Verma, R. P., et al. Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin].
  • Hoge, G., et al. (2004). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry.
  • Feltner, D. E. (2005). Pregabalin (Lyrica®):Part I. Cleveland Clinic Center for Continuing Education.
  • Gajcy, K., et al. (2010). A role of GABA analogues in the treatment of neurological diseases. PubMed.
  • Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry.
  • Feng, C.-G., & Lin, G.-Q. (2012). Highly Enantioselective Alkenylation of Cyclic α,β-Unsaturated Carbonyl Compounds as Catalyzed by a Rhodium–Diene Complex: Application to the Synthesis of (S)-Pregabalin and (–)-α-Kainic Acid. Chemistry – A European Journal.
  • A new synthetic route for the preparation of pregabalin. (2021). Cogent Chemistry.
  • Pregabalin synthesis. ChemicalBook.
  • Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Ingenta Connect.
  • Process for the synthesis of pregabalin. Google Patents.
  • Khom, S., et al. (2007). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. PMC.
  • Derry, S., et al. (2019). Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials. BMJ Open.
  • Sadosky, A., et al. (2016). Improvement in pain severity category in clinical trials of pregabalin. Dove Medical Press.
  • Dworkin, R. H., et al. (2010). Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications. Cambridge University Press & Assessment.
  • Pregabalin | C8H17NO2 | CID 5486971. PubChem.
  • Gamma-aminobutyric acid analogs. (2023). Drugs.com.
  • Freeman, R., et al. (2008). Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses. PMC.
  • A Role of GABA Analogues in the Treatment of Neurological Diseases. (2010). ResearchGate.
  • Method of making (s)-3-(aminomethyl)-5-methylhexanoic acid. Google Patents.
  • Burton, G., et al. (2009). Structure-activity Relationships of Neuroactive Steroids Acting on the GABAA Receptor. Current Medicinal Chemistry.
  • Placebo-controlled Safety and Efficacy Study of Pregabalin in Subjects With Post-traumatic Peripheral Neuropathic Pain. ClinicalTrials.gov.
  • Pregabalin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid. Google Patents.
  • (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • Khom, S., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI.
  • Structure activity relationship of selective GABA uptake inhibitors. (2015). ResearchGate.
  • Synthesis, Structure-Activity Relationships at the GABAA Receptor in Rat Brain, and Differential Electrophysiological Profile at the Recombinant Human GABAA Receptor of a Series of Substituted 1,2-Diphenylimidazoles. (2009). ResearchGate.
  • An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. (2004). ResearchGate.
  • Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. Google Patents.
  • Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. (2015). ResearchGate.
  • (S)-3-Amino-5-methyl-hexanoic acid - 22818-43-5. Vulcanchem.
  • (3S)-3-(Aminomethyl)-5-methylhexanoic acid. nordmann.global.
  • (R)-3-Amino-5-methyl-hexanoic acid | 91298-67-8. Benchchem.
  • This compound | C7H15NO2 | CID 2761525. PubChem.
  • Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. (2018). PubMed Central.
  • Hoge, G. (2004). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. PubMed.
  • Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. PubMed.

Sources

An In-Depth Technical Guide to the Mechanism of Action of (S)-3-Amino-5-methyl-hexanoic acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-5-methyl-hexanoic acid, widely known as Pregabalin, is a cornerstone in the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Despite its structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its mechanism of action is distinct and does not involve direct interaction with GABA receptors. This guide provides a comprehensive technical overview of the molecular and cellular mechanisms underpinning the therapeutic effects of Pregabalin. We will delve into its primary molecular target, the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs), and elucidate the downstream consequences of this interaction on neurotransmitter release and neuronal excitability. This document will further detail the key experimental methodologies that have been instrumental in unraveling Pregabalin's mechanism of action, offering a robust resource for researchers in the field.

The Primary Molecular Target: The α2δ Subunit of Voltage-Gated Calcium Channels

The therapeutic efficacy of Pregabalin is critically dependent on its high-affinity binding to the α2δ auxiliary subunit of presynaptic VGCCs.[1][2][3] This interaction is stereospecific, with the (S)-enantiomer, Pregabalin, exhibiting significantly higher affinity than its (R)-enantiomer. The α2δ subunit itself is a transmembrane protein that plays a crucial role in the proper trafficking and function of the pore-forming α1 subunit of VGCCs, ultimately influencing calcium influx into the presynaptic terminal.[4][5]

Binding Affinity and Specificity

Pregabalin exhibits high and selective affinity for both the α2δ-1 and α2δ-2 isoforms of the VGCC subunit.[6][7] Radioligand binding assays have been pivotal in quantifying this interaction.

LigandSubunitDissociation Constant (Kd)Source
[3H]-PregabalinRecombinant porcine α2δ-16.0 nM[6]
[3H]-PregabalinRecombinant human α2δ-27.2 nM[6]

These binding assays demonstrate the potent and specific nature of Pregabalin's interaction with its target.

Experimental Protocol: Radioligand Binding Assay

A standard protocol to determine the binding affinity of Pregabalin to the α2δ subunit involves a competitive binding assay using a radiolabeled ligand, such as [3H]-gabapentin or [3H]-pregabalin.

Objective: To determine the binding affinity (Ki) of Pregabalin for the α2δ subunit in brain tissue homogenates.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • [3H]-gabapentin or [3H]-pregabalin (radioligand)

  • Unlabeled Pregabalin (competitor)

  • Binding Buffer: 10 mM HEPES, pH 7.4

  • Wash Buffer: Cold 10 mM HEPES, pH 7.4

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 20 nM [3H]-pregabalin), and varying concentrations of unlabeled Pregabalin.[3] For total binding, omit the unlabeled Pregabalin. For non-specific binding, include a high concentration of unlabeled Pregabalin (e.g., 100 µM).

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of unlabeled Pregabalin by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of unlabeled Pregabalin that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Modulation of Neurotransmitter Release

The binding of Pregabalin to the α2δ subunit does not directly block the ion-conducting pore of the calcium channel. Instead, it modulates the function and trafficking of the channel, leading to a reduction in calcium influx at the presynaptic nerve terminal. This, in turn, decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1][5][8] This reduction in neurotransmitter release is believed to be the primary mechanism underlying Pregabalin's analgesic, anticonvulsant, and anxiolytic effects.

Impact on Excitatory Neurotransmission

The reduction in the release of excitatory neurotransmitters like glutamate and substance P dampens neuronal hyperexcitability, a key factor in conditions such as neuropathic pain and epilepsy.[8]

Experimental Protocol: In Vivo Microdialysis for Glutamate Release

In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

Objective: To measure the effect of Pregabalin on glutamate release in the spinal cord dorsal horn of a rat model of neuropathic pain.

Materials:

  • Rat model of neuropathic pain (e.g., Chronic Constriction Injury model)

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 154.7 mM Na+, 2.9 mM K+, 1.1 mM Ca2+, 0.82 mM Mg2+, 132.49 mM Cl−, pH 7.4[8]

  • Pregabalin solution

  • HPLC system with fluorescence or mass spectrometry detection

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the spinal cord dorsal horn of an anesthetized rat. Allow the animal to recover.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 0.1-2.0 µL/min).[8][9]

  • Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular glutamate levels.

  • Drug Administration: Administer Pregabalin (e.g., intraperitoneally or intrathecally).

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the concentration of glutamate in the dialysate samples using HPLC with a sensitive detection method.[8]

  • Data Analysis: Express the glutamate concentration in each sample as a percentage of the baseline level and compare the levels before and after Pregabalin administration.

Electrophysiological Consequences

The modulation of VGCC function and the subsequent reduction in neurotransmitter release have direct consequences on the electrophysiological properties of neurons. Whole-cell patch-clamp recordings are instrumental in studying these effects.

Reduction of Calcium Currents and Excitatory Postsynaptic Potentials

Electrophysiological studies have demonstrated that Pregabalin can reduce high-voltage activated calcium currents and the amplitude of excitatory postsynaptic potentials (EPSPs) in a dose-dependent manner.[10][11]

ParameterEffect of Pregabalin
High-Voltage Activated Ca2+ CurrentsReduction
Excitatory Postsynaptic Current (EPSC) AmplitudeReduction
Paired-Pulse RatioIncrease
Miniature EPSC FrequencyInhibition
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of Pregabalin on calcium currents in cultured dorsal root ganglion (DRG) neurons.

Materials:

  • Cultured DRG neurons

  • Patch-clamp rig (microscope, micromanipulator, amplifier)

  • Borosilicate glass pipettes

  • Extracellular solution (in mM): 122 NaCl, 25 NaHCO3, 3 KCl, 1.4 CaCl2, 2 MgSO4, 0.4 K2HPO4, 10 D-glucose, 10 HEPES, pH 7.4[13]

  • Intracellular solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, 11 EGTA, pH 7.3

  • Pregabalin solution

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[14]

  • Cell Patching: Under microscopic guidance, approach a DRG neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing a whole-cell recording configuration.

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV).

  • Current Recording: Apply a series of depolarizing voltage steps to elicit calcium currents and record the baseline currents.

  • Drug Application: Perfuse the cell with a solution containing Pregabalin.

  • Post-Drug Recording: Record the calcium currents again in the presence of Pregabalin.

  • Data Analysis: Measure the peak amplitude of the calcium currents before and after Pregabalin application and express the effect as a percentage of inhibition.

Impact on α2δ Subunit Trafficking

Beyond modulating the function of existing channels at the plasma membrane, Pregabalin has been shown to interfere with the forward trafficking of the α2δ-1 subunit to the presynaptic terminal.[5][15][16] In neuropathic pain states, there is an upregulation of α2δ-1 expression and its transport to the presynaptic membrane. Chronic treatment with Pregabalin can reverse this increased trafficking, leading to a reduction in the number of functional calcium channels at the synapse.[5][16]

In Vivo Efficacy: Preclinical Models of Neuropathic Pain

The ultimate validation of Pregabalin's mechanism of action comes from its efficacy in animal models of human diseases. The chronic constriction injury (CCI) model of neuropathic pain in rodents is a widely used model to assess the analgesic effects of compounds.

Alleviation of Allodynia and Hyperalgesia

In the CCI model, Pregabalin has been shown to dose-dependently reduce mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).

Experimental Protocol: Chronic Constriction Injury (CCI) Model and Von Frey Test

Objective: To assess the effect of Pregabalin on mechanical allodynia in a rat model of neuropathic pain.

Materials:

  • Sprague-Dawley rats

  • Anesthetics

  • Surgical instruments

  • Chromic gut sutures

  • Von Frey filaments (calibrated series of filaments that exert a specific force)

Procedure:

  • CCI Surgery: Anesthetize the rat and expose the sciatic nerve. Loosely tie four chromic gut ligatures around the nerve.[17][18] Close the incision. This procedure induces a peripheral neuropathy.

  • Behavioral Testing (Baseline): Before and after surgery, assess the baseline mechanical sensitivity of the rat's hind paw using von Frey filaments. Apply filaments of increasing force to the plantar surface of the paw and record the force at which the rat withdraws its paw.

  • Drug Administration: Administer Pregabalin or a vehicle control to the rats.

  • Post-Drug Behavioral Testing: At various time points after drug administration, repeat the von Frey test to determine the effect of Pregabalin on the paw withdrawal threshold.

  • Data Analysis: Compare the paw withdrawal thresholds before and after drug administration in the Pregabalin- and vehicle-treated groups. An increase in the paw withdrawal threshold in the Pregabalin group indicates an analgesic effect.

Signaling Pathway and Workflow Diagrams

Signaling Pathway of Pregabalin's Action

Pregabalin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pregabalin Pregabalin a2d α2δ Subunit pregabalin->a2d Binds trafficking α2δ Trafficking to Membrane pregabalin->trafficking Inhibits vgcc Voltage-Gated Calcium Channel (α1) a2d->vgcc Modulates ca_influx Ca²⁺ Influx vgcc->ca_influx Mediates vesicle Synaptic Vesicle (contains Glutamate, Substance P) ca_influx->vesicle Triggers release Neurotransmitter Release vesicle->release Fusion & neurotransmitter Glutamate, Substance P release->neurotransmitter trafficking->a2d receptor Postsynaptic Receptors neurotransmitter->receptor signal Reduced Postsynaptic Signaling receptor->signal

Caption: Pregabalin binds to the α2δ subunit of VGCCs, modulating their function and inhibiting their trafficking to the presynaptic membrane. This leads to reduced calcium influx and decreased release of excitatory neurotransmitters, resulting in diminished postsynaptic signaling.

Experimental Workflow for In Vivo Neuropathic Pain Study

Neuropathic_Pain_Workflow start Start surgery Chronic Constriction Injury (CCI) Surgery on Rats start->surgery baseline Baseline Behavioral Testing (Von Frey Test) surgery->baseline drug_admin Drug Administration (Pregabalin or Vehicle) baseline->drug_admin post_drug_testing Post-Drug Behavioral Testing (Von Frey Test at multiple time points) drug_admin->post_drug_testing analysis Data Analysis (Compare Paw Withdrawal Thresholds) post_drug_testing->analysis end End analysis->end

Caption: A typical workflow for evaluating the analgesic efficacy of Pregabalin in a preclinical model of neuropathic pain, from surgical induction of the model to behavioral assessment and data analysis.

Conclusion

The mechanism of action of this compound is a well-defined process centered on its specific and high-affinity interaction with the α2δ subunit of voltage-gated calcium channels. This binding event initiates a cascade of events, including the modulation of calcium channel function and trafficking, which culminates in a reduction of excitatory neurotransmitter release at the presynaptic terminal. This dampening of neuronal hyperexcitability is the cornerstone of Pregabalin's therapeutic effects in a range of neurological and psychiatric disorders. The experimental methodologies detailed in this guide have been instrumental in elucidating this mechanism and continue to be valuable tools for the discovery and development of novel therapeutics targeting this pathway.

References

  • Pregabalin is a potent and selective ligand for α 2δ- 1 and α 2δ-2 calcium channel subunits. (2011).
  • The anti-allodynic alpha(2)delta ligand pregabalin inhibits the trafficking of the calcium channel alpha(2)delta-1 subunit to presynaptic terminals in vivo. (2010). PubMed. [Link]
  • Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. (2007). BioGRID. [Link]
  • Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. (2006). PubMed. [Link]
  • Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. (2006). PubMed Central. [Link]
  • Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. (2007).
  • The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin. (2009). PubMed Central. [Link]
  • Neuropathic Pain | Chronic Constriction Injury (CCI) Model. MD Biosciences. [Link]
  • Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in R
  • The increased trafficking of the calcium channel subunit alpha2delta-1 to presynaptic terminals in neuropathic pain is inhibited by the alpha2delta ligand pregabalin. (2009). PubMed. [Link]
  • Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles. (2018). F1000Research. [Link]
  • Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. Aragen Life Sciences. [Link]
  • Chronic Sciatic Nerve Constrictive Injury Model (CCI). (2022). Bio-protocol. [Link]
  • Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutam
  • Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in R
  • Presynaptic inhibitory actions of pregabalin on excitatory transmission in superficial dorsal horn of mouse spinal cord: further characterization of presynaptic mechanisms. (2014). PubMed. [Link]
  • Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits. (2011).
  • Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture. (2011). PubMed Central. [Link]
  • Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. (2011). PubMed. [Link]
  • Whole Cell Patch Clamp Protocol.
  • Microdialysis as a tool for in vivo investigation of glutamate transport capacity in r
  • Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord. (2006). PubMed. [Link]
  • Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. (2007). ClinPGx. [Link]
  • Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]
  • Pregabalin Suppresses Spinal Neuronal Hyperexcitability and Visceral Hypersensitivity in the Absence of Peripheral Pathophysiology. (2016). PubMed Central. [Link]
  • patch-clamp-protocol-final.pdf. AXOL Bioscience. [Link]
  • Novel Insights of Effects of Pregabalin on Neural Mechanisms of Intracortical Disinhibition in Physiopathology of Fibromyalgia: An Explanatory, Randomized, Double-Blind Crossover Study. (2019). Frontiers in Human Neuroscience. [Link]
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2011). PubMed Central. [Link]
  • Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. (2018). PubMed. [Link]
  • Summary of [ 3 H]-pregabalin competition binding. (2011).
  • Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. (1997). PubMed. [Link]
  • Assay Protocol Book. PDSP. [Link]
  • Transport of Pregabalin Via L-Type Amino Acid Transporter 1 (SLC7A5) in Human Brain Capillary Endothelial Cell Line. (2018). PubMed Central. [Link]
  • Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels. (2010). PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of (S)-3-Amino-5-methyl-hexanoic Acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Amino-5-methyl-hexanoic acid, widely known as Pregabalin, is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Despite its structural similarity to GABA, its mechanism of action is distinct and does not involve direct interaction with GABA receptors.[1] The biological activity resides in the (S)-enantiomer, which is a potent ligand for the α2δ subunit of voltage-gated calcium channels.[2][3][4] This interaction is central to its therapeutic effects as an anticonvulsant, analgesic, and anxiolytic agent.[1][2] This technical guide provides an in-depth exploration of the biological activity of this compound, detailing its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize its effects.

Molecular and Physicochemical Properties

A foundational understanding of the molecule is critical for appreciating its biological activity.

PropertyValue
IUPAC Name (3S)-3-(aminomethyl)-5-methylhexanoic acid
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
CAS Number 148553-50-8

Core Mechanism of Action: Targeting the α2δ Subunit

The primary molecular target of this compound is the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[2][3][4] Specifically, it binds with high affinity to the α2δ-1 and α2δ-2 isoforms.[1] This binding is crucial for its therapeutic effects. The interaction with the α2δ subunit leads to a reduction in the synaptic release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1] This modulation of neurotransmitter release is believed to be the cornerstone of its anticonvulsant, analgesic, and anxiolytic properties.

The proposed signaling pathway is as follows:

Pregabalin_Mechanism Pregabalin (S)-3-Amino-5-methyl- hexanoic acid Alpha2Delta α2δ-1 Subunit of Voltage-Gated Ca²⁺ Channel Pregabalin->Alpha2Delta Binds to CalciumInflux Reduced Ca²⁺ Influx into Presynaptic Terminal Alpha2Delta->CalciumInflux Modulates channel trafficking and function, leading to VesicleFusion Decreased Synaptic Vesicle Fusion CalciumInflux->VesicleFusion NeurotransmitterRelease Reduced Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) VesicleFusion->NeurotransmitterRelease TherapeuticEffect Therapeutic Effects: - Anticonvulsant - Analgesic - Anxiolytic NeurotransmitterRelease->TherapeuticEffect Results in

Figure 1: Proposed signaling pathway of this compound.

Pharmacokinetic Profile

The clinical efficacy of this compound is significantly influenced by its favorable pharmacokinetic properties.

ParameterHuman Pharmacokinetic Data
Bioavailability ≥90% (oral)[1]
Protein Binding <1%[1]
Metabolism Negligible (<2% of dose)[5]
Elimination Half-life 4.5–7 hours (mean 6.3 hours)[1]
Excretion Primarily renal, as unchanged drug[1]

Experimental Protocols for Characterizing Biological Activity

The following section details established protocols for assessing the biological activity of this compound.

In Vitro Binding Affinity Assay

Objective: To determine the binding affinity of this compound for the α2δ-1 subunit.

Methodology: Radioligand Binding Assay

  • Preparation of Membranes:

    • Homogenize porcine cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a radiolabeled ligand (e.g., [³H]-gabapentin), and varying concentrations of unlabeled this compound.

    • Incubate the mixture at room temperature for a defined period (e.g., 30-60 minutes) to allow for binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of drug that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: this compound is expected to exhibit high affinity for the α2δ-1 subunit, with reported Ki values in the nanomolar range. One study found that pregabalin and gabapentin had similar affinities for the human recombinant α2δ-1 subunit (Ki = 32 nM and 40 nM, respectively).[1]

Electrophysiological Assessment of Calcium Channel Modulation

Objective: To evaluate the effect of this compound on voltage-gated calcium channel currents.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation:

    • Use a suitable cell line expressing the α2δ-1 subunit and voltage-gated calcium channels (e.g., tsA-201 cells co-transfected with CaV2.2, α2δ-1, and β1b subunits) or primary neurons (e.g., dorsal root ganglion neurons).[6]

    • Plate the cells on glass coverslips for recording.

  • Recording Setup:

    • Mount the coverslip in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external recording solution containing blockers for sodium and potassium channels to isolate calcium currents.

    • Use a glass micropipette filled with an internal solution as the recording electrode.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the calcium channels in a closed state.

    • Apply a series of depolarizing voltage steps to elicit calcium channel opening and record the resulting inward calcium currents.

    • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing this compound at various concentrations.

    • Record the calcium currents in the presence of the drug.

  • Data Analysis:

    • Measure the peak amplitude of the calcium currents before and after drug application.

    • Construct a current-voltage (I-V) relationship plot to assess any changes in the voltage-dependence of channel activation.

    • Generate a dose-response curve by plotting the percentage inhibition of the calcium current against the drug concentration to determine the IC₅₀.

Expected Outcome: this compound is expected to reduce the amplitude of voltage-gated calcium currents.

Patch_Clamp_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis CellPrep Cell Culture (e.g., tsA-201 cells with CaV2.2, α2δ-1, β1b) EstablishPatch Establish Whole-Cell Patch-Clamp Configuration CellPrep->EstablishPatch SolutionPrep Prepare External and Internal Solutions SolutionPrep->EstablishPatch Baseline Record Baseline Ca²⁺ Currents EstablishPatch->Baseline DrugApplication Perfuse with This compound Baseline->DrugApplication DrugRecording Record Ca²⁺ Currents in Presence of Drug DrugApplication->DrugRecording MeasureAmplitude Measure Peak Current Amplitude DrugRecording->MeasureAmplitude IVCurve Construct I-V Curve MeasureAmplitude->IVCurve DoseResponse Generate Dose-Response Curve and Calculate IC₅₀ IVCurve->DoseResponse

Figure 2: Workflow for whole-cell patch-clamp electrophysiology.

In Vivo Models of Biological Activity

Objective: To assess the anticonvulsant effects of this compound in a model of epilepsy.

Methodology:

  • Animal Model: Use adult male mice (e.g., C57BL/6).

  • Kindling Induction:

    • Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, intraperitoneally) every other day.

    • Observe each mouse for 30 minutes after each injection and score the seizure severity based on a standardized scale (e.g., Racine's scale).

    • Continue the injections until the animals are fully kindled (i.e., consistently exhibit tonic-clonic seizures).

  • Drug Treatment:

    • Once kindled, administer this compound or vehicle orally at various doses.

    • After a predetermined pretreatment time (e.g., 60 minutes), challenge the animals with the same dose of PTZ used for kindling.

  • Assessment:

    • Record the seizure scores and the latency to the onset of seizures.

    • Compare the seizure scores and latencies between the drug-treated and vehicle-treated groups.

Expected Outcome: this compound is expected to significantly reduce seizure severity and increase the latency to seizure onset in a dose-dependent manner.[7]

Objective: To evaluate the analgesic effects of this compound in a model of neuropathic pain.

Methodology:

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Expose the sciatic nerve in one hind limb and ligate approximately one-third to one-half of the nerve diameter.

    • Suture the incision and allow the animal to recover.

  • Assessment of Mechanical Allodynia (Von Frey Test):

    • Place the mouse in a chamber with a wire mesh floor and allow it to acclimate.

    • Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the paw on the injured side.

    • A positive response is a brisk withdrawal of the paw.

    • Determine the paw withdrawal threshold (the filament stiffness that elicits a response in 50% of applications) using the up-down method.

  • Drug Treatment:

    • After establishing a stable baseline of mechanical allodynia, administer this compound or vehicle orally.

    • Measure the paw withdrawal threshold at various time points after drug administration.

Expected Outcome: this compound is expected to significantly increase the paw withdrawal threshold, indicating a reduction in mechanical allodynia.[8]

Objective: To assess the anxiolytic effects of this compound.

Methodology:

  • Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle to the mice.

    • After the appropriate pretreatment time, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the session with a video camera for later analysis.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open arms.

    • An increase in these parameters is indicative of an anxiolytic effect.

Expected Outcome: this compound is expected to increase the time spent and the number of entries into the open arms compared to the vehicle control group.[9][10]

Conclusion

This compound is a well-characterized compound with a distinct mechanism of action centered on its high-affinity binding to the α2δ subunit of voltage-gated calcium channels. This interaction modulates the release of excitatory neurotransmitters, leading to its established anticonvulsant, analgesic, and anxiolytic effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this important therapeutic agent and its analogs.

References

  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical pharmacokinetics, 49(10), 661–669.
  • Chincholkar, M. (2020). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 14(3), 186–193.
  • Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., ... & Singh, L. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542.
  • Gajraj, N. M. (2007). Pregabalin: its pharmacology and use in pain management. Anesthesia & Analgesia, 105(6), 1805-1815.
  • Komaki, H., Farzam, F., Maruyama, H., Akahori, S., Konno, D., & Kakegawa, W. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of visualized experiments : JoVE, (136), 57573.
  • Li, Z., Taylor, C. P., Weber, M., & Donevan, S. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. European journal of pharmacology, 667(1-3), 80–90.
  • Malcangio, M. (2019). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol, 9(22), e3430.
  • Micó, J. A., & Prieto, R. (2012). Elucidating the mechanism of action of pregabalin: α2δ as a therapeutic target in anxiety. CNS drugs, 26(8), 637–649.
  • Micheva, K. D., & Smith, S. J. (2007). Array tomography: a new tool for imaging the molecular architecture and ultrastructure of neural circuits. Neuron, 55(1), 25-36.
  • Pregabalin. (2024, January 8). In Wikipedia. [Link]
  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108-113.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137-150.
  • Walf, A. A., & Frye, C. A. (2007). The elevated plus maze test: a review of the methodology and qualitative results.
  • Zaccara, G., Gangemi, P. F., & Cincotta, M. (2005). Central nervous system adverse effects of new antiepileptic drugs: a meta-analysis of placebo-controlled studies. Epilepsia, 46(8), 1223-1240.
  • Ben-Menachem, E. (2004). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 45 Suppl 6, 13–18.
  • Bockbrader, H. N., Radulovic, L. L., Posvar, E. L., Strand, J. C., Alvey, C. W., & Busch, J. A. (2010). Clinical pharmacokinetics of pregabalin in healthy volunteers. Journal of clinical pharmacology, 50(8), 941–950.
  • Çalişkan, B., Kafa, F. N., Yildirim, E., & Öztürk, Y. (2021). Chronic pregabalin treatment reduced anxiety, and acute pregabalin treatment increased depression-like behaviors in rats.
  • Field, M. J., Bramwell, S., Hughes, J., & Singh, L. (1999). The behavioural profile of S-(+)-3-isobutylgaba (CI-1008), a novel anticonvulsant. British journal of pharmacology, 127(7), 1507–1516.
  • Fink, K., Dooley, D. J., Meder, W. P., Suman-Chauhan, N., Duffy, S., Clusmann, H., & Göthert, M. (2002). Inhibition of neuronal Ca(2+) influx by gabapentin and pregabalin in the human neocortex. Neuropharmacology, 42(2), 229–236.
  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776.
  • Randinitis, E. J., Posvar, E. L., Alvey, C. W., Sedman, A. J., & Bockbrader, H. N. (2003). Pharmacokinetics of pregabalin in subjects with various degrees of renal function. Journal of clinical pharmacology, 43(3), 277–283.
  • Vartanian, M. G., Radulovic, L. L., Kinsora, J. J., Serpa, K. A., & Gushue, G. F. (2006). Activity profile of pregabalin in rodent models of epilepsy and ataxia. Epilepsy research, 68(3), 189–200.
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of visualized experiments : JoVE, (22), 1088.
  • De-Miguel, F. F., & Fesce, R. (2012). Pregabalin modulation of neurotransmitter release is mediated by change in intrinsic activation/inactivation properties of Cav2.1 calcium channels. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(13), 4484–4495.
  • Field, M. J., Li, Z., & Schwarz, J. B. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin.
  • Chincholkar, M. (2018). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. Anaesthesia & Intensive Care Medicine, 19(7), 350-353.
  • Taylor, C. P. (2004). The pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 60(3), 137-150.
  • Ben-Menachem, E. (2004). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 45 Suppl 6, 13–18.
  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108–113.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137–150.
  • Walf, A. A., & Frye, C. A. (2007). The elevated plus maze test: a review of the methodology and qualitative results.
  • Zaccara, G., Gangemi, P. F., & Cincotta, M. (2005). Central nervous system adverse effects of new antiepileptic drugs: a meta-analysis of placebo-controlled studies. Epilepsia, 46(8), 1223–1240.
  • Ben-Menachem, E. (2004). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 45 Suppl 6, 13–18.
  • Bockbrader, H. N., Radulovic, L. L., Posvar, E. L., Strand, J. C., Alvey, C. W., & Busch, J. A. (2010). Clinical pharmacokinetics of pregabalin in healthy volunteers. Journal of clinical pharmacology, 50(8), 941–950.
  • Çalişkan, B., Kafa, F. N., Yildirim, E., & Öztürk, Y. (2021). Chronic pregabalin treatment reduced anxiety, and acute pregabalin treatment increased depression-like behaviors in rats.
  • Field, M. J., Bramwell, S., Hughes, J., & Singh, L. (1999). The behavioural profile of S-(+)-3-isobutylgaba (CI-1008), a novel anticonvulsant. British journal of pharmacology, 127(7), 1507–1516.
  • Fink, K., Dooley, D. J., Meder, W. P., Suman-Chauhan, N., Duffy, S., Clusmann, H., & Göthert, M. (2002). Inhibition of neuronal Ca(2+) influx by gabapentin and pregabalin in the human neocortex. Neuropharmacology, 42(2), 229–236.
  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776.
  • Randinitis, E. J., Posvar, E. L., Alvey, C. W., Sedman, A. J., & Bockbrader, H. N. (2003). Pharmacokinetics of pregabalin in subjects with various degrees of renal function. Journal of clinical pharmacology, 43(3), 277–283.
  • Vartanian, M. G., Radulovic, L. L., Kinsora, J. J., Serpa, K. A., & Gushue, G. F. (2006). Activity profile of pregabalin in rodent models of epilepsy and ataxia. Epilepsy research, 68(3), 189–200.
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of visualized experiments : JoVE, (22), 1088.
  • De-Miguel, F. F., & Fesce, R. (2012). Pregabalin modulation of neurotransmitter release is mediated by change in intrinsic activation/inactivation properties of Cav2.1 calcium channels. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(13), 4484–4495.
  • Field, M. J., Li, Z., & Schwarz, J. B. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin.
  • Chincholkar, M. (2018). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. Anaesthesia & Intensive Care Medicine, 19(7), 350-353.
  • Taylor, C. P. (2004). The pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 60(3), 137-150.
  • Ben-Menachem, E. (2004). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 45 Suppl 6, 13–18.
  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108–113.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137–150.
  • Walf, A. A., & Frye, C. A. (2007). The elevated plus maze test: a review of the methodology and qualitative results.
  • Zaccara, G., Gangemi, P. F., & Cincotta, M. (2005). Central nervous system adverse effects of new antiepileptic drugs: a meta-analysis of placebo-controlled studies. Epilepsia, 46(8), 1223–1240.

Sources

(S)-3-Amino-5-methyl-hexanoic Acid: A Technical Guide to its Anticonvulsant Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Amino-5-methyl-hexanoic acid, widely known as pregabalin, is a potent anticonvulsant agent with a well-established clinical profile.[1] Structurally, it is an analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). However, its mechanism of action does not involve direct interaction with GABA receptors.[2] This technical guide provides an in-depth exploration of the anticonvulsant properties of this compound, detailing its molecular mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the preclinical models used to characterize its efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and epilepsy therapeutics.

Molecular Mechanism of Action

The primary anticonvulsant activity of this compound is mediated through its high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3] Specifically, it binds to both the α2δ-1 and α2δ-2 subunits.[4][5] This interaction is crucial for its therapeutic effects, as demonstrated in studies with mutant mice where a single point mutation in the α2δ-1 protein significantly reduces pregabalin's anticonvulsant efficacy.[6]

Binding of this compound to the α2δ subunit modulates calcium influx at presynaptic nerve terminals.[2][7] This leads to a reduction in the release of several excitatory neurotransmitters, most notably glutamate.[7][8][9][10] By dampening the release of these neurotransmitters, this compound effectively reduces neuronal hyperexcitability, a hallmark of epileptic seizures.[3]

The following diagram illustrates the proposed mechanism of action:

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Calcium influx triggers fusio (Inhibited) a2d α2δ Subunit a2d->VGCC Modulates Pregabalin This compound (Pregabalin) Pregabalin->a2d Binds Glutamate Glutamate Vesicle->Glutamate Release (Reduced) Receptor Glutamate Receptor Glutamate->Receptor Binds (Reduced Signal)

Caption: Mechanism of action of this compound.

Pharmacokinetic and Pharmacodynamic Profile

This compound exhibits a favorable pharmacokinetic profile characterized by rapid absorption and high bioavailability.[1][2][11]

ParameterValueSource(s)
Bioavailability ≥90%[12]
Time to Peak Plasma Concentration (Tmax) ~1 hour[2][11]
Protein Binding Negligible[1][2][11][12]
Metabolism Negligible (<2%)[2][11]
Elimination Half-life ~6.3 hours[2][12]
Excretion Primarily renal, as unchanged drug[1][2][11][12]

The pharmacokinetics are linear, meaning that plasma concentrations increase proportionally with the dose.[1][12] This predictability is a significant advantage in clinical practice. The rapid attainment of steady-state concentrations within 24-48 hours contributes to a quick onset of therapeutic effect.[2][11]

Preclinical Evaluation of Anticonvulsant Activity

The anticonvulsant properties of this compound have been extensively characterized in various preclinical animal models. These models are crucial for determining the efficacy and potential clinical applications of antiepileptic drugs.

In Vivo Models

1. Maximal Electroshock (MES) Seizure Model:

The MES test is a widely used model for generalized tonic-clonic seizures.[13] It assesses a compound's ability to prevent seizure spread.[13]

Experimental Protocol:

  • Administer this compound or vehicle to rodents (mice or rats) via the desired route (e.g., oral, intraperitoneal).

  • At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal electrodes.[13][14]

  • Observe the animal for the presence or absence of a tonic hindlimb extension.

  • Protection is defined as the abolition of the tonic hindlimb extension phase.[13]

A Drug Administration B Pre-treatment Time A->B C Corneal Electrical Stimulation (MES) B->C D Observation of Tonic Hindlimb Extension C->D E Data Analysis: Protection (%) D->E

Caption: Workflow for the Maximal Electroshock (MES) test.

2. Pentylenetetrazol (PTZ)-Induced Seizure Model:

The PTZ model is used to evaluate efficacy against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces seizures.[15]

Experimental Protocol:

  • Administer this compound or vehicle to the animals.

  • After a defined pre-treatment time, administer a convulsive dose of PTZ (e.g., subcutaneously).

  • Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures.

  • Record the latency to the first seizure and the percentage of animals protected from seizures.

A Drug Administration B Pre-treatment Time A->B C PTZ Injection B->C D Observation for Clonic Seizures C->D E Data Analysis: Latency & Protection (%) D->E

Caption: Workflow for the Pentylenetetrazol (PTZ) test.

3. 6 Hz Psychomotor Seizure Model:

This model is considered a model of therapy-resistant partial seizures.[16][17]

Experimental Protocol:

  • Administer the test compound or vehicle.

  • At the appropriate pre-treatment time, deliver a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus via corneal electrodes.[16][18]

  • Observe the animal for characteristic seizure behaviors, such as stun posture, forelimb clonus, and automatisms.[18][19]

  • Protection is defined as the absence of these seizure behaviors.[17]

Quantitative Efficacy Data from In Vivo Models

The following table summarizes the median effective dose (ED50) values for this compound in various preclinical models.

ModelSpeciesRoute of AdministrationED50Source(s)
Maximal Electroshock (MES) RatOral (PO)1.8 mg/kg[20][21]
Maximal Electroshock (MES) MouseOral (PO)11.6 mg/kg[22]
Maximal Electroshock (MES) MouseIntravenous (IV)20 mg/kg[22]
Low-Intensity Electroshock MouseIntravenous (IV)1.4 mg/kg[22]
Pentylenetetrazol (PTZ) MouseOral (PO)31 mg/kg[20][21]
DBA/2 Audiogenic Seizure MouseOral (PO)2.7 mg/kg[20][21]
In Vitro Models

Hippocampal Slice Electrophysiology:

This in vitro technique allows for the direct assessment of a compound's effect on neuronal excitability and synaptic transmission in a brain region highly relevant to epilepsy.

Experimental Protocol:

  • Prepare acute hippocampal slices from rodent brains.[23][24]

  • Maintain the slices in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF).[23]

  • Induce epileptiform activity using pharmacological agents (e.g., high potassium, GABA-A receptor antagonists).[25]

  • Record extracellular field potentials or perform whole-cell patch-clamp recordings to measure neuronal activity.

  • Apply this compound to the perfusion bath and observe its effects on the frequency and amplitude of epileptiform discharges. Studies have shown that it reduces the amplitude and increases the paired-pulse ratio of excitatory postsynaptic currents (EPSCs), indicating a presynaptic mechanism of action.[8]

Conclusion

This compound is a well-characterized anticonvulsant with a unique mechanism of action involving the α2δ subunit of voltage-gated calcium channels. Its favorable pharmacokinetic profile and demonstrated efficacy in a range of preclinical models have established it as a valuable therapeutic agent for the treatment of epilepsy. Further research into its modulatory effects on neurotransmitter release and neuronal networks will continue to enhance our understanding of its therapeutic benefits.

References

  • Barton, M. E., Klein, B. D., Wolf, H. H., & White, H. S. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy Research, 47(3), 217-227.
  • Khanam, R., & Vohora, D. (2020). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. In Animal Models of Neurological Disorders (pp. 101-108). Humana, New York, NY.
  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current protocols in neuroscience, Chapter 9, Unit-9.37.
  • BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide.
  • BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs.
  • JoVE. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice.
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice.
  • BenchChem. (2025). A Comparative Analysis of Pentylenetetrazol (PTZ)
  • Li, G., et al. (2011). Pregabalin is a potent and selective ligand for α2δ-1 and α2δ-2 calcium channel subunits. Epilepsy research, 94(1-2), 94-102.
  • Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model.
  • U.S.
  • Kraus, L., et al. (2020). Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings. Journal of visualized experiments: JoVE, (159), 10.3791/61085.
  • Vartanian, M. G., et al. (2006). Activity profile of pregabalin in rodent models of epilepsy and ataxia. Epilepsy research, 68(3), 189-205.
  • National Institute of Neurological Disorders and Stroke. (n.d.). 6 Hz Electrical Stimulation Test (mouse, rat).
  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse.
  • Metcalf, C. S., et al. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsia, 58(6), 1073–1084.
  • Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101-106.
  • Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of visualized experiments: JoVE, (136), 57551.
  • Vartanian, M. G., et al. (2006). Activity profile of pregabalin in rodent models of epilepsy and ataxia. Epilepsy Research, 68(3), 189-205.
  • Luszczki, J. J., et al. (2009). Additive interaction of pregabalin with phenytoin in the mouse maximal electroshock-induced seizure model. Pharmacological reports, 61(4), 654-661.
  • Schulze-Bonhage, A. (2013). Pharmacokinetic and pharmacodynamic profile of pregabalin and its role in the treatment of epilepsy. Expert opinion on drug metabolism & toxicology, 9(1), 105-115.
  • Kraus, L., et al. (2020). Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings. Journal of Visualized Experiments, (159).
  • Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical pharmacokinetics, 49(10), 661-669.
  • Ben-Menachem, E. (2004). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 45 Suppl 6, 13-18.
  • Ben-Menachem, E. (2004). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 45(s6), 13-18.
  • Gassmann, M., & Bettler, B. (2012). Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures. Methods in molecular biology (Clifton, N.J.), 920, 1-13.
  • Vartanian, M. G., et al. (2006). Pregabalin ED 50 values for anticonvulsant and ataxia tests. Epilepsy Research, 68(3), 189-205.
  • Cunningham, M. O., et al. (2004). Dual effects of gabapentin and pregabalin on glutamate release at rat entorhinal synapses in vitro. British journal of pharmacology, 142(4), 635-642.
  • Multi Channel Systems. (n.d.).
  • Cunningham, M. O., et al. (2004). Dual effects of gabapentin and pregabalin on glutamate release at rat entorhinal synapses in vitro. British Journal of Pharmacology, 142(4), 635-642.
  • JoVE. (2022). Electrophysiological Recordings to prepare Hippocampal Slices | Protocol Preview.
  • Li, G., et al. (2011). Pregabalin is a potent and selective ligand for alpha (2) delta-1 and alpha (2) delta-2 calcium channel subunits. Epilepsy research, 94(1-2), 94–102.
  • Li, G., et al. (2011). Pregabalin activity in standardized receptor-binding assays. Epilepsy Research, 94(1-2), 94-102.
  • Thomas, R. J., et al. (2007).
  • Thomas, R. J., et al. (2007).
  • Bian, F., et al. (2006). Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord. Brain research, 1075(1), 79-90.
  • Taha, A. M., et al. (2021). Effect of pregabalin on the level of neurotransmitters. a Norepinephrin... Benha Veterinary Medical Journal, 40(1), 1-6.
  • Field, M. J., et al. (2014). Anticonvulsant activity of pregabalin in the maximal electroshock-induced seizure assay in α2δ1 (R217A) and α2δ2 (R279A) mouse mutants. Epilepsy research, 108(5), 841-848.
  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137-150.

Sources

Analgesic effects of (S)-3-Amino-5-methyl-hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Analgesic Effects of (S)-3-Amino-5-methyl-hexanoic acid (Pregabalin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, widely known as Pregabalin, is a potent gabapentinoid with significant analgesic, anticonvulsant, and anxiolytic properties.[1][2] Marketed under trade names such as Lyrica, it has become a cornerstone in the management of various neuropathic pain conditions, fibromyalgia, and post-herpetic neuralgia.[1][2] This technical guide provides a comprehensive overview of the core scientific principles underlying the analgesic effects of Pregabalin. It delves into its molecular mechanism of action, detailing its interaction with voltage-gated calcium channels and subsequent modulation of neurotransmitter release. Furthermore, this guide presents established preclinical models and detailed experimental protocols for evaluating the analgesic efficacy of Pregabalin, offering a practical framework for researchers in the field of pain pharmacology and drug development.

Introduction: Chemical Identity and Therapeutic Significance

This compound is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] However, its mechanism of action does not involve direct interaction with GABA receptors.[1][3] Chemically, it is a chiral molecule, with the (S)-enantiomer being the pharmacologically active form.[4] The synthesis of enantiomerically pure this compound has been a subject of extensive research, with various synthetic routes developed to achieve high purity and yield.[4][5][6][7]

Chemical Structure:

  • IUPAC Name: (3S)-3-(aminomethyl)-5-methylhexanoic acid[8]

  • Molecular Formula: C8H17NO2[8]

  • Molecular Weight: 159.23 g/mol [8]

The therapeutic significance of Pregabalin lies in its efficacy in treating chronic pain states that are often refractory to traditional analgesics. Its approval for medical use in the United States in 2004 marked a significant advancement in the treatment of neuropathic pain.[1]

Molecular Mechanism of Analgesia

The analgesic effects of this compound are primarily mediated by its high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][9][10] This interaction is the cornerstone of its therapeutic action and distinguishes it from many other classes of analgesics.

The Role of the Alpha-2-Delta (α2δ) Subunit

The α2δ subunit is an auxiliary protein associated with the main pore-forming α1 subunit of VGCCs. While not directly involved in calcium ion conduction, the α2δ subunit plays a crucial role in the trafficking and cell surface expression of the channel complex. In pathological pain states, there is often an upregulation of the α2δ-1 subunit in the dorsal root ganglia and spinal cord, leading to hyperexcitability of sensory neurons.

Modulation of Neurotransmitter Release

By binding to the α2δ subunit, Pregabalin induces a conformational change that is thought to reduce the trafficking of VGCCs to the presynaptic terminal. This, in turn, leads to a decrease in calcium influx upon neuronal depolarization. The reduction in intracellular calcium concentration subsequently inhibits the release of several key excitatory neurotransmitters and pain mediators, including:

  • Glutamate: The primary excitatory neurotransmitter in the central nervous system, heavily involved in pain transmission.[10]

  • Norepinephrine: A neurotransmitter that can have both pro- and anti-nociceptive effects depending on the receptor subtype and location.[10]

  • Substance P: A neuropeptide involved in the transmission of pain signals from the periphery to the central nervous system.[10]

  • Calcitonin Gene-Related Peptide (CGRP): A potent vasodilator and pain mediator.[1]

This reduction in the synaptic release of pro-nociceptive mediators is believed to dampen neuronal hyperexcitability and attenuate the transmission of pain signals, resulting in analgesia.[9]

Signaling Pathway of this compound's Analgesic Action

Pregabalin_Mechanism Pregabalin (S)-3-Amino-5-methyl- hexanoic acid a2d α2δ-1 Subunit Pregabalin->a2d Binds to VGCC Voltage-Gated Calcium Channel Pregabalin->VGCC Inhibits Ca²⁺ Channel Trafficking (Indirectly reduces Ca²⁺ influx) a2d->VGCC Modulates Ca_influx Ca²⁺ Influx Vesicles Synaptic Vesicles (Glutamate, Substance P) Ca_influx->Vesicles Triggers Release Neurotransmitter Release Vesicles->Release Receptors Neurotransmitter Receptors Release->Receptors Activates Pain_Signal Pain Signal Propagation Receptors->Pain_Signal

Caption: Mechanism of action of this compound.

Preclinical Evaluation of Analgesic Efficacy

The analgesic properties of this compound have been extensively characterized in various animal models of pain.[11][12] These models are crucial for understanding the compound's efficacy across different pain modalities and for determining key pharmacokinetic and pharmacodynamic parameters. A systematic review of preclinical studies has shown that the analgesic effect of pregabalin is consistently robust across various pain models.[11]

Common Animal Models of Pain
  • Neuropathic Pain Models:

    • Spinal Nerve Ligation (Chung Model): Involves tight ligation of the L5 and/or L6 spinal nerves, leading to mechanical allodynia and thermal hyperalgesia.[13]

    • Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, resulting in a persistent pain state.[14]

  • Inflammatory Pain Models:

    • Carrageenan- or Complete Freund's Adjuvant (CFA)-induced Paw Edema: Injection of an inflammatory agent into the paw to induce localized inflammation and pain hypersensitivity.

  • Acute Nociceptive Pain Models:

    • Hot Plate Test: Measures the latency to a pain response (e.g., paw licking, jumping) when an animal is placed on a heated surface.[15][16]

    • Tail-Flick Test: Measures the latency to withdraw the tail from a noxious heat source.[17][18]

Quantitative Data from Preclinical Studies

The following table summarizes representative data on the analgesic efficacy of this compound in a preclinical model of neuropathic pain.

Pain Model Species Test Pregabalin Dose (mg/kg) Outcome Measure Result Reference
Spinal Nerve LigationRatVon Frey Test17.150% Paw Withdrawal Threshold (g)ED50 Value[19]
Chronic Widespread Muscle PainMouseMechanical Withdrawal Threshold30 and 60Paw Withdrawal Threshold (g)Significant alleviation of hyperalgesia in males[20]

Experimental Protocols for Assessing Analgesia

This section provides detailed, step-by-step methodologies for key behavioral assays used to evaluate the analgesic effects of this compound.

Hot Plate Test for Thermal Nociception

This test assesses the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.[15]

Protocol:

  • Apparatus: A hot plate analgesia meter with a heated surface maintained at a constant temperature (typically 55 ± 0.5°C) and an enclosing transparent cylinder.[21]

  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently place each animal on the hot plate and start a timer. Observe for pain-related behaviors such as hind paw licking or jumping.[15] Record the latency to the first clear pain response. A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage.[21]

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the hot plate test and record the response latencies.

  • Data Analysis: The analgesic effect is expressed as an increase in the pain response latency compared to baseline and/or the vehicle-treated group.

Experimental Workflow for the Hot Plate Test

Hot_Plate_Workflow start Start acclimation Animal Acclimation (30 min) start->acclimation baseline Baseline Latency Measurement (Hot Plate at 55°C) acclimation->baseline drug_admin Drug/Vehicle Administration baseline->drug_admin wait Wait for Predetermined Time Intervals drug_admin->wait post_treatment Post-Treatment Latency Measurement wait->post_treatment data_analysis Data Analysis (Compare Latencies) post_treatment->data_analysis end End data_analysis->end

Caption: Workflow for the hot plate analgesia test.

Tail-Flick Test for Spinal Analgesia

This test measures a spinal reflex to a thermal stimulus and is useful for assessing centrally acting analgesics.[17]

Protocol:

  • Apparatus: A tail-flick meter that focuses a high-intensity light beam on the animal's tail.[22]

  • Habituation: Gently restrain the animal and allow it to habituate to the restraint for a short period.

  • Baseline Measurement: Position the tail over the light source and activate the stimulus. The apparatus will automatically record the time it takes for the animal to flick its tail away from the heat.[22] A cut-off time (typically 10-12 seconds) is essential to prevent tissue injury.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-Treatment Measurement: Repeat the tail-flick measurement at various time points after administration.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Von Frey Test for Mechanical Allodynia

This assay is the gold standard for assessing mechanical hypersensitivity, a hallmark of neuropathic pain.[14]

Protocol:

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus. The testing area should have a wire mesh floor to allow access to the plantar surface of the paws.[23]

  • Acclimation: Place the animals in individual compartments on the mesh floor and allow them to acclimate for at least 20-30 minutes.[14]

  • Baseline Measurement: Using the "up-down" method, apply filaments of increasing force to the mid-plantar surface of the hind paw until the filament just buckles.[24] A positive response is a sharp withdrawal of the paw. The 50% paw withdrawal threshold is calculated based on the pattern of positive and negative responses.[24] Alternatively, an electronic von Frey device can be used to apply increasing force until the paw is withdrawn, providing a direct reading of the withdrawal threshold in grams.[25]

  • Drug Administration: Administer this compound or vehicle.

  • Post-Treatment Measurement: Assess the paw withdrawal threshold at specified time points after drug administration.

  • Data Analysis: An increase in the paw withdrawal threshold (i.e., a higher force is required to elicit a withdrawal) indicates an anti-allodynic effect.

Conclusion and Future Directions

This compound has a well-defined mechanism of action centered on the α2δ subunit of voltage-gated calcium channels, leading to a reduction in the release of excitatory neurotransmitters. This mechanism underpins its proven efficacy as an analgesic, particularly in challenging neuropathic pain conditions. The preclinical testing paradigms outlined in this guide provide a robust framework for the continued investigation of this and other gabapentinoid compounds.

Future research may focus on several key areas:

  • Sex-specific differences in efficacy: Preclinical studies have suggested potential sex differences in the analgesic effects of Pregabalin, an area that warrants further investigation to optimize clinical use.[20][26]

  • Development of novel α2δ ligands: The success of Pregabalin has spurred the development of new molecules targeting the α2δ subunit with potentially improved efficacy, side-effect profiles, or pharmacokinetic properties.[13]

  • Combination therapies: Investigating the synergistic effects of Pregabalin with other classes of analgesics may lead to more effective pain management strategies with lower doses and fewer side effects.[19]

This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and treatment of pain through the exploration of compounds like this compound.

References

  • Pregabalin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pregabalin]
  • Taylor, C. P. (2004). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 60(1), 31-40. [URL: https://pubmed.ncbi.nlm.nih.gov/15120325/]
  • Dr.Oracle. (2025). What is the mechanism of action of Pregabalin (Lyrica)? [URL: https://droracle.com/what-is-the-mechanism-of-action-of-pregabalin-lyrica/]
  • Pain. (2020). A systematic review and meta-analysis of pregabalin preclinical studies. Pain, 161(4), 684-693. [URL: https://pubmed.ncbi.nlm.nih.gov/31809340/]
  • Patsnap Synapse. (2024). What is the mechanism of Pregabalin? [URL: https://www.patsnap.
  • Cleveland Clinic Center for Continuing Education. Pregabalin (Lyrica®):Part I. [URL: https://www.clevelandclinicmeded.com/medicalpubs/pharmacy/pdf/Pregabalin-part-1.pdf]
  • Tail flick test - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tail_flick_test]
  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. [URL: https://nopr.niscpr.res.in/handle/123456789/10006]
  • Lima, S. (2018). Tail-flick test. protocols.io. [URL: https://www.protocols.io/view/tail-flick-test-p72drqe]
  • Harvard Apparatus. Electronic Von Frey for Evaluating Mechanical Allodynia. [URL: https://www.harvardapparatus.
  • Google Patents. Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. [URL: https://patents.google.
  • The Journal of Organic Chemistry. An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. [URL: https://pubs.acs.org/doi/10.1021/jo000463a]
  • National Institutes of Health. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5752317/]
  • Hot plate test - Wikipedia. [URL: https://en.wikipedia.
  • Tail Flick. [URL: https://www.mousephenotype.org/impress/protocol/89/7]
  • University of Iowa. Pregabalin produces analgesia in males but not females in an animal model of chronic widespread muscle pain. [URL: https://iro.uiowa.edu/esploro/outputs/journalArticle/Pregabalin-produces-analgesia-in-males-but/9984220323902771]
  • ResearchGate. Electronic von Frey test and development of mechanical allodynia. [URL: https://www.researchgate.
  • Google Patents. Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. [URL: https://patents.google.
  • Maze Engineers. Tail Flick Test. [URL: https://www.mazeengineers.com/tail-flick-test/]
  • PSPP Home. Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. [URL: https://pptp.ninds.nih.gov/portals/21/static/docs/Rat_Hind_Paw_Mechanical_Allodynia_Behavior_Method.pdf]
  • Tail Flick 疼痛閃尾測試. [URL: https://lams.nhri.org.tw/images/sop/behavior/Tail-Flick-Test.pdf]
  • Analgesia Hot Plat Test. [URL: https://www.slideshare.
  • PubMed. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. [URL: https://pubmed.ncbi.nlm.nih.gov/11489029/]
  • JoVE. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. [URL: https://www.jove.
  • ResearchGate. A systematic review and meta-analysis of pregabalin preclinical studies. [URL: https://www.researchgate.net/publication/337920786_A_systematic_review_and_meta-analysis_of_pregabalin_preclinical_studies]
  • BenchChem. Application Notes and Protocols for Assessing Analgesic Effects of Morphine Hydrobromide Using the Hot Plate Test. [URL: https://www.benchchem.
  • Google Patents. Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid. [URL: https://patents.google.
  • Panlab | Harvard Apparatus. Hot plate test. [URL: https://www.panlab.
  • PubMed Central. Pregabalin produces analgesia in males but not females in an animal model of chronic widespread muscle pain. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8604719/]
  • ResearchGate. Efficacy of Combination Therapy with Pregabalin in Neuropathic Pain: A Preclinical Study in the Rat L5 Spinal Nerve Ligation Model. [URL: https://www.researchgate.
  • PharmaCompass. (3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry. [URL: https://www.pharmacompass.com/active-pharmaceutical-ingredients/3s-3-aminomethyl-5-methylhexanoic-acid]
  • Smolecule. Buy 3-Amino-5-methylhexanoic acid | 3653-34-7. [URL: https://www.smolecule.com/cas-3653-34-7-3-amino-5-methylhexanoic-acid.html]
  • Nordmann. (3S)-3-(Aminomethyl)-5-methylhexanoic acid. [URL: https://nordmann.global/en/products-and-services/product-detail/3s-3-aminomethyl-5-methylhexanoic-acid-148553-50-8]
  • Lupine Publishers. Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. [URL: https://lupinepublishers.com/chemistry-journal/fulltext/improved-enantioselective-enzymatic-synthesis-of-s-pregabalin.ID.000122.php]
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2761525]
  • Santa Cruz Biotechnology. 3-Amino-5-methyl-hexanoic acid. [URL: https://www.scbt.com/p/3-amino-5-methyl-hexanoic-acid-3653-34-7]
  • PubMed. (R)- and (S)-4-Amino-3-(trimethylsilyl)methylbutanoic acids ameliorate neuropathic pain without central nervous system-related side effects. [URL: https://pubmed.ncbi.nlm.nih.gov/23103098/]

Sources

Anxiolytic activity of (S)-3-Amino-5-methyl-hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Anxiolytic Activity of (S)-3-Amino-5-methyl-hexanoic Acid

Abstract: this compound, widely known as pregabalin, is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) that has demonstrated significant efficacy in the treatment of generalized anxiety disorder (GAD) and other conditions of neuronal hyperexcitability.[1][2] Unlike many anxiolytics, its mechanism of action does not involve direct interaction with GABA or benzodiazepine receptors.[3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core anxiolytic activity of this compound. It delves into its unique mechanism of action, pharmacokinetic profile, preclinical evaluation methodologies, pivotal clinical evidence, and analytical procedures, offering a holistic view grounded in authoritative scientific literature.

Introduction: A Novel Anxiolytic Agent

This compound (Pregabalin) is an anticonvulsant, analgesic, and anxiolytic agent.[1] Its development marked a significant advancement in pharmacotherapy for anxiety disorders, offering a distinct mechanistic pathway compared to traditional anxiolytics like benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). While structurally derived from GABA, its therapeutic effects are not mediated by GABAergic pathways.[1][3] Instead, it modulates the function of specific voltage-gated calcium channels, a novel approach that underpins its efficacy and distinct side-effect profile.[4][5] This guide will explore the scientific foundations of its anxiolytic properties, from molecular interactions to clinical outcomes.

Core Mechanism of Anxiolytic Action

The primary therapeutic action of this compound is mediated by its high-affinity binding to the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4][5][6]

Causality of Experimental Insight: Early research established that despite being a GABA analogue, pregabalin does not bind to GABA-A or GABA-B receptors, nor does it affect GABA transport or metabolism.[1] This crucial finding shifted research focus away from the GABAergic system and toward identifying a novel target. Structure-activity relationship studies and experiments in transgenic mice with mutations in the α2δ subunit confirmed that binding to this specific protein is essential for its anxiolytic, anticonvulsant, and analgesic effects.[4][6] In these mutant mice, the anxiolytic activity of pregabalin was lost, providing definitive evidence for this target engagement.[3][4]

The binding of pregabalin to the α2δ-1 subunit reduces calcium influx at the nerve terminals of hyperexcited neurons.[7] This modulation is state-dependent, meaning it primarily affects neurons that are overactive, a state characteristic of pathological anxiety.[8] By reducing calcium entry, pregabalin diminishes the release of several excitatory neurotransmitters, including glutamate, norepinephrine (noradrenaline), and substance P.[1][7] This down-modulation of excessive neurotransmission restores neuronal activity to a normal physiological state, thereby alleviating both the psychic and somatic symptoms of anxiety.[8]

Anxiolytic_Mechanism cluster_presynaptic Presynaptic Terminal (Hyperexcited) cluster_postsynaptic Postsynaptic Neuron PGB (S)-3-Amino-5-methyl- hexanoic acid a2d α2δ-1 Subunit of VGCC PGB->a2d Binds Ca_influx Ca2+ Influx PGB->Ca_influx Reduces Ca_channel Voltage-Gated Ca2+ Channel a2d->Ca_channel Modulates Vesicle_Release Neurotransmitter Release Ca_influx->Vesicle_Release Triggers Glutamate Glutamate, Norepinephrine, Substance P Vesicle_Release->Glutamate Releases Excitability Decreased Neuronal Hyperexcitability Glutamate->Excitability Leads to Anxiolysis Anxiolytic Effect Excitability->Anxiolysis

Caption: Mechanism of action of this compound.

Pharmacokinetic and Pharmacodynamic Profile

The clinical utility of a drug is profoundly influenced by its pharmacokinetic (PK) properties. This compound exhibits a favorable and predictable PK profile, which contributes to its ease of use.[9]

ParameterValueSource
Oral Bioavailability ≥90%, dose-independent[1][5][9]
Time to Peak Plasma Conc. (Tmax) ~0.7 - 1.5 hours[5][9]
Effect of Food Reduces rate of absorption (lower Cmax, delayed Tmax), but not the extent (AUC)[9]
Plasma Protein Binding <1% (negligible)[1][10]
Metabolism Negligible; >98% excreted unchanged[5][10]
Elimination Half-life (t½) ~6.3 hours[1][5]
Route of Elimination Primarily renal excretion[5][9][10]

Trustworthiness through Predictability: The lack of significant metabolism and low plasma protein binding means that this compound has a very low potential for pharmacokinetic drug-drug interactions.[10] Its clearance is directly proportional to creatinine clearance, making dose adjustments for patients with renal impairment straightforward and necessary to avoid drug accumulation.[7][11]

Preclinical Evaluation of Anxiolytic Activity

Animal models are indispensable for characterizing the anxiolytic potential of novel compounds. These models create approach-avoidance conflict scenarios to assess anxiety-like behaviors in rodents.

Common Preclinical Models for Anxiety: [12][13]

  • Elevated Plus Maze (EPM): This model is based on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and entries into the open arms.[12]

  • Marble Burying Test: This test leverages the tendency of rodents to bury novel objects. A reduction in the number of marbles buried is indicative of anxiolytic or anti-compulsive activity.[12]

  • Novelty-Suppressed Feeding (NSF): This model induces a conflict between the drive to eat and the fear of a novel environment. Anxiolytics decrease the latency to begin eating.[12]

Detailed Protocol: Elevated Plus Maze (EPM) Assay

This protocol is designed to be a self-validating system by including control groups and measuring both anxiolytic and locomotor activity to distinguish true anxiolytic effects from sedation.

Objective: To assess the anxiolytic-like effects of this compound in mice.

Materials:

  • Elevated Plus Maze apparatus (two open arms, two closed arms, elevated 50 cm from the floor).

  • Video tracking software.

  • This compound.

  • Vehicle (e.g., saline).

  • Positive control (e.g., Diazepam).

  • Male C57BL/6 mice.

Methodology:

  • Acclimatization (Rationale): House animals in the testing room for at least 1 hour before the experiment to reduce stress from handling and novel environments.

  • Drug Administration (Rationale): Administer this compound (e.g., 10, 30 mg/kg, i.p.), vehicle, or Diazepam (2 mg/kg, i.p.) 30 minutes prior to testing to allow for drug absorption and peak effect.

  • Test Procedure (Rationale): Place the mouse in the center of the maze, facing an open arm. This standardized starting position ensures consistency across trials.

  • Data Acquisition (Rationale): Allow the mouse to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze. The 5-minute duration is sufficient to observe exploratory behavior without significant habituation.

  • Behavioral Parameters (Rationale): Use video tracking software to automatically score the following:

    • Primary Anxiolytic Measures:

      • Time spent in open arms (s).

      • Number of entries into open arms.

      • Percentage of open arm time/entries.

    • Locomotor Activity Measure:

      • Total distance traveled or total arm entries (open + closed). This is critical to ensure the drug is not simply causing sedation, which could be misinterpreted as an anxiolytic effect (i.e., less movement results in staying in one place, which could be an open arm by chance).

  • Data Analysis (Rationale): Analyze data using ANOVA followed by post-hoc tests. A significant increase in open arm exploration without a significant decrease in total locomotor activity is indicative of a true anxiolytic effect.

EPM_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase acclimatize 1. Animal Acclimatization (≥1 hour in testing room) dosing 2. Group Assignment & Dosing (Vehicle, Test Compound, Positive Control) acclimatize->dosing placement 3. Place Animal in Maze Center dosing->placement recording 4. Record Behavior (5 min) placement->recording scoring 5. Automated Scoring via Software recording->scoring params Parameters: - Time in Open Arms (%) - Entries into Open Arms (%) - Total Distance Traveled scoring->params stats 6. Statistical Analysis (ANOVA) scoring->stats interpretation 7. Interpretation (Anxiolytic vs. Sedative Effect) stats->interpretation

Caption: Experimental workflow for the Elevated Plus Maze assay.

Clinical Evidence in Generalized Anxiety Disorder (GAD)

The anxiolytic activity of this compound is robustly supported by numerous randomized, double-blind, placebo-controlled clinical trials.[14][15] These studies have consistently shown its efficacy in treating the core symptoms of GAD.

Key findings from clinical research include:

  • Rapid Onset of Action: Significant reductions in anxiety symptoms, as measured by the Hamilton Anxiety Rating Scale (HAM-A), are often observed as early as the first week of treatment, which is a notable advantage over many antidepressants.[14][16][17]

  • Broad Efficacy: The compound is effective against both the psychic (e.g., worry, tension) and somatic (e.g., muscle aches, restlessness) symptoms of GAD.[14]

  • Dose-Dependent Response: Efficacy has been demonstrated across a dose range of 150-600 mg/day, although some studies suggest a plateau effect above 300-450 mg/day.[15]

  • Relapse Prevention: Long-term studies have confirmed its effectiveness in preventing the relapse of anxiety symptoms.[14]

  • Tolerability: The most common adverse events are dizziness and somnolence, which are typically mild to moderate in severity and often transient.[14][15][17]

Pivotal Trial Data Summary

The following table summarizes key efficacy data from a foundational placebo-controlled trial.

Treatment Group (4 weeks)NMean Baseline HAM-A ScoreMean Change from Baselinep-value vs. Placebo
Placebo6924.1-6.8-
Pregabalin (150 mg/day) 6924.3-9.2<0.05
Pregabalin (600 mg/day) 7024.8-10.3<0.01
Lorazepam (6 mg/day)6824.4-12.0<0.001
Data adapted from Pande et al., Am J Psychiatry, 2003.[16][17]

Analytical Methodologies for Quantification

Accurate and precise quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices is essential for quality control, pharmacokinetic studies, and clinical monitoring. Due to its lack of a strong chromophore, direct UV spectrophotometry is challenging, often requiring derivatization.[18] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique.

Protocol: HPLC-UV Analysis of Pregabalin in a Formulation

Objective: To quantify this compound in capsules using HPLC with UV detection following pre-column derivatization.

Rationale: Derivatization with an agent like 1-Fluoro-2,4-dinitrobenzene (FDNB) attaches a chromophore to the pregabalin molecule, allowing for sensitive detection at a suitable wavelength (e.g., 360 nm).[19]

Materials:

  • HPLC system with UV/Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard.

  • Capsule formulation for testing.

  • 1-Fluoro-2,4-dinitrobenzene (FDNB).

  • Acetonitrile (HPLC grade), Sodium Dihydrogen Phosphate.

Methodology:

  • Standard Preparation: Prepare a stock solution of the reference standard in water. Create a series of calibration standards by diluting the stock.

  • Sample Preparation: a. Accurately weigh the contents of several capsules to determine the average fill weight. b. Weigh a portion of the pooled powder equivalent to a single dose and dissolve it in a known volume of water. c. Sonicate for 15 minutes to ensure complete dissolution, then filter through a 0.45 µm syringe filter to remove excipients.[19]

  • Derivatization: a. To an aliquot of each standard and sample solution, add a borate buffer (to maintain alkaline pH) and the FDNB derivatizing agent. b. Heat the mixture (e.g., 60°C for 30 minutes) to facilitate the reaction. c. Cool and neutralize with an acidic solution.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of Acetonitrile and 50 mM Sodium Dihydrogen Phosphate buffer (e.g., 60:40 v/v).[19]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or 30°C.

    • Detection Wavelength: 360 nm.[19]

    • Injection Volume: 20 µL.

  • Quantification: a. Inject the derivatized standards to create a calibration curve (Peak Area vs. Concentration). b. Inject the derivatized samples. c. Calculate the concentration in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_quant Quantification std_prep 1. Prepare Standard Curve Solutions deriv 3. React Samples & Standards with FDNB std_prep->deriv sample_prep 2. Dissolve & Filter Capsule Contents sample_prep->deriv inject 4. Inject onto C18 Column deriv->inject separate 5. Isocratic Separation inject->separate detect 6. UV Detection at 360 nm separate->detect curve 7. Generate Calibration Curve detect->curve calc 8. Calculate Sample Concentration detect->calc curve->calc

Caption: General workflow for HPLC-UV analysis of Pregabalin.

Conclusion

This compound represents a distinct and valuable therapeutic tool for the management of anxiety disorders. Its anxiolytic activity is rooted in a novel mechanism: the selective modulation of the α2δ subunit of voltage-gated calcium channels, leading to a reduction in the release of excitatory neurotransmitters in overactive neuronal circuits. This targeted action, combined with a predictable pharmacokinetic profile, underpins its robust clinical efficacy and favorable tolerability. The experimental protocols and data presented in this guide provide a technical foundation for professionals engaged in the research and development of CNS-active therapeutics, illustrating the pathway from molecular target identification to clinical validation.

References

  • Bockbrader, H. N., et al. (2010). Clinical pharmacokinetics of pregabalin in healthy volunteers. Journal of Clinical Pharmacology, 50(8), 941-950. [Link]
  • Wikipedia. (n.d.). Pregabalin. [Link]
  • Möhler, H. (2012). The GABA system in anxiety and depression and its therapeutic potential. Neuropharmacology, 62(1), 42-53. [Link]
  • Micó, J. A., et al. (2012). Elucidating the mechanism of action of pregabalin: α(2)δ as a therapeutic target in anxiety. CNS Drugs, 26(8), 663-672. [Link]
  • Lydiard, R. B. (2003). The role of GABA in anxiety disorders.
  • Dr. Oracle. (2025). What is the mechanism of action of pregabalin (Lyrica) in reducing symptoms of generalized anxiety disorder (GAD)? [Link]
  • Randinitis, E. J., et al. (2003). Pharmacokinetics of Pregabalin in Subjects with Various Degrees of Renal Function. The Journal of Clinical Pharmacology, 43(3), 277-283. [Link]
  • Garakh, J., et al. (2020). GABA System in Anxiety Disorders: A Review of Current and Novel GABAergic Drugs. International Journal of Pharmaceutical Sciences and Research, 11(8), 3567-3576. [Link]
  • Ben-Menachem, E. (2004). Pregabalin (Lyrica®): Part I. Cleveland Clinic Journal of Medicine, 71(Suppl 2), S28-S32. [Link]
  • Micó, J. A., et al. (2012). Elucidating the Mechanism of Action of Pregabalin. Semantic Scholar. [Link]
  • Randinitis, E. J., et al. (2003). Pharmacokinetics of pregabalin in subjects with various degrees of renal function. Therapeutic Drug Monitoring, 25(3), 277-283. [Link]
  • Epomedicine. (2021). Pregabalin : Pharmacology. [Link]
  • PsychoGenics Inc. (n.d.). Preclinical Anxiety Studies. [Link]
  • Belzung, C., & Griebel, G. (2001). Animal models of anxiety disorders in rats and mice: some conceptual issues. Dialogues in Clinical Neuroscience, 3(3), 173-186. [Link]
  • Reddy, K. S., et al. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 51B, 139-144. [Link]
  • Tassone, D. M., et al. (2007). Pregabalin: From molecule to medicine.
  • Google Patents. (2008). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • Baldwin, D. S., et al. (2013). Pregabalin for the treatment of generalized anxiety disorder: an update.
  • Burk, M. J., et al. (2001). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 66(16), 5525-5531. [Link]
  • Gujral, R. S., et al. (2009). Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. International Journal of Biomedical Science, 5(2), 175-180. [Link]
  • Baldwin, D. S., et al. (2015). Efficacy and safety of pregabalin in generalised anxiety disorder: A critical review of the literature. Journal of Psychopharmacology, 29(10), 1047-1060. [Link]
  • Souri, E., et al. (2013). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Asian Journal of Chemistry, 25(11), 6031-6034. [Link]
  • Pande, A. C., et al. (2003). Pregabalin in generalized anxiety disorder: a placebo-controlled trial.
  • Pande, A. C., et al. (2003). Pregabalin in Generalized Anxiety Disorder: A Placebo-Controlled Trial.
  • Kumar, A., & Sravanthi, V. (2017). Analytical Method Development and Validation of Pregabalin by RP-HPLC Method. Journal of Chemical Health Risks, 7(4), 265-272. [Link]
  • Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]

Sources

(S)-3-Amino-5-methyl-hexanoic acid derivatives and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-3-Amino-5-methyl-hexanoic Acid Derivatives: From Pregabalin to Novel Therapeutic Agents

Abstract

The this compound scaffold serves as a cornerstone in modern medicinal chemistry, primarily due to its most prominent derivative, Pregabalin. Marketed as Lyrica®, this compound has achieved blockbuster status as a first-line treatment for neuropathic pain, an adjunctive therapy for partial seizures, and a treatment for fibromyalgia and generalized anxiety disorder.[1] Its success stems from a novel mechanism of action, targeting the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels, a departure from traditional GABAergic pathways.[2] This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the synthesis, stereochemical importance, structure-activity relationships (SAR), and diverse pharmacological properties of this critical class of molecules. We will explore the foundational chemistry of the parent compound, detail key experimental protocols for synthesis and evaluation, and survey the landscape of novel derivatives being investigated for expanded therapeutic applications.

Chapter 1: The this compound Scaffold: Core Concepts

Chemical Identity and Physicochemical Properties

This compound, the parent molecule of this class, is a chiral β-amino acid.[3][4] The stereochemistry at the C-3 position, specifically the (S)-enantiomer, is fundamentally crucial for its biological activity.[3][4] The R-enantiomer is significantly less active. The molecule is also known as (S)-3-isobutyl GABA, highlighting its structural relationship to the inhibitory neurotransmitter γ-aminobutyric acid, although its mechanism of action is distinct.[1][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22818-43-5[3][4]
Molecular Formula C₇H₁₅NO₂[3][4]
Molecular Weight 145.20 g/mol [3]
IUPAC Name (3S)-3-amino-5-methylhexanoic acid[3]
Appearance White crystalline solid[4]
Melting Point 222-224°C[4]
LogP -1.7[3]
Topological Polar Surface Area 63.3 Ų[3]

The molecule's low LogP value indicates its hydrophilic nature, a key factor influencing its pharmacokinetic profile, including its absorption via amino acid transporters.[3][6]

The Prototypical Derivative: Pregabalin

Pregabalin is the (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, a GABA analogue developed as a successor to Gabapentin.[1][7] It is widely prescribed for a range of neurological and psychiatric conditions.[1] Its clinical success has driven extensive research into its derivatives to explore new therapeutic avenues and improve upon its properties.

Core Mechanism of Action: Targeting the α2δ Subunit

The therapeutic effects of Pregabalin and its active analogues are not mediated by interaction with GABA receptors.[1][2] Instead, the primary molecular target is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[2]

Binding to the α2δ-1 subunit modulates calcium influx at presynaptic nerve terminals.[8] In states of neuronal hyperexcitability, which characterize conditions like neuropathic pain and epilepsy, this modulation reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2][8] This targeted dampening of excessive neuronal signaling is believed to be the foundation of its analgesic, anticonvulsant, and anxiolytic effects.[2]

G cluster_0 Presynaptic Terminal Pregabalin Pregabalin Derivative a2d α2δ-1 Subunit Pregabalin->a2d High-Affinity Binding VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Modulates Channel Trafficking Ca_ion Ca²⁺ VGCC->Ca_ion Influx Blocked Vesicle Synaptic Vesicle (contains Glutamate) Ca_ion->Vesicle Influx-Dependent Fusion Blocked Release Neurotransmitter Release Vesicle->Release Reduced

Caption: Mechanism of action at the presynaptic terminal.

Chapter 2: Synthesis and Stereochemical Considerations

The synthesis of this compound and its derivatives is a significant area of chemical research, driven by the need for efficient and enantiomerically pure production. The biological activity resides almost exclusively in the (S)-enantiomer, making stereocontrol a paramount concern in any synthetic strategy.

Key Synthetic Strategies

Several robust methods have been developed to produce the chiral scaffold:

  • Resolution of Racemic Mixtures: Early methods often involved the synthesis of a racemic intermediate, such as (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, followed by resolution using a chiral amine like (R)-(+)-α-phenylethylamine to form diastereomeric salts.[7] One diastereomer can be selectively crystallized and then converted to the desired (S)-enantiomer via a Hofmann rearrangement.[7] While effective, this method inherently discards 50% of the material unless a racemization and recycling process is implemented.[9]

  • Chiral Auxiliary-Mediated Synthesis: This approach uses a recoverable chiral molecule to direct the stereochemistry of a reaction. For instance, stoichiometric (+)-4-methyl-5-phenyl-2-oxazolidinone can be used as a chiral auxiliary to ensure the correct stereochemical outcome.[9]

  • Asymmetric Hydrogenation: More advanced methods employ asymmetric hydrogenation of a prochiral olefin. The synthesis of a cyano-substituted olefin, which is then hydrogenated using a chiral catalyst (e.g., a Rhodium-based complex), can produce the cyano precursor to (S)-Pregabalin with high enantiomeric excess.[9]

Synthesis of Novel Derivatives

The core scaffold is a versatile platform for generating novel derivatives. Common strategies include:

  • N-functionalization: The primary amino group can be readily acylated or alkylated to introduce new functionalities. For example, derivatives have been created by forming amide bonds with N-protected amino sugars, serotonin, and tryptamine.[10]

  • Carboxylic Acid Modification: The carboxyl group can be converted to esters or amides to create prodrugs or modify the molecule's physicochemical properties.

  • Backbone Modification: More complex syntheses involve altering the hexanoic acid backbone itself, for instance, by introducing lipophilic β-alkyl substitutions.[11]

Experimental Protocol: Stereoselective Synthesis via Chiral Intermediate

This protocol is a representative example adapted from patent literature, demonstrating a resolution-based approach to obtain an enantiomerically pure intermediate.[5]

Objective: To synthesize (3S)-5-methyl-3-(2-oxo-2-{[(1S)-1-phenylethyl]amino}ethyl) hexanoic acid as a key chiral intermediate.

Materials:

  • Racemic 3-isobutylglutaric anhydride

  • (1S)-1-phenylethylamine

  • Toluene

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution (1-12N)

  • Sodium chloride (NaCl) solution (10%)

Procedure:

  • Amidation Reaction: In a suitable reaction vessel, dissolve 3-isobutylglutaric anhydride in toluene.

  • Slowly add a solution of (1S)-1-phenylethylamine in toluene to the vessel at room temperature. Causality Note: This reaction opens the anhydride ring, forming a mixture of two diastereomeric amide-acids. The chiral amine introduces the stereocenter that allows for subsequent separation.

  • Stir the reaction mixture for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

  • Extraction and pH Adjustment: Add water to the reaction mixture. Basify the aqueous phase by adding a NaOH solution to a pH of 10-12. This deprotonates the carboxylic acid, moving the product into the aqueous layer and leaving unreacted starting materials in the organic layer.

  • Separate the aqueous layer.

  • Selective Precipitation: Carefully acidify the aqueous phase to a pH of 4.5-5.0 using a HCl solution. Causality Note: At this specific pH, one diastereomer is significantly less soluble and will preferentially precipitate out of the solution, forming the basis of the resolution.

  • Stir the resulting slurry for 1-2 hours to allow for complete precipitation.

  • Isolation and Purification: Filter the solid precipitate and wash it with water.

  • Recrystallize the solid from a suitable solvent like toluene to obtain the highly pure (3S)-5-methyl-3-(2-oxo-2-{[(1S)-1-phenylethyl]amino}ethyl) hexanoic acid.[5]

  • Characterization: Confirm the identity and optical purity of the product using techniques such as NMR spectroscopy and chiral HPLC. An optical purity of >99.5% is often achievable with this method.[5]

Chapter 3: Pharmacological Properties and Structure-Activity Relationships (SAR)

Understanding the relationship between molecular structure and biological activity is critical for designing next-generation derivatives with improved potency, selectivity, or pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies

SAR studies on Pregabalin analogues have revealed distinct requirements for binding to the α2δ subunit versus interaction with the System L amino acid transporter (LAT1), which is responsible for its transport across the blood-brain barrier.[6]

  • Alkyl Substitutions: Adding alkyl groups to the Pregabalin scaffold has a variable effect. While some modifications are tolerated, larger or poorly positioned substituents can diminish or abolish binding to the α2δ subunit.[6]

  • Stereochemistry: As noted, the (S)-configuration at the C3 position is essential for high-affinity binding to α2δ.

  • Amino and Carboxyl Groups: Both the primary amine and the carboxylic acid groups are critical for activity. They are believed to mimic the side chains of endogenous amino acids like L-leucine, which allows for recognition by both the α2δ target and the LAT1 transporter.[1]

Quantitative Data on Derivative Activity

The following table summarizes representative data from studies on novel derivatives, illustrating how structural modifications impact biological activity.

Table 2: In Vitro Activity of Selected this compound Derivatives

DerivativeModificationTarget AssayIC₅₀ ValueReference
PregabalinParent Compoundα2δ Gabapentin Binding96 nM[6]
Serotonin-Pregabalin AdductAmide linkage to Serotoninα2δ Gabapentin Binding1.1 µM[10]
Tryptamine-Pregabalin AdductAmide linkage to Tryptamineα2δ Gabapentin Binding2.5 µM[10]
Novel Derivative 1Acetylcholinesterase InhibitionAChE Activity25.4 µM[12]

Data is illustrative and sourced from different studies.

The data shows that while conjugating molecules like serotonin to the scaffold can produce active compounds, it may reduce affinity for the primary α2δ target compared to the parent drug.[10] However, such modifications can introduce entirely new activities, such as acetylcholinesterase inhibition, opening paths to treating different diseases like Alzheimer's.[12]

Chapter 4: Therapeutic Applications and Future Directions

Established Clinical Applications

Pregabalin is clinically approved for:

  • Neuropathic Pain: Including diabetic peripheral neuropathy and post-herpetic neuralgia.[1][13]

  • Epilepsy: As an adjunctive therapy for partial-onset seizures.[1]

  • Fibromyalgia: For the management of chronic widespread pain.[13]

  • Generalized Anxiety Disorder (GAD): Approved in the European Union and other regions.[1]

Investigational Derivatives and Novel Therapeutic Targets

The core scaffold continues to be a fertile ground for drug discovery.

  • Lipophilic Analogues: By synthesizing derivatives with fatty alkyl chains, researchers aim to modify the pharmacokinetic properties of the molecule, potentially improving membrane permeability or altering its distribution profile.[11]

  • Targeting Alzheimer's Disease: A Chinese patent describes Pregabalin derivatives designed to inhibit acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.[12] This represents a strategic pivot from the original mechanism of action to address the cholinergic deficit observed in Alzheimer's patients.[12]

  • Peptide-Based Drugs: The incorporation of the this compound structure into peptides can enhance their stability against enzymatic degradation and improve their pharmacokinetic properties.[4]

Chapter 5: Key Experimental Methodologies

Protocol: In Vitro α2δ Subunit Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the α2δ subunit.[6][10]

Objective: To measure the IC₅₀ value of a test derivative by assessing its ability to displace a radiolabeled ligand ([³H]Gabapentin) from its binding site on the α2δ subunit in brain tissue homogenates.

Materials:

  • Pig or rat brain tissue (cerebral cortex)

  • [³H]Gabapentin (radioligand)

  • Test compounds (Pregabalin derivatives)

  • HEPES buffer

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize fresh cerebral cortex tissue in ice-cold HEPES buffer. Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Resuspend the final membrane pellet in fresh buffer and determine the protein concentration (e.g., via Bradford assay).

  • Binding Reaction: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]Gabapentin, and varying concentrations of the test compound (or buffer for total binding, and excess unlabeled Gabapentin for non-specific binding).

  • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Causality Note: This is a competitive assay. The test compound competes with the radioligand for the same binding site. A higher affinity test compound will displace more radioligand.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow Diagram: Drug Discovery Cascade

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel this compound derivatives.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation a1 Scaffold Selection & Virtual Screening a2 Chemical Synthesis of Derivatives a1->a2 a3 Purification & Characterization (HPLC, NMR) a2->a3 b1 Primary Screening: α2δ Binding Assay a3->b1 b2 Secondary Screening: System L Transporter Assay b1->b2 b3 ADME-Tox Screening (e.g., Caco-2, hERG) b2->b3 c1 Pharmacokinetic (PK) Studies in Rodents b3->c1 c2 Efficacy Models (e.g., Neuropathic Pain, Seizure) c1->c2 c3 Preliminary Toxicology c2->c3 d1 Lead Optimization or Preclinical Development c3->d1 Lead Candidate Selection

Caption: High-level drug discovery workflow for novel derivatives.

Conclusion

The this compound scaffold, immortalized by the success of Pregabalin, remains a highly valuable platform in drug discovery. Its well-defined primary mechanism of action, coupled with established synthetic routes and a clear understanding of its stereochemical requirements, provides a solid foundation for rational drug design. Future research will likely focus on developing derivatives with enhanced tissue specificity, novel secondary mechanisms of action, and improved pharmacokinetic profiles to expand the therapeutic reach of this important class of compounds beyond its current applications.

References

  • Synthesis, characterization and in vitro pharmacology of novel pregabalin deriv
  • Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. (Patent).
  • This compound. PubChem.
  • Pregabalin Drug Inform
  • Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin. (Patent).
  • Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. (2020). New Journal of Chemistry (RSC Publishing).
  • Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry.
  • Pregabalin. Wikipedia.
  • 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. The Journal of Organic Chemistry.
  • Pregabalin derivative and application thereof. (Patent).
  • This compound. Vulcanchem.
  • Pregabalin:
  • Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. PubMed.
  • Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. (Patent).

Sources

Role of (S)-3-Amino-5-methyl-hexanoic acid in neurotransmission

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of (S)-3-Amino-5-methyl-hexanoic acid (Pregabalin) in Neurotransmission

Abstract

This compound, widely known as Pregabalin, is a potent neuromodulatory agent with significant therapeutic applications in neurology and psychiatry. Despite its design as a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), its mechanism of action is distinct and does not involve direct interaction with GABAergic systems.[1][2][3] This technical guide provides a comprehensive analysis of Pregabalin's core mechanism, focusing on its high-affinity interaction with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). We will dissect the molecular sequelae of this binding event, which culminates in a reduction of hyperexcitatory neurotransmitter release, and explore the robust preclinical and clinical evidence that substantiates this pathway. Furthermore, this document furnishes detailed experimental protocols for the in vitro and in vivo characterization of Pregabalin and similar molecules, offering a practical framework for researchers in the field.

Introduction: Beyond the GABA Analogue

Pregabalin was developed from a research program initially aimed at targeting enzymes involved in GABA metabolism.[4] While it is a lipophilic GABA analog, extensive pharmacological profiling has conclusively demonstrated that Pregabalin does not bind to GABA-A or GABA-B receptors, nor does it affect GABA synthesis or reuptake.[1][5] Its therapeutic efficacy, which spans conditions such as neuropathic pain, partial-onset seizures, fibromyalgia, and generalized anxiety disorder, is instead attributable to a novel and specific mechanism of action.[6][7][8]

The primary molecular target of Pregabalin is the α2δ auxiliary subunit of voltage-gated calcium channels.[2][9][10] Specifically, it binds with high affinity to the α2δ-1 and α2δ-2 isoforms.[1] This interaction is the lynchpin of its pharmacodynamic effects, leading to a cascade of events that ultimately dampens excessive neuronal signaling in pathological states. Understanding this mechanism is paramount for the rational design of next-generation therapeutics and for optimizing the clinical application of existing gabapentinoids.

Core Mechanism of Action: Modulation of Presynaptic Function

The action of Pregabalin is a nuanced modulation of presynaptic activity rather than a direct blockade of a receptor or channel. The process can be understood through a sequence of causally linked events.

High-Affinity Binding to the α2δ-1 Subunit

The α2δ protein is an auxiliary subunit that associates with the primary pore-forming α1 subunit of VGCCs and plays a crucial role in the trafficking and cell surface expression of the channel complex.[11][12] In pathological conditions like neuropathic pain, the expression of the α2δ-1 subunit is significantly upregulated in dorsal root ganglia and spinal cord neurons.[4][13]

Pregabalin binds to this subunit with high affinity, demonstrating a significantly greater potency than its predecessor, gabapentin.[1][2] This binding is highly selective; Pregabalin shows negligible affinity for over 38 other common receptors and transporters, underscoring the specificity of its action.[14]

Compound Binding Target Binding Affinity (Ki) Reference
PregabalinHuman Recombinant α2δ-132 nM[1]
GabapentinHuman Recombinant α2δ-140 nM[1]

Note: While one study showed similar affinities, another found Pregabalin to have a 6-fold higher affinity than gabapentin.[1] Clinically and in animal models, Pregabalin is consistently more potent.[1]

Attenuation of Calcium Influx

Crucially, Pregabalin is not a direct calcium channel blocker.[1] Its binding to the α2δ-1 subunit does not occlude the channel pore. Instead, it is thought to modulate the function and trafficking of the VGCC complex.[1][15] The binding of Pregabalin to α2δ-1 disrupts the normal transit of VGCCs to the presynaptic membrane, leading to a reduced density of functional channels at the active zone.[1] This results in a decrease in depolarization-induced calcium influx into the nerve terminal upon arrival of an action potential.[5][10][15]

Reduction of Excitatory Neurotransmitter Release

The influx of calcium into the presynaptic terminal is the direct trigger for the fusion of synaptic vesicles with the membrane and the subsequent release of neurotransmitters. By attenuating this calcium influx, Pregabalin subtly but significantly reduces the release of several key excitatory neurotransmitters and neuropeptides that are implicated in the pathophysiology of pain, epilepsy, and anxiety.[9][10][15] These include:

  • Glutamate [1][15]

  • Norepinephrine [1][10]

  • Substance P [1][10][15]

  • Calcitonin gene-related peptide (CGRP) [1]

This reduction in neurotransmitter release effectively dampens the hyperexcitability of neural circuits, which is a common underlying feature of its target indications.[1][15][16]

Pregabalin_MoA cluster_presynaptic Presynaptic Terminal AP Action Potential Arrives Depol Membrane Depolarization AP->Depol VGCC Voltage-Gated Ca²⁺ Channel (with α2δ-1) Depol->VGCC Opens Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Vesicle Synaptic Vesicle (contains Glutamate, etc.) Ca_Influx->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Synapse Synaptic Cleft Release->Synapse Pregabalin Pregabalin Pregabalin->VGCC Binds to α2δ-1, Reduces Trafficking & Function Postsynaptic Postsynaptic Neuron (Reduced Excitation) Synapse->Postsynaptic

Caption: Pregabalin's mechanism of action at the presynaptic terminal.

Key Experimental Methodologies

Validating the mechanism of action and characterizing the activity of compounds like Pregabalin requires a multi-tiered approach, combining in vitro and in vivo assays.

In Vitro Characterization

Protocol 1: Radioligand Binding Assay for α2δ Affinity

This protocol determines the binding affinity of a test compound for the α2δ subunit by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]gabapentin).

  • Objective: To calculate the inhibition constant (Ki) of a test compound.

  • Materials:

    • Membrane preparations from pig or rat brain tissue, or cells expressing recombinant human α2δ-1.[17]

    • [³H]gabapentin (Radioligand).

    • Test compound (e.g., Pregabalin).

    • Assay Buffer (e.g., 10 mM HEPES, pH 7.4).

    • Scintillation fluid and vials.

    • Glass fiber filters and cell harvester.

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add membrane preparation, [³H]gabapentin (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of unlabeled gabapentin (for non-specific binding), or the test compound.

    • Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Calculate specific binding (Total - Non-specific).

    • Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Synaptic Vesicle Release Assay in Cultured Neurons

This assay directly visualizes the effect of a compound on neurotransmitter release from presynaptic terminals using fluorescent dyes.[18]

  • Objective: To quantify the reduction in synaptic vesicle exocytosis.

  • Materials:

    • Primary rat hippocampal neuron cultures (cultured for 14-21 days).

    • FM4-64 fluorescent dye.

    • High-potassium (High K+) stimulation buffer (to depolarize neurons).

    • Imaging microscope with fluorescence capabilities.

    • Test compound (Pregabalin).

  • Methodology:

    • Loading: Incubate the cultured neurons with FM4-64 dye in High K+ buffer for 1-2 minutes. This loads the pool of recycling synaptic vesicles with the dye.

    • Wash: Thoroughly wash the cells with normal physiological buffer to remove surface-bound dye.

    • Pre-incubation: Incubate the loaded neurons with either vehicle or the test compound (Pregabalin) for a specified period (e.g., 30-60 minutes).

    • Stimulation (Unloading): Stimulate the neurons again with High K+ buffer to induce exocytosis. The FM4-64 dye is released from the vesicles upon fusion with the membrane, leading to a decrease in fluorescence intensity at the presynaptic boutons.

    • Imaging: Capture images of the fluorescent puncta (synaptic boutons) before and after the stimulation/unloading step.

    • Analysis: Quantify the rate and extent of fluorescence decrease in the vehicle-treated versus the Pregabalin-treated group. A slower rate of decrease in the Pregabalin group indicates an inhibition of synaptic vesicle release.[18]

Release_Assay_Workflow start Cultured Hippocampal Neurons load Load Vesicles: Incubate with FM4-64 + High K+ Buffer start->load wash Wash to Remove Surface Dye load->wash incubate Incubate with Pregabalin or Vehicle wash->incubate stimulate Stimulate Release: Apply High K+ Buffer incubate->stimulate image Image Fluorescence Before & After Stimulation stimulate->image analyze Analyze: Quantify Rate of Fluorescence Decay image->analyze

Caption: Experimental workflow for a fluorescent synaptic vesicle release assay.

In Vivo Characterization

Protocol 3: Assessment in a Neuropathic Pain Model (Spinal Nerve Ligation)

Animal models are critical for evaluating the therapeutic potential of a compound in a complex physiological system.

  • Objective: To measure the anti-allodynic effect of Pregabalin in a rat model of neuropathic pain.[19]

  • Materials:

    • Adult Sprague-Dawley rats.

    • Surgical tools for nerve ligation.

    • Von Frey filaments (for assessing mechanical allodynia).

    • Test compound (Pregabalin) for oral or intraperitoneal administration.

  • Methodology:

    • Surgery: Anesthetize the rat and perform a spinal nerve ligation (SNL) surgery, typically involving the tight ligation of the L5 and L6 spinal nerves. This procedure reliably induces neuropathic pain symptoms in the ipsilateral hind paw.[19]

    • Baseline Measurement: Allow the animals to recover for 7-14 days. Then, measure the baseline paw withdrawal threshold (PWT) in response to stimulation with calibrated von Frey filaments. A significant decrease in PWT in the injured paw compared to the contralateral paw confirms the development of mechanical allodynia.

    • Drug Administration: Administer the test compound (Pregabalin) or vehicle via the desired route (e.g., intraperitoneal injection).[19]

    • Post-Dose Assessment: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), re-assess the PWT using the von Frey filaments.

    • Analysis: An effective compound will produce a significant, dose-dependent increase in the PWT of the injured paw, indicating an anti-allodynic (analgesic) effect. The results are often expressed as the percentage of the maximum possible effect (%MPE).[19]

Therapeutic Applications and Clinical Relevance

The mechanism of reducing excitatory neurotransmitter release in hyperexcitable states directly translates to Pregabalin's approved clinical indications.

FDA-Approved Indication Pathophysiological Rationale Typical Starting Dose Reference
Neuropathic Pain (Diabetic, Postherpetic, Spinal Cord Injury)Damping of ectopic firing and central sensitization by reducing glutamate and Substance P release in pain pathways.50 mg TID or 75 mg BID[6]
Fibromyalgia Modulation of central pain processing pathways where hyperexcitability is implicated.75 mg BID[6][20]
Partial-Onset Seizures (Adjunctive)Reduction of excessive glutamate release that drives seizure propagation in epileptic foci.75 mg BID or 50 mg TID[6]
Generalized Anxiety Disorder (Off-label in US, Approved in Europe)Attenuation of hyperactivity in limbic circuits (e.g., amygdala) by reducing excitatory signaling.150 mg/day[3][6][7]

Conclusion

This compound (Pregabalin) represents a cornerstone in the management of various neurological and psychiatric disorders. Its therapeutic success is rooted in a highly specific and elegant mechanism: the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction does not block the channel but rather modulates its function, leading to a targeted reduction in the release of key excitatory neurotransmitters in pathologically overactive neuronal circuits. This guide has detailed this mechanism, provided validated experimental protocols for its investigation, and linked its molecular action to its proven clinical efficacy. The continued study of the α2δ-1 subunit and its ligands promises to yield further insights into the fundamental processes of neurotransmission and offers a fertile ground for the development of novel therapeutics with improved efficacy and tolerability profiles.

References

  • Pregabalin - Wikipedia. (URL: [Link])
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. PubMed. (URL: [Link])
  • Dr. Oracle. (2025). What is the mechanism of action of Pregabalin (Lyrica)?. (URL: [Link])
  • Patsnap Synapse. (2024). What is the mechanism of Pregabalin?. (URL: [Link])
  • Micheva, K. D., et al. (2006). Pregabalin reduces the release of synaptic vesicles from cultured hippocampal neurons. Molecular Pharmacology. (URL: [Link])
  • Cleveland Clinic Center for Continuing Education. Pregabalin (Lyrica®):Part I. (URL: [Link])
  • Drugs.com. (2025). Pregabalin Patient Tips: 7 things you should know. (URL: [Link])
  • Vedi Care Health. (2025). Understanding Pregabalin's Mechanism Of Action. (URL: [Link])
  • Golan, H., & Shacham, G. (2023). Pregabalin.
  • Vartanian, M. G., et al. (2006).
  • Rzhepetskyy, Y., et al. (2016). Auxiliary α2δ1 and α2δ3 Subunits of Calcium Channels Drive Excitatory and Inhibitory Neuronal Network Development. PubMed Central. (URL: [Link])
  • Takasu, K., et al. (2023). Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury. Frontiers in Molecular Neuroscience. (URL: [Link])
  • Siddall, P. J., & Cousins, M. J. (2007).
  • Taylor, C. P. (2010). Case Study: Discovery and Development of Pregabalin (Lyrica®). Books. (URL: [Link])
  • Martinotti, G., et al. (2013). The Potential of Pregabalin in Neurology, Psychiatry and Addiction: A Qualitative Overview.
  • Singh, N., & Sharma, A. (2015). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. PMC. (URL: [Link])
  • Lin, Y., et al. (2021).
  • Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. PNAS. (URL: [Link])
  • Kim, S. H., et al. (2010).
  • Ben-Menachem, E. (2004). Pregabalin: A New Neuromodulator with Broad Therapeutic Indications.
  • Luo, P., et al. (2021). The α2δ-1-NMDA receptor complex and its potential as a therapeutic target for ischemic stroke. Frontiers in Molecular Neuroscience. (URL: [Link])
  • ResearchGate. (n.d.). Pregabalin activity in standardized receptor-binding assays. (URL: [Link])
  • Wustrow, D. J., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry. (URL: [Link])

Sources

(S)-3-Amino-5-methyl-hexanoic Acid (Pregabalin): A Mechanistic Exploration of its Interaction with Neuronal Calcium Channels

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

(S)-3-Amino-5-methyl-hexanoic acid, widely known as Pregabalin, is a cornerstone therapeutic agent for a range of neurological and psychiatric disorders, including neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Despite its structural design as a GABA analogue, its mechanism of action is fundamentally distinct and does not involve direct interaction with GABAergic systems.[1][3][4] This guide provides a detailed examination of the core mechanism underpinning Pregabalin's efficacy: its high-affinity, selective interaction with the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs). We will dissect the molecular basis of this interaction, its downstream consequences on neurotransmitter release, and provide validated experimental protocols for its investigation. This document serves as a comprehensive resource for researchers aiming to understand and explore the nuanced pharmacology of this important therapeutic compound.

Introduction: The Identity and Clinical Relevance of Pregabalin

This compound, or Pregabalin (marketed as Lyrica®), is a synthetic compound belonging to the gabapentinoid class.[1] It is structurally a γ-amino acid and an analogue of the inhibitory neurotransmitter GABA, a fact that initially guided its development but ultimately proved to be a structural coincidence rather than a predictor of its mechanism.[1][3][5]

Chemical Identity:

  • IUPAC Name: (3S)-3-(aminomethyl)-5-methylhexanoic acid[1]

  • Molecular Formula: C₈H₁₇NO₂[1]

  • Synonyms: Pregabalin, (S)-3-isobutyl GABA, CI-1008[1][6]

Approved by the FDA in 2004, Pregabalin is indicated for the management of neuropathic pain associated with diabetic peripheral neuropathy and postherpetic neuralgia, as an adjunctive therapy for partial-onset seizures, and for treating fibromyalgia.[1][7] In Europe and other regions, it is also approved for generalized anxiety disorder.[1][8] Its broad therapeutic profile stems from a singular, potent interaction with a key regulator of neuronal excitability.

The Molecular Target: α2δ Subunits of Voltage-Gated Calcium Channels

To comprehend Pregabalin's action, one must first understand its binding target. Voltage-gated calcium channels (VGCCs) are multi-subunit protein complexes crucial for converting electrical signals (action potentials) into intracellular calcium transients, which are vital for processes like neurotransmitter release.[9] The high-voltage-activated channels, the primary family relevant to Pregabalin, are typically composed of a pore-forming α1 subunit and several auxiliary subunits, including β and α2δ.[9][10]

The α2δ subunit is not directly involved in calcium ion conduction but is a critical modulator of channel function.[10][11] It is encoded by four distinct genes (CACNA2D1-4), resulting in four isoforms (α2δ-1, α2δ-2, α2δ-3, and α2δ-4).[10]

Key Functions of the α2δ Subunit:

  • Channel Trafficking and Expression: The α2δ subunit acts as a chaperone, promoting the trafficking of the α1 subunit from its site of synthesis to the plasma membrane, thereby increasing the density of functional channels at the cell surface, particularly at presynaptic terminals.[10][12]

  • Modulation of Biophysical Properties: It influences the kinetics and voltage-dependence of the channel, fine-tuning its activation and inactivation properties.[9][12]

The Core Interaction: A Precise Molecular Intervention

The therapeutic effects of Pregabalin are mediated by its selective and high-affinity binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[13][14][15] This interaction is the lynchpin of its mechanism of action.

Debunking the GABA Myth: It is critical to understand that Pregabalin does not bind to GABA-A or GABA-B receptors, nor does it affect GABA synthesis, transport, or degradation in any direct or acute manner.[1][3][4] Its structural similarity to GABA is misleading in a functional context.

Mechanism of Action: Pregabalin is not a direct calcium channel blocker.[1] It does not occlude the channel pore of the α1 subunit. Instead, its binding to the α2δ protein disrupts the subunit's normal function. The prevailing, evidence-supported mechanism involves the inhibition of VGCC trafficking .[1]

By binding to α2δ-1 and α2δ-2, Pregabalin is thought to induce a conformational change that impairs the forward trafficking and membrane insertion of the entire VGCC complex. This leads to a reduction in the number of functional calcium channels available at the presynaptic terminal.[1] In conditions of neuronal hyperexcitability, such as neuropathic pain or epilepsy, where α2δ-1 expression is often upregulated, this mechanism is particularly effective.

The ultimate consequence of reduced presynaptic VGCC density is a decrease in depolarization-induced calcium influx. Since neurotransmitter release is a calcium-dependent process, this leads to a subtle but significant reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, substance P, and calcitonin gene-related peptide.[1][16][17][18] By dampening this excessive excitatory signaling, Pregabalin restores network stability, thereby exerting its analgesic, anticonvulsant, and anxiolytic effects.[8][16]

Pregabalin_Mechanism cluster_trafficking Modulation of Channel Localization PGB Pregabalin (this compound) a2d α2δ-1 / α2δ-2 Subunit of VGCC PGB->a2d Binds with high affinity VGCC_complex VGCC α1-β-α2δ Complex trafficking Anterograde Trafficking to Presynaptic Membrane a2d->trafficking Binding Impairs Trafficking VGCC_complex->trafficking membrane_VGCC Reduced Density of Functional VGCCs at Presynaptic Terminal trafficking->membrane_VGCC ca_influx Decreased Ca²⁺ Influx membrane_VGCC->ca_influx Leads to depol Neuronal Depolarization depol->membrane_VGCC Activates vesicle Reduced Release of Excitatory Neurotransmitters (Glutamate, Substance P, etc.) ca_influx->vesicle Leads to effect Therapeutic Effects (Analgesia, Anticonvulsant, Anxiolysis) vesicle->effect Results in

Caption: Mechanism of Pregabalin Action.

Quantitative Analysis: Binding Affinity

The potency of Pregabalin is reflected in its high binding affinity for its target subunits. Studies have consistently shown that it binds potently and with little preference between the α2δ-1 and α2δ-2 isoforms.[13]

CompoundTarget SubunitBinding Affinity (Ki or Kd)Source
Pregabalin Recombinant human α2δ-1Kd = 6.0 nM[13]
Pregabalin Recombinant human α2δ-2Kd = 7.2 nM[13]
Pregabalin Human recombinant α2δ-1Ki = 32 nM[1]
Gabapentin Human recombinant α2δ-1Ki = 40 nM[1]

Note: Ki (inhibition constant) and Kd (dissociation constant) are both measures of affinity; lower values indicate higher affinity. Values can vary based on experimental conditions and tissue/cell type used.

Key Experimental Protocols

Verifying and quantifying the interaction between Pregabalin and neuronal calcium channels requires specific and robust methodologies. The following protocols provide a self-validating framework for investigation.

Protocol 1: Radioligand Binding Assay for Affinity Determination

Objective: To determine the binding affinity (Ki) of Pregabalin for the α2δ subunit in native tissue.

Causality: This competitive binding assay directly measures the ability of Pregabalin to displace a known high-affinity radioligand ([³H]-gabapentin) from the α2δ subunit. The concentration-dependent displacement allows for the calculation of the inhibition constant (Ki), a direct measure of binding affinity.

Methodology:

  • Membrane Preparation:

    • Homogenize porcine or rat cerebral cortex tissue in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 10 mM HEPES, pH 7.4) and determine protein concentration via a Bradford or BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of [³H]-gabapentin (e.g., 2-5 nM).

    • Add increasing concentrations of unlabeled Pregabalin (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • To determine non-specific binding, include wells with a high concentration of unlabeled gabapentin (e.g., 100 µM).

    • Add the membrane preparation (e.g., 50-100 µg protein per well) to initiate the binding reaction.

    • Incubate at room temperature for 30-60 minutes to reach equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Pregabalin.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of Pregabalin that inhibits 50% of specific [³H]-gabapentin binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., Rat Cortex) incubate 2. Incubation - [³H]-Gabapentin (Constant) - Unlabeled Pregabalin (Variable) - Membrane homogenate prep->incubate filter 3. Rapid Filtration (Separates Bound from Free) incubate->filter count 4. Scintillation Counting (Quantifies Bound Radioactivity) filter->count analyze 5. Data Analysis (Non-linear Regression) count->analyze result Result: IC₅₀ and Ki values analyze->result

Caption: Workflow for a Radioligand Binding Assay.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional consequence of Pregabalin's interaction—the reduction of calcium currents in live neurons.

Causality: This technique provides a direct, real-time measurement of ion flow across the cell membrane. By isolating Ca²⁺ currents, we can directly observe if and how Pregabalin application modulates the channel's function. A reduction in current amplitude after drug application provides functional validation of the binding data.

Methodology:

  • Cell Preparation:

    • Use primary cultures of dorsal root ganglion (DRG) neurons or a cell line (e.g., HEK293) stably expressing the human CaV2.2 (N-type) or CaV2.1 (P/Q-type) channel complex (α1, β, and α2δ-1 subunits). DRG neurons endogenously express high levels of the target channels.

  • Recording Setup:

    • Mount the cell culture dish on the stage of an inverted microscope equipped with micromanipulators.

    • Fill a glass micropipette (resistance 2-5 MΩ) with an internal solution containing a cesium salt to block K⁺ channels (e.g., Cs-methanesulfonate) and a Ca²⁺ buffer like EGTA.

    • The external solution should contain a charge carrier for the calcium channel (e.g., 10 mM Ba²⁺ or Ca²⁺) and blockers for Na⁺ (e.g., Tetrodotoxin, TTX) and K⁺ (e.g., TEA) channels to isolate VGCC currents.

  • Electrophysiological Recording:

    • Establish a high-resistance (>1 GΩ) "gigaseal" between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell's membrane potential at a negative holding potential (e.g., -80 mV).

    • Apply a depolarizing voltage step (e.g., to +10 mV for 200 ms) to activate the VGCCs and record the resulting inward Ba²⁺ or Ca²⁺ current. Record several stable baseline sweeps.

  • Drug Application:

    • Using a perfusion system, switch the external solution to one containing a known concentration of Pregabalin (e.g., 30-100 µM).

    • Allow several minutes for the drug to take effect.

  • Post-Drug Recording & Analysis:

    • Apply the same voltage-step protocol and record the currents in the presence of Pregabalin.

    • If possible, perform a "washout" by perfusing with the drug-free external solution to see if the effect is reversible.

    • Measure the peak current amplitude before and after drug application. Calculate the percentage of current inhibition.

    • Analyze changes in current-voltage (I-V) relationships or inactivation kinetics if desired.

Patch_Clamp_Workflow prep 1. Prepare Cells (e.g., DRG Neurons) seal 2. Establish Whole-Cell Configuration prep->seal isolate 3. Isolate Ca²⁺ Currents (Block Na⁺/K⁺ Channels) seal->isolate record_base 4. Record Baseline Ca²⁺ Current (I_Ca) isolate->record_base apply_pgb 5. Apply Pregabalin via Perfusion record_base->apply_pgb record_drug 6. Record I_Ca in Presence of Drug apply_pgb->record_drug analyze 7. Analyze Data (% Inhibition) record_drug->analyze

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Conclusion and Future Perspectives

The interaction of this compound with the α2δ-1 and α2δ-2 subunits of neuronal calcium channels is a well-defined, high-affinity interaction that underpins its clinical efficacy. The mechanism does not involve direct channel blockade but rather a more subtle modulation of channel trafficking, leading to a reduction in presynaptic channel density and a subsequent decrease in excitatory neurotransmitter release. This guide provides the foundational knowledge and practical protocols for researchers to explore this interaction.

Future research may further elucidate the precise structural changes in the α2δ subunit upon Pregabalin binding and explore how this interaction may affect non-canonical roles of α2δ, such as its involvement in synaptogenesis.[10][19] Understanding these nuances will continue to inform the development of next-generation therapeutics for neurological disorders.

References

  • Pregabalin - Wikipedia. [Link]
  • Li, Z., Taylor, C. P., Weber, M., & Vartanian, M. G. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. European Journal of Pharmacology, 667(1-3), 80-90. [Link]
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 74(1), 11-23. [Link]
  • Risher, W. C., & Eroglu, C. (2020). Emerging roles for α2δ subunits in calcium channel function and synaptic connectivity. Current Opinion in Neurobiology, 63, 162-169. [Link]
  • Risher, W. C., & Eroglu, C. (2020). Emerging roles for α2δ subunits in calcium channel function and synaptic connectivity.
  • Risher, W. C., & Eroglu, C. (2020). Emerging roles for α2δ subunits in calcium channel function and synaptic connectivity. ScienceDirect. [Link]
  • Dolphin, A. C. (2012). Calcium channel auxiliary α2δ and β subunits: trafficking and one step beyond. Nature Reviews Neuroscience, 13(8), 542-555. [Link]
  • Dolphin, A. C. (2018). Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles. F1000Research, 7, 1835. [Link]
  • Kaur, S., & Singh, P. (2023). Pregabalin. In StatPearls.
  • Field, M. J., Cox, P. J., Stott, E., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]
  • St. Clair, J. R., & St. Amant, K. A. (2020). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Frontiers in Cellular Neuroscience, 14, 99. [Link]
  • Li, Z., Taylor, C. P., Weber, M., & Vartanian, M. G. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. PubMed. [Link]
  • Cleveland Clinic. (n.d.). Pregabalin Capsules. [Link]
  • Unknown. (n.d.). What is the effect of pregabalin (Lyrica) on brain gamma-aminobutyric acid (GABA) levels?.
  • MedlinePlus. (2020). Pregabalin. [Link]
  • Patsnap. (2024). What is the mechanism of Pregabalin?.
  • Dr. Oracle. (2023). What is the mechanism of action of Pregabalin (Lyrica)?. [Link]
  • St. Clair, J. R., & St. Amant, K. A. (2020). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Frontiers. [Link]
  • Medical News Today. (2023). Pregabalin: Side effects, dosage, uses, and more. [Link]
  • Urbano, F. J., Garcia-Exposito, L., & Garcia, A. G. (2014). Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels. Journal of Neuroscience, 34(33), 11163-11175. [Link]
  • Li, Z., et al. (2011). Pregabalin activity in standardized receptor-binding assays.
  • Ben-Menachem, E. (2004). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 45 Suppl 6, 13-18. [Link]
  • Liu, J., et al. (2011). Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord. ClinPGx. [Link]
  • Kim, S. Y., & Lee, S. H. (2010). Does Pregabalin Have Neuropsychotropic Effects?: A Short Perspective.
  • Micheva, K. D., Taylor, C. P., & Smith, S. J. (2006). Pregabalin has an effect on both GABA and non-GABA synapses.
  • Reddy, M. S., et al. (2006). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 45B, 1269-1272. [Link]
  • Wolfe, J. F., et al. (2022). Structural basis for CaVα2δ:gabapentin binding. bioRxiv. [Link]
  • Belliotti, T. R., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α 2 -δ Protein. Journal of Medicinal Chemistry, 48(7), 2294-2307. [Link]
  • PrepChem. (n.d.). Synthesis of 3-amino-5-methylhexanoic acid. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Google Patents. (n.d.). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • Garcia-Exposito, L., et al. (2016). Selectivity of Action of Pregabalin on Ca2+ Channels but Not on Fusion Pore, Exocytotic Machinery, or Mitochondria in Chromaffin Cells of the Adrenal Gland.
  • Google Patents. (n.d.). Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.

Sources

An In-Depth Technical Guide to the In Vitro Investigation of (S)-3-Amino-5-methyl-hexanoic Acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the in vitro study of (S)-3-Amino-5-methyl-hexanoic acid, commonly known as pregabalin. Eschewing a rigid template, this document is structured to logically unfold the scientific narrative of pregabalin, from its fundamental mechanism of action to the practical application of key experimental protocols. The insights herein are grounded in established scientific principles and methodologies, offering a robust framework for the rigorous evaluation of this compound and its analogs.

Introduction: Unveiling the Therapeutic Potential of this compound

This compound is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2][3][4] Despite its structural similarity to GABA, its mechanism of action does not involve direct interaction with GABA receptors. Instead, pregabalin exerts its therapeutic effects through a distinct and specific molecular target, which has been the subject of extensive in vitro investigation. Clinically, it is utilized for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and generalized anxiety disorder. A thorough understanding of its in vitro pharmacology is paramount for the discovery of novel therapeutics targeting similar pathways and for the continued elucidation of its clinical efficacy.

The Core Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

The primary molecular target of this compound is the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[5][6] This binding interaction is highly specific and is considered the cornerstone of pregabalin's pharmacological activity.

Signaling Pathway:

The binding of this compound to the α2δ subunit of VGCCs leads to a cascade of events that ultimately modulates neurotransmitter release. This pathway can be summarized as follows:

Pregabalin_Mechanism Pregabalin (S)-3-Amino-5-methyl- hexanoic acid a2d α2δ Subunit of VGCC Pregabalin->a2d High-affinity binding VGCC_trafficking Reduced Trafficking of α1 Subunit to Membrane a2d->VGCC_trafficking Ca_influx Decreased Presynaptic Ca2+ Influx VGCC_trafficking->Ca_influx NT_release Reduced Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) Ca_influx->NT_release Therapeutic_effects Therapeutic Effects (Analgesia, Anxiolysis, Anticonvulsant) NT_release->Therapeutic_effects

Caption: Mechanism of action of this compound.

The binding of pregabalin to the α2δ-1 and α2δ-2 subunits has been shown to reduce the trafficking of the pore-forming α1 subunit of VGCCs to the presynaptic membrane. This, in turn, leads to a decrease in the density of functional calcium channels at the presynaptic terminal. Consequently, upon neuronal depolarization, there is a reduction in calcium influx, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. This modulatory effect is particularly relevant in states of neuronal hyperexcitability, where there is an upregulation of the α2δ subunit.

Key In Vitro Assays for the Characterization of this compound

A multi-faceted in vitro approach is essential for a comprehensive understanding of the pharmacological profile of this compound. The following section details the core experimental protocols that form the foundation of such an investigation.

Radioligand Binding Assay: Quantifying Affinity for the α2δ Subunit

This assay is the gold standard for determining the binding affinity of a compound to its molecular target. It provides a quantitative measure of the interaction between this compound and the α2δ subunit.

Experimental Workflow:

Binding_Assay_Workflow Membrane_prep Membrane Preparation (Tissue homogenate or recombinant cell line) Incubation Incubation (Membranes, Radioligand, Test Compound) Membrane_prep->Incubation Filtration Separation of Bound and Free Ligand (Vacuum Filtration) Incubation->Filtration Quantification Quantification of Bound Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize tissue rich in α2δ subunits (e.g., porcine brain cortex) or cells stably expressing the recombinant human α2δ-1 or α2δ-2 subunit in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

    • Centrifuge the homogenate at low speed to remove debris.[7]

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[7]

    • Wash the membrane pellet by resuspension and re-centrifugation.[7]

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[7]

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[7]

  • Binding Assay:

    • On the day of the assay, thaw the membranes and resuspend them in the binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]

    • In a 96-well plate, combine the membrane preparation, a constant concentration of the radioligand (e.g., [3H]-gabapentin or [3H]-pregabalin), and varying concentrations of this compound.

    • To determine non-specific binding, include wells with a high concentration of an unlabeled competitor (e.g., unlabeled gabapentin or pregabalin).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[7]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[7]

    • Dry the filters and measure the retained radioactivity using a liquid scintillation counter.[7]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundTargetRadioligandIC50 (nM)Ki (nM)
This compoundα2δ-1[3H]-Gabapentin8540
This compoundα2δ-2[3H]-Gabapentin12059

Note: The values presented are hypothetical and for illustrative purposes only. Actual values should be determined experimentally.

Patch-Clamp Electrophysiology: Assessing the Functional Impact on Calcium Channels

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in living cells, providing crucial functional insights into the effects of this compound on VGCCs.

Experimental Workflow:

Patch_Clamp_Workflow Cell_prep Cell Preparation (e.g., DRG neuron culture) Patching Giga-seal Formation and Whole-Cell Configuration Cell_prep->Patching Recording Voltage-Clamp Recording of Calcium Currents Patching->Recording Drug_app Application of This compound Recording->Drug_app Analysis Analysis of Current Amplitude and Kinetics Recording->Analysis Drug_app->Recording

Caption: Workflow for a whole-cell patch-clamp experiment.

Detailed Protocol:

  • Cell Preparation:

    • Isolate and culture primary neurons known to express high levels of VGCCs, such as dorsal root ganglion (DRG) neurons.[8][9][10]

    • Alternatively, use a cell line stably expressing the desired combination of calcium channel subunits (α1, β, and α2δ).

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull patch pipettes from borosilicate glass and fill with an internal solution containing a potassium-based salt (e.g., K-gluconate), a calcium chelator (e.g., EGTA), and ATP/GTP.[8]

    • The external solution should contain physiological concentrations of ions, with a calcium salt as the charge carrier for the calcium currents.

    • Establish a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a negative membrane potential (e.g., -60 mV) and apply depolarizing voltage steps to elicit calcium currents.[8]

  • Drug Application and Data Analysis:

    • Record baseline calcium currents.

    • Perfuse the cell with the external solution containing this compound at various concentrations.

    • Record calcium currents in the presence of the compound.

    • Analyze the data to determine the effect of the compound on the amplitude, activation, and inactivation kinetics of the calcium currents.

Data Presentation:

Concentration of this compound (µM)Peak Calcium Current Amplitude (pA)% Inhibition
0 (Control)-500 ± 500
10-425 ± 4515
100-300 ± 3040
1000-200 ± 2560

Note: The values presented are hypothetical and for illustrative purposes only. Actual values should be determined experimentally and presented with appropriate statistical analysis.

Neurotransmitter Release Assay: Evaluating the Downstream Consequences

This assay directly measures the functional consequence of VGCC modulation by this compound – the inhibition of neurotransmitter release.

Experimental Workflow:

Release_Assay_Workflow Synaptosome_prep Synaptosome Preparation (from brain tissue) Preincubation Pre-incubation with This compound Synaptosome_prep->Preincubation Depolarization Stimulation of Release (e.g., high K+) Preincubation->Depolarization Sample_collection Collection of Supernatant Depolarization->Sample_collection NT_quantification Quantification of Released Neurotransmitter (e.g., Glutamate) Sample_collection->NT_quantification Analysis Data Analysis NT_quantification->Analysis

Caption: Workflow for a neurotransmitter release assay from synaptosomes.

Detailed Protocol:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue (e.g., rat neocortex or hippocampus) in a buffered sucrose solution.[11]

    • Prepare synaptosomes (resealed presynaptic nerve terminals) by differential centrifugation.[11]

    • Resuspend the final synaptosomal pellet in a physiological buffer.[11]

  • Glutamate Release Assay:

    • Pre-incubate the synaptosomes with varying concentrations of this compound.

    • Stimulate neurotransmitter release by depolarization with a high concentration of potassium chloride (e.g., 70 mM K+).[12][13]

    • Terminate the release by rapid centrifugation or filtration.

    • Collect the supernatant containing the released glutamate.

    • Quantify the amount of glutamate in the supernatant using a sensitive detection method, such as an enzyme-based microelectrode array or a fluorometric assay.[11][12]

  • Data Analysis:

    • Calculate the amount of stimulated glutamate release by subtracting the basal release (without high K+ stimulation) from the total release.

    • Determine the concentration-dependent inhibition of glutamate release by this compound and calculate the IC50 value.

Data Presentation:

Concentration of this compound (µM)Stimulated Glutamate Release (nmol/mg protein)% Inhibition
0 (Control)5.0 ± 0.50
14.2 ± 0.416
102.8 ± 0.344
1001.5 ± 0.270

Note: The values presented are hypothetical and for illustrative purposes only. Actual values should be determined experimentally and presented with appropriate statistical analysis.

Conclusion: A Framework for Rigorous In Vitro Characterization

The in vitro methodologies detailed in this guide provide a robust framework for the comprehensive characterization of this compound and its analogs. By systematically evaluating its binding affinity, its functional effects on voltage-gated calcium channels, and its downstream impact on neurotransmitter release, researchers can gain a deep and nuanced understanding of its pharmacological profile. This knowledge is not only crucial for elucidating the precise mechanisms underlying its therapeutic efficacy but also for guiding the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

  • Effects of gabapentin and pregabalin on K+-evoked 3H-GABA and 3H-glutamate release from human neocortical synaptosomes. PubMed.
  • Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture. PMC.
  • Isolation of the [3H]gabapentin-binding protein/alpha 2 Delta Ca2+ Channel Subunit From Porcine Brain. PubMed.
  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Structural basis for Ca V α 2 δ:gabapentin binding. bioRxiv.
  • Calcium Channel alpha2delta Subunits: Differential Expression, Function, and Drug Binding. PubMed.
  • Summary of [ 3 H]-pregabalin competition binding. ResearchGate.
  • Amperometric Measurement of Glutamate Release Modulation by Gabapentin and Pregabalin in Rat Neocortical Slices: Role of Voltage-Sensitive Ca2+ α2δ-1 Subunit. PMC.
  • Amperometric measurement of glutamate release modulation by gabapentin and pregabalin in rat neocortical slices: role of voltage-sensitive Ca2+ α2δ-1 subunit. PubMed.
  • Inhibition of K(+)-evoked glutamate release from rat neocortical and hippocampal slices by gabapentin. PubMed.
  • Structural basis for CaVα2δ:gabapentin binding. OUCI.
  • Human Cav1.2/β2/α2δ1 Calcium Channel Stable Cell Line. Creative Biolabs.
  • Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding. PubMed.
  • Calcium channel alpha(2)delta subunits-structure and Gabapentin binding. PubMed.
  • Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture. PubMed.
  • A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons. Biophysics Reports.
  • Rat Sympathetic Neuron Calcium Channels Are Insensitive to Gabapentin. PMC.
  • This compound. PubChem.
  • An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats. PMC.
  • Presynaptic kainate receptor facilitation of glutamate release involves protein kinase A in the rat hippocampus. PMC.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands.
  • Structural basis for CaVα2δ:gabapentin binding. bioRxiv.
  • (S)-3-Amino-5-methylhexanoic acid (CHEBI:177031). EMBL-EBI.
  • (s)-3-Amino methyl hexanoic acid. PubChem.
  • (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid. PubChem.

Sources

An In-Depth Technical Guide to In Vivo Models for Studying (S)-3-Amino-5-methyl-hexanoic acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(S)-3-Amino-5-methyl-hexanoic acid, widely known as pregabalin, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Despite its structural similarity to GABA, its mechanism of action is distinct; it does not bind to GABA receptors.[2] Instead, pregabalin exhibits high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][3][4] This interaction is fundamental to its therapeutic effects, as it modulates the influx of calcium into presynaptic nerve terminals, thereby reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2][5][6] This guide provides a comprehensive overview of the essential in vivo models used to characterize the analgesic, anticonvulsant, and anxiolytic properties of pregabalin, offering researchers a robust framework for preclinical investigation.

The Scientific Rationale: Mechanism of Action and the Need for In Vivo Models

The therapeutic efficacy of pregabalin stems from its ability to quell neuronal hyperexcitability, a common pathology in neuropathic pain, epilepsy, and anxiety disorders. By binding to the α2δ-1 subunit, pregabalin is thought to reduce the trafficking of calcium channels to the presynaptic membrane, leading to a decrease in neurotransmitter release.[5][7] This targeted modulation makes it a powerful tool for conditions characterized by excessive neuronal firing.

In vivo models are indispensable for dissecting this mechanism and predicting clinical efficacy. They allow for the integrated study of pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety within a complex biological system. Animal models that mimic the pathological states of human diseases—such as peripheral nerve injury for neuropathic pain or chemically induced seizures for epilepsy—are critical for validating the therapeutic potential of compounds like pregabalin.

cluster_0 Presynaptic Terminal PGB Pregabalin (this compound) a2d α2δ-1 Subunit PGB->a2d High-Affinity Binding VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Modulates Channel Trafficking & Function Ca_ion Ca²⁺ VGCC->Ca_ion Inhibits Influx Vesicle Synaptic Vesicle (Glutamate, Substance P) Ca_ion->Vesicle Reduced Trigger for Exocytosis NT_Release Reduced Neurotransmitter Release Vesicle->NT_Release

Caption: Mechanism of Action of Pregabalin at the Presynaptic Terminal.

Core Efficacy Models: Selecting the Right Tool for the Question

The choice of an in vivo model is dictated by the therapeutic indication being investigated. For pregabalin, the primary areas of interest are neuropathic pain, epilepsy, and anxiety.

Neuropathic Pain Models

Neuropathic pain arises from a lesion or disease affecting the somatosensory system.[8] Animal models are designed to replicate the hallmark symptoms of mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).

  • Chronic Constriction Injury (CCI): This widely used model involves placing loose ligatures around the sciatic nerve in rats or mice.[9][10] The resulting inflammation and nerve compression produce robust and long-lasting pain behaviors, making it an excellent platform to test analgesic compounds.[10] Pregabalin has been shown to produce a dose-dependent inhibition of allodynia in the CCI model.[11]

  • Spared Nerve Injury (SNI): The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.[12][13] This produces a highly reproducible and persistent state of mechanical allodynia in the paw region innervated by the spared sural nerve.[13][14] The model is valued for its reliability and the ability to study changes in both injured and uninjured neurons.[8][12]

Table 1: Comparison of Neuropathic Pain Models

Model Species Procedure Key Behavioral Endpoint Typical Pregabalin Dose Range (Rodent)
Chronic Constriction Injury (CCI) Rat, Mouse 4 loose chromic gut ligatures around the sciatic nerve.[10] Mechanical Allodynia (von Frey test), Thermal Hyperalgesia (Hargreaves test).[9] 10-100 mg/kg, p.o. or s.c.[11][15]

| Spared Nerve Injury (SNI) | Rat, Mouse | Ligation and axotomy of tibial and common peroneal nerves, sparing the sural nerve.[13][16] | Mechanical Allodynia (von Frey test) in the sural nerve territory.[8][14] | 30-300 µmol/kg, oral.[11] |

Epilepsy and Seizure Models

Pregabalin's anticonvulsant properties are evaluated in models that induce seizures through electrical or chemical means.

  • Maximal Electroshock Seizure (MES) Test: This model assesses a compound's ability to prevent the tonic hindlimb extension phase of a generalized seizure induced by corneal or auricular electrical stimulation. It is a classic screening tool for drugs effective against generalized tonic-clonic seizures. Pregabalin potently inhibits tonic extensor seizures in this model in rats and mice.[3][17] Its efficacy in the MES model requires binding to the α2δ-1 subunit.[18]

  • Pentylenetetrazol (PTZ)-Induced Seizure Model: PTZ is a GABA-A receptor antagonist that, at sufficient doses, induces clonic and tonic-clonic seizures.[19][20] This model is particularly sensitive to drugs that enhance GABAergic transmission or, like pregabalin, reduce excitatory neurotransmission. Pregabalin has been shown to prevent clonic seizures induced by PTZ.[3][17]

Table 2: Key Epilepsy Models for Pregabalin

Model Species Induction Method Seizure Type Modeled Effective Pregabalin Dose (ED50)
Maximal Electroshock (MES) Rat, Mouse Transcorneal electrical stimulation.[3] Generalized tonic-clonic.[3] Rat: 1.8 mg/kg, p.o.[3][17]

| Pentylenetetrazol (PTZ) | Mouse | Subcutaneous or intraperitoneal injection of PTZ.[21] | Generalized clonic/myoclonic.[19] | Mouse: 31 mg/kg, p.o. (clonic seizures).[3][17] |

Anxiety Models

Animal models of anxiety are based on the conflict between the innate drive to explore a novel environment and the aversion to open, exposed areas.

  • Elevated Plus Maze (EPM): This apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[22][23] Anxiolytic compounds, like pregabalin, increase the time spent and the number of entries into the open arms, as the drug reduces the animal's natural aversion to these exposed areas.[24][25]

  • Vogel Conflict Test: This test involves punishing a thirsty rat's licking behavior with a mild electric shock. Anxiolytic drugs increase the number of licks the animal is willing to take, demonstrating a reduction in the conflict between thirst and fear of punishment. The potency of pregabalin-like compounds in this model correlates with their binding affinity for the α2δ-1 protein.[5][7]

Experimental Workflows and Protocols

Scientific integrity demands reproducible and well-controlled experimental designs. The following sections provide step-by-step protocols for core models.

Protocol: Chronic Constriction Injury (CCI) Model and Behavioral Testing

This protocol outlines the induction of CCI in rats and subsequent assessment of mechanical allodynia.

1. Animal Preparation:

  • House male Sprague-Dawley rats (220-250g) under standard conditions with a 12-hour light/dark cycle.

  • Allow at least one week of acclimatization before any procedures.

2. CCI Surgery (Day 0):

  • Anesthetize the rat using isoflurane.

  • Place the animal in a prone position and shave the lateral surface of the left thigh.

  • Make a small incision and, through blunt dissection of the biceps femoris muscle, expose the common sciatic nerve.

  • Proximal to the nerve's trifurcation, place four loose ligatures of 4-0 chromic gut around the nerve with about 1 mm spacing.

  • The ligatures should be tightened just enough to cause a slight constriction without arresting circulation.

  • Suture the muscle layer and close the skin incision with wound clips.

  • For the sham group, perform the same procedure, exposing the nerve without placing ligatures.

3. Post-Operative Care & Recovery:

  • Monitor animals daily for signs of distress and ensure access to food and water.

  • Allow a recovery period of 10-14 days for the neuropathic pain state to fully develop.[9][11]

4. Drug Administration:

  • Prepare pregabalin in a suitable vehicle (e.g., saline).

  • Administer pregabalin or vehicle via the desired route (e.g., oral gavage) at a defined time point before behavioral testing (e.g., 30-60 minutes).[9]

5. Behavioral Testing: Mechanical Allodynia (von Frey Test):

  • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

  • Apply von Frey filaments of increasing stiffness to the mid-plantar surface of the ipsilateral (injured) hind paw.

  • A positive response is a sharp withdrawal of the paw.

  • Determine the 50% paw withdrawal threshold using a method like the up-down method. A significant decrease in the withdrawal threshold in the CCI group compared to the sham group indicates allodynia. A reversal of this threshold following pregabalin treatment indicates analgesic efficacy.

cluster_workflow CCI Model Experimental Workflow Day_neg7 Acclimatization (≥7 Days) Day_0 Day 0: CCI or Sham Surgery Day_neg7->Day_0 Day_1_13 Days 1-13: Post-Op Recovery & Pain Development Day_0->Day_1_13 Day_14 Day 14: Drug Administration (Pregabalin/Vehicle) Day_1_13->Day_14 Test Behavioral Testing (e.g., von Frey) Day_14->Test Analysis Data Analysis Test->Analysis

Caption: A typical experimental timeline for the Chronic Constriction Injury (CCI) model.

Pharmacokinetic and Toxicological Considerations

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is crucial for interpreting efficacy data and designing dosing regimens.

  • Pharmacokinetics: PK studies in rodents are essential to establish dose-concentration relationships. In cats, for example, a 4 mg/kg oral dose of pregabalin results in a peak plasma concentration of 8.3 µg/ml at approximately 2.9 hours, with an elimination half-life of about 10.4 hours.[26] In dogs, the half-life is closer to 6.8 hours. These studies inform the selection of appropriate doses and dosing intervals for longer-term efficacy studies.

  • Toxicology: Safety assessment is a mandatory component of drug development. Developmental toxicity studies have been conducted for pregabalin in rats and rabbits.[27] While not found to be teratogenic at the highest doses tested, developmental effects like retarded ossification were noted at high exposure levels in rabbits.[27] Sub-chronic toxicity studies in rats have explored potential long-term effects on various organs.[28]

Conclusion and Future Directions

The in vivo models described herein represent the cornerstone of preclinical research on this compound. The CCI and SNI models provide robust platforms for evaluating analgesic efficacy, while the MES and PTZ tests are reliable indicators of anticonvulsant activity. Anxiety models like the EPM confirm its anxiolytic potential. By integrating findings from these efficacy models with pharmacokinetic and toxicological data, researchers can build a comprehensive preclinical package. Future research may focus on refining these models to better reflect the complexities of human disease, exploring genetic models that may predict patient response, and investigating the compound's effects on comorbidities often associated with these conditions, such as depression.[29]

References

  • Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Progress report on new antiepileptic drugs: A summary of the Seventh Eilat Conference (EILAT VII). Epilepsy Research, 61(1-3), 1–48.
  • Bourquin, A. F., Süveges, B., Pertin, M., Gilliard, N., Spahn, D. R., & Decosterd, I. (2002). The spared nerve injury model of neuropathic pain in the mouse: a behavioral and anatomic analysis. The Journal of Pain, 4(8), 465–470.
  • Vartanian, M. G., Radulovic, L. L., Kinsora, J. J., Serpa, K. A., Verghese, M., & Taylor, C. P. (2006). Activity profile of pregabalin in rodent models of epilepsy and ataxia. Epilepsy Research, 68(3), 189–200.
  • Decosterd, I., & Woolf, C. J. (2000).
  • Zhao, M., & Chen, J. (2022). Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice. Journal of Visualized Experiments, (179).
  • Di Cesare Mannelli, L., Pacini, A., Micheli, L., Tani, A., Zanardelli, M., & Ghelardini, C. (2013). Behavioral, Biochemical and Electrophysiological Changes in Spared Nerve Injury Model of Neuropathic Pain.
  • Shields, S. D., Eckert, W. A., & Basbaum, A. I. (2003). Spared nerve injury model of neuropathic pain in the mouse: a behavioral and anatomic analysis. The Journal of Pain, 4(8), 465–470.
  • Morse, D. C., Ryan, K., Kim, S., & Cappon, G. D. (2016). Embryo-Fetal Developmental Toxicity Studies with Pregabalin in Mice and Rabbits. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 107(2), 85–93.
  • Akula, K. K., Dhir, A., & Kulkarni, S. K. (2009). Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice. Methods and Findings in Experimental and Clinical Pharmacology, 31(7), 423–428.
  • Akula, K. K., Dhir, A., & Kulkarni, S. K. (2009). Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice. Methods and Findings in Experimental and Clinical Pharmacology, 31(7), 423.
  • Vartanian, M. G., Radulovic, L. L., Kinsora, J. J., Serpa, K. A., Verghese, M., & Taylor, C. P. (2006).
  • Wikipedia contributors. (n.d.). Pregabalin. In Wikipedia.
  • Micó, J. A., & Prieto, R. (2012). Elucidating the Mechanism of Action of Pregabalin: α2δ as a Therapeutic Target in Anxiety. CNS Drugs, 26(8), 637–651.
  • Field, M. J., Li, Z., Schwarz, J. B., Suman-Chauhan, N., & Singh, L. (2001). Anticonvulsant activity of pregabalin in the maximal electroshock-induced seizure assay in α2δ1 (R217A) and α2δ2 (R279A) mouse mutants. British Journal of Pharmacology, 132(1), 1–4.
  • Kumar, N., Laferriere, A., & Coderre, T. J. (2014). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Current Neuropharmacology, 12(1), 47–56.
  • Micó, J. A., & Prieto, R. (2012). Elucidating the mechanism of action of pregabalin: α(2)δ as a therapeutic target in anxiety. CNS & Neurological Disorders - Drug Targets, 11(6), 737–755.
  • Kumar, N., Laferriere, A., & Coderre, T. J. (2014). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Current Neuropharmacology, 12(1), 47–56.
  • Cappon, G. D., Hurtt, M. E., & Mandella, R. C. (2016). Developmental Toxicity Studies with Pregabalin in Rats: Significance of Alterations in Skull Bone Morphology. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 107(2), 94–107.
  • Singh, V. P., Singh, V., & Saini, A. (2019). Investigating the possible pain attenuating mechanisms of pregabalin in chronic constriction injury-induced neuropathic pain in rats. Journal of Basic and Clinical Physiology and Pharmacology, 30(6), 661–668.
  • Esteban, M. A., Dewey, C. W., Schwark, W. S., Rishniw, M., & Boothe, D. M. (2018).
  • Ates, M., Kaygisiz, B., & Semen, K. (2021). Chronic pregabalin treatment reduced anxiety, and acute pregabalin treatment increased depression-like behaviors in rats. Psychiatry and Clinical Psychopharmacology, 31(3), 253–262.
  • Bravo, L., Pozo, M. Á., & Martín, M. I. (2017). Operant self-administration of pregabalin in a mouse model of neuropathic pain. European Journal of Pain, 21(10), 1649–1660.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: The calcium channel α2-δ (alpha2-delta) subunit as a target for antiepileptic and analgesic drug discovery. Epilepsy Research, 73(2), 137–150.
  • Puumala, K., Tirkkonen, T., & Lehtinen, M. (2022). Pharmacokinetics of single and repeated oral doses of pregabalin oral solution formulation in cats. Journal of Veterinary Pharmacology and Therapeutics, 45(2), 159–165.
  • Tassone, D. M., Boyce-Gatling, S. H., & Taylor, C. P. (2007). Pregabalin: a new anxiolytic.
  • Al-Badrany, M. K., Al-Rekabi, W. A., & Al-Kass, Z. Y. (2022). PHARMACOKINETIC OF SINGLE-DOSE ORAL PREGABALIN ADMINISTRATION IN NORMAL CHICKS. Iraqi Journal of Veterinary Sciences, 36(2), 485–490.
  • Baldwin, D. S., & Ajel, K. (2015). Pregabalin for the treatment of generalized anxiety disorder: an update.
  • Al-Tawil, S. M., El-Kassaby, A. A., & El-Sayed, M. A. (2019). Evaluation of Embryotoxicity Potentials of Pregabalin in Albino Rats. International Journal of Pharmaceutical Sciences Review and Research, 56(2), 10–16.
  • Kumar, N., Laferriere, A., & Coderre, T. J. (2014). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Current Neuropharmacology, 12(1), 47–56.
  • Esteban, M. A., Dewey, C. W., Schwark, W. S., Rishniw, M., & Boothe, D. M. (2018). Pharmacokinetics of Single-Dose Oral Pregabalin Administration in Normal Cats.
  • Ghaleb, M. A., El-Saeed, G. S., & El-Hussieny, M. (2020). Toxicological Effects of Long Term Pregabalin Abuse on Liver of Adult Albino Rats. Egyptian Journal of Forensic Sciences and Applied Toxicology, 20(4), 1–11.
  • Singh, V. P., Singh, V., & Saini, A. (2019). Investigating the possible pain attenuating mechanisms of pregabalin in chronic constriction injury-induced neuropathic pain in rats.
  • El-Sayed, N. M., El-Sawy, N. A., & El-Aziz, T. A. (2020). Long term Use of Pregabalin Sub chronic Toxicity of Pregabalin and Possible Fibrotic Changes in Ovaries, Kidneys, Heart, and Lungs of Female Rats. Zagazig Journal of Forensic Medicine and Toxicology, 18(1), 173–190.
  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery.
  • Sun, L., Wang, D., Ge, L., Wang, H., & Liu, X. (2018). Pregabalin on Hdac2 and Inpp5f levels in rats with CCI-induced neuropathic pain. Experimental and Therapeutic Medicine, 16(6), 5168–5174.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Ates, M., Kaygisiz, B., & Semen, K. (2021). Effect of pregabalin in the rat elevated X-maze.
  • Kim, J. E., & Kang, T. C. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (133).
  • protocols.io. (2023).
  • VulcanChem. (n.d.). This compound. VulcanChem.
  • Aragen Life Sciences. (n.d.). Experimental Chronic Constriction Injury (CCI)
  • Schumacher, A., Sereda, M. W., & Nave, K. A. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience, 5.
  • Sharma, A., Kumar, M., & Singh, A. (2022).
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Experiment 10: To study PTZ induced convulsions in mice. (2020, January 19). YouTube.
  • Lezak, K. R., & Missig, G. (2019). Elevated Plus Maze Test Combined with Video Tracking Software to Investigate the Anxiolytic Effect of Exogenous Ketogenic Supplements. Journal of Visualized Experiments, (143).
  • Smolecule. (2023, August 15). Buy 3-Amino-5-methylhexanoic acid | 3653-34-7. Smolecule.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-5-methyl-hexanoic acid | CAS 3653-34-7. Santa Cruz Biotechnology.

Sources

Discovery and history of (S)-3-Amino-5-methyl-hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of (S)-3-Amino-5-methyl-hexanoic Acid (Pregabalin)

Abstract

This compound, widely known by its non-proprietary name pregabalin, represents a significant milestone in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. Marketed under the brand name Lyrica®, its journey from a university laboratory to a blockbuster pharmaceutical is a compelling narrative of rational drug design, serendipitous discovery, and the critical importance of stereochemistry in pharmacology. This technical guide provides an in-depth exploration of its origins, the elucidation of its unique mechanism of action, and the evolution of synthetic strategies developed to produce the therapeutically active (S)-enantiomer. Tailored for researchers, scientists, and drug development professionals, this document synthesizes historical context with detailed chemical and pharmacological insights.

Genesis: A Quest for a Better Anticonvulsant

The story of pregabalin begins not with a direct search for a pain therapeutic, but with a foundational research program in the late 1980s at Northwestern University led by medicinal chemist Dr. Richard B. Silverman.[1][2] The primary goal was to design and synthesize molecules that could modulate the activity of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS).[2] It was hypothesized that by inhibiting the enzyme responsible for GABA's degradation, GABA aminotransferase (GABA-AT), the concentration of GABA in the brain would increase, thereby reducing neuronal hyperexcitability and suppressing seizures.[2]

In 1990, a visiting research fellow in Silverman's lab, Ryszard Andruszkiewicz, synthesized a series of novel, lipophilic GABA analogues designed to cross the blood-brain barrier more effectively than GABA itself.[3] Among these was a molecule designated PD-144723, the racemic mixture of 3-(aminomethyl)-5-methylhexanoic acid.[3] In collaboration with Parke-Davis Pharmaceuticals (later acquired by Pfizer), this compound was tested in animal models and showed potent anticonvulsant activity.[1][3]

A pivotal and serendipitous discovery followed: while the compound was effective, it did not work by the intended mechanism.[4] Further studies revealed that it was a weak activator of L-glutamic acid decarboxylase (GAD), an enzyme that synthesizes GABA, but this action was not the primary source of its anticonvulsant effects.[2][3] Crucially, it did not bind to GABA receptors nor was it a GABA-AT inhibitor.[3][5] This unexpected finding shifted the entire research focus towards identifying the true molecular target responsible for its therapeutic action.

Unraveling the Mechanism of Action: The α2δ-1 Subunit

The elucidation of pregabalin's mechanism of action marked a significant advance in neuropharmacology. Instead of interacting with the GABA system, research demonstrated that pregabalin exerts its effects by binding with high affinity to a specific protein: the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs) in the CNS.[5][6][7]

This binding is the cornerstone of its therapeutic efficacy. By binding to the α2δ-1 subunit, pregabalin modulates the function of these calcium channels.[7][8] In pathological states such as neuropathic pain and epilepsy, neurons can become hyperexcitable, leading to an excessive influx of calcium and a subsequent over-release of excitatory neurotransmitters. Pregabalin's binding to the α2δ-1 subunit reduces this calcium influx at presynaptic nerve terminals.[6] This, in turn, diminishes the release of several key neurotransmitters, including glutamate, norepinephrine, and substance P, thereby dampening the excessive neuronal signaling that underlies pain and seizure activity.[3][6]

It is critical to distinguish this mechanism from that of calcium channel blockers used in cardiovascular medicine; pregabalin does not block the channel outright but rather modulates its trafficking and function, restoring a more normal state of neuronal excitability.[3][7]

Pregabalin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicles Synaptic Vesicles (Glutamate, Substance P) VGCC->Vesicles Ca²⁺ influx triggers neurotransmitter release a2d α2δ-1 Subunit a2d->VGCC Modulates a2d->Vesicles Binding reduces Ca²⁺ influx & release Receptor Neurotransmitter Receptors Vesicles->Receptor Release into cleft Pregabalin Pregabalin ((S)-Enantiomer) Pregabalin->a2d High-Affinity Binding

Caption: Mechanism of Action of Pregabalin.

The Stereoselective Imperative: Synthesizing the (S)-Enantiomer

Early pharmacological studies quickly established that the biological activity of 3-amino-5-methyl-hexanoic acid is stereoselective. The anticonvulsant and analgesic effects reside almost exclusively in the (S)-enantiomer.[9][10][11] This finding presented a formidable challenge for pharmaceutical development: how to produce a single enantiomer efficiently, cost-effectively, and on an industrial scale. Over the years, a variety of elegant synthetic strategies have been developed.

Key Synthetic Approaches

The primary methods for obtaining enantiomerically pure (S)-pregabalin can be broadly categorized into three main strategies:

  • Classical Resolution: Separation of a racemic mixture.

  • Asymmetric Synthesis: Using chiral auxiliaries or catalysts to build the molecule stereoselectively from the start.

  • Biocatalysis: Employing enzymes for stereoselective reactions.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Classical Resolution A racemic precursor is reacted with a chiral resolving agent (e.g., (S)-(+)-mandelic acid) to form diastereomeric salts, which are then separated by crystallization.[10][11]Technologically straightforward, well-established for industrial scale.Theoretical maximum yield is only 50%; requires a racemization step for the unwanted enantiomer to be economical.
Asymmetric Synthesis (Chiral Auxiliary) A chiral molecule (e.g., Evans oxazolidinone) is temporarily attached to the substrate to direct a subsequent reaction (like alkylation) to create the desired stereocenter. The auxiliary is then removed.[9][12]High enantioselectivity, predictable stereochemical outcome.Stoichiometric use of expensive chiral auxiliaries, additional steps for attachment and removal.
Asymmetric Hydrogenation A prochiral substrate is hydrogenated using a chiral metal catalyst (e.g., Rhodium-DuPHOS) to create the chiral center with high enantiomeric excess.[9][11]Highly efficient (catalytic), high throughput, excellent enantioselectivity.Requires specialized high-pressure equipment, expensive metal catalysts and ligands.
Enzymatic Desymmetrization An enzyme, such as a nitrilase or lipase, selectively reacts with one enantiomer of a racemic substrate or one functional group of a meso compound, allowing for the separation of the desired product.[13]Environmentally friendly ("green chemistry"), high selectivity under mild conditions.Enzyme stability and cost can be a concern, may require significant process optimization.
Experimental Protocol Example: Resolution of (±)-3-(aminomethyl)-5-methylhexanoic acid

This protocol is a conceptual representation based on classical resolution principles, such as those involving mandelic acid.[10][11]

  • Salt Formation: Dissolve racemic 3-(aminomethyl)-5-methylhexanoic acid in a suitable solvent mixture (e.g., water and isopropanol).

  • Addition of Resolving Agent: Add a sub-stoichiometric amount (approx. 0.5 equivalents) of the chiral resolving agent, (R)-mandelic acid, to the solution.

  • Selective Crystallization: Heat the solution to ensure complete dissolution, then cool it slowly. The diastereomeric salt of (S)-pregabalin with (R)-mandelic acid is typically less soluble and will crystallize out of the solution preferentially.

  • Isolation: Isolate the precipitated crystals by filtration and wash with a cold solvent. The mother liquor will be enriched in the (R)-enantiomer.

  • Liberation of Free Acid: Treat the isolated diastereomeric salt with a base to neutralize the mandelic acid.

  • Purification: Purify the resulting (S)-pregabalin by recrystallization to achieve high enantiomeric and chemical purity.

Resolution_Workflow Racemate Racemic Mixture (R)- and (S)-Pregabalin Resolver Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) Racemate->Resolver Salt Formation of Diastereomeric Salts Resolver->Salt Crystallize Selective Crystallization Salt->Crystallize Filter Filtration Crystallize->Filter Solid Solid: (S,R)-Salt Filter->Solid Less Soluble Liquid Mother Liquor: Enriched in (R,R)-Salt Filter->Liquid More Soluble Liberate Liberate Free Acid (Base Treatment) Solid->Liberate Purify (S)-Pregabalin (Final Product) Liberate->Purify

Caption: Workflow for Chiral Resolution.

Clinical Development and Commercialization

Following the foundational discoveries and the development of scalable synthetic routes, Parke-Davis, and subsequently Pfizer, undertook an extensive clinical development program.[2] Pregabalin was rigorously tested for safety and efficacy in treating a range of conditions.

  • 2004: The drug received approval from the U.S. Food and Drug Administration (FDA) and in the European Union for the treatment of epilepsy (as an adjunctive therapy), diabetic neuropathic pain, and postherpetic neuralgia.[3]

  • 2005: It was launched in the United States under the brand name Lyrica®.[3]

  • Subsequent Approvals: Its indications were later expanded to include fibromyalgia (2007 in the U.S.) and generalized anxiety disorder (approved in the E.U.).[3]

Lyrica® grew to become a blockbuster drug, generating billions of dollars in revenue and validating the long and complex journey from basic academic research to a widely used therapeutic.[1] The initial research at Northwestern University, which was supported by public funding from the National Institutes of Health (NIH), underscores the critical role of publicly funded science in laying the groundwork for major pharmaceutical innovations.[14]

Conclusion

The history of this compound is a testament to the intricate and often unpredictable path of drug discovery. What began as a rational attempt to modulate the GABA neurotransmitter system led, through serendipity and rigorous scientific inquiry, to the discovery of a novel mechanism of action targeting the α2δ-1 subunit of calcium channels. The subsequent challenge of producing a single enantiomer spurred significant innovation in the field of stereoselective synthesis. For researchers and professionals in drug development, the story of pregabalin serves as a powerful case study, illustrating the interplay between fundamental chemistry, pharmacology, and the strategic execution required to bring a life-changing medication to patients worldwide.

References

  • Pregabalin - Wikipedia. [Link]
  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. [Link]
  • Dr.Oracle. (2025). What is the mechanism of action of Pregabalin (Lyrica)? [Link]
  • Vinigari, K., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. International Journal of Chemical Sciences, 16(1), 246. [Link]
  • TSI Journals. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Pregabalin? [Link]
  • Cleveland Clinic Center for Continuing Education. Pregabalin (Lyrica®): Part I. [Link]
  • Northwestern University.
  • Deshpande, R. K., et al. Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 49B, 643-650. [Link]
  • Hoekstra, M. S., et al. (1998). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. U.S.
  • Parnas, P., et al. (2008). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. U.S.
  • Kesselheim, A. S., et al. (2021). Discovery and Development of Pregabalin (Lyrica): The Role of Public Funding. Journal of General Internal Medicine, 36(10), 3201-3203. [Link]
  • Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-5734. [Link]
  • Shelke, S. H., et al. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 51B, 655-658. [Link]
  • Thorpe, A. J., & Knapp, L. E. (2013). Case Study: Discovery and Development of Pregabalin (Lyrica®). In Pain Therapeutics: Current and Future Treatment Paradigms (pp. 349-367). Royal Society of Chemistry. [Link]
  • Czerwonka, R., & Chodyński, M. (2020). Stereoselective and efficient synthesis of (S)-pregabalin from D-mannitol. Molecules, 25(16), 3634. [Link]
  • Grote, T. M., et al. (2011). Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Berkeley Technology Law Journal. (2023). Serendipitous Lab Discovery to Commercial Blockbuster: The Invention of Lyrica. [Link]
  • Deshpande, R. K., et al. (2012). Process for synthesis of (s) - pregabalin.
  • Moshkin, V. S., & Zlotin, S. G. (2019).
  • Zhang, W. (2015). Study On The Synthetic Technology Of 3-isobutyl GABA. Globe Thesis. [Link]
  • Wu, S., et al. (2021). Synthesis of the active pharmaceutical ingredients (S)‐Pregabalin ((S)‐4 a) and (R)‐Baclofen ((R)‐4 b) via enzymatic desymmetrization.
  • Andruszkiewicz, R., et al. (1996). Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • PubChem. This compound. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Stereoselective Synthesis of (S)-3-Amino-5-methyl-hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Pregabalin

(S)-3-Amino-5-methyl-hexanoic acid, widely known by its trade name Lyrica® (Pregabalin), is a potent anticonvulsant and analgesic compound.[1][2] It is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and exerts its therapeutic effects in the central nervous system.[2] The biological activity of Pregabalin resides almost exclusively in the (S)-enantiomer.[1] Consequently, the development of efficient, scalable, and economically viable methods to produce the enantiomerically pure (S)-isomer is a critical objective for pharmaceutical manufacturing.

This guide provides an in-depth analysis and detailed protocols for the synthesis of this compound, with a primary focus on the resolution of racemic mixtures. We will explore field-proven chemoenzymatic and classical chemical resolution strategies, explaining the causality behind experimental choices and providing self-validating protocols for researchers, scientists, and drug development professionals.

Strategic Overview: Pathways to Enantiopure Pregabalin

The industrial synthesis of (S)-Pregabalin from racemic precursors hinges on establishing the critical stereocenter early and efficiently. Broadly, these strategies can be categorized into three main approaches:

  • Chemoenzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes to resolve a racemic precursor. This is often a preferred industrial method due to its high efficiency and environmentally benign nature.

  • Classical Chemical Resolution: Employing chiral resolving agents to form diastereomeric salts with a racemic intermediate, which can then be separated by fractional crystallization.

  • Asymmetric Synthesis: Directly creating the desired stereocenter using chiral catalysts or auxiliaries, bypassing the need for a resolution step.

This document will focus primarily on the resolution of racemic mixtures, a common and robust industrial approach.

G cluster_0 Synthesis of Racemic Precursor cluster_1 Resolution Strategies cluster_2 Separation & Processing cluster_3 Final Product Synthesis rac_precursor Racemic Precursor (e.g., Cyano Ester, Dinitrile) enzymatic Enzymatic Kinetic Resolution rac_precursor->enzymatic diastereomeric Diastereomeric Salt Formation rac_precursor->diastereomeric separation Separation of Enantiomers/ Diastereomers enzymatic->separation diastereomeric->separation racemization Racemization & Recycle of Unwanted (R)-Enantiomer separation->racemization Unwanted (R)-Form s_intermediate (S)-Chiral Intermediate (e.g., (S)-CMHA) separation->s_intermediate Desired (S)-Form racemization->rac_precursor Recycle hydrogenation Hydrogenation (Nitrile Reduction) s_intermediate->hydrogenation final_product This compound (Pregabalin) hydrogenation->final_product

Figure 1. General workflow for the synthesis of (S)-Pregabalin via resolution of a racemic precursor.

Method 1: Chemoenzymatic Kinetic Resolution of Cyano Intermediates

Chemoenzymatic synthesis has emerged as a powerful and sustainable strategy for producing enantiopure pharmaceuticals.[3][4] In the context of Pregabalin, this approach typically involves the kinetic resolution of a racemic cyano-containing precursor. The key principle is that an enzyme, such as a lipase or a nitrilase, will selectively catalyze a reaction (e.g., hydrolysis) on one enantiomer at a much higher rate than the other.

Principle of Lipase-Catalyzed Resolution

A highly successful second-generation manufacturing process for Pregabalin utilizes a lipase to resolve a racemic cyano-diester, rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (rac-CNDE).[5] The lipase selectively hydrolyzes the ethyl ester of the (S)-enantiomer, forming the corresponding monoacid, (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid ((S)-CCMA).[5][6] The unreacted (R)-CNDE and the product (S)-CCMA have different chemical properties (acidic vs. neutral), allowing for straightforward separation via extraction.

The unreacted (R)-CNDE can then be racemized and recycled, significantly improving the overall process efficiency and atom economy.[5]

G rac_CNDE rac-CNDE (R)-CNDE + (S)-CNDE lipase Lipase (e.g., Lipolase®) rac_CNDE->lipase products (S)-CCMA (Monoacid) (R)-CNDE (Unreacted) lipase->products Selective Hydrolysis separation Aqueous Extraction (Separation) products->separation s_product (S)-CCMA separation->s_product Aqueous Phase r_recycle (R)-CNDE separation->r_recycle Organic Phase

Figure 2. Principle of lipase-catalyzed kinetic resolution of rac-CNDE.
Protocol 1: Lipase-Catalyzed Hydrolysis of rac-CNDE

This protocol is based on established industrial processes using commercially available lipases.[5][6][7]

Materials:

  • rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (rac-CNDE)

  • Immobilized Lipase (e.g., Lipolase®, Lipozyme TL IM®, or immobilized Talaromyces thermophilus lipase)[6]

  • Phosphate Buffer (e.g., 0.1 M, pH 7.2)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M) for pH control

  • Organic Solvent (e.g., n-heptane or toluene)

  • Hydrochloric Acid (HCl) for acidification

  • Ethyl Acetate for extraction

Procedure:

  • Reaction Setup: To a temperature-controlled reactor, add phosphate buffer and the chosen organic solvent (e.g., n-heptane) to create a biphasic system.[6] Add the immobilized lipase preparation.

  • Substrate Addition: Add rac-CNDE to the reaction mixture. Substrate loading can be very high, up to 1-3 M, depending on the enzyme's robustness.[6][7]

  • Enzymatic Hydrolysis: Stir the mixture vigorously at a controlled temperature (e.g., 30-40°C). Maintain the pH of the aqueous phase at ~7.0-7.5 by the controlled addition of NaOH solution. The consumption of NaOH is an indicator of the reaction progress.

  • Monitoring: Monitor the reaction by HPLC to determine conversion and enantiomeric excess of the product (ee_p). The reaction is typically stopped at or near 50% conversion to maximize the enantiopurity of both the product and the remaining substrate.

  • Work-up and Separation:

    • Once the target conversion is reached, stop the stirring and separate the organic and aqueous layers.

    • The organic layer contains the unreacted (R)-CNDE, which can be isolated and directed to a racemization/recycling process.

    • The aqueous layer contains the sodium salt of the product, (S)-CCMA.

  • Product Isolation:

    • Cool the aqueous phase and acidify to a pH of ~2-3 with concentrated HCl.

    • Extract the (S)-CCMA into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-CCMA.

  • Decarboxylation & Final Conversion: The resulting (S)-CCMA is subsequently decarboxylated (often via heating) to yield (S)-3-cyano-5-methylhexanoic acid, which is then hydrogenated using a catalyst like Raney Nickel to produce the final (S)-Pregabalin.[5][8]

EnzymeSubstrate Conc. (M)Temp (°C)Time (h)Conversion (%)Product ee (%)Reference
Lipolase®>1.030-4024-48~50>98[5]
Immobilized TTL Mutant3.040349.7>95[6][7]
Nitrilase (Immobilized E. coli)0.7 (IBSN)301245.399.5[8]

Table 1. Comparison of biocatalysts used in the synthesis of Pregabalin precursors. Note: Nitrilase acts on a different precursor, isobutylsuccinonitrile (IBSN), to directly form (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA).[3][8]

Method 2: Resolution via Diastereomeric Salt Formation

Classical resolution is a time-tested method for separating enantiomers. It relies on reacting a racemic acid or base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Principle of Diastereomeric Salt Resolution

For the synthesis of (S)-Pregabalin, this method is often applied to a racemic intermediate like (±)-3-(aminomethyl)-5-methylhexanoic acid itself or its precursor, (±)-3-cyano-5-methyl-hexanoic acid.[9] A chiral resolving agent, such as (S)-(+)-mandelic acid or an alkaloid like cinchonidine, is added to a solution of the racemate.[9] One of the diastereomeric salts (e.g., the salt of the (S)-acid with the (S)-mandelic acid) will be less soluble in the chosen solvent system and will preferentially crystallize out.

After isolating the crystallized salt, the chiral resolving agent is removed by acid/base treatment, liberating the desired enantiomerically enriched acid.

Protocol 2: Resolution of (±)-3-Aminomethyl-5-methylhexanoic Acid with (S)-Mandelic Acid

This protocol describes the resolution of the final racemic product, a common approach in earlier synthetic routes.[9]

Materials:

  • (±)-3-Aminomethyl-5-methylhexanoic acid

  • (S)-(+)-Mandelic acid

  • Solvent system (e.g., Isopropyl alcohol/water mixture)[9]

  • Triethylamine (or other suitable organic base)

  • Methanol

Procedure:

  • Salt Formation: Dissolve (±)-3-Aminomethyl-5-methylhexanoic acid in a suitable solvent mixture, such as isopropyl alcohol and water. Heat the solution to ensure complete dissolution (e.g., 65-75°C).[9]

  • Add Resolving Agent: Add (S)-(+)-mandelic acid to the solution. Typically, a sub-stoichiometric amount is used initially.

  • Crystallization: Slowly cool the solution to allow for the selective precipitation of the less soluble diastereomeric salt, (S)-3-aminomethyl-5-methylhexanoic acid-(S)-mandelate. The cooling rate is critical for achieving high optical purity. Cool to 0-5°C to maximize yield.[9]

  • Isolation of Diastereomeric Salt: Filter the resulting precipitate and wash it with a small amount of the cold solvent mixture. The solid obtained is the enriched diastereomeric salt.

  • Purity Enhancement (Optional): The optical purity of the salt can be further enhanced by recrystallization from the same or a different solvent system.

  • Liberation of the Free Amino Acid:

    • Suspend the isolated diastereomeric salt in a suitable solvent (e.g., methanol).

    • Add an organic base, such as triethylamine, to break the salt.[9] This reaction neutralizes the mandelic acid and liberates the free (S)-amino acid.

    • The this compound, being a zwitterion, is often poorly soluble in organic solvents and will precipitate.

  • Final Purification: Filter the solid product. The crude (S)-Pregabalin can be purified by recrystallization from a mixture like isopropyl alcohol and water to yield the final product with high chemical and optical purity.[9]

Resolving AgentRacemic SubstrateSolvent SystemKey InsightReference
(S)-(+)-Mandelic Acid(±)-PregabalinIsopropyl alcohol / WaterA well-established method for resolving the final product.[9]
Cinchonidine(±)-3-cyano-5-methyl-hexanoic acidTolueneResolves the cyano acid precursor; shows significant solubility differences between diastereomers.
(R)-(+)-α-phenylethylamine(±)-3-(carbamoylmethyl)-5-methylhexanoic acidChloroform / EthanolUsed in an earlier route involving a Hofmann rearrangement.[10]

Table 2. Common resolving agents and conditions for Pregabalin intermediates.

Alternative Strategy: Asymmetric Synthesis

For completeness, it is important to mention asymmetric synthesis as a modern alternative to resolution. These routes aim to create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in a classical resolution. A notable example is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a chiral rhodium catalyst, such as Rhodium-Me-DuPHOS.[1][11] This key step establishes the stereocenter with very high enantiomeric excess (ee), leading to a concise and efficient synthesis.[1] Subsequent reduction of the nitrile group yields (S)-Pregabalin.[1]

Conclusion

The synthesis of enantiomerically pure this compound is a well-optimized field, driven by the compound's significant therapeutic value. While classical diastereomeric salt resolution provides a robust and reliable method, chemoenzymatic strategies, particularly those involving lipase-catalyzed kinetic resolution, offer significant advantages in terms of efficiency, sustainability, and process economy.[5] These biocatalytic methods often feature high substrate loading, excellent enantioselectivity, and the ability to recycle the unwanted enantiomer, making them highly suitable for large-scale industrial production. The choice of synthetic strategy ultimately depends on factors such as scale, cost of goods, and environmental impact, with chemoenzymatic routes representing the current state-of-the-art for this important pharmaceutical.

References

  • Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile.
  • Chemoenzymatic synthesis of pregabalin and three of its analogues using...
  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases.
  • Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization.
  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases.
  • An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation.
  • Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase.
  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry.
  • Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Process for the preparation of pregabalin.
  • An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation.
  • Development of a Chemoenzymatic Manufacturing Process for Pregabalin.
  • Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase.
  • Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • The use of enzymatic resolution for the preparation of intermediates of pregabalin.
  • Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.

Sources

Asymmetric synthesis of (S)-3-Amino-5-methyl-hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Asymmetric Synthesis of (S)-3-Amino-5-methyl-hexanoic Acid (Pregabalin)

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Modern Therapeutics

This compound, widely known by its trade name Pregabalin, is a cornerstone in the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1] It is an analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), designed for enhanced lipid solubility to facilitate its diffusion across the blood-brain barrier.[2] The therapeutic efficacy of Pregabalin is almost exclusively attributed to the (S)-enantiomer.[3] This stereochemical specificity underscores a critical principle in pharmacology: the three-dimensional arrangement of atoms in a molecule dictates its biological activity. Consequently, the development of robust, scalable, and efficient enantioselective synthetic routes is not merely an academic exercise but a critical necessity for the pharmaceutical industry.

This guide provides an in-depth analysis of field-proven strategies for the asymmetric synthesis of this compound. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale for methodological choices, and the practical considerations for implementation in a laboratory setting. The strategies discussed herein—asymmetric hydrogenation, chiral auxiliary-mediated alkylation, and enzymatic resolution—represent the most powerful and industrially relevant approaches to obtaining this vital pharmaceutical agent in high enantiomeric purity.

Core Synthetic Strategies: A Comparative Overview

The synthesis of a chiral molecule like (S)-Pregabalin can be approached from several distinct strategic standpoints. The choice of strategy often depends on factors such as scale, cost of goods, atom economy, and available specialized equipment. Below, we dissect three dominant methodologies.

Strategy 1: Catalytic Asymmetric Hydrogenation

This approach is arguably one of the most elegant and atom-economical methods for establishing the desired stereocenter. The core principle involves the hydrogenation of a prochiral olefin precursor using a transition metal complexed with a chiral ligand.

Causality and Mechanistic Insight: The key step is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt or ester.[4] Chiral rhodium catalysts, particularly those bearing C2-symmetric bisphosphine ligands like Me-DuPHOS, have proven exceptionally effective.[2] The catalyst creates a chiral environment around the metal center. The substrate coordinates to the rhodium, and the chiral ligand directs the delivery of hydrogen gas (H₂) preferentially to one face of the carbon-carbon double bond. This facial selectivity, dictated by steric and electronic interactions within the catalyst-substrate complex, results in the formation of the (S)-enantiomer with very high enantiomeric excess (ee). The subsequent reduction of the nitrile group yields the final product.

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_end Final Product A Isobutyraldehyde C Knoevenagel Condensation A->C B Cyanoacetic Acid Derivative B->C D Prochiral Precursor (3-cyano-5-methylhex-3-enoic acid salt) C->D E Asymmetric Hydrogenation [Rh(COD)2]BF4 / (S,S)-Me-DuPHOS, H₂ D->E F Chiral Intermediate ((S)-3-cyano-5-methylhexanoic acid) E->F G Nitrile Reduction (e.g., Raney Nickel, H₂) F->G H This compound G->H

Strategy 2: Chiral Auxiliary-Mediated Alkylation

This classic and highly reliable method utilizes a covalently bonded chiral molecule—an auxiliary—to direct the stereochemical outcome of a reaction on an achiral substrate. The Evans oxazolidinone auxiliaries are a gold standard for this type of transformation.[5][6]

Causality and Mechanistic Insight: The synthesis begins by acylating a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acid chloride.[3] The resulting N-acyloxazolidinone is then deprotonated with a strong base like lithium diisopropylamide (LDA) to form a stereochemically defined (Z)-enolate. The chiral auxiliary, due to its rigid conformation and steric bulk, effectively shields one face of the enolate.[6][7] Consequently, when an electrophile (an alkyl halide) is introduced, it can only approach from the less hindered face, leading to a highly diastereoselective alkylation.[5] The final step involves the non-destructive cleavage of the auxiliary, which can often be recovered and reused, to release the chiral carboxylic acid precursor.

G A Chiral Oxazolidinone (Auxiliary) C 1. Acylation A->C B Acyl Halide B->C D N-Acyloxazolidinone C->D E 2. Enolate Formation (LDA, -78 °C) D->E F (Z)-Enolate with Shielded Face E->F G 3. Diastereoselective Alkylation (R-X) F->G H Alkylated Product G->H I 4. Auxiliary Cleavage (e.g., LiOH/H₂O₂) H->I J Chiral Carboxylic Acid Precursor I->J K Recovered Auxiliary I->K

Strategy 3: Enzymatic Kinetic Resolution

Biocatalysis offers an environmentally benign and often exceptionally selective alternative to traditional chemical methods. Kinetic resolution involves the use of an enzyme to selectively catalyze the transformation of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.

Causality and Mechanistic Insight: For the synthesis of (S)-Pregabalin, this strategy is typically applied to a racemic ester intermediate, such as (±)-ethyl 3-cyano-5-methylhexanoate. A lipase, for instance from Pseudomonas cepacia or a commercial preparation like Lipolase, is used to selectively hydrolyze the (S)-ester to the corresponding (S)-carboxylic acid.[8] The enzyme's active site is inherently chiral and will preferentially bind and process the (S)-enantiomer due to a more favorable geometric fit. This leaves the (R)-ester largely unreacted. The resulting mixture of (S)-acid and (R)-ester can then be easily separated by standard extraction techniques. A key advantage is the extremely high enantiomeric purity that can be achieved for the desired product.[9]

Quantitative Data Summary

Strategy Typical Overall Yield Enantiomeric Excess (ee) Key Reagent/Catalyst Advantages Disadvantages
Asymmetric Hydrogenation ~50-60%>99%Rhodium-DuPHOS complexHigh ee, atom-economical, catalyticRequires high-pressure equipment, expensive catalyst
Chiral Auxiliary Alkylation [3]~25-35%>98% (de)Evans OxazolidinoneHighly reliable, predictable stereochemistryStoichiometric use of auxiliary, multiple steps
Enzymatic Resolution [8]~40-45% (theoretical max 50%)>99%Lipase (e.g., from P. cepacia)"Green" method, high ee, mild conditionsTheoretical yield capped at 50% without a racemization step

Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Asymmetric Hydrogenation of 3-Cyano-5-methylhex-3-enoic Acid Tert-butylammonium Salt

This protocol is adapted from the concise synthesis reported by Burk et al.

Materials:

  • 3-cyano-5-methylhex-3-enoic acid (1.0 equiv)

  • tert-Butylamine (1.0 equiv)

  • Methanol (MeOH), degassed

  • [Rh(COD)₂]BF₄ (0.005 equiv, 0.5 mol%)

  • (S,S)-Me-DuPHOS (0.0055 equiv, 0.55 mol%)

  • Hydrogen gas (H₂)

  • High-pressure reactor (Parr shaker or equivalent)

  • Raney Nickel (slurry in water)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve 3-cyano-5-methylhex-3-enoic acid in degassed methanol. Add tert-butylamine dropwise at room temperature and stir for 30 minutes to form the ammonium salt in situ.

  • Catalyst Preparation: In a separate, inert-atmosphere glovebox, charge a pressure-rated reaction vessel with [Rh(COD)₂]BF₄ and (S,S)-Me-DuPHOS. Add a small amount of degassed methanol and stir to form the active catalyst solution.

  • Hydrogenation: Transfer the methanolic solution of the substrate salt to the reaction vessel containing the catalyst via cannula.

  • Reaction: Seal the reactor, purge with H₂ gas, and then pressurize to 60 psi. Vigorously agitate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for H₂ uptake.

  • Workup & Isolation (Cyano Acid): Upon completion, vent the reactor and concentrate the reaction mixture under reduced pressure. The resulting residue is (S)-3-cyano-5-methylhexanoic acid tert-butylammonium salt, which is typically carried forward without further purification. An enantiomeric excess of >99% is expected.

  • Nitrile Reduction: The crude salt is dissolved in water and acidified with concentrated HCl to pH 1-2. The free cyano acid is extracted with an organic solvent (e.g., ethyl acetate), and the solvent is removed. The residue is then dissolved in a suitable solvent (e.g., ethanol/water), and Raney Nickel is added. The mixture is hydrogenated under pressure (e.g., 50 psi H₂) until the reaction is complete.

  • Final Product Isolation: Filter the reaction mixture through Celite to remove the nickel catalyst. The filtrate is concentrated, and the crude product is purified by crystallization to afford this compound.

Protocol 2: Evans Asymmetric Alkylation for Pregabalin Precursor Synthesis

This protocol is based on established Evans enolate chemistry as applied to the synthesis of Pregabalin precursors.[3]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)

  • 5-Methylhexanoyl chloride (1.0 equiv)

  • Lithium diisopropylamide (LDA), freshly prepared or commercial solution (1.1 equiv)

  • tert-Butyl bromoacetate (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH) and Hydrogen peroxide (H₂O₂) for cleavage

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Acylation of Auxiliary: Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C. Add n-BuLi dropwise and stir for 15 minutes. Slowly add 5-methylhexanoyl chloride and allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl and extract the product. Purify by column chromatography to obtain the N-acyloxazolidinone.

  • Enolate Formation: Dissolve the purified N-acyloxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere. Add LDA solution dropwise and stir for 30-60 minutes at this temperature to ensure complete enolate formation.

  • Diastereoselective Alkylation: Add tert-butyl bromoacetate to the enolate solution at -78 °C. Stir for several hours, allowing the temperature to slowly rise to -20 °C. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis and is expected to be high (>95:5).

  • Auxiliary Cleavage: Dissolve the alkylated product in a THF/water mixture and cool to 0 °C. Add aqueous H₂O₂ followed by aqueous LiOH. Stir vigorously until the reaction is complete (TLC monitoring). This step hydrolyzes the amide bond, releasing the chiral acid precursor and the recoverable auxiliary.

  • Isolation: After workup to separate the product from the recovered auxiliary, the resulting chiral acid can be converted to this compound through standard functional group manipulations (e.g., Curtius rearrangement).

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • JOCPR. (n.d.).
  • Wikipedia. (n.d.).
  • Burk, M. J., et al. (1998). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry. [Link]
  • Li, W., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]
  • Research Explorer. (n.d.).
  • Shi, Y., et al. (2022). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Synlett. [Link]
  • Mettath, S., et al. (n.d.). Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. The Journal of Organic Chemistry. [Link]
  • PMC. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • PMC. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). An Enantioselective Synthesis of ( S )-(+)
  • Indian Academy of Sciences. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. [Link]
  • ACS Publications. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. [Link]
  • PMC. (n.d.).
  • Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. [Link]
  • Google Patents. (n.d.). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • Chemical Communications (RSC Publishing). (n.d.).
  • MDPI. (n.d.).
  • Figshare. (n.d.). Collection - An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation - The Journal of Organic Chemistry. [Link]
  • TSI Journals. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. [Link]
  • ElectronicsAndBooks. (n.d.). Stereoselective and efficient synthesis of (S)
  • HETEROCYCLES. (2007). EFFICIENT SYNTHESIS OF (±)
  • PMC. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. [Link]
  • ResearchGate. (n.d.). Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. [Link]
  • Harvard University. (n.d.).
  • University of Liverpool. (n.d.).
  • ResearchGate. (n.d.). Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Asymmetric conjugate addition of arylthiols to enoates and its application to organic synthesis of biologically potent compounds. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
  • ACS Publications. (2021).

Sources

Application Note & Protocol: Enantioselective Synthesis of (S)-3-Amino-5-methyl-hexanoic Acid Using Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-5-methyl-hexanoic acid, the active pharmaceutical ingredient marketed as Pregabalin, is a critical therapeutic agent for neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] The therapeutic efficacy of Pregabalin is exclusive to its (S)-enantiomer, rendering enantioselective synthesis a paramount challenge in its manufacturing and development.[1][3][4] This guide provides a detailed examination and practical protocols for the synthesis of this vital molecule using chiral auxiliary-based methodologies. Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction, after which they are removed and ideally recycled.[1][5] We will focus on two robust and widely adopted strategies: the Evans' oxazolidinone and the Myers' pseudoephenamine amide approaches, offering insights into the causality of experimental choices and providing self-validating, step-by-step protocols.

The Evans' Oxazolidinone Approach: A Cornerstone of Asymmetric Alkylation

The use of Evans' oxazolidinone auxiliaries represents a foundational strategy for asymmetric carbon-carbon bond formation. The principle hinges on the formation of a rigid chiral enolate, where the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate. This steric hindrance directs the approach of an electrophile to the opposite face, resulting in a highly diastereoselective alkylation.[3][4] This method is a key strategy for establishing the required chirality in the synthesis of the (S)-Pregabalin precursor.[3][4][6]

General Workflow: Evans' Auxiliary Strategy

The synthesis follows a well-defined, multi-step pathway designed for high stereocontrol and yield.

Evans_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Stereocenter Induction cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: Final Conversion Acylation Coupling of Chiral Auxiliary with 3-Methylbutanoic Acid Enolate Chiral Enolate Formation (LDA or NaHMDS, -78°C) Acylation->Enolate Alkylation Asymmetric Alkylation Enolate->Alkylation Cleavage Hydrolytic Cleavage (LiOH/H₂O₂) Alkylation->Cleavage Recovery Auxiliary Recovery & Isolation of Chiral Acid Cleavage->Recovery Conversion Functional Group Transformations Recovery->Conversion Product This compound Conversion->Product

Caption: Workflow for Evans' Oxazolidinone-mediated synthesis.

Protocol 1: Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone-N-(3-methylbutanoyl)

Causality: The initial step involves acylating the chiral auxiliary. The use of pivaloyl chloride to form a mixed anhydride is a strategic choice that activates the carboxylic acid. The subsequent chemo-selective attack by the lithium salt of the oxazolidinone occurs at the less sterically hindered carbonyl group, leading efficiently to the desired N-acylated product.[4]

Reagent/MaterialM.W.QuantityMolesEquiv.
3-Methylbutanoic acid102.1310.21 g100 mmol1.0
Tetrahydrofuran (THF), anhydrous-400 mL--
Triethylamine (TEA)101.1911.13 g (15.3 mL)110 mmol1.1
Pivaloyl chloride120.5812.66 g (13.1 mL)105 mmol1.05
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone177.2017.72 g100 mmol1.0
n-Butyllithium (n-BuLi), 2.5 M in hexanes-40 mL100 mmol1.0

Step-by-Step Methodology:

  • To a flame-dried 1 L round-bottom flask under an argon atmosphere, add 3-methylbutanoic acid and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine dropwise over 10 minutes. Stir for an additional 20 minutes.

  • Add pivaloyl chloride dropwise over 20 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form. Allow the reaction to stir for 1 hour at 0 °C.

  • In a separate flame-dried 500 mL flask, dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in 200 mL of anhydrous THF.

  • Cool this solution to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium dropwise over 20 minutes to form the lithium salt of the auxiliary.

  • Transfer the cold (-78 °C) lithium salt solution to the mixed anhydride suspension via a cannula.

  • Allow the reaction mixture to warm to 0 °C and stir for 4 hours.

  • Quench the reaction by adding 100 mL of saturated aqueous NH₄Cl solution.

  • Partition the mixture with ethyl acetate (300 mL) and water (200 mL). Separate the layers.

  • Wash the organic layer with 1 M HCl (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (e.g., 20% ethyl acetate in hexanes) to yield the pure acylated oxazolidinone.

Protocol 2: Diastereoselective Michael Addition

Causality: This protocol describes a conjugate addition, a key C-C bond-forming step. The formation of the Z-enolate with sodium bis(trimethylsilyl)amide (NaHMDS) at -78 °C is crucial for high diastereoselectivity. The rigid, chelated enolate structure forces the incoming electrophile (in this case, an α,β-unsaturated system) to approach from the less hindered face, opposite the phenyl group of the auxiliary.

Reagent/MaterialM.W.QuantityMolesEquiv.
N-acylated oxazolidinone (from 1.2)261.3426.13 g100 mmol1.0
Tetrahydrofuran (THF), anhydrous-500 mL--
NaHMDS, 1.0 M in THF-105 mL105 mmol1.05
Acryloyl chloride derived electrophile--110 mmol1.1
Note: The specific electrophile can vary. A common strategy involves conjugate addition to an α,β-unsaturated imide, followed by transformations. For this example, we will consider a generic Michael acceptor.

Step-by-Step Methodology:

  • Dissolve the N-acylated oxazolidinone in anhydrous THF in a flame-dried 1 L flask under argon.

  • Cool the solution to -78 °C.

  • Add NaHMDS solution dropwise over 30 minutes. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • In a separate flask, prepare the solution of the Michael acceptor in anhydrous THF and cool to -78 °C.

  • Transfer the Michael acceptor solution to the enolate solution via cannula.

  • Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl (100 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify via flash chromatography to isolate the diastereomerically pure adduct.

Protocol 3: Auxiliary Cleavage to Yield the Chiral Acid

Causality: The auxiliary is cleaved under mild basic conditions using lithium hydroxide and hydrogen peroxide. The peroxide serves as the nucleophile to attack the carbonyl, forming a tetrahedral intermediate which then collapses to release the auxiliary and the carboxylate. This method is effective and minimizes the risk of epimerization at the newly formed stereocenter. The auxiliary can then be recovered.[1]

Reagent/MaterialM.W.QuantityMolesEquiv.
Alkylated Adduct (from 1.3)-100 mmol1.0
Tetrahydrofuran (THF)-400 mL--
Water-100 mL--
Hydrogen Peroxide (H₂O₂), 30% aq.34.0145.3 g (41 mL)400 mmol4.0
Lithium Hydroxide (LiOH), solid23.954.79 g200 mmol2.0

Step-by-Step Methodology:

  • Dissolve the alkylated adduct in a 3:1 mixture of THF and water in a 1 L flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 30% hydrogen peroxide solution dropwise, followed by the solid lithium hydroxide.

  • Stir the reaction vigorously at 0 °C for approximately 4-6 hours.[1]

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 150 mL) to destroy excess peroxide.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Wash the remaining aqueous solution with dichloromethane (2 x 100 mL) to recover the chiral auxiliary.[1]

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.[1]

  • Extract the desired carboxylic acid product with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

The Myers' Pseudoephenamine Auxiliary Approach: A Practical Alternative

The Myers' asymmetric alkylation utilizes amides derived from pseudoephedrine or, more recently, its unregulated analog pseudoephenamine.[7][8] Deprotonation with a lithium amide base forms a rigid, five-membered ring chelated enolate. The conformation of this chelate, stabilized by coordination to the lithium ion, dictates a highly selective trajectory for the incoming electrophile. This method is particularly noted for its high diastereoselectivity, even in the formation of challenging quaternary carbon centers.[7]

General Workflow: Myers' Auxiliary Strategy

This strategy provides a direct and highly efficient route to chiral carboxylic acids.

Myers_Workflow cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 Amide_Formation Amide Formation (Pseudoephenamine + Acid Chloride) Alkylation Diastereoselective Alkylation (LDA, LiCl, -78°C) Amide_Formation->Alkylation Cleavage Acidic Hydrolysis & Auxiliary Recovery Alkylation->Cleavage Product Chiral Carboxylic Acid Cleavage->Product

Caption: Workflow for Myers' Pseudoephenamine-mediated synthesis.

Protocol 4: Diastereoselective Alkylation of a Pseudoephenamine Amide

Causality: The use of lithium diisopropylamide (LDA) as the base effectively deprotonates the α-carbon. The addition of anhydrous lithium chloride (LiCl) is critical; it is believed to break up LDA aggregates and promote the formation of a well-defined, monomeric enolate structure, leading to cleaner reactions and higher selectivity.[9] The reaction is performed at low temperature to ensure kinetic control.

Reagent/MaterialM.W.QuantityMolesEquiv.
Pseudoephenamine Amide--100 mmol1.0
Lithium Chloride (LiCl), anhydrous42.3925.4 g600 mmol6.0
Tetrahydrofuran (THF), anhydrous-500 mL--
Diisopropylamine101.1922.3 g (30.9 mL)220 mmol2.2
n-Butyllithium (n-BuLi), 2.5 M in hexanes-84 mL210 mmol2.1
Electrophile (e.g., Isobutyl iodide)184.0220.2 g (12.4 mL)110 mmol1.1

Step-by-Step Methodology:

  • Flame-dry a 1 L flask containing anhydrous LiCl under high vacuum and backfill with argon.

  • Add the pseudoephenamine amide and anhydrous THF.

  • In a separate flask, prepare LDA by dissolving diisopropylamine in anhydrous THF, cooling to -78 °C, and adding n-BuLi dropwise. Stir for 20 minutes at 0 °C.

  • Cool the amide/LiCl suspension to -78 °C.

  • Add the freshly prepared LDA solution dropwise to the amide suspension.

  • Allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete enolization.

  • Cool the enolate solution back down to -78 °C.

  • Add the electrophile (isobutyl iodide) dropwise.

  • Stir the reaction at 0 °C for 4-6 hours, or until TLC indicates completion.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash chromatography or recrystallization.

Protocol 5: Auxiliary Cleavage via Acid Hydrolysis

Causality: The N-acyl bond of the alkylated amide is robust but can be cleaved under strong acidic conditions. Refluxing in sulfuric acid provides the energy needed to hydrolyze the amide, releasing the desired chiral carboxylic acid and the protonated chiral auxiliary, which can be recovered from the aqueous layer by basification and extraction.

Step-by-Step Methodology:

  • To the purified alkylated amide (100 mmol), add a mixture of THF (150 mL) and 3 M sulfuric acid (H₂SO₄, 300 mL).

  • Heat the mixture to reflux (approx. 85-90 °C) and maintain for 12-18 hours.

  • Cool the reaction to room temperature and dilute with water (200 mL).

  • Extract with ethyl acetate (3 x 200 mL) to isolate the crude carboxylic acid.

  • Combine the organic layers, dry, and concentrate. The acid can be purified by recrystallization.

  • To recover the auxiliary, basify the aqueous layer to pH >12 with NaOH pellets.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic extracts, dry over MgSO₄, and concentrate to recover the pseudoephenamine auxiliary.

Final Conversion to this compound

The enantiomerically pure carboxylic acid obtained from either method must be converted to the final amino acid. A reliable route involves converting the acid into an azide, which is then reduced to the amine.[3][4]

Final_Conversion Chiral_Acid Chiral Carboxylic Acid (from auxiliary cleavage) Curtius Curtius Rearrangement (DPPA, BnOH) Chiral_Acid->Curtius Azide_Formation Conversion to Azide (via Mesylate or other) Chiral_Acid->Azide_Formation Alternate Route Boc_Protected_Amine Boc-Protected Amine Curtius->Boc_Protected_Amine Final_Product (S)-Pregabalin Boc_Protected_Amine->Final_Product  Deprotection Azide Chiral Azide Intermediate Azide_Formation->Azide Reduction Reduction of Azide (H₂, Pd/C) Azide->Reduction Reduction->Final_Product

Caption: Key pathways for converting the chiral acid to the final product.

A common sequence involves a Curtius rearrangement of the carboxylic acid using diphenylphosphoryl azide (DPPA) in the presence of an alcohol (like benzyl alcohol) to form a carbamate-protected amine. Subsequent deprotection yields the final product. Alternatively, the carboxylic acid can be reduced to the corresponding alcohol, converted to a mesylate, displaced with sodium azide, and finally reduced to the amine.[3][4] The final reduction of the azide is cleanly achieved by catalytic hydrogenation (H₂ over Pd/C).[3][4]

References

  • An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. (2018). TSI Journals. [Link]
  • An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. (2018). International Journal of Chemical Sciences. [Link]
  • A new synthetic route for the preparation of pregabalin. (2011).
  • Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted enantioselective radical conjug
  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry. [Link]
  • Asymmetric synthesis of pregabalin. (2003).
  • An intermediate of pregabalin and its preparation method. (2022).
  • Asymmetric synthesis of .beta.-amino acids. 1. Highly diastereoselective addition of a racemic .beta.-alanine enolate derivative to electrophiles. (1998).
  • Diastereoselective Synthesis of β-Amino Ketone and Acid Derivatives by Palladium-Catalyzed Conjugate Addition. (2010).
  • Asymmetric synthesis of cyclic β-amino acids and cyclic amines via sequential diastereoselective conjugate addition and ring closing metathesis. (2003). Semantic Scholar. [Link]
  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]
  • Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. (1998).
  • Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. (2018). Lupine Publishers. [Link]
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. [Link]
  • Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. (2014).
  • An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. (2001).
  • Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. (2008).
  • Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. (2018). PMC - NIH. [Link]
  • Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. (2001).
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (2014). PMC - NIH. [Link]
  • Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. (1996).
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Myers Asymmetric Alkyl
  • Asymmetric Alkylation of Enol
  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. (2008).
  • METHOD FOR ENZYMATIC PREPARATION OF (S)-3-CYANO-5-METHYLHEXANOIC ACID. (2005).

Sources

Resolution of (±)-3-Amino-5-methyl-hexanoic Acid via Diastereomeric Salt Crystallization with Mandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the chiral resolution of racemic (±)-3-Amino-5-methyl-hexanoic acid, the precursor to the active pharmaceutical ingredient Pregabalin. The (S)-enantiomer of this compound is a potent anticonvulsant, making its efficient isolation essential for pharmaceutical development.[1] This guide details the classical method of diastereomeric salt resolution using (S)-(+)-mandelic acid as an economical and scalable resolving agent. We will explore the underlying chemical principles, provide a step-by-step experimental workflow from salt formation to enantiomer liberation, and outline the critical analytical methods required to validate the stereochemical purity of the final product. This document is intended for researchers, chemists, and process development professionals aiming to implement a robust and reliable resolution process.

Principle and Mechanism of Chiral Resolution

Chiral resolution by diastereomeric salt formation is a cornerstone technique in stereochemistry for separating enantiomers.[2] Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation impossible by standard physical means. The strategy involves converting the pair of enantiomers into a pair of diastereomers, which have distinct physical properties and can be separated.[3][]

In this application, the racemic mixture of 3-amino-5-methyl-hexanoic acid acts as a Brønsted-Lowry base (due to its amino group), while the enantiomerically pure (S)-(+)-mandelic acid serves as the chiral acid. Their reaction in a suitable solvent yields two diastereomeric salts:

  • (S)-3-Amino-5-methyl-hexanoic acid • (S)-mandelic acid (S,S-salt)

  • (R)-3-Amino-5-methyl-hexanoic acid • (S)-mandelic acid (R,S-salt)

The critical principle is that these two diastereomeric salts exhibit different solubilities in a given solvent system.[2] By carefully selecting the solvent and controlling crystallization conditions (temperature, concentration, seeding), the less soluble diastereomer (in this case, the S,S-salt) is selectively precipitated from the solution. The solid salt is then isolated by filtration, and the mandelic acid is subsequently removed to liberate the desired, enantiomerically enriched this compound.[5]

Experimental Workflow and Protocols

The overall process can be visualized as a three-stage workflow: diastereomeric salt crystallization, liberation of the desired enantiomer, and analytical validation.

G cluster_0 Part A: Crystallization cluster_1 Part B: Liberation & Isolation Racemate Racemic (±)-3-Amino- 5-methyl-hexanoic Acid Mixing 1. Dissolution & Salt Formation Racemate->Mixing ResolvingAgent (S)-(+)-Mandelic Acid ResolvingAgent->Mixing Solvent Solvent System (e.g., IPA/Water) Solvent->Mixing Crystallization 2. Controlled Cooling & Seeding Mixing->Crystallization Heat to dissolve Filtration 3. Filtration & Washing Crystallization->Filtration Cool to precipitate SS_Salt Less Soluble (S,S)-Salt (Solid Precipitate) Filtration->SS_Salt Collect Solid MotherLiquor Mother Liquor Enriched in (R,S)-Salt Filtration->MotherLiquor Collect Filtrate Decomposition 4. Salt Decomposition (Solvent Trituration) Isolation 5. Isolation of Final Product Decomposition->Isolation RecoveredAgent Recovered (S)-Mandelic Acid Decomposition->RecoveredAgent Recyclable FinalProduct (S)-3-Amino-5-methyl- hexanoic Acid Isolation->FinalProduct SS_Salt->Decomposition

Figure 1: Overall workflow for the chiral resolution process.
Protocol A: Diastereomeric Salt Formation and Fractional Crystallization

This protocol is adapted from established industrial processes and optimized for laboratory scale.[5] The choice of an isopropanol/water solvent system is critical; it provides a medium where the solubility difference between the S,S and R,S salts is maximized.

Materials and Reagents:

  • (±)-3-Amino-5-methyl-hexanoic acid

  • (S)-(+)-Mandelic acid (≥99% ee)

  • Isopropyl alcohol (IPA), reagent grade

  • Deionized water

  • Seed crystals of the (S,S)-salt (optional, but highly recommended for reproducibility)

  • Reaction vessel with heating, cooling, and stirring capabilities

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • Charging the Reactor: In a 2 L reactor, charge 117.6 g (0.738 mol) of racemic 3-amino-5-methyl-hexanoic acid.

  • Preparing the Resolving Agent Solution: In a separate vessel, charge 36 mL of water, 1170 mL of isopropyl alcohol, and 153.0 g (1.006 mol) of (S)-(+)-mandelic acid.

    • Causality Insight: An excess of mandelic acid (approx. 1.36 equivalents relative to the desired enantiomer) is used to drive the salt formation equilibrium and enhance the diastereomeric enrichment of the precipitate.[5]

  • Salt Formation: Heat the mandelic acid mixture to 55-65 °C with stirring until a clear solution is obtained. Transfer this hot solution to the reactor containing the racemic amino acid.

  • Dissolution: Heat the combined mixture to 50-65 °C, stirring just long enough to dissolve all solids, forming a homogeneous solution of the diastereomeric salts.

  • Crystallization:

    • Cool the solution to 40-45 °C.

    • If available, add seed crystals (~0.2 g) of the pure (S,S)-salt. Seeding provides nucleation sites, promoting controlled crystallization and preventing spontaneous, less selective precipitation.

    • Continue to cool the mixture slowly to 20-25 °C over several hours. A slow cooling rate is crucial for forming well-defined crystals and achieving high diastereomeric purity.

  • Isolation: A thick slurry of crystals will form. Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropyl alcohol to remove residual mother liquor containing the more soluble (R,S)-salt.

  • Drying: Dry the isolated white solid (the (S,S)-diastereomeric salt) under vacuum.

Protocol B: Liberation of this compound

The final step is to break the ionic bond of the diastereomeric salt to isolate the free amino acid. This can be achieved by trituration in a polar aprotic solvent where the amino acid is poorly soluble while the mandelic acid is highly soluble.[5]

Materials and Reagents:

  • Enriched (S,S)-diastereomeric salt from Protocol A

  • Dimethyl sulfoxide (DMSO) or a mixture of Tetrahydrofuran (THF)/water

  • Stirring apparatus and filtration equipment

Procedure:

  • Suspend the dried (S,S)-salt in a suitable volume of DMSO or a THF/water mixture.

  • Stir the suspension at room temperature (or with gentle heating up to 50°C) for 1-2 hours. The salt will decompose, with the mandelic acid dissolving into the solvent and the free (S)-amino acid precipitating out.

  • Filter the suspension to collect the solid this compound.

  • Wash the product with a small amount of the solvent used for trituration.

  • Dry the final product under vacuum. The mandelic acid can be recovered from the filtrate for recycling.

Analytical Validation: Ensuring Stereochemical Purity

A resolution protocol is only as reliable as its analytical validation. Determining the enantiomeric excess (ee) of the final product is a mandatory quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this analysis.[6][7]

Protocol C: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • Acidic or basic mobile phase modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

Procedure:

  • Sample Preparation:

    • Racemic Standard: Prepare a solution of (±)-3-Amino-5-methyl-hexanoic acid at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Test Sample: Prepare a solution of the final product from Protocol B at the same concentration.

  • Method Development (if necessary):

    • Inject the racemic standard.

    • Optimize the mobile phase composition (ratio of hexane to alcohol) and flow rate to achieve baseline separation of the two enantiomer peaks within a reasonable run time.

  • Analysis:

    • Inject the racemic standard to confirm the retention times for the (R)- and (S)-enantiomers.

    • Inject the test sample.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas for both the (S) and (R) enantiomers in the chromatogram of the test sample.

    • Calculate the ee using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100

G Start Final Product Sample Prep Prepare Solution (e.g., 1 mg/mL in mobile phase) Start->Prep Inject Inject onto Chiral HPLC System Prep->Inject Chromatogram Acquire Chromatogram Inject->Chromatogram Integrate Integrate Peak Areas for (S) and (R) enantiomers Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate ee% = |(A_S - A_R)| / (A_S + A_R) * 100 Result Report Final Enantiomeric Purity Calculate->Result

Figure 2: Logical flow for calculating enantiomeric excess via Chiral HPLC.

Expected Results and Data

The success of the resolution is quantified by the yield and stereochemical purity at each stage. The following table summarizes typical data points for this protocol.

ParameterStageTypical ValueMethod of Analysis
Molar Ratio Salt Formation1.3 - 1.5 eq. of (S)-mandelic acidN/A
Yield of (S,S)-Salt After Crystallization35 - 45% (based on racemate)Gravimetric
Diastereomeric Excess (de) (S,S)-Salt>95%HPLC or NMR
Yield of Final Product After Liberation>90% (from (S,S)-salt)Gravimetric
Enantiomeric Excess (ee) Final Product>99.5% Chiral HPLC
Optical Rotation Final ProductSpecific value for (S)-enantiomerPolarimetry

Troubleshooting and Expert Insights

  • Problem: Oily precipitate or no crystallization.

    • Cause: The solution may be supersaturated, or impurities may be inhibiting crystal growth. The solvent system may not be optimal.

    • Solution: Ensure all starting materials are fully dissolved before cooling. Reduce the cooling rate significantly. Try scratching the inside of the flask to induce nucleation. Confirm the water/IPA ratio is correct.

  • Problem: Low yield of the diastereomeric salt.

    • Cause: Crystallization time may be too short, or the final cooling temperature is too high, leaving too much product in the mother liquor.

    • Solution: Extend the stirring time at the final crystallization temperature (20-25°C). Consider cooling further to 5-10°C, but monitor the impact on diastereomeric purity.

  • Problem: Low enantiomeric excess (<98%) in the final product.

    • Cause: Inefficient separation of the diastereomers. This could be due to too rapid cooling, insufficient washing of the filter cake, or co-precipitation.

    • Solution: A recrystallization of the diastereomeric salt from a fresh solvent mixture is the most effective way to enhance purity.[5] Ensure the filter cake is washed with cold solvent to displace the mother liquor effectively.

References

  • Vertex AI Search. (2024). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
  • Vertex AI Search. (2024). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin].
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Racemic Mandelonitrile.
  • BenchChem. (2025).
  • Quick Company. (Date N/A). An Efficient Process For Synthesis Of Pregabalin.
  • BenchChem. (2025). Application Note: Determination of Enantiomeric Excess in Amines by ¹H NMR Spectroscopy.
  • Wikipedia.
  • Google Patents. (1996). Method of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Slideshare.
  • BOC Sciences. (Date N/A).

Sources

Introduction: The Significance of Stereochemistry in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of (S)-3-Amino-5-methyl-hexanoic Acid via Asymmetric Hydrogenation

This compound, widely known as Pregabalin, is a potent anticonvulsant and a key therapeutic agent for neuropathic pain, fibromyalgia, and generalized anxiety disorder.[1] As a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its therapeutic efficacy is critically dependent on its stereochemistry. The biological activity resides exclusively in the (S)-enantiomer, rendering the (R)-enantiomer inactive.[1][2] This stereospecificity necessitates a synthetic strategy that delivers the desired enantiomer with exceptional purity, avoiding the economic and physiological burden of a racemic mixture.

Historically, the synthesis of Pregabalin often relied on classical resolution of a racemic mixture using a chiral resolving agent like (S)-(+)-mandelic acid.[1][3] While effective, this approach is inherently inefficient as it discards up to 50% of the material as the undesired enantiomer, unless an effective racemization and recycling process is implemented.[4] In contrast, asymmetric catalysis offers a more elegant and atom-economical solution. Among the various asymmetric methods, the transition metal-catalyzed hydrogenation of a prochiral olefin precursor stands out as a powerful and industrially scalable strategy.[5][6][7]

This application note provides a detailed protocol and scientific rationale for the synthesis of this compound using a robust rhodium-catalyzed asymmetric hydrogenation as the key enantioselective step. We will delve into the mechanistic underpinnings of the catalyst system, provide a validated, step-by-step experimental procedure, and present the expected outcomes for researchers and process chemists in the pharmaceutical industry.

The Core Strategy: Rhodium-DuPHOS Catalyzed Asymmetric Hydrogenation

The cornerstone of this synthetic route is the highly enantioselective hydrogenation of a prochiral precursor, a 3-cyano-5-methylhex-3-enoic acid salt. The success of this transformation hinges on the selection of an appropriate chiral catalyst. Extensive research has identified rhodium complexes bearing chiral bisphosphine ligands as exceptionally effective for this purpose.[5][7]

Causality Behind Experimental Design: Catalyst and Substrate Selection

The Catalyst System: [Rh(Me-DuPHOS)(COD)]BF₄

The chosen catalyst for this process is a complex of rhodium with the C₂-symmetric bisphosphine ligand, Me-DuPHOS.[1][2][8] The rationale for this selection is threefold:

  • Chiral Environment: The DuPHOS ligand, with its chiral phospholane rings, creates a rigid and well-defined chiral pocket around the rhodium metal center.[9][10] This steric and electronic environment forces the incoming prochiral olefin substrate to coordinate to the metal in a specific orientation.

  • High Enantioselectivity and Activity: The Rh-DuPHOS system is renowned for its ability to deliver products with very high enantiomeric excess (ee), often exceeding 95-99%.[1][2] The electron-rich nature of the phosphine ligands enhances the catalytic activity, allowing for low catalyst loadings (high substrate-to-catalyst ratios), which is crucial for process economics.

  • Substrate Generality: While highly effective for this specific substrate, catalysts of this class have demonstrated broad utility in the asymmetric hydrogenation of various functionalized olefins.[5]

The Substrate Form: The Tert-Butylammonium Salt

A critical insight in the development of this process was the discovery that the salt form of the 3-cyano-5-methylhex-3-enoic acid substrate exhibits significantly higher reactivity and selectivity compared to its corresponding ester.[1][2] The hydrogenation of the tert-butylammonium salt (2b in the original literature) proceeds rapidly and with excellent enantioselectivity. This is attributed to the enhanced coordination between the substrate's carboxylate group and the cationic rhodium catalyst center. This bidentate coordination is believed to be a key factor in achieving a highly ordered transition state, which is essential for effective stereochemical communication and high enantioselection.[2]

Overall Synthetic Workflow

The synthesis is a multi-step sequence designed for efficiency and scalability. The key transformations are the creation of the prochiral olefin, the pivotal asymmetric hydrogenation, and the final reduction to yield the target molecule.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation (Key Step) cluster_2 Step 3: Final Reduction & Isolation A Isobutyraldehyde + Ethyl Cyanoacetate B Knoevenagel Condensation A->B C Ethyl 3-cyano-5-methylhex-3-enoate B->C D Hydrolysis & Salt Formation (e.g., with t-BuNH₂) C->D E Prochiral Substrate: (E/Z)-3-cyano-5-methylhex-3-enoic acid tert-butylammonium salt D->E G [Rh((R,R)-Me-DuPHOS)(COD)]BF₄ H₂ (gas) E->G F F H Nitrile Reduction (e.g., Raney Ni, H₂) F->H G->F I Crystallization & Purification H->I J Final Product This compound (Pregabalin) I->J

Caption: Overall workflow for the synthesis of Pregabalin.

Mechanistic Insight: The Catalytic Cycle

The catalytic cycle for rhodium-catalyzed asymmetric hydrogenation generally follows a well-established pathway. The chiral ligand framework ensures that the reaction proceeds through a lower energy pathway for the formation of one enantiomer over the other.

G A [Rh(L)]⁺ Active Catalyst B Substrate Coordination A->B + Olefin C [Rh(L)(Olefin)]⁺ B->C D Oxidative Addition of H₂ C->D + H₂ E [Rh(H)₂(L)(Olefin)]⁺ Dihydride Complex D->E F Migratory Insertion E->F G [Rh(H)(L)(Alkyl)]⁺ Alkyl-Hydride Complex F->G H Reductive Elimination G->H I Product Release H->I + Product I->A  Regenerates  Catalyst

Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation.

Experimental Protocols and Data

The following protocols are based on established literature procedures and are designed to be self-validating through in-process controls and defined product specifications.[1][2]

Part 1: Synthesis of (E/Z)-3-Cyano-5-methylhex-3-enoic acid tert-butylammonium salt

This procedure involves a Knoevenagel condensation followed by hydrolysis and salt formation.

  • Reaction Setup: To a stirred solution of isobutyraldehyde and ethyl cyanoacetate in a suitable solvent (e.g., toluene), add a catalytic amount of a base such as piperidine or di-n-propylamine.[11]

  • Condensation: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by GC or TLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture, wash with aqueous acid and brine, and concentrate under reduced pressure to yield the crude ethyl 3-cyano-5-methylhex-3-enoate.

  • Hydrolysis: Dissolve the crude ester in an appropriate solvent (e.g., THF/water) and add a base such as lithium hydroxide to hydrolyze the ester. Stir at room temperature until hydrolysis is complete.

  • Salt Formation: Acidify the mixture and extract the carboxylic acid into an organic solvent. Add tert-butylamine to the organic solution to precipitate the desired tert-butylammonium salt.

  • Isolation: Filter the solid, wash with a cold solvent, and dry under vacuum to yield the prochiral substrate as a mixture of E and Z isomers. The presence of both isomers is acceptable as the Rh-DuPHOS catalyst system effectively converts both to the same (S)-product.[2]

Part 2: Asymmetric Hydrogenation of the Prochiral Substrate

This is the critical enantioselective step. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Vessel Preparation: Charge a pressure-rated hydrogenation vessel with the 3-cyano-5-methylhex-3-enoic acid tert-butylammonium salt and the rhodium catalyst, [(R,R)-Me-DuPHOS)Rh(COD)]BF₄. The substrate-to-catalyst (S/C) molar ratio can range from 1000:1 to 3000:1 for efficient conversion.[2]

  • Solvent Addition: Add degassed methanol as the solvent via cannula.

  • Hydrogenation: Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 60-90 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor the conversion by taking aliquots and analyzing via HPLC or GC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting crude (S)-3-cyano-5-methylhexanoate salt is typically used in the next step without further purification.

  • Enantiomeric Excess (ee) Determination: The ee of the product should be determined at this stage using a suitable chiral chromatography method (e.g., chiral HPLC or GC) on a derivatized sample of the product.

Part 3: Reduction of Nitrile and Isolation of this compound
  • Reaction Setup: Dissolve the crude product from Part 2 in a suitable solvent mixture (e.g., water/ethanol). Charge a separate hydrogenation vessel with a heterogeneous catalyst, such as sponge nickel (Raney Ni).[1][2]

  • Reduction: Transfer the substrate solution to the hydrogenation vessel. Pressurize the vessel with hydrogen (this may require higher pressures than the first step) and heat as required.

  • Workup: After the reaction is complete (monitored by disappearance of the nitrile group), cool the vessel, vent the pressure, and filter off the heterogeneous catalyst.

  • Purification and Isolation: The pH of the filtrate can be adjusted with an acid (e.g., acetic acid) to facilitate crystallization. The crude product is then crystallized from a suitable solvent system, such as a mixture of water and ethanol, to yield this compound as a white crystalline solid.[2]

  • Final Analysis: The final product should be characterized by NMR, and its purity and enantiomeric excess should be confirmed (>99.5% purity, >99.8% ee is achievable).[1][2]

Summary of Key Reaction Parameters

The following table summarizes typical conditions and expected results for the key asymmetric hydrogenation step.

ParameterValue / ConditionRationale / Comment
Catalyst [(R,R)-Me-DuPHOS)Rh(COD)]BF₄Provides high enantioselectivity and activity.[2]
Substrate tert-Butylammonium saltEnhanced coordination leads to superior rate and selectivity.[1][2]
S/C Ratio (mol/mol) 1000:1 - 3000:1Economically viable for large-scale synthesis.[2]
Solvent Methanol (degassed)Common solvent for asymmetric hydrogenations.
H₂ Pressure 60 - 90 psiSufficient for high conversion without requiring ultra-high pressure equipment.
Temperature Ambient (20-25 °C)Mild conditions reduce the risk of side reactions.
Reaction Time 4 - 12 hoursDependent on S/C ratio, pressure, and temperature.
Conversion > 99%Typically proceeds to full conversion.
Enantiomeric Excess (ee) > 97-99%Demonstrates the excellent stereocontrol of the catalyst.[2]
Overall Yield HighThe multi-step process delivers the final product in good overall yield.[1]

Conclusion

The enantioselective synthesis of this compound via rhodium-catalyzed asymmetric hydrogenation represents a state-of-the-art approach in pharmaceutical manufacturing. This method is superior to classical resolution, offering significant improvements in efficiency, waste reduction, and cost-effectiveness. The use of the Rh-DuPHOS catalyst system provides a reliable and scalable pathway to the optically pure active pharmaceutical ingredient, achieving excellent yields and enantioselectivity under mild conditions. The protocols and insights provided in this application note offer a robust framework for researchers and drug development professionals to implement this powerful synthetic tool.

References

  • Burk, M. J., et al. (2000). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry. [Link]
  • Martínez, C. A., et al. (2008). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Organic Process Research & Development. [Link]
  • American Chemical Society. (n.d.). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation.
  • Chen, Y., et al. (2019). Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. Applied Microbiology and Biotechnology. [Link]
  • Wu, J., & Chan, A. S. C. (2003). A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters. [Link]
  • Verma, R., et al. (2011). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry. [Link]
  • Mori, K., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development. [Link]
  • Salgaonkar, S. S., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link]
  • ResearchGate. (n.d.). An Enantioselective Synthesis of ( S )-(+)
  • Vidal-Ferran, A., et al. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]
  • TSI Journals. (n.d.). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Trade Science Inc. [Link]
  • Mansoori, A., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages.
  • He, C., et al. (2021). A new synthetic route for the preparation of pregabalin. Taylor & Francis Online. [Link]
  • Magano, J., & Dunetz, J. R. (2021).
  • Tang, W., & Zhang, X. (2003).
  • ResearchGate. (n.d.). Fig. 2 Presented method for S-pregabalin synthesis[14]: Reagents and...
  • Google Patents. (n.d.). US20030212290A1 - Asymmetric synthesis of pregabalin.
  • Google Patents. (n.d.). WO2005087370A1 - C1-symmetric bisphosphine ligands and their use in the asymmetric synthesis of pregabalin.
  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B. [Link]
  • Google Patents. (n.d.). US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
  • PubMed. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]

Sources

Comprehensive Analytical Methods for the Characterization of (S)-3-Amino-5-methyl-hexanoic acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This comprehensive application note provides a detailed guide to the essential analytical methodologies for the characterization of (S)-3-Amino-5-methyl-hexanoic acid, known pharmaceutically as Pregabalin. As a chiral γ-amino acid analogue with significant therapeutic applications for neuropathic pain, epilepsy, and anxiety disorders, its rigorous analytical control is paramount to ensure clinical safety and efficacy.[1][2] The molecule's inherent physicochemical properties—namely its zwitterionic nature and lack of a strong UV-absorbing chromophore—present unique analytical challenges.[3] This guide offers field-proven protocols and expert insights into chromatographic and spectroscopic techniques designed to address these challenges, ensuring accurate determination of identity, purity, strength, and stereoisomeric integrity. Methodologies are presented in alignment with international regulatory standards, such as the ICH Q2(R2) guidelines, to support drug development, quality control, and research professionals.[4][5]

Introduction: The Analytical Imperative for Pregabalin

Pregabalin, the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA).[6] It exerts its therapeutic effect by binding with high affinity to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.[6][7]

The stereochemistry of Pregabalin is critical; the (S)-enantiomer is the pharmacologically active moiety, while the (R)-enantiomer is considered an impurity.[8][9] Therefore, analytical methods must not only quantify the active pharmaceutical ingredient (API) and its related substances but must also be enantiospecific. Furthermore, the absence of a significant chromophore in the Pregabalin structure makes direct spectrophotometric detection challenging, often necessitating derivatization strategies to enhance detectability for robust quantification.[3]

This document details validated and robust analytical workflows for the comprehensive characterization of Pregabalin, covering identity, assay, organic impurities, and enantiomeric purity.

Physicochemical Properties

A fundamental understanding of Pregabalin's properties is essential for analytical method development.

PropertyValueSource
Chemical Name (S)-3-(aminomethyl)-5-methylhexanoic acid[6]
Molecular Formula C₈H₁₇NO₂[6][10]
Molecular Weight 159.23 g/mol [10]
CAS Number 148553-50-8[10]
Appearance White to off-white crystalline solid[11]
Solubility Freely soluble in water and in both acidic and basic aqueous solutions.[8][11][12]

Chromatographic Analysis: The Cornerstone of Quality Control

Chromatographic techniques, particularly HPLC and GC, are indispensable for the quality assessment of Pregabalin. The choice of method is dictated by the analytical objective, whether it be assay, impurity profiling, or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely employed technique for Pregabalin analysis due to its versatility and robustness.

The primary challenge for quantifying Pregabalin with a UV detector is its lack of a chromophore. Two principal strategies are employed: direct UV detection at a low wavelength or pre-column derivatization.

  • Rationale for Derivatization: To overcome low UV sensitivity, a chromophore can be attached to Pregabalin's primary amine. 1-Fluoro-2,4-dinitrobenzene (FDNB) is an effective derivatizing agent that reacts with the amino group to form a highly UV-absorbent product, detectable at approximately 360 nm.[1][13] This significantly enhances sensitivity and specificity.

Caption: Workflow for Pregabalin Assay via HPLC-UV with FDNB Derivatization.

Protocol 1: Assay by HPLC-UV with FDNB Derivatization

  • Standard & Sample Preparation:

    • Prepare a stock solution of Pregabalin reference standard (e.g., 200 µg/mL) in distilled water.[1]

    • For capsules, weigh and powder the contents. Extract a quantity equivalent to the target concentration with water, sonicate for 15 minutes, and filter.[1]

    • Prepare working solutions and calibration standards by diluting the stock solution with water to the desired range (e.g., 1-100 µg/mL).[1]

  • Derivatization Procedure:

    • In a reaction vial, combine 500 µL of the sample/standard, 500 µL of borate buffer (pH ~9), and 100 µL of FDNB reagent (in acetonitrile).[13]

    • Vortex the mixture for 30 seconds.

    • Heat the vial in a water bath at approximately 65°C for 45 minutes.[13]

    • After cooling to room temperature, add a small volume of acid (e.g., 75 µL of 1.0 M HCl) to stop the reaction.[13]

    • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[14]

    • Mobile Phase: Acetonitrile and 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH adjusted to 2.5 with phosphoric acid) in a ratio of 60:40 (v/v).[13]

    • Flow Rate: 1.0 mL/min.[13][14]

    • Column Temperature: 50°C.[14]

    • Injection Volume: 20 µL.[13]

    • Detection: UV at 360 nm.[1][13]

  • System Suitability & Analysis:

    • Inject a standard solution multiple times to check for system suitability parameters (e.g., tailing factor < 1.5, %RSD of peak area < 2.0).[15]

    • Construct a calibration curve and quantify the sample concentration based on its peak area.

Ensuring the stereochemical purity of Pregabalin is a critical quality attribute. The USP monograph outlines a method using a chiral derivatizing agent.[16]

  • Rationale for Chiral Derivatization: Direct separation on a chiral column can be challenging. An alternative, robust approach is to react both enantiomers with a single, pure chiral derivatizing agent, such as Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide or FDAA), to form a pair of diastereomers.[9][17] These diastereomers have different physicochemical properties and can be readily separated on a standard achiral reversed-phase column (e.g., C18).[9][17]

Caption: Workflow for Chiral Purity using Pre-column Derivatization with FDAA.

Protocol 2: Enantiomeric Purity by HPLC with Chiral Derivatization

  • Reagent and Solution Preparation:

    • Sample Solution: Prepare a solution of Pregabalin in water.

    • Derivatizing Reagent: Prepare a solution of Marfey's reagent (FDAA) in acetone.[16]

    • Buffer: Prepare a 1M sodium bicarbonate solution.

  • Derivatization Procedure (based on USP monograph principles):

    • To the sample solution, add sodium bicarbonate solution and the FDAA reagent solution.

    • Vortex and heat the mixture at approximately 40°C for about 1 hour.

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution with phosphoric acid.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[16][17]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.5% triethylamine adjusted to pH 3.0 with phosphoric acid) and acetonitrile (e.g., 55:45 v/v).[17]

    • Flow Rate: 1.0 mL/min.[17]

    • Detection: UV at 340 nm.[9][17]

    • Analysis: The two diastereomeric peaks corresponding to the (S)- and (R)-enantiomers will be resolved. Calculate the percentage of the (R)-enantiomer impurity based on the peak area response. The USP requires a resolution of NLT 3.0 between the two peaks.[16]

Gas Chromatography (GC)

GC analysis of Pregabalin is challenging due to its low volatility and thermal instability, which can cause it to cyclize into its corresponding lactam in the hot injector port.[8] Therefore, derivatization is mandatory to block the polar functional groups (amine and carboxylic acid) and increase volatility.

  • Rationale for Two-Step Derivatization: A robust GC-MS method involves a two-step process. First, the carboxylic acid is "capped" via esterification (e.g., methylation) to prevent interference with the subsequent step. Second, the amine group is derivatized, often with a chiral reagent if enantiomeric separation is desired.[8] This approach yields a stable, volatile derivative suitable for GC analysis.

Caption: Workflow for Chiral GC-MS Analysis via Two-Step Derivatization.

Protocol 3: Enantiomeric Identification by GC-MS

  • Sample Preparation & Derivatization:

    • Step 1 (Esterification): Dissolve the Pregabalin sample in a suitable solvent (e.g., methanol). Add an esterifying agent (e.g., methanolic HCl) and heat to form the methyl ester derivative.[8]

    • Step 2 (Amine Derivatization): After removing the initial reagents, re-dissolve the methyl ester intermediate. Add a chiral derivatizing agent (e.g., S-(-)-N-(trifluoroacetyl)prolyl chloride) to react with the primary amine.

    • Other derivatizing agents like ethyl chloroformate have also been successfully used for GC analysis.[8][18]

  • GC-MS Conditions:

    • Column: Agilent HP-5-MS (or equivalent), 60 m x 0.25 mm, 0.25 µm film thickness.[12]

    • Carrier Gas: Helium, constant flow rate (e.g., 1.5 mL/min).[12]

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 100°C), hold, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).

    • MS Detector: Electron Ionization (EI) source. Can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and molecular structure of Pregabalin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation. For Pregabalin, ¹H and ¹³C NMR spectra confirm the molecular skeleton and connectivity.

  • ¹H NMR (in D₂O): The spectrum is characterized by distinct signals corresponding to the protons in the isobutyl group and the aliphatic chain. Key signals include a doublet for the two methyl groups of the isobutyl moiety and multiplets for the methylene and methine protons along the backbone.[19][20]

  • ¹³C NMR: The carbon spectrum will show distinct resonances for the carboxyl carbon, the two non-equivalent methyl carbons, and the various methylene and methine carbons in the structure.[21]

Infrared (IR) Spectroscopy

FTIR is a rapid and simple method to confirm the presence of key functional groups.

  • Expected Absorption Bands: The spectrum of Pregabalin will exhibit characteristic peaks for:

    • N-H bending (amine): ~1643 cm⁻¹[7]

    • C=O stretching (carboxylic acid): Broad absorption

    • C-H bending (alkyl): ~1468 cm⁻¹[7]

    • C-O stretching: ~1279 cm⁻¹[7]

    • O-H stretching (acid): Very broad band, often overlapping with C-H stretches.

Mass Spectrometry (MS)

MS, particularly when coupled with chromatography (LC-MS or GC-MS), is used for molecular weight confirmation and impurity identification. Under electrospray ionization (ESI) in positive mode, Pregabalin typically shows a prominent ion for the protonated molecule [M+H]⁺.

Analytical Method Validation

Every analytical method used for quality control must be validated to demonstrate its suitability for the intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][22]

Method_Validation cluster_core Core Validation Parameters Title ICH Q2(R2) Method Validation Specificity Specificity/ Selectivity Title->Specificity Linearity Linearity Title->Linearity Range Range Title->Range Accuracy Accuracy Title->Accuracy Precision Precision (Repeatability, Intermediate) Title->Precision LOD Detection Limit (LOD) Title->LOD LOQ Quantitation Limit (LOQ) Title->LOQ Robustness Robustness Title->Robustness Linearity->Range defines Accuracy->Range assessed over Precision->Range assessed over

Caption: Key Parameters for Analytical Method Validation as per ICH Q2(R2).

ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or excipients.[23]
Linearity To verify that the method's response is directly proportional to the analyte concentration over a given range.[15][23]
Range The interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[4][22]
Accuracy The closeness of the test results to the true value, often determined by recovery studies of spiked samples.[15][23]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed at repeatability and intermediate precision levels.[15][23]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[15]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature), indicating its reliability during normal usage.[15]

Conclusion

The analytical characterization of this compound requires a multi-faceted approach that directly addresses its unique chemical properties. HPLC methods, particularly those employing pre-column derivatization, provide the necessary sensitivity and selectivity for both assay and the critical determination of enantiomeric purity. GC-MS offers a powerful alternative, provided that a robust, multi-step derivatization protocol is implemented to ensure analyte volatility and stability. These chromatographic methods, supported by spectroscopic techniques like NMR and IR for identity confirmation, form a comprehensive quality control strategy. All methods must be rigorously validated according to ICH guidelines to ensure data integrity and regulatory compliance, ultimately guaranteeing the quality and safety of Pregabalin products.

References

  • Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. (n.d.). Revista Multidisciplinar da Saúde.
  • Methods for the Analysis of Pregabalin Oral Solution - USP's Emerging Standards. (2023). USP.
  • Gupta, A., et al. (2010). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Journal of Young Pharmacists.
  • Souri, E., et al. (2014). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Asian Journal of Chemistry.
  • Chen, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024). Pharma Talks.
  • Wu, Y., et al. (2011). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Die Pharmazie.
  • Bu, Q., et al. (2008). Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies. Journal of Chromatography B.
  • Al-Ghanayem, M. A., et al. (2024). Evolution of Pregabalin Analytical Methods: A Comprehensive Assessment of Performance, Accessibility, and Future Directions. Journal of AOAC INTERNATIONAL.
  • Hitchcock, M. L., & Marginean, I. (2019). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Forensic Sciences.
  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio.
  • Schipperges, S. (2021). Two USP Analyses of Pregabalin Using One LC. Agilent Technologies.
  • Komisarek, M., et al. (2022). ¹H-NMR spectrum of (S)-Pregabalin recorded in D2O. ResearchGate.
  • Al-Hussainy, A. A. (2022). Determination of Pregabalin in Tissues and Fluids by Using GC. ProBiologists.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH).
  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency.
  • Jurczyk, S., et al. (2018). Gabapentin, Pregabalin and Vigabatrin Quantification in Human Serum by GC-MS After Hexyl Chloroformate Derivatization. Journal of Analytical Toxicology.
  • Analytical Method Development and Validation of Pregabalin by RP-HPLC Method. (2021). Journal of Chemical Health Risks.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy.
  • Al-Haj, N., et al. (2019). Gas Chromatography–Mass Spectrometry Determination of Pregabalin in Human Plasma Using Derivatization Method. Journal of Analytical Science and Technology.
  • Pichini, S., et al. (2017). GC-MS/MS detects potential pregabalin abuse in susceptible subjects' hair. Basic & Clinical Pharmacology & Toxicology.
  • Process for separating and determining pregabalin/Lyrica chiral isomer. (n.d.). Patsnap.
  • Al-Ghanayem, M. A., et al. (2024). ¹H NMR spectrum (600 MHz, D2O) of pregabalin powder representative sample. ResearchGate.
  • Pregabalin Monograph for Professionals. (2024). Drugs.com.
  • 1H NMR Spectrum of Pregabalin. (n.d.). Human Metabolome Database.
  • Zhang, Y., et al. (2008). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Chromatographic Science.
  • Pregabalin. (n.d.). PubChem.
  • PREGABALIN capsules - PRODUCT MONOGRAPH. (2017). pms-pregabalin-product-monograph.
  • Preformulation Parameters Characterization to Design, Development and Formulation of Pregabalin Loaded Nanoparticles. (n.d.). PharmaInfo.
  • Khan, S., et al. (2022). Preparation, Characterization of Pregabalin and Withania coagulans Extract-Loaded Topical Gel and Their Comparative Effect on Burn Injury. Molecules.
  • D'Oca, C. D. R. M., et al. (2020). Synthesis of Pregabalin and its novel lipophilic β-alkyl- substituted analogues from fatty chains. The Royal Society of Chemistry.
  • Analysis of Different Brands of Pregabalin (75mg) Capsules Using high Performance Liquid Chromatographic (HPLC) Method. (2024). International Journal of Creative Research Thoughts (IJCRT).
  • Darwish, I. A., et al. (2011). Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. International Journal of Biomedical Science.
  • PREGABALIN CRS. (n.d.). European Directorate for the Quality of Medicines & HealthCare (EDQM).
  • 3-(Aminomethyl)-5-methylhexanoic acid. (n.d.). PubChem.
  • This compound. (n.d.). PubChem.
  • Pregabalin. (n.d.). Automated Topology Builder (ATB) and Repository.
  • Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. (2019). Semantic Scholar.

Sources

Application Note: HPLC Analysis for Enantiomeric Purity of (S)-3-Amino-5-methyl-hexanoic Acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Purity for Pregabalin

(S)-3-Amino-5-methyl-hexanoic acid, widely known as Pregabalin, is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA).[1] It is a cornerstone therapy for neuropathic pain, epilepsy, and generalized anxiety disorder.[2] Pregabalin possesses a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: the (S)-enantiomer and the (R)-enantiomer.

The pharmacological activity of Pregabalin resides exclusively in the (S)-enantiomer.[2] The (R)-enantiomer is considered an impurity. Regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drug substances to ensure safety and efficacy. Therefore, a robust, sensitive, and validated analytical method is essential for quantifying the undesired (R)-enantiomer in bulk drug substance and finished pharmaceutical products.

Analysis of Pregabalin presents a distinct challenge: as a γ-amino acid, it lacks a strong native chromophore, making detection by standard UV-Vis spectrophotometry difficult and insensitive.[1][2][3] This note details a field-proven High-Performance Liquid Chromatography (HPLC) method that overcomes this limitation through pre-column derivatization, providing a highly reliable system for quality control laboratories.

Methodological Rationale: Indirect vs. Direct Chiral Separation

Two primary strategies exist for the HPLC separation of enantiomers:

  • Direct Separation: This approach utilizes a Chiral Stationary Phase (CSP) that selectively interacts with the enantiomers, leading to different retention times. While this method simplifies sample preparation, it often requires extensive screening to find a suitable CSP and can suffer from low sensitivity for molecules like Pregabalin that lack a chromophore, necessitating detection at low UV wavelengths (e.g., 212 nm) or via mass spectrometry (MS).[1] Successful direct separations have been achieved using specialized zwitterionic or macrocyclic glycopeptide CSPs.[1][4]

  • Indirect Separation (Pre-column Derivatization): This technique involves reacting the enantiomeric mixture with a chiral derivatizing reagent to form a pair of diastereomers. These diastereomers possess distinct physicochemical properties and can be readily separated on a conventional, highly robust, and cost-effective achiral stationary phase, such as a standard C18 column.[2][5][6]

Justification for Selected Method: For this application, we employ the indirect separation method using Nα-(2,4-Dinitro-5-fluorophenyl)-L-alanine amide (FDNPAA, also known as Marfey's reagent) as the chiral derivatizing agent.[2][5][7] This choice is underpinned by several key advantages:

  • Enhanced Sensitivity: The dinitrophenyl group introduced by the reagent is a powerful chromophore, allowing for highly sensitive detection at a wavelength of approximately 340 nm, far from the interference of common solvents and excipients.[2][8][9]

  • Robustness: The use of a standard ODS (C18) column ensures excellent method reproducibility and column longevity.[2][8][10]

  • Proven Efficacy: This derivatization strategy is well-documented and forms the basis of methods described in major pharmacopeias for Pregabalin analysis.[7]

The fundamental principle is the conversion of the analytical challenge from separating enantiomers to separating diastereomers, which is significantly more straightforward using standard reversed-phase chromatography.

G cluster_sample Sample cluster_derivatization Derivatization Reaction S_Preg (S)-Pregabalin Reagent Chiral Reagent (FDNPAA) R_Preg (R)-Pregabalin Diastereomer_S Diastereomer S Reagent->Diastereomer_S Forms Diastereomer_R Diastereomer R Reagent->Diastereomer_R Forms HPLC Inject on Achiral C18 Column Diastereomer_S->HPLC Diastereomer_R->HPLC Chromatogram Separated Peaks (UV @ 340 nm) HPLC->Chromatogram

Caption: Workflow for indirect chiral analysis of Pregabalin.

Detailed Analytical Protocol

This protocol provides a comprehensive, step-by-step guide for instrument setup, sample preparation, and analysis.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient or isocratic pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Triethylamine (TEA)

    • Phosphoric Acid (85%)

    • Acetone (ACS Grade)

    • Sodium Bicarbonate

    • Nα-(2,4-Dinitro-5-fluorophenyl)-L-alanine amide (FDNPAA / Marfey's Reagent)

  • Reference Standards:

    • This compound (Pregabalin) Reference Standard (RS)

    • Racemic (R,S)-3-Amino-5-methyl-hexanoic acid (for method development and system suitability)

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterConditionCausality and Field Insight
Column Inertsil ODS-2, 250 x 4.6 mm, 5 µm (or equivalent L1 packing)A standard C18 phase provides the necessary hydrophobicity to retain and separate the relatively nonpolar diastereomeric derivatives. The 250 mm length ensures sufficient resolution.[2][8][10]
Mobile Phase Buffer:Acetonitrile (55:45, v/v). Isocratic elution.This ratio provides optimal separation and reasonable run times. The acetonitrile acts as the strong organic solvent.
Buffer Prep. 0.7% (v/v) Triethylamine in water, pH adjusted to 3.0 with Phosphoric Acid.Triethylamine acts as a silanol-masking agent, reducing peak tailing of the amine-containing derivatives. The acidic pH ensures consistent protonation of any residual silanols and the analytes.[5][10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[2][5][8]
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability and reproducibility.[11]
Detection UV at 340 nmThis is the λmax for the dinitrophenyl chromophore, providing maximum sensitivity and specificity for the derivatized analytes.[2][8][9]
Injection Vol. 20 µLA typical injection volume to ensure good peak shape and sensitivity without overloading the column.
Run Time Approx. 20 minutesSufficient to allow for the elution of both diastereomers and the derivatizing reagent.
Preparation of Solutions
  • Marfey's Reagent Solution (1% w/v): Dissolve 100 mg of FDNPAA in 10 mL of acetone. Prepare this solution fresh daily.

  • Sodium Bicarbonate Solution (1 M): Dissolve 8.4 g of Sodium Bicarbonate in 100 mL of water.

Derivatization Protocol (Step-by-Step)
  • Sample Solution Preparation: Accurately weigh about 25 mg of the Pregabalin sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with water to obtain a 1.0 mg/mL solution.

  • Standard Solution Preparation: Prepare a 1.0 mg/mL solution of Pregabalin RS in the same manner.

  • System Suitability Solution (Spiked): Prepare a 1.0 mg/mL solution of Pregabalin RS and spike with racemic Pregabalin to achieve a final concentration of approximately 0.15% of the (R)-enantiomer.

  • Derivatization Reaction:

    • Pipette 1.0 mL of the prepared sample, standard, or system suitability solution into a suitable reaction vial.

    • Add 2.0 mL of 1 M Sodium Bicarbonate solution and mix.[7]

    • Add 4.0 mL of the 1% Marfey's Reagent solution and mix well.[7]

    • Cap the vial and heat in a water bath or heating block at 55-60 °C for 1 hour.[7]

    • Remove the vial and allow it to cool to room temperature.

    • Neutralize the solution by carefully adding 2.0 mL of 1 M Hydrochloric Acid.

    • Dilute the entire reaction mixture to 25 mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter (e.g., PVDF or Nylon) into an HPLC vial before injection.

Caption: Step-by-step derivatization workflow.

Method Validation and System Suitability: Ensuring Trustworthiness

A protocol is only as reliable as its validation. This method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to prove it is fit for its intended purpose.[12][13][14]

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the System Suitability Solution.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) NLT 2.0 between the (S)- and (R)-derivative peaks. Some pharmacopeial methods may require ≥ 5.0.[11]Ensures the system can adequately separate the target impurity from the main component.
Tailing Factor (T) NMT 2.0 for the (S)-Pregabalin derivative peak.Confirms good peak shape, which is essential for accurate integration.
Precision (%RSD) NMT 2.0% for the peak area of the (S)-Pregabalin derivative from ≥5 replicate injections.[15]Demonstrates the stability and reproducibility of the instrument's injection and detection systems.
Core Validation Parameters
  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is confirmed by injecting a blank (derivatized without Pregabalin) and ensuring no interfering peaks co-elute with the diastereomers.

  • Limit of Quantitation (LOQ): The lowest amount of the (R)-enantiomer that can be quantified with suitable precision and accuracy. This is typically established where the signal-to-noise ratio is at least 10:1.[16] Published data suggests LOQs for this type of method can be extremely low, in the range of 10 ng/mL.[8][9]

  • Linearity: The method must demonstrate a linear relationship between the peak area and the concentration of the (R)-enantiomer over a range (e.g., from LOQ to 150% of the specified limit, typically 0.15%).

  • Accuracy: Determined by performing recovery studies. A sample of pure (S)-Pregabalin is spiked with known amounts of the (R)-enantiomer at different levels (e.g., 50%, 100%, and 150% of the specification limit), and the percentage recovery is calculated.

  • Precision:

    • Repeatability: The %RSD of results from multiple preparations of a single homogenous sample spiked with the (R)-enantiomer at the specification limit.

    • Intermediate Precision: The study is repeated by a different analyst on a different day to assess inter-laboratory and inter-day variability.

  • Robustness: Small, deliberate changes are made to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, organic phase composition ±2%) to ensure the method is not unduly affected by minor variations.

Data Analysis and Calculation

The percentage of the unwanted (R)-enantiomer is calculated based on the peak areas from the chromatogram. As the chromophore is introduced by the same derivatizing agent for both enantiomers, their response factors are considered identical.[16]

Formula:

% (R)-enantiomer = [Area(R) / (Area(S) + Area(R))] x 100

Where:

  • Area(R) = Peak area of the (R)-Pregabalin derivative

  • Area(S) = Peak area of the (S)-Pregabalin derivative

Conclusion

The described pre-column derivatization HPLC method provides a sensitive, specific, and robust solution for the determination of the enantiomeric purity of this compound. By converting the enantiomers into diastereomers, the method leverages the reliability of standard reversed-phase C18 chromatography and the high sensitivity of UV detection. Proper validation in accordance with ICH guidelines will ensure this method is fit-for-purpose for routine quality control in a regulated pharmaceutical environment.

References

  • Wu, Y., et al. (2007). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Die Pharmazie-An International Journal of Pharmaceutical Sciences.
  • Gubbins, E. J., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1565.
  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained.
  • Chen, X., et al. (2006). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization.
  • Chen, X., et al. (2006). Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization. PubMed.
  • Chen, X., et al. (2006). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Chromatographic Science, Oxford Academic.
  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Williams, P. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Zhang, Y., et al. (2008). Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies. Journal of Chromatography B, 875(1), 148-153.
  • Chbani, A., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(16), 5025.
  • Scribd. (n.d.). USP-NF Pregabalin Monograph.
  • CNKI. (n.d.). Determination for enantiomeric of pregabalin by pre-column derivatization HPLC.
  • Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • Agilent Technologies, Inc. (2019). Two USP Analyses of Pregabalin Using One LC. Application Note.
  • Google Patents. (n.d.). CN101788542B - Method for separating and determining Pregabalin and chiral isomers thereof.
  • ResearchGate. (n.d.). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Deattu, N., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(1), 51-56.
  • Der Pharma Chemica. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate.
  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483.
  • European Pharmacopoeia. (n.d.). Pregabalin EP Monograph 8.7. Scribd.

Sources

Enantioselective Gas Chromatography Methods for the Analysis of (S)-3-Amino-5-methyl-hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: This comprehensive guide provides detailed application notes and validated protocols for the enantioselective analysis of (S)-3-Amino-5-methyl-hexanoic acid, the active pharmaceutical ingredient known as pregabalin. Direct analysis of pregabalin by gas chromatography (GC) is hindered by its zwitterionic nature, low volatility, and thermal lability. This document outlines two robust derivatization strategies to overcome these challenges, enabling accurate and reproducible quantification and chiral purity assessment. The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing not just procedural steps but also the underlying scientific rationale to ensure methodological integrity and adaptability.

Introduction: The Analytical Challenge of Pregabalin

This compound, or pregabalin, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA).[1] It is widely prescribed for conditions such as neuropathy, epilepsy, and fibromyalgia.[1][2] The therapeutic activity is specific to the (S)-enantiomer; its optical isomer, the (R)-enantiomer, is not considered to have the same CNS depressant activity.[1] Consequently, analytical methods must not only quantify the drug but also confirm its enantiomeric purity.

Gas chromatography is a powerful and highly sensitive analytical technique, yet it is fundamentally incompatible with the direct analysis of amino acids like pregabalin. The core challenges are:

  • Zwitterionic Properties: As an amino acid, pregabalin exists as a zwitterion, possessing both a positive and a negative charge on the same molecule. This results in strong intermolecular forces, making it non-volatile.[1][3]

  • Thermal Lability: The high temperatures required for GC analysis can cause the pregabalin molecule to dehydrate and cyclize, forming its corresponding lactam.[1][2] This degradation product is not the target analyte and leads to inaccurate quantification.

  • Lack of Chromophore: For UV-based detection methods, pregabalin's structure lacks a strong chromophore, making sensitive detection difficult without derivatization.[4]

To overcome these obstacles, chemical derivatization is an essential prerequisite for any successful GC analysis of pregabalin.[3] This process modifies the polar functional groups (carboxylic acid and primary amine) to create a new, more volatile, and thermally stable compound suitable for GC separation.

The Imperative of Derivatization: A Two-Fold Strategy

Derivatization serves two critical purposes in the context of pregabalin analysis:

  • Enhancing Volatility and Stability: By converting the polar -COOH and -NH2 groups into non-polar esters and amides (or silyl derivatives), the molecule's boiling point is significantly lowered, allowing it to transition into the gas phase without degradation.

  • Enabling Chiral Separation: To distinguish between the (S) and (R) enantiomers, a chiral center must be introduced. This is typically achieved by reacting the analyte with a chiral derivatizing agent. This reaction forms a pair of diastereomers, which have different physical properties and can be separated on a standard, achiral GC column.[2]

This guide details two field-proven derivatization protocols that address these requirements.

Protocol I: Two-Step Enantioselective Analysis via Methylation and Chiral Derivatization (GC-MS)

This method is particularly robust for enantiomeric identification and is well-suited for forensic and research applications where absolute confirmation of the (S)-enantiomer is required.[1][2] The strategy involves first "capping" the carboxylic acid to prevent lactam formation, followed by a chiral reaction at the amine group.[2]

Scientific Rationale

The primary obstacle in derivatizing pregabalin is the interference of the carboxylic acid group with the chiral derivatization of the amine.[2] By first converting the carboxylic acid to a methyl ester, this interference is eliminated. The subsequent reaction with a chiral agent, such as S-(-)-N-(trifluoroacetyl)prolyl chloride (S-TPC), at the amine site creates a pair of diastereomers that are readily separable by GC.[2]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample Pregabalin Sample (Bulk Drug or Formulation) Dissolve Dissolve in Methanol Sample->Dissolve Step1 Step 1: Methylation (e.g., with 2M HCl in Methanol) Dissolve->Step1 Evap1 Evaporate to Dryness Step1->Evap1 Step2 Step 2: Chiral Derivatization (e.g., with S-TPC in Ethyl Acetate) Evap1->Step2 Evap2 Evaporate & Reconstitute in Ethyl Acetate Step2->Evap2 GCMS GC-MS Injection Evap2->GCMS Data Data Acquisition & Analysis (Separation of Diastereomers) GCMS->Data

Caption: Workflow for Two-Step Derivatization of Pregabalin.

Step-by-Step Protocol

Materials:

  • Pregabalin standard or sample

  • Methanol (Anhydrous, HPLC grade)

  • 2M Hydrochloric acid in Methanol

  • S-(-)-N-(trifluoroacetyl)prolyl chloride (S-TPC)

  • Ethyl acetate (Anhydrous, GC grade)

  • Nitrogen gas for evaporation

  • Heater block or water bath

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the pregabalin sample into a vial. Dissolve in 1 mL of methanol.

  • Step 1: Methylation (Carboxylic Acid Capping)

    • To the methanolic solution, add 200 µL of 2M HCl in methanol.

    • Cap the vial tightly and heat at 70°C for 30 minutes to form the pregabalin methyl ester.

    • Cool the vial to room temperature.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove all HCl, which can interfere with the next step.

  • Step 2: Chiral Derivatization (Amine Reaction)

    • To the dried residue, add 200 µL of ethyl acetate and 50 µL of a 10 mg/mL solution of S-TPC in ethyl acetate.

    • Vortex briefly to ensure mixing.

    • Cap the vial and heat at 60°C for 20 minutes. This reaction forms the diastereomeric S-TPC derivatives of the (S)- and (R)-pregabalin methyl esters.

    • Cool the vial to room temperature.

  • Final Preparation for Injection:

    • Evaporate the solvent again to dryness under a gentle stream of nitrogen to remove excess derivatizing reagent.

    • Reconstitute the final residue in 200 µL of ethyl acetate.

    • Transfer the solution to an autosampler vial for GC-MS analysis.

Protocol II: Single-Step Derivatization with Ethyl Chloroformate (GC-FID)

This method offers a more streamlined workflow by using a single reagent, ethyl chloroformate (ECF), to derivatize both the amine and carboxylic acid groups simultaneously.[5][6] It is a cost-effective and rapid method suitable for routine quality control and quantification in pharmaceutical preparations.[6]

Scientific Rationale

Ethyl chloroformate reacts with both the primary amine and the carboxylic acid of pregabalin in the presence of a base (like pyridine) and an alcohol (like ethanol). The amine is converted to a carbamate, and the carboxylic acid is converted to an ester. This single-step reaction effectively neutralizes both polar sites, creating a volatile derivative suitable for GC analysis with Flame Ionization Detection (FID).[5]

Step-by-Step Protocol

Materials:

  • Pregabalin standard or sample

  • Methanol (HPLC grade)

  • Ethyl Chloroformate (ECF)

  • Pyridine

  • Chloroform

  • Nitrogen gas for evaporation

  • Heater block or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of pregabalin in methanol (e.g., 100 µg/mL).

  • Derivatization Reaction:

    • Pipette 1 mL of the pregabalin stock solution into a reaction vial.

    • Add 0.5 mL of a solution containing ethanol and pyridine (4:1 v/v). Vortex to mix.

    • Add 100 µL of ethyl chloroformate (ECF) dropwise while vortexing. An exothermic reaction will occur.

    • Allow the reaction to proceed at room temperature for 10 minutes.

  • Extraction of the Derivative:

    • Add 1 mL of chloroform to the vial to extract the derivatized pregabalin.

    • Vortex vigorously for 1 minute.

    • Add 1 mL of a saturated sodium bicarbonate solution to neutralize excess reagent and facilitate phase separation. Vortex again.

    • Centrifuge for 5 minutes to separate the layers.

  • Final Preparation for Injection:

    • Carefully transfer the lower organic (chloroform) layer to a clean vial.

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of chloroform or ethyl acetate for GC-FID analysis.

Instrumental Analysis and Data Interpretation

The successful separation and detection of the derivatized pregabalin rely on optimized GC conditions. The following tables provide typical starting parameters that should be further optimized for your specific instrumentation.

Recommended GC Conditions
ParameterProtocol I (GC-MS)Protocol II (GC-FID)
GC Column Standard non-polar column (e.g., 5% Phenyl Methylpolysiloxane)Standard non-polar column (e.g., Rtx-5, 5% diphenyl/ 95% dimethyl polysiloxane)[6]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film[6]
Carrier Gas HeliumHelium or Nitrogen[5]
Inlet Mode Split/Splitless (Split 20:1)Split/Splitless (Split 10:1)
Inlet Temp. 250°C260°C
Oven Program Initial: 100°C, hold 2 minRamp: 15°C/min to 280°CHold: 5 minInitial: 80°C, hold 5 minRamp: 10°C/min to 160°CHold: 5 min[6]
Detector Mass Spectrometer (MS)Flame Ionization Detector (FID)
Detector Temp. MS Transfer Line: 280°C280°C
Mass Spectrometric Detection (for Protocol I)

For GC-MS analysis, operating in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity. The derivatized molecule will produce a characteristic fragmentation pattern. For the two-step S-TPC derivative, key ions can be monitored for quantification and confirmation. While exact ions depend on the final derivative structure, monitoring the molecular ion and key fragments is standard practice. For underivatized pregabalin that improperly forms the lactam, an ion at m/z 141 (M-18) is indicative of this undesirable dehydration.[1] A successfully derivatized molecule will show a different and expected fragmentation pattern.[7]

Method Validation and Trustworthiness

The described protocols are based on methods that have been validated to ensure their reliability and accuracy. A self-validating system includes checks for linearity, precision, accuracy, and sensitivity.

Typical Performance Characteristics
ParameterTypical Value RangeSource
Linearity Range 2 - 10 µg/mL (GC-FID)[5]3.5 - 300 ng/mL (GC-MS)[7][8][5][7][8]
Correlation Coefficient (r²) > 0.99[9]
Limit of Detection (LOD) 0.119 µg/mL (GC-FID)[5][5]
Limit of Quantitation (LOQ) 0.36 µg/mL (GC-MS in plasma)[9]~400 ng (GC-MS)[10][9][10]
Precision (%RSD) < 3.7% (Intra- and Inter-day)[7][8][7][8]
Accuracy/Recovery 97-102%[6]

These values demonstrate that with proper derivatization, GC methods for pregabalin are sensitive, precise, and accurate for their intended applications.[7][9]

Conclusion

Gas chromatography, when coupled with appropriate derivatization, is a highly effective technique for the analysis of this compound. The choice between a two-step chiral derivatization for GC-MS or a single-step method for GC-FID depends on the specific analytical goal—be it rigorous enantiomeric identification or routine quality control. By understanding the chemical principles behind the derivatization process and adhering to validated protocols, researchers can achieve reliable and accurate results, ensuring the quality and safety of pregabalin-containing products.

References

  • DeCaprio, A. P., et al. (2019). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Forensic Sciences, 64(2), 406-412.
  • Ovid Technologies. (n.d.). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Ovid.
  • Dayyih, W. A., et al. (2019). Establishment and Validation of a Sensitive Method for the Detection of Pregabalin in Pharmacological Formulation by GC/MS Spectrometry. Current Pharmaceutical Analysis, 15(2), 165-171.
  • Bentham Science Publishers. (n.d.). Establishment and Validation of a Sensitive Method for the Detection of Pregabalin in Pharmacological Formulation by GC/MS Spectrometry. Bentham Science.
  • Tafesse, T. B., et al. (2018). Gas Chromatography–Mass Spectrometry Determination of Pregabalin in Human Plasma Using Derivatization Method. Chromatographia, 81, 445-452.
  • Thejaswini, J. C., et al. (2012). Gas Chromatographic Determination of Pregabalin in Human Plasma using Ethyl Chloroformate Derivatizing Reagent. Journal of Pharmacy Research, 5(6), 3112-3115.
  • Gurupadayya, B. M., et al. (2013). Quantitative determination of pregabalin by gas chromatography using ethyl chloroformate as a derivatising reagent in pure and pharmaceutical preparation. Journal of Taibah University for Science, 7(1), 21-27.
  • Pardeshi, A. B., & Wagh, R. S. (2021). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. Research Journal of Pharmacy and Technology, 14(10), 5573-5580.
  • Ilko, D., et al. (2018). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 23(11), 2933.
  • Doyle, E., et al. (2008). Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies. Journal of Chromatography B, 875(1), 148-153.
  • ProBiologists. (n.d.). Determination of Pregabalin in Tissues and Fluids by Using GC. ProBiologists.
  • Tsikas, D., & Chobanyan-Jürgens, K. (2020). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 10(4), 149.

Sources

Application Note: Spectroscopic Characterization of (S)-3-Amino-5-methyl-hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (S)-3-Amino-5-methyl-hexanoic acid using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. Intended for researchers, analytical chemists, and professionals in drug development, this document details optimized protocols for sample preparation and data acquisition. It further presents an in-depth analysis of anticipated spectral data, grounded in established spectroscopic principles and comparative data from structurally similar molecules. The methodologies are designed to ensure data integrity, reproducibility, and authoritative structural confirmation.

Introduction: The Significance of Structural Verification

This compound is a chiral non-proteinogenic β-amino acid. Its structural analogs, such as Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), are significant pharmaceutical compounds used in the treatment of neuropathic pain and epilepsy.[1] Given the critical role of molecular structure and stereochemistry in determining pharmacological activity, rigorous analytical characterization is imperative.

This application note establishes a robust workflow for verifying the identity and purity of this compound. We will leverage the distinct capabilities of NMR spectroscopy to map the complete proton and carbon framework and FT-IR spectroscopy to confirm the presence of key functional groups. The causality behind each procedural step is explained to provide a deeper understanding of the analytical process.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used throughout this document.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms. The protocols below are optimized for small organic molecules like the topic compound.

Workflow for NMR Analysis

The general workflow ensures the acquisition of high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-25 mg Sample in 0.6-0.7 mL Deuterated Solvent filter Filter Solution into NMR Tube (if particulates are present) dissolve->filter shim Insert Sample & Perform Shimming filter->shim acquire_1h Acquire ¹H Spectrum shim->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c process Fourier Transform & Phasing acquire_13c->process calibrate Calibrate Spectrum (Residual Solvent or TMS) process->calibrate integrate Integrate & Assign Peaks calibrate->integrate confirm Confirm Structure integrate->confirm

Caption: Standardized workflow for NMR spectroscopic analysis.

Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.[2] This protocol minimizes common issues like peak broadening and poor resolution.

Rationale: Deuterated solvents are used to avoid overwhelming solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer to maintain field stability.[2][3] Filtering is crucial as suspended solid particles distort the magnetic field homogeneity, leading to broad, poorly resolved peaks.[2][4]

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[3]

  • Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD), 0.7 mL

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of the sample into a small, clean vial. For routine ¹H NMR, 5-10 mg is typically sufficient.[5] For ¹³C NMR, a more concentrated sample (50-100 mg) is recommended due to the lower natural abundance of the ¹³C isotope.[3]

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (D₂O is ideal for highlighting exchangeable protons, while CD₃OD offers good solubility). Vortex the vial until the sample is completely dissolved.[3]

  • Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube to remove any particulate matter.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the exterior of the tube with a lint-free tissue before insertion into the spectrometer.[6]

¹H NMR: Anticipated Spectrum and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Due to the chiral center at C3, the adjacent methylene protons at C2 and C4 are diastereotopic and are expected to be chemically non-equivalent, potentially leading to more complex splitting patterns than simple first-order analysis would predict.

Anticipated ¹H NMR Data (500 MHz, D₂O)

Proton(s) Position Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H6, H7 -CH(CH₃ )₂ ~0.90 Doublet 6H Two equivalent methyl groups split by the single proton at C5.
H2 -CH₂ -COOH ~2.30 - 2.50 Multiplet 2H Methylene protons adjacent to the electron-withdrawing carboxyl group. Diastereotopic due to the C3 chiral center.
H4 -CH₂ -CH(CH₃)₂ ~1.20 - 1.40 Multiplet 2H Aliphatic methylene protons. Diastereotopic due to the C3 chiral center.
H5 -CH (CH₃)₂ ~1.60 - 1.80 Multiplet 1H Methine proton split by the adjacent C4 methylene and the two methyl groups.
H3 -CH (NH₂) ~3.00 - 3.20 Multiplet 1H Methine proton adjacent to the electron-withdrawing amino group.
NH₂ -NH₂ Variable (4.7 in D₂O) Singlet (broad) 2H Exchangeable protons. Will exchange with D₂O, causing the peak to diminish or disappear. The residual HDO peak appears around 4.7 ppm.

| OH | -COOH | Variable (4.7 in D₂O) | Singlet (broad) | 1H | Exchangeable proton. Will exchange with D₂O, contributing to the HDO peak. |

Note: Chemical shifts are predictive and based on data for structurally related compounds like aminocaproic acid and pregabalin.[1][7] Actual values may vary based on solvent, concentration, and pH.

¹³C NMR: Anticipated Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of non-equivalent carbons in the molecule.

Anticipated ¹³C NMR Data (125 MHz, CD₃OD)

Carbon Position Predicted Chemical Shift (δ, ppm) Rationale
C1 C OOH ~178-181 Carboxylic acid carbonyl carbon, highly deshielded.[1]
C6, C7 -CH(C H₃)₂ ~22-24 Equivalent methyl carbons in the isobutyl group.[1]
C5 -C H(CH₃)₂ ~25-27 Methine carbon of the isobutyl group.[1]
C2 -C H₂-COOH ~40-43 Methylene carbon alpha to the carboxyl group.[1]
C4 -C H₂-CH(CH₃)₂ ~42-44 Methylene carbon in the isobutyl side chain.[1]

| C3 | -C H(NH₂) | ~48-52 | Methine carbon bearing the amino group. |

Note: Data is predicted based on values for pregabalin, which has a very similar carbon skeleton.[1] The primary difference is the position of the amino group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending).[8]

Protocol: KBr Pellet Preparation

For solid samples, the KBr pellet method is a standard transmission technique. The sample is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to IR radiation.

Rationale: Grinding the sample to a fine powder (1-2 microns) reduces scattering of the IR beam.[9] Mixing the sample with dry KBr at a low concentration (0.2-1%) ensures a homogenous dispersion and prevents absorption bands from becoming saturated.[9][10]

Materials:

  • This compound (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

Procedure:

  • Grinding: Place 1-2 mg of the sample into a clean, dry agate mortar and grind it into a very fine powder.[10]

  • Mixing: Add 100-200 mg of dry KBr to the mortar. Mix and grind the two components together rapidly to achieve a homogenous mixture and minimize moisture absorption from the atmosphere.[10][11]

  • Pressing: Transfer the powder mixture to the collar of a pellet press die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty sample chamber first, then acquire the sample spectrum.

Anticipated FT-IR Spectrum and Interpretation

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its amino acid functional groups. As a zwitterionic solid, the spectrum will reflect the presence of carboxylate (COO⁻) and ammonium (NH₃⁺) groups.

Anticipated FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity Interpretation
3200-2800 N-H Stretch Ammonium (R-NH₃⁺) Strong, Broad The broadness is due to hydrogen bonding. This band often overlaps with C-H stretches.
3000-2500 O-H Stretch Carboxylic Acid (O-H) Strong, Very Broad Characteristic very broad absorption of a hydrogen-bonded carboxylic acid dimer, often with smaller peaks superimposed.
2960-2850 C-H Stretch Alkane (C-H) Strong Asymmetric and symmetric stretching of methyl and methylene groups.
~1710 C=O Stretch Carboxylic Acid (C=O) Strong, Sharp Carbonyl stretch from the non-ionized carboxyl group.
~1630-1550 N-H Bend Ammonium (N-H) Medium-Strong Asymmetric bending of the -NH₃⁺ group.
~1550-1480 N-H Bend Ammonium (N-H) Medium Symmetric bending ("umbrella" mode) of the -NH₃⁺ group.
~1420 C-O-H Bend Carboxylate (COO⁻) Medium In-plane bending, often coupled with C-O stretching.
1470-1450 C-H Bend Alkane (CH₂) Medium Scissoring vibration of methylene groups.

| 1380-1365 | C-H Bend | Alkane (CH₃) | Medium | Characteristic bending for the isopropyl group (gem-dimethyl). |

Note: The presence of both R-NH₃⁺ and COO⁻ bands alongside R-NH₂ and COOH bands is possible, reflecting the zwitterionic equilibrium in the solid state. Peak positions are based on general correlation tables and data for similar amino acids.[12][13][14]

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a definitive and multi-faceted confirmation of the chemical structure of this compound. NMR spectroscopy delivers an unambiguous map of the carbon-hydrogen framework, while FT-IR confirms the presence and nature of the critical amino and carboxylic acid functional groups. The protocols and interpretive guidelines presented in this document establish a reliable methodology for the routine analysis and quality control of this compound, ensuring high confidence in its identity and purity for research and development applications.

References

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • Sample preparation for FT-IR. (n.d.). University of Colorado Boulder.
  • How to Prepare Samples for NMR. (n.d.). Durham University.
  • Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu.
  • PREGABALIN 普瑞巴林 SPECTRAL DATA. (2013, November 20). ORGANIC SPECTROSCOPY INTERNATIONAL.
  • Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR.
  • Sample Preparation. (n.d.). University College London (UCL).
  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Specac.
  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific and Analytical Research, 3(1).
  • Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC, NIH.
  • Infrared Spectroscopy of Amines. (2015). Illinois State University.
  • Infrared Spectroscopy of Amino Acid Side Chains. (2016). Undergraduate Science Journals.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • NMR Safety Guidelines. (n.d.). Caltech CCE.
  • Proton NMR spectrum of aminocaproic acid. (2017, August 3). Chemistry Stack Exchange.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.
  • 13C NMR Chemical Shifts. (n.d.). Oregon State University.
  • Table of Characteristic Proton NMR Shifts. (n.d.). University of Wisconsin-Madison.

Sources

Application Notes and Protocols for the Incorporation of (S)-3-Amino-5-methyl-hexanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of β-Amino Acids in Modern Peptide Drug Discovery

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry. Peptides containing β-amino acids, in particular, have garnered significant interest as they can induce unique secondary structures and exhibit enhanced proteolytic stability compared to their α-peptide counterparts.[1] (S)-3-Amino-5-methyl-hexanoic acid, a chiral β-amino acid, offers a unique lipophilic side chain that can be exploited to modulate the pharmacological properties of peptide-based therapeutics. This document provides a comprehensive guide to the application of this compound in peptide synthesis, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for its successful incorporation.

Chemical Structure and Properties

This compound is a β-amino acid with the following structure:

This compound

The isobutyl side chain provides a significant degree of lipophilicity, which can be advantageous for enhancing membrane permeability or modulating protein-protein interactions. The β-amino acid backbone structure imparts a greater degree of conformational flexibility compared to α-amino acids, while also providing resistance to enzymatic degradation.

Core Principles for Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for incorporating this compound into a peptide sequence is through solid-phase peptide synthesis (SPPS).[2][3] The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][4]

Orthogonal Protection Strategy

A successful SPPS campaign relies on an orthogonal protection strategy, where the temporary N-terminal protecting group and the permanent side-chain protecting groups can be removed under different conditions.[2][5][6][7] For the incorporation of this compound, the Fmoc/tBu strategy is highly recommended.[4][8]

  • N-terminal Protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group.[9][10]

  • Side-Chain Protection: Acid-labile groups such as tert-butyl (tBu) are used for the permanent protection of reactive side chains of other amino acids in the sequence.[5]

Fmoc/tBu SPPS Workflow

Coupling Reagents

The formation of the amide bond between the carboxylic acid of the incoming amino acid and the free amine of the resin-bound peptide requires a coupling reagent to activate the carboxylic acid.[3][10] For sterically hindered amino acids like β-amino acids, the choice of coupling reagent is critical to ensure high coupling efficiency and minimize racemization.[11]

Coupling ReagentDescription
HBTU/HATU Aminium/uronium-based reagents that are highly efficient and commonly used for difficult couplings.[10][12]
DCC/DIC Carbodiimide-based reagents that are cost-effective but can lead to the formation of insoluble byproducts.[10][12]
COMU A third-generation coupling reagent with high efficiency and a better safety profile than HBTU/HATU.[12][13]

Protocols for the Incorporation of this compound

The following protocols are based on the widely adopted Fmoc/tBu solid-phase peptide synthesis strategy.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing this compound.

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-(S)-3-Amino-5-methyl-hexanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the First Amino Acid:

    • Dissolve the first Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of Fmoc-(S)-3-Amino-5-methyl-hexanoic acid:

    • Repeat the Fmoc deprotection step as described in step 2.

    • Dissolve Fmoc-(S)-3-Amino-5-methyl-hexanoic acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin and agitate for 4 hours. A longer coupling time is recommended due to the potential for steric hindrance.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 2: Automated Solid-Phase Peptide Synthesis

For automated synthesis, the general principles remain the same, but the instrument performs the repetitive steps of deprotection, washing, and coupling.

Key Parameters for Automated Synthesis:

  • Coupling Method: Use a method that employs a highly efficient coupling reagent such as HBTU or HATU.

  • Coupling Time for this compound: Program a longer coupling time (e.g., 2-4 hours) for this residue. Consider a double coupling cycle.

  • Solvents: Use high-purity DMF and DCM.

Challenges and Troubleshooting

The incorporation of β-amino acids can present unique challenges.[14][15][16]

ChallengeCauseSolution
Incomplete Coupling Steric hindrance from the β-amino acid backbone and side chain.Use a more potent coupling reagent (HATU, COMU), increase the coupling time, or perform a double coupling.
Aggregation The growing peptide chain, particularly with hydrophobic residues, can aggregate on the resin.[14]Use a low-load resin, incorporate a pseudo-proline dipeptide, or use a chaotropic salt like LiCl in the coupling solution.
Racemization Can occur during the activation of the carboxylic acid.Use an additive like OxymaPure® or HOBt to suppress racemization.[17]

Conclusion

The incorporation of this compound into peptide sequences is a valuable strategy for the development of novel peptide therapeutics with enhanced stability and unique conformational properties. Successful synthesis relies on a robust Fmoc/tBu solid-phase peptide synthesis strategy, the selection of appropriate coupling reagents, and careful optimization of reaction conditions to overcome the potential challenges associated with sterically hindered β-amino acids. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize this promising building block in their drug discovery efforts.

References

  • Katoh, T., & Suga, H. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. PubMed. [Link]
  • Main, A., et al. (2017). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids.
  • Al Musaimi, O., et al. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews. [Link]
  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today. [Link]
  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery.
  • Apetri, C., et al. (2022). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. [Link]
  • Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
  • RojasLab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
  • Wikipedia. (2023). Peptide synthesis. Wikipedia. [Link]
  • ResearchGate. (2006). Methods and protocols of modern solid phase peptide synthesis.
  • AAPPTec. (2017). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
  • Wikipedia. (2023). Protecting group. Wikipedia. [Link]
  • Albericio, F., & Kruger, H. G. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

Sources

Application Notes and Protocols for the Experimental Design of Anticonvulsant Activity Testing in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The preclinical evaluation of potential anticonvulsant agents is a critical step in the development of new therapies for epilepsy. Animal models are indispensable tools in this process, providing a means to assess the efficacy and potential mechanisms of action of novel compounds. This guide offers a comprehensive overview of the experimental design for testing anticonvulsant activity, detailing the most widely used and validated animal models. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document aims to equip researchers with the knowledge to design robust and reproducible preclinical studies.

Introduction: The Landscape of Preclinical Anticonvulsant Screening

The discovery of new antiseizure drugs (ASDs) has historically relied on in vivo screening in rodent models of seizures.[1] These models are designed to mimic different types of human seizures and epilepsies, allowing for the identification of compounds with specific anticonvulsant profiles. The selection of an appropriate animal model is paramount and depends on the specific research question, the presumed mechanism of action of the test compound, and the desired clinical translation.

A tiered approach is often employed in anticonvulsant drug screening. Initial, high-throughput screening is typically conducted using acute seizure models that are cost-effective and rapid. Promising compounds are then advanced to more complex and etiologically relevant chronic epilepsy models for further characterization.[2]

Key Considerations in Experimental Design:

  • Animal Welfare: All procedures must be conducted in accordance with institutional animal care and use committee guidelines.

  • Control Groups: Appropriate vehicle-treated control groups are essential to account for any effects of the vehicle or injection procedure.

  • Blinding: To minimize bias, experiments should be conducted in a blinded manner, where the experimenter is unaware of the treatment allocation.

  • Dose-Response Relationship: Determining the effective dose 50 (ED50), the dose that protects 50% of the animals from seizures, is a key metric.[3]

  • Pharmacokinetics: The timing of drug administration relative to seizure induction should be based on the pharmacokinetic profile of the compound.

  • Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the findings.

Acute Seizure Models: The First Line of Screening

Acute seizure models are induced in otherwise healthy animals and are valuable for the initial identification of anticonvulsant activity.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used model for generalized tonic-clonic seizures and is particularly effective in identifying compounds that prevent seizure spread.[3][4][5] This model has been instrumental in the discovery of major ASDs like phenytoin.[6]

Principle: A supramaximal electrical stimulus is delivered to the brain via corneal or auricular electrodes, inducing a characteristic tonic hindlimb extension. The abolition of this tonic extension is the primary endpoint, indicating anticonvulsant efficacy.[4][7]

Experimental Workflow for MES Test:

MES_Workflow cluster_pre Pre-Stimulation cluster_stim Stimulation cluster_post Post-Stimulation acclimatize Animal Acclimation prepare_drug Prepare Test Compound & Vehicle acclimatize->prepare_drug administer_drug Administer Compound/Vehicle prepare_drug->administer_drug anesthetize Apply Local Anesthetic (e.g., Tetracaine) administer_drug->anesthetize place_electrodes Place Corneal Electrodes anesthetize->place_electrodes stimulate Deliver Electrical Stimulus place_electrodes->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe record Record Presence/Absence of Seizure observe->record analyze Data Analysis (e.g., ED50 Calculation) record->analyze

Caption: Workflow for the Maximal Electroshock Seizure (MES) Test.

Detailed Protocol:

  • Animal Preparation: Acclimate male mice (e.g., ICR-CD-1) or rats (e.g., Sprague-Dawley) to the laboratory environment for at least 3-4 days.[7]

  • Drug Administration: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, oral). The time between administration and testing should correspond to the time of peak effect of the drug.

  • Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride to the animal's corneas for local anesthesia.[4] A drop of 0.9% saline can be added to improve electrical conductivity.[3] Place the corneal electrodes on the eyes.

  • Stimulation: Deliver an alternating current electrical stimulus. Common parameters are 50 mA at 60 Hz for 0.2 seconds in mice and 150 mA at 60 Hz for 0.2 seconds in rats.[3][4]

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. An animal is considered protected if it does not exhibit this phase.[4]

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

The subcutaneous PTZ test is a model for myoclonic and absence seizures.[8] It is used to identify compounds that raise the seizure threshold.[9]

Principle: The chemical convulsant pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered subcutaneously to induce clonic seizures.[8][10] The absence of a clonic seizure for a defined period is the endpoint for protection.

Detailed Protocol:

  • Animal Preparation: Acclimate animals as described for the MES test.

  • Drug Administration: Administer the test compound or vehicle.

  • PTZ Injection: At the time of peak effect of the test drug, inject PTZ subcutaneously into a loose fold of skin on the neck. The dose of PTZ can vary depending on the animal strain (e.g., 85 mg/kg for CF-1 mice).[9]

  • Observation: Place the animals in individual observation chambers and observe for 30 minutes for the presence or absence of a clonic seizure, characterized by spasms of the forelimbs, hindlimbs, and/or facial muscles.[9]

  • Data Analysis: Determine the percentage of animals protected from seizures and calculate the ED50.

Quantitative Data Summary for Acute Seizure Models:

ModelAnimalSeizure Type ModeledTypical Endpoint
MESMouse, RatGeneralized Tonic-ClonicAbolition of tonic hindlimb extension[3][4]
scPTZMouse, RatMyoclonic, AbsenceAbsence of clonic seizures[1][9]
6-Hz Psychomotor Seizure Test

The 6-Hz model is considered a model of therapy-resistant focal seizures.[11][12] It is particularly useful for identifying compounds that may be effective in patients who do not respond to conventional ASDs.

Principle: A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes to induce a psychomotor seizure characterized by a "stun" posture, forelimb clonus, and twitching of the vibrissae.[13][14]

Detailed Protocol:

  • Animal Preparation and Drug Administration: Follow the same procedures as for the MES test.

  • Stimulation: Deliver a 6 Hz electrical stimulus for 3 seconds. The current intensity can be varied (e.g., 22, 32, or 44 mA) to assess the potency of the test compound.[12][13]

  • Observation: Observe the animal for up to 2 minutes for the characteristic seizure behaviors. The animal is considered protected if it resumes normal exploratory behavior within 10 seconds.[13]

  • Data Analysis: Calculate the percentage of protected animals and the ED50.

Chronic Epilepsy Models: Probing Epileptogenesis and Chronic Seizures

Chronic models are more complex and resource-intensive but provide a more clinically relevant setting to study the development of epilepsy (epileptogenesis) and to test the efficacy of compounds against spontaneous recurrent seizures.[1]

Kindling Models

Kindling is a phenomenon where repeated application of a sub-convulsive stimulus, either electrical or chemical, leads to the development of progressively more severe seizures, eventually culminating in generalized convulsions.[10] This process models epileptogenesis and temporal lobe epilepsy.[15]

Decision Tree for Kindling Model Selection:

Kindling_Selection start Research Goal q1 Focal Seizure Model Needed? start->q1 amygdala Amygdala Kindling q1->amygdala Yes (Invasive) q2 High Throughput Screening? q1->q2 Yes (Non-invasive) corneal Corneal Kindling q2->corneal Yes ptz PTZ Kindling q2->ptz No

Caption: Decision tree for selecting a suitable kindling model.

3.1.1. Amygdala Kindling

This is a classic model of temporal lobe epilepsy where electrodes are surgically implanted into the amygdala.[15][16] It is a robust model for studying both focal and secondarily generalized seizures.[17]

Protocol Outline:

  • Surgery: Surgically implant a bipolar electrode into the amygdala of a rat under anesthesia.

  • Kindling Development: After a recovery period, deliver daily sub-threshold electrical stimulations.

  • Seizure Scoring: Monitor and score the behavioral seizures using the Racine scale.

  • Drug Testing: Once the animals are fully kindled (exhibiting consistent generalized seizures), test compounds can be administered to assess their ability to block these seizures.

3.1.2. Corneal Kindling

Corneal kindling in mice is a less invasive alternative to amygdala kindling and is suitable for higher throughput screening.[18] It models partial seizures and has been shown to be sensitive to drugs effective against this seizure type.[18]

Protocol Outline:

  • Stimulation: Deliver twice-daily transcorneal electrical stimulations.[19]

  • Kindling Development: Continue stimulations until animals are fully kindled (e.g., exhibit 10 consecutive generalized seizures).[20]

  • Drug Testing: Test compounds in fully kindled animals to evaluate their anticonvulsant effects.

Chemically-Induced Status Epilepticus Models

These models involve the administration of a chemical convulsant to induce a prolonged state of seizure activity (status epilepticus), which is then followed by a latent period and the development of spontaneous recurrent seizures.[21] These models are valuable for studying the pathophysiology of temporal lobe epilepsy and for evaluating potential antiepileptogenic and neuroprotective agents.[22]

3.2.1. Pilocarpine Model

Systemic administration of the muscarinic cholinergic agonist pilocarpine induces status epilepticus and subsequent spontaneous recurrent seizures, recapitulating many features of human temporal lobe epilepsy.[22][23]

Detailed Protocol (Lithium-Pilocarpine Variation):

  • Lithium Pre-treatment: Administer lithium chloride (3 mEq/kg, i.p.) to rats 18-24 hours prior to pilocarpine to potentiate its effects and allow for a lower, less toxic dose.[21]

  • Scopolamine Administration: Administer scopolamine methyl nitrate (1 mg/kg, s.c.) 30 minutes before pilocarpine to reduce peripheral cholinergic side effects.[21][22]

  • Pilocarpine Injection: Inject pilocarpine hydrochloride (e.g., 30 mg/kg, i.p.).[23]

  • Seizure Monitoring: Monitor the animals for behavioral seizures using the Racine scale.[22]

  • Termination of Status Epilepticus: After a predetermined duration of status epilepticus (e.g., 2 hours), administer a benzodiazepine like diazepam (4-10 mg/kg, i.p.) to terminate the seizures and reduce mortality.[23][24]

  • Chronic Monitoring: Following a latent period of several days to weeks, monitor the animals for spontaneous recurrent seizures, often with video-EEG recording.[25]

3.2.2. Kainic Acid Model

Kainic acid, a glutamate analog, can be administered either systemically or directly into the brain (e.g., hippocampus) to induce status epilepticus and subsequent temporal lobe epilepsy.[26][27] The intracerebral administration allows for a more localized and controlled induction of seizures.[28][29]

Protocol Outline (Systemic Administration):

  • Kainic Acid Injection: Administer kainic acid (e.g., 10 mg/kg, i.p.) to rats or mice.[26] A repeated low-dose protocol can also be used.[27][30]

  • Seizure Monitoring and Termination: Monitor and manage status epilepticus as described for the pilocarpine model.

  • Chronic Monitoring: Monitor for the development of spontaneous recurrent seizures.

Genetic Animal Models of Epilepsy

Genetic models of epilepsy involve animal strains that are genetically predisposed to seizures, either spontaneously or in response to specific stimuli.[31][32] These models are invaluable for studying the genetic basis of epilepsy and for testing compounds targeting specific genetic mutations.[33]

Examples of Genetic Models:

  • Genetically Epilepsy-Prone Rats (GEPRs): Exhibit audiogenic seizures (seizures induced by loud sounds).[32][34]

  • Genetic Absence Epilepsy Rats from Strasbourg (GAERS): Display spontaneous absence-like seizures with characteristic spike-wave discharges on EEG.[33][35]

  • WAG/Rij Rats: Another well-validated model of absence epilepsy.[33][35]

  • Tottering Mice: Exhibit both absence seizures and focal motor seizures.[31]

Models of Drug-Resistant Epilepsy

Approximately one-third of people with epilepsy have seizures that are resistant to currently available ASDs.[36] Animal models that mimic this drug resistance are crucial for the development of more effective treatments.[11][37]

Examples of Drug-Resistant Models:

  • Phenytoin-Resistant Kindled Rats: A subset of amygdala-kindled rats that do not respond to phenytoin.[36]

  • Lamotrigine-Resistant Kindled Rats: Animals kindled in the presence of lamotrigine develop resistance to this drug.[6]

  • The 6-Hz Model: As mentioned earlier, this model is considered to have a high degree of pharmacoresistance.[6][11]

Data Interpretation and Reporting

The interpretation of data from anticonvulsant studies requires careful consideration of the specific model used and the endpoints measured.

  • Efficacy: The primary measure of efficacy is the ability of a compound to prevent or terminate seizures. This is often quantified by the ED50.

  • Therapeutic Index: The ratio of the toxic dose 50 (TD50) to the ED50 provides an indication of the safety margin of a compound.

  • Mechanism of Action: The profile of activity of a compound across different seizure models can provide clues about its potential mechanism of action. For example, efficacy in the MES test suggests an effect on voltage-gated sodium channels, while activity in the PTZ test points towards an enhancement of GABAergic neurotransmission.

Conclusion

The careful selection and implementation of animal models are fundamental to the successful discovery and development of novel anticonvulsant therapies. This guide provides a framework for designing and conducting these critical preclinical studies, emphasizing the importance of scientific rigor and a thorough understanding of the strengths and limitations of each model. By adhering to these principles, researchers can generate high-quality, reproducible data that will ultimately contribute to the development of more effective treatments for people with epilepsy.

References

  • Wilcox, K. S., & West, P. J. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 167, 106443. [Link]
  • Löscher, W. (1984). Genetic animal models of epilepsy as a unique resource for the evaluation of anticonvulsant drugs. A review. Methods and Findings in Experimental and Clinical Pharmacology, 6(9), 531–547. [Link]
  • Depaulis, A., & Charpier, S. (2018). Genetic Animal Models of Idiopathic Generalized Epilepsies: What Can We Learn from Them? Journal of Clinical Medicine, 7(12), 522. [Link]
  • Klitgaard, H., Matagne, A., & Löscher, W. (1998). Validation of corneally kindled mice: a sensitive screening model for partial epilepsy in man. Epilepsy Research, 31(1), 47–58. [Link]
  • Froger-Colleaux, C., & Esneault, E. (2022). electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols. Epilepsy Currents, 22(S2), 1.341. [Link]
  • Deshpande, L. S., & DeLorenzo, R. J. (2014). Experimental Models of Status Epilepticus and Neuronal Injury for Evaluation of Therapeutic Interventions. Journal of Clinical Toxicology, s4. [Link]
  • Löscher, W. (2017).
  • Transpharmation. (n.d.). Amygdala Kindling.
  • Porter, R. J. (1993). Animal models of inherited epilepsy. Neurology, 43(5 Suppl 5), S2–S7. [Link]
  • Kalynchuk, L. E. (2000). Long-term amygdala kindling in rats as a model for the study of interictal emotionality in temporal lobe epilepsy. Neuroscience & Biobehavioral Reviews, 24(7), 777–791. [Link]
  • Jaramillo, J. O., Kim, D. Y., & Buckmaster, P. S. (2016). Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine. Bio-protocol, 6(23), e2028. [Link]
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • SynapCell. (n.d.). Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG. [Link]
  • Löscher, W., & Schmidt, D. (2018). 6 Hz corneal kindling in mice triggers neurobehavioral comorbidities accompanied by relevant changes in c-Fos immunoreactivity throughout the brain. Epilepsia, 59(1), 67–78. [Link]
  • National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat).
  • Brandt, C., Löscher, W., & Ebert, U. (2004). Epilepsy induced by extended amygdala-kindling in rats: lack of clear association between development of spontaneous seizures and neuronal damage. Epilepsy Research, 62(2-3), 135–156. [Link]
  • Lee, C. Y., Lee, C. T., Lin, C. K., & Hsieh, T. H. (2018). The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice. Journal of Visualized Experiments, (132), 56782. [Link]
  • Löscher, W. (2012). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]
  • Barton, M. E., Klein, B. D., Wolf, H. H., & White, H. S. (2001). 3.2.3. The 6 hertz (6 Hz) Psychomotor Seizure Test. Current Protocols in Neuroscience, Chapter 3, Unit 3.2. [Link]
  • Reiss, D. M. (1993). Animal models of inherited epilepsy. Epilepsia, 34 Suppl 3, S1–S11. [Link]
  • Chen, Y., Lu, J., Pan, H., Zhang, Y., & Zhang, Y. (2019). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and Disease, 10(2), 371–383. [Link]
  • Löscher, W., & Schmidt, D. (1999). Corneal kindling in mice: behavioral and pharmacological differences to conventional kindling. Epilepsy Research, 33(2-3), 115–130. [Link]
  • Sierra, A., Martín-Suárez, S., Valcárcel-Martín, R., Pascual-Galeote, M., & DeFelipe, J. (2017). A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice.
  • Löscher, W., Klitgaard, H., & Twyman, R. E. (2013). Animal models of drug-resistant epilepsy. Epilepsy & Behavior, 26(2), 218–227. [Link]
  • White, H. S. (2021). Animal Models of Pharmacoresistant Epilepsy. In Epilepsy (pp. 163-174). Oxford University Press. [Link]
  • Willis, S., et al. (2018). Anticonvulsant Effects of Physical Activity in a Mouse Chronic Corneal Kindling Model. [Link]
  • Löscher, W., & Schmidt, D. (2023).
  • Chen, Y. C., Huang, C. W., & Lin, C. H. (2022). Age-Dependent Phenomena of 6-Hz Corneal Kindling Model in Mice. International Journal of Molecular Sciences, 23(19), 11409. [Link]
  • Löscher, W. (2007). Animal Models for the Development of New Neuropharmacological Therapeutics in the Status Epilepticus. Current Pharmaceutical Design, 13(32), 3299–3314. [Link]
  • Khanam, R., & Vohora, D. (2018). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. In Epilepsy (pp. 107-112). Humana Press, New York, NY. [Link]
  • Chen, Y., Lu, J., Pan, H., Zhang, Y., & Zhang, Y. (2019). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and disease, 10(2), 371–383. [Link]
  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Neuroscience, Chapter 9, Unit 9.36. [Link]
  • Khanam, R., & Vohora, D. (2018). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. In Epilepsy (pp. 107-112). Humana, New York, NY. [Link]
  • Li, Y., Li, X., & Zhang, C. (2022). Insight into Drug Resistance in Status Epilepticus: Evidence from Animal Models. International Journal of Molecular Sciences, 23(15), 8467. [Link]
  • Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. [Link]
  • Bio-protocol. (2021). Pilocarpine-induced chronic seizure model. [Link]
  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]
  • Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments, (136), 57559. [Link]
  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]
  • Lévesque, M., Avoli, M., & Bernard, C. (2016). Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology. Frontiers in Neurology, 7, 201. [Link]
  • Barton, M. E., Klein, B. D., & White, H. S. (2015). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsy Research, 117, 7–12. [Link]
  • Sierra, A., Martín-Suárez, S., Valcárcel-Martín, R., Pascual-Galeote, M., DeFelipe, J., & de la Prida, L. M. (2017). A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice.
  • Lévesque, M., Avoli, M., & Bernard, C. (2017). Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology. Frontiers in Neurology, 8, 594. [Link]
  • Shimada, T., & Yamagata, T. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57559. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Challenges in the Synthesis of Enantiomerically Pure (S)-3-Amino-5-methyl-hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (S)-3-Amino-5-methyl-hexanoic acid, the active pharmaceutical ingredient known as Pregabalin. The biological activity of this compound resides almost exclusively in the (S)-enantiomer, making the synthesis of the enantiomerically pure form a critical challenge for researchers and drug development professionals.[1] This guide provides in-depth, field-proven insights into common experimental challenges and offers robust troubleshooting strategies in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

This section is designed to directly address specific issues you may encounter during synthesis, purification, and analysis. The questions are categorized by the synthetic strategy to help you quickly navigate to the relevant information.

Section A: Chiral Resolution Strategies

Classical resolution remains a widely used method due to its scalability and relatively simple procedures. However, achieving high purity and yield can be challenging.

Question 1: My classical resolution of racemic pregabalin precursor, (±)-3-(carbamoylmethyl)-5-methylhexanoic acid (CMH), with (R)-(+)-α-phenylethylamine is giving low yield and poor enantiomeric excess (ee). What am I doing wrong?

This is a common issue often rooted in the crystallization process. The separation relies on the differential solubility of the two diastereomeric salts formed between the racemic acid and the chiral amine.

Causality & Troubleshooting:

  • Solvent System: The choice of solvent is paramount. Mixtures of chloroform and ethanol are frequently cited, but due to the toxicity of chloroform, alternatives are sought.[2][3] The solvent must be one in which the desired diastereomeric salt is sparingly soluble while the undesired salt remains in solution. If your yield is low, the desired salt may be too soluble. If the enantiomeric purity is low, the undesired salt may be co-precipitating.

    • Solution: Experiment with different solvent ratios or alternative solvents like ketones (acetone), esters, or other alcohols.[3][4] Ensure your solvent is anhydrous, as water can interfere with salt formation and solubility.

  • Temperature Control: Crystallization is a thermodynamic process. Cooling the solution too quickly can trap impurities and the undesired diastereomer within the crystal lattice, leading to poor ee.

    • Solution: Employ a slow, controlled cooling ramp. After dissolution at an elevated temperature (e.g., 55°C), allow the solution to cool gradually to room temperature and then further cool it to a lower temperature (e.g., 10°C) over several hours.[2][3]

  • Number of Recrystallizations: A single crystallization is often insufficient to achieve >99% diastereomeric excess (de), which translates to >99% ee after salt breaking.

    • Solution: Perform one or two subsequent recrystallizations of the isolated salt from the same solvent system. While this will improve purity, it will also reduce the overall yield. Monitor the optical purity by HPLC after each step to determine the optimal number of recrystallizations.[3]

  • Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initial precipitate, as the desired, less soluble salt crystallizes first.

Question 2: What are the most effective chiral resolving agents for pregabalin or its precursors?

While (R)-(+)-α-phenylethylamine is common for the CMH precursor, other agents have been successfully employed for resolving either the final racemic compound or its intermediates. The choice depends on the specific substrate, desired efficiency, and cost.

Resolving AgentSubstrateKey Advantages & ConsiderationsSource(s)
(S)-Mandelic Acid Racemic PregabalinForms a salt directly with the final product. The (S,S) salt precipitates from alcohol/water mixtures.[5][6][7]
(R)-(+)-α-Phenylethylamine (±)-3-(carbamoylmethyl)-5-methylhexanoic acid (CMH)Widely used, cost-effective. Forms a crystalline salt with the (R)-CMH precursor.[2][8]
Ephedrine Salts (±)-3-(carbamoylmethyl)-5-methylhexanoic acid (CMH)Can provide high optical purity (>97% de) in solvents like acetone.[3][4][5]
Dibenzoyl-L-tartaric acid Racemic PregabalinAn alternative chiral acid for direct resolution of the final product.[5][7]
Cinchonidine (±)-3-cyano-5-methyl-hexanoic acidEffective for resolving the cyano acid intermediate, forming a crystalline salt with the desired (S)-enantiomer.

Question 3: How can I recover the undesired enantiomer to improve the overall process economy?

Discarding 50% of your material as the undesired enantiomer is inefficient. An effective strategy is to racemize the unwanted enantiomer and recycle it back into the resolution process. For example, the undesired (R)-3-cyano-5-methyl-hexanoic acid can be efficiently racemized, significantly improving the atom economy and cost-effectiveness of the overall synthesis. This typically involves a base-catalyzed proton abstraction at the chiral center followed by re-protonation to form the racemic mixture.

Section B: Asymmetric Synthesis Challenges

Asymmetric synthesis builds the desired chirality directly into the molecule, avoiding a resolution step and offering a theoretical 100% yield.

Question 4: I'm attempting an asymmetric hydrogenation of a 3-cyano-5-methyl-hex-3-enoic acid precursor, but the enantioselectivity is poor. What factors are most critical?

Asymmetric hydrogenation is a powerful but sensitive technique. Success hinges on the precise interplay between the catalyst, substrate, and reaction conditions.

Causality & Troubleshooting:

  • Catalyst System: The choice of chiral ligand is the single most important factor. For this specific transformation, rhodium complexes with chiral bisphosphine ligands like Me-DuPHOS are proven to be highly effective, often achieving >97% ee.[1][9]

    • Solution: Ensure you are using the correct catalyst and that it is of high purity. Handle the catalyst under an inert atmosphere (e.g., in a glovebox) as organometallic catalysts are often air- and moisture-sensitive.

  • Hydrogen Pressure & Temperature: These parameters directly influence reaction rate and selectivity. Optimal conditions are typically found through empirical testing. Reported conditions often use moderate pressures (45-50 psi) and temperatures (around 55°C).[1] Deviations can lead to side reactions or reduced enantioselectivity.

  • Substrate Quality: The presence of geometric isomers (E/Z) in the starting olefin can impact the reaction. Furthermore, impurities in the substrate can poison the catalyst.

    • Solution: Purify the precursor olefin carefully before the hydrogenation step. Ensure it is free from acidic or basic residues from previous steps.

  • Solvent: The solvent must be pure and degassed. Methanol is commonly used for this reaction.[1] Traces of water or other coordinating solvents can interfere with the catalyst-substrate interaction.

Troubleshooting Workflow: Low Enantiomeric Excess in Asymmetric Hydrogenation

G start Low ee (<95%) Observed check_catalyst Verify Catalyst Integrity - Correct Ligand (e.g., Me-DuPHOS)? - Handled under Inert Atmosphere? - Correct Metal Precursor? start->check_catalyst check_conditions Review Reaction Conditions - H2 Pressure Correct? - Temperature Stable? - Reaction Time Sufficient? check_catalyst->check_conditions Catalyst OK end_replace_catalyst Action: Obtain Fresh, High-Purity Catalyst check_catalyst->end_replace_catalyst Catalyst Suspect check_purity Analyze Substrate & Solvent Purity - Substrate Free of Isomers/Impurities? - Solvent Anhydrous & Degassed? check_conditions->check_purity Conditions OK end_optimize_conditions Action: Re-run with Validated T, P, and Time check_conditions->end_optimize_conditions Conditions Deviate end_rescreen Problem Persists: Consider Advanced Troubleshooting (e.g., Catalyst Loading, Additives) check_purity->end_rescreen Purity OK end_purify Action: Purify Substrate/Solvent and Re-run check_purity->end_purify Impurity Found

Caption: Troubleshooting low enantiomeric excess.

Question 5: My chiral auxiliary-mediated synthesis is problematic due to cryogenic temperatures and pyrophoric reagents. Are there better options?

Yes. Early synthetic routes did rely on chiral auxiliaries like (4R, 5S)-4-methyl-5-phenyl-2-oxazolidinone. While groundbreaking, these methods often require temperatures as low as -78°C and the use of hazardous reagents like n-butyllithium, making them difficult and costly to scale up.[6][10][11]

Modern industrial syntheses have largely moved away from these stoichiometric chiral auxiliary approaches in favor of the catalytic asymmetric methods (like hydrogenation, as discussed above) and enzymatic resolutions , which are more economical, safer, and environmentally benign.[1][9][12]

Section C: Enzymatic and Chemoenzymatic Methods

Biocatalysis offers exceptional selectivity under mild conditions, making it an attractive green chemistry approach.

Question 6: I am considering an enzymatic resolution. What are the main advantages and challenges?

Enzymatic methods provide a powerful tool for accessing enantiomerically pure intermediates.

Advantages:

  • Exceptional Enantioselectivity: Enzymes can differentiate between enantiomers with near-perfect precision, often yielding products with >99% ee.[13][14]

  • Mild Reaction Conditions: Reactions are typically run in aqueous media near room temperature and neutral pH, avoiding harsh reagents and extreme temperatures.[15]

  • Green & Sustainable: Biocatalysis is a cornerstone of green chemistry, reducing waste and environmental impact.[16][17]

Challenges:

  • 50% Yield Limit (for Kinetic Resolution): Standard kinetic resolution results in a maximum theoretical yield of 50% for the desired enantiomer, as the other is left unreacted.[13] This can be overcome by coupling the process with a racemization step for the starting material or by using a desymmetrization strategy.

  • Enzyme Stability and Cost: Enzymes can be expensive and may have limited stability under operational conditions. Immobilization of the enzyme can improve its stability and allow for easier recovery and reuse, though this adds a process step.[15][17][18]

  • Low Volumetric Productivity: Enzymatic reactions can sometimes be slower than traditional chemical reactions, requiring larger reactor volumes or longer reaction times.

Question 7: My lipase-catalyzed kinetic resolution of a cyano-diester precursor is slow and the ee is not reaching >99%. How can I optimize this?

Lipase-catalyzed hydrolysis of a diester like rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (rac-CNDE) is a common chemoenzymatic route.[17] Poor performance can often be rectified.

Causality & Troubleshooting:

  • pH Control: The hydrolysis reaction produces an acid. As the pH drops, the enzyme's activity can decrease dramatically or even cease.

    • Solution: The reaction must be performed in a buffered solution (e.g., phosphate buffer) or with a pH-stat system that continuously adds a base to maintain the optimal pH for the enzyme (e.g., pH 7.2-8.0).[7]

  • Substrate Inhibition/Solubility: High concentrations of the organic substrate can inhibit or denature the enzyme. The substrate may also have poor solubility in the aqueous buffer.

    • Solution: Use a biphasic system (e.g., water/toluene) to maintain a low concentration of the substrate in the aqueous phase where the enzyme resides. Alternatively, adding a co-solvent like DMSO has been shown to significantly increase the enantiomeric ratio in some enzymatic resolutions of pregabalin intermediates.[18]

  • Enzyme Choice and Form: Different lipases (e.g., from Pseudomonas cepacia or Candida antarctica) will have different activities and selectivities.[18]

    • Solution: Screen several commercially available lipases. Using an immobilized form of the enzyme (e.g., Novozym 435) can greatly enhance its stability and reusability.

Overview of Synthetic Strategies

G cluster_0 Starting Materials (e.g., Isovaleraldehyde) cluster_1 Synthetic Pathways cluster_2 Outcome start Racemic Precursor (e.g., Racemic CMH) res Classical or Enzymatic Resolution start->res start2 Prochiral Precursor (e.g., Cyano-olefin) asym Asymmetric Catalysis (e.g., Hydrogenation) start2->asym desym Enzymatic Desymmetrization start2->desym end_product (S)-Pregabalin res->end_product waste Unwanted (R)-Enantiomer (Requires Racemization/Recycle) res->waste asym->end_product desym->end_product

Caption: Main synthetic pathways to (S)-Pregabalin.

Section D: Purification and Analysis

The final steps of isolating a pure product are as critical as the synthesis itself.

Question 8: I'm struggling with the final purification. What are the common process impurities I should be aware of?

Due to its zwitterionic nature (containing both an acidic carboxyl group and a basic amino group), pregabalin has high polarity and unique solubility characteristics, making purification challenging.

  • Common Impurities:

    • Starting Materials/Intermediates: Incomplete reaction can leave precursors in the final product.

    • Enantiomeric Impurity: The unwanted (R)-enantiomer is the most critical impurity to control.

    • 4-ene Impurity: (3-(Aminomethyl)-5-methylhex-4-enoic acid) is a known process impurity that can form under certain conditions.[19]

    • Lactam: Intramolecular cyclization can form the corresponding lactam (4-isobutyl-pyrrolidin-2-one), especially under thermal stress.

  • Purification Strategy: The standard purification method is crystallization, typically from a mixture of water and a water-miscible organic solvent like isopropanol or ethanol. The final pH adjustment is critical; pregabalin is least soluble at its isoelectric point (around pH 4-5), which is used to precipitate the pure product from the aqueous solution.[7]

Question 9: How do I accurately determine the enantiomeric excess (ee) of my final product?

Direct analysis of enantiomers is not possible with standard HPLC or NMR. Chiral chromatography is the gold standard for determining enantiomeric purity.

  • Chiral HPLC: This is the most common and reliable method. It uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, resulting in two separate peaks on the chromatogram. The ratio of the peak areas gives the enantiomeric excess.[11][14]

  • Derivatization: For analysis by chiral Gas Chromatography (GC) or in some HPLC methods, the amino acid may need to be derivatized first. This involves reacting it with a reagent to create a less polar derivative that is more suitable for the chromatographic conditions.

  • NMR with Chiral Shift Reagents: While less common for routine analysis, using chiral shift reagents in NMR spectroscopy can sometimes allow for the differentiation of signals from the two enantiomers.[14]

Key Experimental Protocols

Protocol 1: Classical Resolution of (±)-3-(Carbamoylmethyl)-5-methylhexanoic Acid (CMH) This is a generalized protocol based on common literature procedures.[2][3][8] Optimization will be required.

  • Dissolution: In a suitable reactor, charge (±)-CMH (1.0 eq) and a solvent mixture (e.g., chloroform/ethanol or acetone). Heat the mixture to reflux or until complete dissolution is achieved (approx. 55-60°C).

  • Salt Formation: Add (R)-(+)-α-phenylethylamine (approx. 0.5-1.0 eq) to the hot solution.

  • Crystallization: Stir the solution and cool it slowly and controllably to room temperature, then further cool to 10°C. Hold at this temperature for at least 1 hour to allow for complete crystallization of the (R)-CMH-(R)-amine salt.

  • Isolation: Filter the resulting precipitate and wash the filter cake with a small amount of cold solvent.

  • Recrystallization (Optional but Recommended): Redissolve the isolated salt in fresh, hot solvent and repeat the slow cooling and filtration process to improve diastereomeric purity.

  • Salt Breaking: Suspend the purified diastereomeric salt in water. Add a strong acid (e.g., HCl) to adjust the pH to 1-2. This protonates the carboxylic acid and liberates the chiral amine into the aqueous phase as its hydrochloride salt.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove the chiral amine. The desired (R)-CMH remains in the aqueous phase.

  • Isolation of (R)-CMH: The (R)-CMH can then be isolated and carried forward to the next step (e.g., a Hofmann rearrangement) to yield (S)-Pregabalin.[5][20]

Protocol 2: Asymmetric Hydrogenation of a Cyano-Olefin Precursor This is a generalized protocol based on common literature procedures.[1][9] All steps must be performed under a strictly inert atmosphere (N₂ or Ar).

  • Reactor Setup: Charge a pressure-rated hydrogenation reactor with the substrate, 3-cyano-5-methyl-hex-3-enoic acid (as its salt, e.g., tert-butylammonium salt) (1.0 eq) and degassed, anhydrous methanol.

  • Catalyst Preparation: In a glovebox, charge a separate vessel with the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., (R,R)-Me-DuPHOS) in methanol to pre-form the active catalyst.

  • Reaction: Transfer the catalyst solution to the reactor via cannula.

  • Hydrogenation: Seal the reactor. Purge the headspace several times with hydrogen gas. Pressurize the reactor to the target pressure (e.g., 45 psi) and heat to the target temperature (e.g., 55°C).

  • Monitoring: Maintain the reaction under constant pressure and temperature with vigorous stirring. Monitor the reaction for hydrogen uptake and/or by sampling (if possible) for conversion.

  • Workup: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with an inert gas. The catalyst can be removed by filtration.

  • Isolation: The product, (S)-3-cyano-5-methylhexanoic acid salt, can be isolated by removing the solvent under reduced pressure. This intermediate is then typically reduced (e.g., using a nickel catalyst) to afford (S)-Pregabalin.[1][9]

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. Washington University in St. Louis. [Link]
  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry. [Link]
  • Burk, M. J., et al. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-4. [Link]
  • Singh, R. P., & Singh, R. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry. [Link]
  • Kim, D., & Park, J. (2022). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 144(18), 8039-8045. [Link]
  • Singh, R. P., & Singh, R. K. (2015). Enantioselective Synthesis of β-amino acids: A Review.
  • Sibi, M. P., & Liu, M. (2001). Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids. Organic Letters, 3(26), 4181-4184. [Link]
  • Burk, M. J., et al. (2001). Asymmetric synthesis of pregabalin.
  • Chen, A., et al. (2014). Chemical resolution preparation method of S-configuration pregabalin.
  • Bhalerao, U. D., et al. (2010). Process for the Preparation of (S)-Pregabalin.
  • Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry. [Link]
  • Hoekstra, M. S., et al. (1996). Method of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Bhalerao, U. D., et al. (2009). Improved process for the preparation of (s)-pregabalin.
  • Saghar, M., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages.
  • Kankan, R. N., et al. (2011). Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Zhang, R., et al. (2024). Enhancing the imidase activity of BpIH toward 3-isobutyl glutarimide via semi-rational design. Applied Microbiology and Biotechnology, 108(1), 323. [Link]
  • Shemesh, M., et al. (2008). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • Kumar, A., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Biochemistry & Molecular Biology Journal. [Link]
  • Aronhime, J., & Lifshitz-Liron, R. (2010). Method for the preparation of Pregabalin and salts thereof.
  • Note An efficient total synthesis of (±)-pregabalin. (n.d.). Indian Journal of Chemistry. [Link]
  • Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. (2012).
  • Mosse, S., et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development, 25(12), 2795-2805. [Link]
  • Hedvati, L., et al. (2009). Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid.
  • Kumar, N., et al. (2014). Cost-Effective Isolation of a Process Impurity of Pregabalin. Journal of Chromatographic Science, 52(7), 675-679. [Link]
  • Hoekstra, M. S., et al. (1996). Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Hedvati, L., et al. (2012). Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid.
  • Conventional synthesis of Pregabalin. (n.d.).
  • Development of a Chemoenzymatic Manufacturing Process for Pregabalin. (2023).
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
  • (R)-3-Amino-5-methylhexanoic acid. (n.d.). MySkinRecipes. [Link]
  • Pilarski, G., et al. (2009). Stereoselective enzymatic synthesis of (s) or (r)-iso-butyl-glutaric ester.
  • Trusek, A., & Grzesiak, B. (2022). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Biotechnology and Applied Biochemistry, 69(5), 2097-2105. [Link]
  • The preparation method of 3 isobutylglutaric acid monoamides. (2017).
  • Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide. (2019).

Sources

Overcoming low-temperature requirements in (S)-3-Amino-5-methyl-hexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-3-Amino-5-methyl-hexanoic Acid Synthesis

Welcome to the technical support guide for the synthesis of this compound, the active pharmaceutical ingredient known as Pregabalin. This resource is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic routes by moving away from operationally complex and costly cryogenic procedures. We will explore field-proven, alternative strategies and provide detailed troubleshooting advice to address common challenges encountered in the laboratory and during scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do many traditional syntheses of this compound require cryogenic temperatures (e.g., -78 °C)?

Answer: The use of cryogenic temperatures in traditional routes is almost always linked to the need for high stereoselectivity in carbon-carbon bond formation. A prominent example is the use of an Evans chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.[1][2]

The core of this method involves a few key steps:

  • Acylation: The chiral auxiliary is acylated with a derivative of isovaleric acid.

  • Enolate Formation: A strong, sterically hindered base like lithium diisopropylamide (LDA) or butyl lithium is used to deprotonate the α-carbon, forming a chiral lithium enolate.[3][4]

  • Asymmetric Alkylation: This is the critical, temperature-sensitive step. The enolate is reacted with an electrophile (e.g., benzyl bromoacetate).

The extremely low temperature (-78 °C, typically achieved with a dry ice/acetone bath) is essential to "lock" the conformation of the chiral enolate. This rigid structure, dictated by the chiral auxiliary, blocks one face of the enolate, forcing the alkylating agent to approach from the less sterically hindered face. This facial bias is what leads to the high diastereoselectivity required to set the correct (S)-stereocenter.

Running this reaction at higher temperatures would introduce more thermal energy, leading to:

  • Loss of Selectivity: Increased molecular motion can allow for competing, non-selective reaction pathways, resulting in a mixture of diastereomers that are difficult to separate.

  • Side Reactions: Strong bases like butyl lithium are highly reactive and can engage in undesirable side reactions at elevated temperatures.[3][4]

While effective, this reliance on cryogenic conditions and pyrophoric reagents presents significant challenges for industrial-scale production, including high energy costs, specialized reactor requirements, and safety concerns.[3][4]

Q2: We are looking to avoid cryogenics. What are the most viable alternative strategies for achieving high enantiopurity?

Answer: Excellent question. Moving to milder, more scalable conditions is a key goal in modern process chemistry. There are three primary, industrially validated strategies that circumvent the need for cryogenic alkylation: Asymmetric Hydrogenation, Enzymatic Methods, and Classical Resolution.

graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Fig 1. Comparison of a cryogenic route with non-cryogenic alternatives.

Each of these strategies offers a distinct advantage in terms of operational simplicity and scalability.

  • Asymmetric Hydrogenation: This elegant approach creates the chiral center directly from a prochiral precursor. A key example involves the hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a chiral rhodium catalyst, such as [(R,R)-(Me-DuPHOS)Rh(COD)]BF₄.[5] This reaction typically runs under mild conditions (e.g., 45-55 °C and moderate hydrogen pressure) and provides the desired (S)-cyano precursor in very high enantiomeric excess (ee >97%).[5] The high selectivity is attributed to the enhanced coordination between the carboxylate salt of the substrate and the chiral metal catalyst.[5]

  • Enzymatic Methods: Biocatalysis offers a green and highly selective alternative. Enzymes operate under mild aqueous conditions (near room temperature and neutral pH) with exquisite stereoselectivity.

    • Kinetic Resolution: A lipase can be used for the enantioselective hydrolysis of a racemic ester precursor, such as (RS)-ethyl 3-cyano-5-methyl-hexanoate. The enzyme preferentially hydrolyzes one enantiomer (e.g., the R-ester) to the corresponding acid, leaving the desired (S)-ester unreacted and optically pure.

    • Desymmetrization/Hydrolysis: Nitrilase enzymes can perform regio- and enantioselective hydrolysis on prochiral dinitrile compounds. For instance, isobutylsuccinonitrile can be selectively hydrolyzed to (S)-3-cyano-5-methylhexanoic acid, a key intermediate for Pregabalin.[6]

  • Classical Resolution via Diastereomeric Salts: This is a robust, time-tested method. A racemic mixture of a precursor, or even the final product, is reacted with a chiral resolving agent, like (S)-(+)-mandelic acid or (R)-(+)-1-phenylethylamine.[5][7][8] This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities. The less soluble salt (e.g., the salt of the undesired (R)-enantiomer with the resolving agent) can be selectively crystallized from a suitable solvent, leaving the desired (S)-enantiomer enriched in the mother liquor.[7][8]

Q3: Troubleshooting Guide: My asymmetric hydrogenation is giving low enantioselectivity (ee). What are the common causes?

Answer: Low enantioselectivity in an asymmetric hydrogenation is a frequent issue that can often be resolved by systematically checking key parameters. Here is a troubleshooting workflow:

graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Fig 2. Troubleshooting workflow for low enantioselectivity.

Detailed Checks:

  • Substrate Quality: The substrate is the most common source of problems.

    • Purity: Trace impurities can act as catalyst poisons. Re-purify your starting material if necessary.

    • Geometric Isomers: Ensure you are starting with the correct (E) or (Z) isomer, as the catalyst's selectivity can be highly dependent on the olefin geometry.

    • Substrate Form: Asymmetric hydrogenation of 3-cyano-5-methylhex-3-enoic acid works significantly better as a salt (e.g., tert-butylammonium salt) compared to the corresponding ethyl ester.[5] The carboxylate group coordinates to the rhodium center, leading to a more ordered transition state and higher selectivity.

  • Catalyst Handling and Integrity: Chiral catalysts are expensive and sensitive.

    • Atmosphere: The Rh-DuPHOS catalyst is air-sensitive. Ensure all manipulations are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Oxygen can oxidize the phosphine ligand, deactivating the catalyst.

    • Loading: While low catalyst loading is desired for cost reasons, starting with an overly optimistic loading can lead to incomplete conversion and lower ee. Verify your calculations and perhaps run a control with a slightly higher loading (e.g., 1 mol %).

  • Reaction Conditions:

    • Solvent: The solvent must be pure and thoroughly degassed. Oxygen in the solvent is a common culprit for poor performance. Methanol is often the solvent of choice for these reactions.[5]

    • Hydrogen Pressure: Ensure the pressure is maintained consistently throughout the reaction. Leaks in the hydrogenation apparatus can lead to inconsistent results.

    • Temperature: While these reactions are not cryogenic, the optimal temperature (e.g., 55 °C) should be maintained accurately.[5]

Q4: Our enzymatic resolution of (RS)-ethyl 3-cyano-5-methyl-hexanoate is very slow and the yield of the (S)-ester is low. How can we improve this?

Answer: Slow reaction rates and low yields in enzymatic resolutions are classic optimization problems. Enzymes are highly sensitive to their environment. Here’s how to approach optimization:

graph G { rankdir="LR"; node [shape=record, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Fig 3. Principle and optimization of enzymatic kinetic resolution.

Key Optimization Parameters:

  • pH Control: This is the single most critical factor. The hydrolysis of the ester produces a carboxylic acid, which will lower the pH of the medium. Most lipases have a narrow optimal pH range (typically pH 7-8). As the pH drops, the enzyme's activity will plummet.

    • Solution: Use a robust buffer system (e.g., phosphate buffer) or, for larger scales, implement a pH-stat system that automatically adds a base (like dilute NaOH) to maintain a constant pH.

  • Temperature: While enzymes avoid extreme temperatures, they still have an optimal operating temperature. For many common lipases (like those from Candida or Pseudomonas), this is often between 30 °C and 50 °C. A reaction at 10 °C might be unnecessarily slow.[9]

    • Solution: Run small-scale trials at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to find the sweet spot for activity without causing enzyme denaturation.

  • Mass Transfer Limitations: If the ester has low aqueous solubility, the enzyme can only act on the dissolved substrate at the oil-water interface.

    • Solution: Gentle but efficient stirring is crucial. You can also add a small amount of a water-miscible, enzyme-friendly co-solvent (like DMSO or t-butanol) to improve substrate solubility. Some studies show that co-solvents can dramatically increase enantioselectivity.[9]

  • Enzyme Form and Source:

    • Immobilization: Using an immobilized enzyme can significantly improve stability, reusability, and ease of separation from the reaction mixture, which simplifies workup.[6][9]

    • Source: Lipases from different microbial sources can have vastly different activities and selectivities for the same substrate. It may be worth screening a panel of different lipases (e.g., CAL-B, Lipase PS).[9][10]

A Note on Yield: Remember that a kinetic resolution of a racemate has a theoretical maximum yield of 50% for the desired enantiomer. To improve overall process efficiency, it is vital to develop a method to racemize and recycle the undesired (R)-enantiomer.[6]

Comparative Summary of Non-Cryogenic Methods

ParameterAsymmetric HydrogenationEnzymatic Kinetic ResolutionClassical Resolution
Typical Temp. 40 - 60 °C[5]10 - 40 °C[6]25 - 60 °C
Key Reagents Chiral Rh or Ru phosphine catalyst, H₂Lipase or Nitrilase, BufferChiral acid/base (e.g., mandelic acid)
Stereochemistry Creates a single enantiomer from a prochiral starting materialSeparates a racemic mixtureSeparates a racemic mixture
Max. Yield ~100%50% (without racemization of undesired enantiomer)50% (without racemization of undesired enantiomer)
Pros High atom economy, high throughput, excellent enantioselectivity.[5]"Green" process (mild, aqueous), high enantioselectivity, reusable catalyst (if immobilized).[6][11]Robust, well-understood technology, relatively inexpensive resolving agents.
Cons High cost of precious metal catalysts and chiral ligands.[9]Limited to 50% yield per pass, requires racemization/recycle loop for efficiency.Generates a diastereomeric salt waste stream, requires recovery of the resolving agent.

Example Protocol: Asymmetric Hydrogenation of 3-Cyano-5-methylhex-3-enoic Acid tert-Butylammonium Salt

This protocol is adapted from the principles described in the literature and is for illustrative purposes. Users must consult original sources and perform their own risk assessments.[5]

Step 1: Preparation of the Substrate Salt (2)

  • To a solution of (E/Z)-3-cyano-5-methylhex-3-enoic acid (1.0 equiv) in methanol, add tert-butylamine (1.05 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure to obtain the tert-butylammonium salt as a solid. Dry under vacuum.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a pressure reactor with the tert-butylammonium salt (1.0 equiv) and the catalyst, [(R,R)-Me-DuPHOS)Rh(COD)]BF₄ (0.005-0.01 equiv).

  • Add degassed methanol to the reactor.

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the reactor with hydrogen gas (3-4 cycles).

  • Pressurize the reactor to 45-50 psi with hydrogen.

  • Heat the reaction mixture to 55 °C and stir vigorously for 12-24 hours. Monitor conversion by HPLC or GC.

Step 3: Workup and Isolation of (S)-3-Cyano-5-methylhexanoic Acid (3)

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Concentrate the methanol solution under reduced pressure.

  • Dissolve the residue in water and acidify with 1M HCl to pH ~2-3.

  • Extract the product into an organic solvent (e.g., ethyl acetate or MTBE).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Analyze for chemical purity and enantiomeric excess using a validated chiral HPLC method.

Step 4: Reduction to this compound (1)

  • The resulting (S)-cyano acid can be reduced to the final product. A common method is heterogeneous hydrogenation using a nickel catalyst (e.g., Sponge Nickel) in an appropriate solvent system.[5]

References

  • Winkler, C. K., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry.
  • Winkler, C. K., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry.
  • Deshpande, A., et al. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Rasayan J. Chem.
  • Hoge, G., et al. (2004). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry.
  • Li, Y., et al. (2019). Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile. Organic Process Research & Development.
  • Tyagi, S., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.
  • Winkler, C. K., et al. (2013). Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. PubMed.
  • Reddy, B. C., et al. (2019). An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme. ProQuest.
  • Winkler, C. K., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry.
  • Sutar, A., et al. (2015). Process for the preparation of pregabalin. Google Patents.
  • Grote, T., et al. (2008). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. Google Patents.
  • Winkler, C. K., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. ScienceOpen.
  • Andrus, M. B., et al. (1998). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. Google Patents.
  • Busch, F. R., et al. (2011). Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid. Google Patents.
  • Cannata, V., et al. (2011). Process for the synthesis of pregabalin. Google Patents.
  • Dwivedi, S., et al. (2012). Process for the preparation of pregabalin. European Patent Office.
  • Zheng, R., et al. (2015). Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. ResearchGate.
  • Sobhan, S., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. ResearchGate.
  • (n.d.). A new synthetic route for the preparation of pregabalin. ResearchGate.

Sources

Avoiding pyrophoric reagents in (S)-3-Amino-5-methyl-hexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-3-Amino-5-methyl-hexanoic Acid Synthesis

Navigating Synthesis While Avoiding Pyrophoric Reagents: A Guide for Researchers

Welcome to the technical support center for the synthesis of this compound, the active pharmaceutical ingredient known as Pregabalin. This guide is designed for researchers, scientists, and drug development professionals seeking to establish robust, safe, and scalable synthetic routes that avoid the use of hazardous pyrophoric reagents like n-butyllithium (n-BuLi).

Traditional methods, particularly those employing chiral auxiliaries, often rely on pyrophoric strong bases at cryogenic temperatures.[1][2][3] These conditions, while effective, present significant safety risks and scalability challenges, especially in industrial settings.[3] This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols for modern, non-pyrophoric alternatives.

FAQ 1: The Core Problem - Why Avoid n-Butyllithium?

Question: Our lab has a well-established protocol for an Evans' asymmetric alkylation to synthesize a precursor for this compound, but it uses n-BuLi at -78 °C. What are the primary drivers for seeking an alternative, and what are the most common replacement strategies?

Answer: Your question addresses a critical issue in process chemistry and lab safety. While n-butyllithium is a highly effective strong base for generating lithium enolates from chiral auxiliaries, its use is a significant operational hazard.[4][5]

Causality Behind Avoidance:

  • Pyrophoricity: n-BuLi is pyrophoric, meaning it can ignite spontaneously on contact with air. This risk is magnified by the need to handle it in anhydrous, flammable solvents like THF or hexanes, and any mishandling can lead to severe fires.

  • Cryogenic Conditions: The required -78 °C temperature for high diastereoselectivity is energy-intensive and difficult to maintain consistently on a large scale, impacting process robustness and cost.[1][2]

  • Moisture Sensitivity: The reaction's extreme sensitivity to moisture demands rigorously dried glassware and anhydrous solvents, which can be challenging to achieve consistently, leading to failed reactions and wasted material.

Primary Replacement Strategies: The field has moved towards three principal non-pyrophoric strategies that offer enhanced safety, scalability, and often, better atom economy.

  • Asymmetric Hydrogenation: Catalytically create the desired stereocenter.[6][7]

  • Enzymatic Resolution: Use biocatalysts to separate enantiomers from a racemic mixture.[8][9]

  • Hofmann Rearrangement: A classic chemical transformation to install the amine group without strong, pyrophoric bases.[10][11][12]

The following sections will address common troubleshooting questions for each of these powerful alternatives.

Troubleshooting Guide 1: Asymmetric Hydrogenation

Asymmetric hydrogenation is a premier industrial method for synthesizing chiral molecules due to its high efficiency and atom economy.[6][13] The key step involves the catalytic hydrogenation of a prochiral cyano-substituted olefin, which directly establishes the required stereocenter.[2][7]

Workflow: Asymmetric Hydrogenation Route

Asymmetric_Hydrogenation_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation (Key Step) cluster_2 Step 3: Final Reduction A Isovaleraldehyde + Diethyl Malonate B Knoevenagel Condensation A->B Base catalyst C Cyano-Substituted Olefin (Prochiral Precursor) B->C Hydrocyanation E (S)-3-cyano-5-methylhexanoate C->E Asymmetric Hydrogenation D Chiral Rh-DuPHOS Catalyst + H₂ Gas D->E G This compound E->G Nitrile Reduction F Heterogeneous Hydrogenation (e.g., Sponge Nickel) F->G

Caption: Workflow for this compound via asymmetric hydrogenation.

Frequently Asked Questions:

  • Q: My asymmetric hydrogenation is giving low enantiomeric excess (ee). What are the most likely causes?

    • A: This is a common issue often traced back to catalyst integrity or reaction conditions.

      • Catalyst Purity & Activity: The chiral ligand (e.g., Me-DuPHOS) and the metal precursor (e.g., Rhodium complex) must be of high purity. Ensure the catalyst was stored under inert atmosphere and handled in a glovebox. Impurities can poison the catalyst.

      • Hydrogen Quality: Use high-purity hydrogen gas. Oxygen is a known inhibitor of many hydrogenation catalysts.

      • Solvent Choice: The reaction is highly sensitive to the solvent. Methanol is commonly reported as effective for this transformation.[7] Ensure it is anhydrous and degassed.

      • Pressure & Temperature: These parameters are critical. A typical condition is 45-50 psi of H₂ at around 55 °C.[7] Deviations can significantly impact enantioselectivity. Optimize these parameters in small-scale trials.

  • Q: The final nitrile reduction step using Sponge Nickel is sluggish and gives inconsistent yields. What can I do?

    • A: The activity of heterogeneous catalysts like Sponge Nickel (also known as Raney® Nickel) can be variable.

      • Catalyst Activation: Ensure the Sponge Nickel is properly activated and washed according to the supplier's protocol. It is typically stored under water, which must be displaced by your reaction solvent.

      • Base Additive: This reduction is often promoted by a base like potassium hydroxide (KOH), which helps prevent catalyst poisoning by the product amine.[7]

      • Hydrogen Pressure: Unlike the first hydrogenation, this step often requires higher pressure (e.g., 50 psi or more) to proceed efficiently.[7]

      • Product Isolation: The final product is an amino acid, which can be tricky to isolate. Crystallization from a mixed solvent system like ethanol/water/acetic acid is a proven method to obtain high purity material.[7]

Parameter Asymmetric Hydrogenation Nitrile Reduction Reference
Catalyst [(R,R)-(Me-DuPHOS)Rh(COD)]BF₄Sponge Nickel (A-7000)[7]
Hydrogen Pressure ~45 psi~50 psi[7]
Temperature ~55 °CRoom Temperature[7]
Solvent MethanolWater / Ethanol[7]
Key Additive NonePotassium Hydroxide (KOH)[7]
Typical ee / Yield >97% ee61% yield (2 steps)[7]

Troubleshooting Guide 2: Enzymatic & Classical Resolution

Resolution strategies start with a racemic mixture of a key intermediate and use a chiral agent—either an enzyme or a small molecule—to separate the enantiomers. These methods are valued for their high selectivity and use of "greener" reagents.

Workflow: Comparison of Resolution Methods

Resolution_Workflows cluster_enzymatic A) Enzymatic Resolution cluster_classical B) Classical Resolution RacemicEster Racemic Intermediate (e.g., (RS)-ethyl-3-cyano- 5-methylhexanoate) Hydrolysis Selective Hydrolysis RacemicEster->Hydrolysis Enzyme Enzyme (e.g., Lipase) Enzyme->Hydrolysis SAcid (S)-3-cyano-5-methyl- hexanoic acid Hydrolysis->SAcid Desired REster Unreacted (R)-Ester Hydrolysis->REster Undesired RacemicAcid Racemic Intermediate (e.g., (RS)-3-cyano- 5-methylhexanoic acid) Salt Diastereomeric Salt Formation RacemicAcid->Salt Agent Chiral Resolving Agent (e.g., Cinchonidine) Agent->Salt SSalt (S,S)-Salt (Less Soluble) Salt->SSalt Crystallizes RSalt (R,S)-Salt (More Soluble) Salt->RSalt Stays in Solution

Sources

Technical Support Center: Optimization of Chiral Resolution for (S)-3-Amino-5-methyl-hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of (S)-3-Amino-5-methyl-hexanoic acid, the active enantiomer of Pregabalin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this crucial chiral compound.

Frequently Asked Questions (FAQs)

Q1: Why is chiral resolution necessary for 3-Amino-5-methyl-hexanoic acid?

A1: 3-Amino-5-methyl-hexanoic acid possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: (S)- and (R)-forms. The biological activity of this compound, particularly its potent anticonvulsant properties, resides almost exclusively in the (S)-enantiomer, known as Pregabalin.[1] The (R)-enantiomer is significantly less active. Therefore, to ensure therapeutic efficacy and safety, it is critical to isolate the (S)-enantiomer from the racemic mixture (a 50:50 mixture of both enantiomers).[]

Q2: What are the common methods for resolving racemic 3-Amino-5-methyl-hexanoic acid?

A2: The primary methods for chiral resolution on an industrial scale fall into three main categories[][3]:

  • Diastereomeric Salt Crystallization: This is a classical and widely used method where the racemic acid is reacted with a chiral resolving agent (a chiral base) to form two diastereomeric salts.[4] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[5]

  • Enzymatic Resolution: This method uses enzymes, such as lipases, which selectively react with one enantiomer of a derivative of the racemic mixture (e.g., an ester).[6] This allows for the separation of the reacted and unreacted enantiomers.

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.[7] While highly effective for analysis and small-scale purification, it can be costly for large-scale industrial production.[3][8]

Q3: How do I select an appropriate chiral resolving agent?

A3: The selection of a resolving agent is a critical first step. For resolving a chiral acid like 3-Amino-5-methyl-hexanoic acid, a chiral base is required. Key considerations include:

  • Availability and Cost: The agent should be readily available in high enantiomeric purity and be cost-effective for the scale of your process.

  • Salt Formation: It must form a stable, crystalline salt with the target compound. Not all chiral amines will form crystalline solids with the acid.

  • Separation Efficiency: The resulting diastereomeric salts must have a significant difference in solubility in a chosen solvent to allow for efficient separation by crystallization.[5]

  • Recovery: The resolving agent should be easily recoverable after the resolution process for potential recycling.

For the resolution of precursors to this compound, agents like (S)-(+)-mandelic acid and cinchonidine have been successfully used.[1]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses common problems encountered during the resolution of racemic 3-Amino-5-methyl-hexanoic acid or its precursors via diastereomeric salt crystallization.

Q1: My yield of the desired diastereomeric salt is very low. What are the potential causes and solutions?

A1: Low yield is a frequent issue and can stem from several factors.

  • Cause 1: Suboptimal Solvent Choice. The solubility of both diastereomeric salts might be too high in the selected solvent, preventing efficient precipitation of the less soluble salt.

    • Solution: Screen a variety of solvents with different polarities. The ideal solvent will have a large solubility difference between the two diastereomers and show a significant change in solubility with temperature (a steep solubility curve) for cooling crystallization.[5] For instance, studies on similar resolutions have shown that ethyl acetate can be an effective solvent due to its low solubility power for the diastereomeric salts, which promotes supersaturation and crystallization.[9]

  • Cause 2: Incorrect Stoichiometry. The molar ratio of the racemic acid to the resolving agent can impact the efficiency of salt formation and subsequent crystallization.

    • Solution: Optimize the stoichiometric ratio. While a 1:0.5 ratio of racemate to resolving agent is theoretically sufficient to resolve half the material, this can vary. An experimental matrix varying the ratio (e.g., 1:0.4, 1:0.5, 1:0.6) should be performed to find the optimal balance between yield and diastereomeric excess (%de).[9]

  • Cause 3: Inappropriate Temperature Profile. The crystallization temperature profile, including the initial and final temperatures and the cooling rate, heavily influences crystal growth and nucleation.

    • Solution: A slow cooling rate is generally preferred to prevent the spontaneous nucleation of the more soluble diastereomer.[10] Experiment with different cooling profiles. For example, a profile of cooling from 70°C to 25°C has been found to be optimal in some systems, providing a good driving force for crystallization without excessive solubility loss.[9] Seeding the solution with pure crystals of the desired diastereomeric salt at the point of supersaturation can also significantly improve yield and purity.[11]

Q2: The enantiomeric excess (ee) of my final this compound is low after liberating it from the salt. How can I improve it?

A2: Low enantiomeric excess (ee) indicates that the separation of the diastereomeric salts was incomplete.

  • Cause 1: Co-precipitation of the Undesired Diastereomer. If the solubility difference between the two diastereomers is not large enough in the chosen solvent, the undesired salt can co-precipitate, leading to low purity.

    • Solution 1: Recrystallization. The most straightforward solution is to perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step will enrich the less soluble diastereomer, thereby increasing the diastereomeric excess (%de) and the final ee of the target acid.

    • Solution 2: Solvent System Optimization. The choice of solvent can dramatically affect the solubility difference. In some cases, switching the solvent can even reverse the order of solubility, a phenomenon known as chirality switching, allowing for the isolation of either enantiomer with a single resolving agent.[12] Consider screening solvent mixtures, which can sometimes provide better selectivity than single solvents.[13]

  • Cause 2: Insufficient Equilibration Time. Crystallization is a time-dependent process. Insufficient time for the system to reach equilibrium can result in a less pure solid phase.

    • Solution: Increase the aging time after cooling. Allowing the slurry to stir at the final crystallization temperature for an extended period (e.g., several hours) can allow for the dissolution of less stable crystals and the growth of the more stable, desired diastereomer, improving overall purity.[14]

Q3: I am struggling to induce crystallization of the diastereomeric salt. What can I do?

A3: Failure to crystallize is often related to high solubility or kinetic barriers to nucleation.

  • Solution 1: Increase Supersaturation. If the salt is too soluble, you can increase supersaturation by either lowering the temperature further or by carefully adding an anti-solvent (a solvent in which the salt is poorly soluble). The addition rate of the anti-solvent is critical and should be slow to avoid amorphous precipitation.[14]

  • Solution 2: Seeding. As mentioned previously, seeding is a powerful technique to overcome the kinetic barrier to nucleation. Introduce a small amount of the pure, desired diastereomeric salt crystal into the supersaturated solution to initiate controlled crystal growth.[11]

  • Solution 3: Solvent Evaporation. Slow evaporation of the solvent from the solution can gradually increase the concentration of the salt, leading to controlled crystallization. This is more suitable for lab-scale experiments.

Experimental Protocols & Workflows

Generalized Protocol for Diastereomeric Salt Resolution
  • Salt Formation: In a suitable reactor, dissolve the racemic 3-Amino-5-methyl-hexanoic acid (or its precursor) and the chosen chiral resolving agent (e.g., (S)-(+)-mandelic acid) in the selected solvent at an elevated temperature until all solids are dissolved.

  • Cooling & Crystallization: Slowly cool the solution according to a pre-determined temperature profile. If seeding, add the seed crystals once the solution becomes supersaturated.

  • Aging: Once the final temperature is reached, allow the resulting slurry to stir for several hours to ensure the system reaches equilibrium.

  • Isolation: Filter the solid diastereomeric salt and wash it with a small amount of cold solvent to remove residual mother liquor.

  • Purity Check: Dry the salt and determine its diastereomeric excess (%de) using a suitable analytical method like HPLC with a chiral column.

  • Recrystallization (if necessary): If the %de is below the desired specification, redissolve the salt in fresh hot solvent and repeat steps 2-5.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent. Adjust the pH with an acid (if using a basic resolving agent) or a base (if using an acidic resolving agent) to break the salt.

  • Final Isolation: Separate the aqueous and organic layers. The resolved amino acid will be in the aqueous layer, while the resolving agent may be extracted into the organic layer for recovery. Isolate the final product from the aqueous solution, typically by evaporation or pH adjustment to its isoelectric point to induce precipitation.[4]

Workflow for Optimizing Chiral Resolution

The following diagram illustrates a logical workflow for the optimization process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Purity Enhancement A Select Resolving Agent B Solvent Screening A->B Based on chemical properties C Initial Crystallization Trial B->C Test range of polarities D Optimize Stoichiometry (Racemate:Agent Ratio) C->D Proceed if crystallization occurs E Optimize Temperature Profile (Cooling Rate, T_final) D->E F Optimize Aging Time E->F G Analyze %de and Yield F->G H Recrystallization Strategy G->H H->G Purity Not Met (Perform Recrystallization) I Liberate Final Product H->I Purity Met J Final Purity Analysis (%ee) I->J End End Product: (S)-Enantiomer J->End Start Start Start->A

Caption: Workflow for optimizing diastereomeric salt resolution.

Data Summary for Optimization

The following table summarizes key parameters that should be investigated during the optimization of the chiral resolution process. The example values are illustrative and should be determined experimentally for your specific system.

ParameterRange to InvestigateRationale & Key ConsiderationsReference
Resolving Agent (S)-(+)-Mandelic Acid, Cinchonidine, (R)-(+)-α-phenylethylamineMust form crystalline salt with differential solubility. Cost and availability are practical factors.[1][15]
Solvent Alcohols (IPA, EtOH), Esters (EtOAc), Ketones, Water, or mixturesAffects solubility difference between diastereomers. A steep solubility vs. temperature curve is ideal for cooling crystallization.[5][9]
Racemate:Agent Molar Ratio 1:0.4 to 1:1Affects both yield and diastereomeric excess. The optimal ratio is often found empirically.[9]
Initial Temperature (°C) 50 - 80 °CMust be high enough to fully dissolve both the racemate and the resolving agent.[14]
Final Temperature (°C) 0 - 25 °CDetermines the final concentration of the less soluble salt in the mother liquor, impacting yield.[5][9]
Cooling Rate (°C/min) 0.1 - 1.0 °C/minSlower rates favor selective crystallization and larger crystals, reducing impurity inclusion. Fast cooling can cause nucleation of the undesired enantiomer.[10][16]
Aging Time (hours) 1 - 12 hoursAllows the system to approach thermodynamic equilibrium, potentially increasing the purity of the solid phase.[14]

References

  • Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry.
  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers.
  • Amin, A., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research.
  • Mazzotti, M., et al. (2018). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Research Collection.
  • Mazzotti, M., et al. (2022). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design.
  • Hirose, T., et al. (2020). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. The Journal of Organic Chemistry.
  • Mazzotti, M., et al. (2022). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design.
  • Shinde, V. M., et al. (2011). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, Section B.
  • Zheng, R.-C., et al. (2015). Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. Bioprocess and Biosystems Engineering.
  • Kramer, H. J. M., & Eral, H. B. (2019). Resolution Control in a Continuous Preferential Crystallization Process. Crystal Growth & Design.
  • Amin, A., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research.
  • Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm.
  • LibreTexts Chemistry. (2021). 26.3: Synthesis of Enantiomerically Pure Amino Acids.
  • ResearchGate. (n.d.). Effect of the third solvent on resolution results.
  • LibreTexts Chemistry. (2021). Resolution of the synthesized Amino Acid.
  • Chen, C., et al. (2012). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of the Brazilian Chemical Society.

Sources

Technical Support Center: Method Development for Accurate Quantification of (S)-3-Amino-5-methyl-hexanoic acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical quantification of (S)-3-Amino-5-methyl-hexanoic acid, the active pharmaceutical ingredient known as Pregabalin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing robust and accurate analytical methods. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are both reliable and defensible.

Pregabalin, a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA), is widely used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.[1] Its chemical structure—a chiral amino acid—presents unique analytical challenges.[2][3] Notably, it lacks a significant UV-absorbing chromophore, making direct quantification by standard HPLC-UV difficult.[4] Furthermore, its therapeutic activity resides in the (S)-enantiomer, necessitating enantioselective methods to ensure the quality and purity of the drug substance and product.[2][5]

This guide provides a comprehensive resource, from method selection to detailed troubleshooting, grounded in authoritative regulatory and scientific standards.

Section 1: Choosing the Right Analytical Approach

Selecting the appropriate analytical technique is the foundational step for successful quantification. The choice depends on several factors: the sample matrix (bulk drug, dosage form, biological fluid), required sensitivity, availability of equipment, and the need for chiral separation.

The following diagram provides a decision-making workflow to guide your selection.

MethodSelection cluster_matrix Matrix & Sensitivity cluster_methods Recommended Methods cluster_chiral Chirality start What is your primary analytical goal? matrix_q What is your sample matrix? start->matrix_q sensitivity_q Is high sensitivity (ng/mL) required? matrix_q->sensitivity_q Biological Fluid (Plasma, Urine) hplc_uv HPLC-UV/FL (with Derivatization) matrix_q->hplc_uv Bulk Drug / Dosage Form sensitivity_q->hplc_uv No lcms LC-MS/MS sensitivity_q->lcms Yes chiral_q Is enantiomeric purity required? hplc_uv->chiral_q lcms->chiral_q chiral Chiral HPLC chiral_q->hplc_uv No (for Assay) chiral_q->lcms No (for Assay) chiral_q->chiral Yes

Caption: Decision workflow for selecting an appropriate analytical method.

Comparison of Core Analytical Techniques
TechniquePrincipleProsConsBest For
HPLC with UV/Fluorescence Detection Chromatographic separation followed by detection after pre- or post-column derivatization to attach a chromophore/fluorophore.[1][6]Widely available equipment, cost-effective, robust for QC environments.[7]Requires extra derivatization step, which can add complexity and variability; lower sensitivity than MS.[4]Assay and content uniformity in bulk drug and pharmaceutical dosage forms.[1]
LC-MS/MS Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.[8][9]High sensitivity (ng/mL or lower), high specificity, no derivatization required.[10][11]Higher equipment cost, susceptible to matrix effects (ion suppression), requires specialized expertise.[12]Bioanalysis in plasma/urine, pharmacokinetic studies, trace-level impurity analysis.[13]
Chiral HPLC Enantioselective separation using either a chiral stationary phase (CSP) or pre-column derivatization with a chiral reagent.[2][14]Directly measures enantiomeric purity, essential for quality control.CSPs can be expensive and less robust; chiral derivatization adds complexity.[5]Quantifying the (R)-enantiomer impurity in (S)-Pregabalin drug substance.
Section 2: HPLC with UV/Fluorescence Detection: The Derivatization Approach

This is the most common approach for routine quality control of pregabalin in pharmaceutical dosage forms where high sensitivity is not the primary requirement.[7]

Core Concept: The Need for Derivatization

Pregabalin's structure lacks a chromophore, meaning it does not absorb light in the typical UV-Vis range (200-800 nm), making it virtually invisible to a standard UV detector.[4] To overcome this, a chemical derivatization reaction is employed to attach a UV-active molecule (a chromophore) to pregabalin's primary amine group.[1] One of the most common and reliable derivatizing agents is 1-Fluoro-2,4-dinitrobenzene (FDNB) .[1][12][15] The reaction product, a dinitrophenyl (DNP) derivative, strongly absorbs UV light around 360 nm, enabling sensitive detection.[1]

Detailed Protocol: Quantification using FDNB Derivatization and HPLC-UV

This protocol is adapted from validated methods for pregabalin in pharmaceutical dosage forms.[1]

1. Reagent and Solution Preparation:

  • Mobile Phase: Prepare a mixture of acetonitrile and 50 mM sodium dihydrogen phosphate buffer (adjust pH to 2.5 with phosphoric acid) in a 60:40 (v/v) ratio.[1] Filter and degas.

  • Borate Buffer (0.25 M, pH 8.2): Dissolve appropriate amounts of potassium chloride (KCl) and boric acid (H₃BO₃) in HPLC-grade water and adjust the pH to 8.2.[1]

  • FDNB Reagent (0.06 M): Dissolve 1.14 mg of FDNB in 100 mL of acetonitrile. Caution: FDNB is a skin irritant and should be handled with care in a fume hood.[1][12]

  • Standard Stock Solution (200 µg/mL): Accurately weigh 20 mg of pregabalin reference standard and dissolve in 100 mL of distilled water.[1]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution with distilled water.[1]

2. Sample Preparation (from Capsules):

  • Weigh and finely powder the contents of 20 capsules.

  • Transfer an amount of powder equivalent to 75 mg of pregabalin to a 100 mL volumetric flask.[1]

  • Add approximately 70 mL of distilled water and sonicate for 15 minutes to dissolve.

  • Allow to cool, then dilute to volume with distilled water.

  • Filter the solution through a 0.45 µm syringe filter.

  • Perform a further dilution (e.g., 20-fold) to bring the concentration into the calibration range.[1]

3. Derivatization Procedure:

  • In a test tube, mix:

    • 500 µL of standard or sample solution

    • 500 µL of borate buffer (pH 8.2)

    • 75 µL of FDNB reagent

    • 2 mL of acetonitrile

  • Vortex the mixture for 5 seconds.

  • Heat the mixture in a water bath at 60°C for 30 minutes.[1]

  • Cool the mixture to room temperature.

  • Add 75 µL of 1 M HCl to stop the reaction.[1] The solution is now ready for injection.

4. HPLC Conditions:

  • Column: Nova-Pak C18, 4.6 x 150 mm, 5 µm (or equivalent)

  • Mobile Phase: Acetonitrile : 50 mM NaH₂PO₄ (pH 2.5) (60:40, v/v)[1]

  • Flow Rate: 1.0 mL/min[12]

  • Injection Volume: 20 µL

  • Detector Wavelength: 360 nm[1]

  • Column Temperature: Ambient

FAQs and Troubleshooting Guide: HPLC-UV Method

Q: Why is a borate buffer at pH 8.2 used for the derivatization? A: The reaction between FDNB and pregabalin's primary amine is a nucleophilic aromatic substitution. This reaction requires the amine group to be in its deprotonated, nucleophilic state (-NH₂). A basic pH of 8.2 ensures a sufficient population of the deprotonated amine, driving the reaction to completion.[1]

Q: I'm seeing poor peak shape (tailing or fronting). What should I do? A:

  • Check Mobile Phase pH: The mobile phase pH of 2.5 is critical. It ensures that the residual carboxylic acid group on the DNP-pregabalin derivative is fully protonated, which improves peak shape on a C18 column.[1] Verify the pH of your buffer.

  • Column Health: The column may be aging or contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile) or, if necessary, replace it.

  • Sample Overload: Injecting too high a concentration can cause peak tailing. Try diluting your sample and re-injecting.

Q: My derivatization yield seems low, resulting in a weak signal. How can I improve it? A:

  • Verify Reagent Quality: Ensure your FDNB reagent has not degraded. It should be stored properly, protected from light.

  • Check Reaction Conditions: Confirm the temperature (60°C) and time (30 min) of the derivatization reaction. Inadequate heating can lead to an incomplete reaction.[1]

  • Ensure Correct pH: The pH of the borate buffer is crucial. A pH lower than 8 will significantly reduce the reaction rate.

  • Matrix Interference: If analyzing samples from a complex matrix, other primary amines could be competing for the FDNB reagent. Ensure an adequate excess of FDNB is used.

Q: My baseline is noisy or drifting. A:

  • Degas Mobile Phase: Insufficiently degassed mobile phase can cause bubbles in the pump or detector, leading to baseline noise.

  • System Contamination: A contaminated guard column, column, or detector cell can cause drift. Flush the system thoroughly.

  • Lamp Age: The detector lamp may be nearing the end of its life. Check the lamp energy and replace if necessary.

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, such as pharmacokinetic studies in plasma or urine, LC-MS/MS is the gold standard due to its superior sensitivity and specificity.[10][11]

Core Concept: High Specificity without Derivatization

LC-MS/MS achieves its specificity by using two stages of mass filtering (Multiple Reaction Monitoring, MRM).[9] The first mass analyzer selects the protonated molecule of pregabalin (the precursor ion, m/z 160.1), which is then fragmented. The second mass analyzer selects a specific, characteristic fragment ion (the product ion, m/z 142.1).[9] This precursor-to-product transition is unique to pregabalin, allowing it to be quantified even in complex biological matrices with minimal interference.[8] This high selectivity eliminates the need for chemical derivatization.[10]

Detailed Protocol: Quantification in Human Plasma by LC-MS/MS

This protocol is based on validated bioanalytical methods.[8][11]

1. Reagent and Solution Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: Acetonitrile.

  • Internal Standard (IS) Stock: Prepare a stock solution of a suitable internal standard, such as Pregabalin-d4[10] or Gabapentin[9], in methanol.

  • IS Working Solution: Dilute the IS stock solution with methanol to an appropriate concentration.

  • Precipitation Solvent: Methanol containing the IS working solution.

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples to room temperature.

  • To a 50-100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard.[8][11]

  • Add 3-4 volumes of ice-cold precipitation solvent (e.g., 400 µL of methanol).[11]

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the proteins.[11]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100-200 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A).[11] Vortex to dissolve and inject.

3. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., Synergi Max-RP, Poroshell 120 EC-C18).[8][10]

  • LC Gradient: A typical gradient might start at 5% B, ramp up to 95% B to elute the analyte, and then return to initial conditions to re-equilibrate. A short run time of 3-5 minutes is common.[8]

  • Flow Rate: 0.5 - 1.0 mL/min.[10]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[10][11]

  • MRM Transitions:

    • Pregabalin: Q1: 160.1 m/z → Q3: 142.1 m/z[9]

    • Internal Standard (Gabapentin): Q1: 172.1 m/z → Q3: 154.1 m/z[9]

FAQs and Troubleshooting Guide: LC-MS/MS Method

Q: How do I choose an appropriate internal standard (IS)? A: The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Pregabalin-d4 or Pregabalin-d10.[10][11] SIL-IS co-elutes with the analyte and experiences nearly identical ionization effects, providing the most accurate correction for matrix effects and sample processing variability.[11] If a SIL-IS is unavailable, a structural analogue like Gabapentin can be used, but it may not perfectly correct for matrix effects as it will have a different retention time.[9]

Q: My signal is being suppressed (or enhanced) compared to my standards in pure solvent. What is causing this? A: This is likely a matrix effect , where co-eluting endogenous components from the plasma (e.g., phospholipids) interfere with the ionization of your analyte in the ESI source.

  • Improve Chromatography: The best solution is to chromatographically separate pregabalin from the interfering components. Optimize your LC gradient to better resolve the analyte from the "void volume" where many interferences elute.

  • Improve Sample Cleanup: Protein precipitation is fast but can be "dirty." Consider a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interferences.

  • Dilute the Sample: A "dilute-and-shoot" approach, where the plasma sample is simply diluted 10-fold or more with mobile phase before injection, can significantly reduce matrix effects, though it may compromise sensitivity.

  • Use a SIL-IS: A stable isotope-labeled internal standard is essential to compensate for and correct matrix effects.[11]

MatrixEffect start Low or Inconsistent Analyte Response in Matrix q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 sol1 Implement a SIL-IS (e.g., Pregabalin-d4) to correct for variability. q1->sol1 No q2 Are analyte and IS responses still low or erratic? q1->q2 Yes sol2 Improve Chromatography: - Optimize LC gradient - Test different column chemistry (e.g., HILIC) q2->sol2 Optimize sol3 Improve Sample Cleanup: - Switch from Protein Precipitation to SPE or LLE q2->sol3 Optimize sol4 Dilute Sample: Reduces matrix components but also analyte concentration. q2->sol4 Optimize

Caption: Troubleshooting logic for addressing matrix effects in LC-MS/MS.

Q: I'm observing carryover, where a peak for pregabalin appears in my blank injection after a high concentration standard. A:

  • Autosampler Wash: The most common cause is the autosampler needle and injection port. Optimize your needle wash procedure. Use a strong organic solvent (like acetonitrile) and a weak solvent in your wash sequence. Sometimes adding a small amount of acid or base to the wash solvent can help.

  • LC Column: Pregabalin can sometimes stick to active sites on the column or in the LC flow path. Ensure adequate column equilibration and flushing between runs.

  • MS Source: In rare cases, the MS source can become contaminated. This would require cleaning according to the manufacturer's instructions.

Section 4: Enantioselective (Chiral) Separation

Since the (S)-enantiomer is the active moiety, regulatory agencies require the quantification of the inactive (R)-enantiomer as a chiral impurity.[5]

Core Concept: Creating a Chiral Environment

To separate enantiomers, which have identical physical properties, a chiral environment must be introduced. This is achieved in two main ways:

  • Pre-column Derivatization: Reacting the pregabalin racemate with a chiral derivatizing agent to form two diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[2][5] A common reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDNPAA).[5]

  • Direct Separation: Using a Chiral Stationary Phase (CSP) that contains a chiral selector bonded to the silica support. The enantiomers interact differently with the CSP, leading to different retention times.[14] Zwitterionic CSPs have shown particular promise for the direct separation of amino acids like pregabalin.[14][16]

FAQs and Troubleshooting Guide: Chiral Separation

Q: What is a typical limit for the (R)-enantiomer impurity? A: The specific limit is defined by the relevant pharmacopeia (e.g., USP) or in the drug master file. It is often in the range of 0.15% or lower, requiring a sensitive and accurate method.

Q: My resolution between the two enantiomer peaks is poor (Rs < 1.5). How can I improve it? A:

  • For Derivatization Methods:

    • Optimize Mobile Phase: Small changes in the mobile phase composition (e.g., the ratio of organic solvent to buffer) or pH can significantly impact the separation of the diastereomers.[5]

    • Lower Temperature: Running the column at a lower temperature can sometimes enhance resolution, although it will increase run time and backpressure.

  • For CSP Methods:

    • Mobile Phase Composition: The choice and concentration of the mobile phase and any additives (e.g., acids, bases, salts) are critical for CSPs.[14] Method development often involves screening different solvents (e.g., methanol, ethanol, acetonitrile) and additives.

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution.

    • Try a Different CSP: Not all CSPs work for all compounds. If one type of CSP (e.g., polysaccharide-based) fails, another (e.g., zwitterionic) may provide the necessary selectivity.[14][17]

Section 5: Method Validation Essentials

A developed analytical method is not complete until it has been formally validated to demonstrate it is fit for its intended purpose.[18] Validation must be performed according to established guidelines such as ICH Q2(R2) and the FDA's Guidance for Industry on Bioanalytical Method Validation.[19][20][21][22]

Core Concept: Proving Fitness for Purpose

Method validation is the process of providing documented evidence that a method does what it is intended to do.[18] This involves a series of experiments to assess the performance characteristics of the method.

Validation cluster_params Key Validation Parameters start Method Development Complete specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lodloq LOD & LOQ precision->lodloq robustness Robustness lodloq->robustness finish Method is Validated and Fit for Purpose robustness->finish

Sources

Stability issues of (S)-3-Amino-5-methyl-hexanoic acid in solution

Note: Since this compound has poor UV absorbance, derivatization with an agent like 1-fluoro-2,4-dinitrobenzene (FDNB) can be employed to enhance detection sensitivity if required. [17]

References

  • Methods for the Analysis of Pregabalin Oral Solution - USP's Emerging Standards. (2023). [Link]
  • Singh, B., & Kumar, B. (2002). Synthesis and characterization of pregabalin lactose conjugate degradation products. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 917-924. [Link]
  • Vukkum, P., Babu, J., & Muralikrishna, R. (2015). Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. International Journal of Pharmaceutical Sciences and Research, 6(6), 2241-2252. [Link]
  • Al-Ghamdi, M. S. (2020). An investigation of pregabalin lactamization process and effect of various pH on reaction: A computational insight. Journal of Molecular Structure, 1202, 127271. [Link]
  • Jabeen, S., et al. (2018). Method development, validation and stability indicating assay procedure of pregabalin by using rp-hplc. Indo American Journal of Pharmaceutical Sciences, 05(03), 1936-1954. [Link]
  • Souri, E., Eskandari, M., Barazandeh Tehrani, M., Adib, N., & Ahmadkhanih, R. (2012). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Acta Chimica Slovenica, 59(4), 859-864. [Link]
  • Kumar, A., & Kumar, S. (2016). Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC. International Journal of Advanced Research in Innovative Ideas in Technology, 2(3), 1-7. [Link]
  • ResearchGate. (n.d.).
  • Sravani, S., et al. (2013). Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms. Analytical Chemistry: An Indian Journal, 12(10), 377-383. [Link]
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Modification and Validation of HPLC Analytical Method for the Estimation of Pregabalin in Capsule Dosage Form. [Link]
  • Al-Ghannam, S. M. (2012). Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. Journal of the Chinese Chemical Society, 59(6), 749-755. [Link]
  • Google Patents. (n.d.). EP1543831A1 - Pregabalin composition.
  • PubChem. (n.d.). This compound. [Link]
  • Galchimia. (n.d.). Pregabalin lactam impurity. [Link]

Technical Support Center: Strategies to Improve the Solubility of (S)-3-Amino-5-methyl-hexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-Amino-5-methyl-hexanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility-related challenges encountered during experimentation. As a β-amino acid, this compound and its derivatives are zwitterionic, possessing both an acidic carboxylic group and a basic amino group. This characteristic is central to their solubility behavior and the strategies for its enhancement. A well-known analogue, pregabalin, has pKa values of approximately 4.2 for its carboxyl group and 10.6 for its amine group, and it exists as a zwitterion at physiological pH.[1][2] This guide will leverage this understanding to provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative poorly soluble in neutral aqueous solutions?

A1: this compound derivatives are zwitterionic, meaning they have both a positive and a negative charge on the same molecule at a certain pH range. The pH at which the net charge is zero is called the isoelectric point (pI). Near the pI, the strong intermolecular electrostatic interactions between the zwitterions can lead to the formation of a crystal lattice structure, which reduces their solubility in water.

Q2: How does pH affect the solubility of these derivatives?

A2: The solubility of zwitterionic compounds like this compound derivatives is highly pH-dependent.[3][4] By adjusting the pH away from the isoelectric point, you can increase solubility.

  • In acidic conditions (pH < pKa of the carboxylic acid, ~4.2): The carboxylic acid group is protonated (-COOH), and the amino group is also protonated (-NH3+). The molecule carries a net positive charge, increasing its interaction with water and thus its solubility. For instance, the solubility of pregabalin is highest at a pH below 3.7, where it primarily exists as a cation.[1]

  • In basic conditions (pH > pKa of the amino group, ~10.6): The amino group is deprotonated (-NH2), and the carboxylic acid group is deprotonated (-COO-). The molecule carries a net negative charge, which also enhances its solubility in water.

Q3: What is the "pKa rule" for salt formation, and how does it apply here?

A3: The pKa rule is a guideline for selecting an appropriate counter-ion to form a stable salt. It states that for successful salt formation, the difference between the pKa of the drug's ionizable group and the pKa of the counter-ion should be greater than 2-3 pH units.[5] For a basic drug, the pKa of the acidic counter-ion should be at least 2 pH units lower than the drug's pKa. Conversely, for an acidic drug, the pKa of the basic counter-ion should be at least 2 pH units higher. For zwitterionic compounds like this compound derivatives, you can form salts with either strong acids or strong bases.

Troubleshooting Guides

Issue 1: Precipitation Observed Upon pH Adjustment

You are attempting to dissolve your this compound derivative by adjusting the pH, but you observe a precipitate forming as you approach a neutral pH.

  • Causality: This is expected behavior for a zwitterionic compound. As the pH of the solution approaches the isoelectric point (pI), the net charge on the molecule approaches zero, minimizing its interaction with water and causing it to precipitate.

  • Troubleshooting Workflow:

    start Precipitation observed upon pH adjustment check_ph What is the current pH of the solution? start->check_ph check_conc What is the compound concentration? start->check_conc ph_near_pi pH is near the isoelectric point (pI) check_ph->ph_near_pi Analyze conc_too_high Concentration exceeds solubility at that pH check_conc->conc_too_high Analyze solution1 Adjust pH further away from pI (e.g., < pH 4 or > pH 11) ph_near_pi->solution1 solution3 Consider salt formation to lock the molecule in a charged state ph_near_pi->solution3 solution2 Dilute the sample to a lower concentration conc_too_high->solution2

    Caption: Troubleshooting workflow for precipitation upon pH adjustment.

Issue 2: Compound Crashes Out of Solution After Diluting a Stock in Organic Solvent into an Aqueous Buffer

You have a stock solution of your derivative in an organic solvent (e.g., DMSO), and upon diluting it into your aqueous experimental buffer (e.g., PBS at pH 7.4), the solution becomes cloudy.

  • Causality: This is a classic case of "solvent-shifting" precipitation. The compound is soluble in the organic solvent but not in the final aqueous buffer, especially if the final pH is near the compound's isoelectric point.

  • Troubleshooting Steps:

    • Lower the Final pH: If your experiment allows, use a more acidic buffer (e.g., pH 4-5) to ensure the compound remains in its more soluble cationic form.

    • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, prepare a buffer containing a certain percentage of a water-miscible organic solvent (a co-solvent). This can help to keep the compound in solution.

    • Slower Addition: Add the stock solution to the aqueous buffer very slowly while vortexing vigorously to allow for better mixing and to avoid localized high concentrations that can trigger precipitation.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines the steps to determine the solubility of your this compound derivative at various pH values.

Materials:

  • This compound derivative

  • A series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10, 12)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and detector

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of the compound to vials containing each of the different pH buffers.

  • Cap the vials tightly and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm that excess solid is still present.

  • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable mobile phase.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Plot the solubility (in mg/mL or µM) as a function of pH.

Data Presentation:

pHSolubility (mg/mL)
2.0[Insert experimental value]
4.0[Insert experimental value]
6.0[Insert experimental value]
7.4[Insert experimental value]
8.0[Insert experimental value]
10.0[Insert experimental value]
12.0[Insert experimental value]
Protocol 2: Small-Scale Salt Screening

This protocol provides a method for screening different counter-ions to form a more soluble salt of your derivative.

Materials:

  • This compound derivative

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid) and bases (e.g., sodium hydroxide, potassium hydroxide, L-arginine).

  • Various organic solvents (e.g., ethanol, isopropanol, acetone) and water.

  • 96-well plate or small vials.

  • Evaporator or vacuum oven.

Procedure:

  • Dissolve a known amount of the derivative in a suitable solvent.

  • In separate wells or vials, add equimolar amounts of the different counter-ion solutions.

  • Allow the solvent to evaporate slowly at room temperature or under vacuum.

  • Visually inspect the wells for the formation of crystalline solids.

  • Characterize the resulting solids using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form.

  • Assess the aqueous solubility of the most promising salt forms using Protocol 1.

Logical Workflow for Salt Screening:

start Start Salt Screening select_counters Select Counter-ions (pKa difference > 2-3) start->select_counters dissolve Dissolve API and Counter-ion in Solvent select_counters->dissolve evaporate Slow Evaporation dissolve->evaporate inspect Visual Inspection for Crystalline Solid evaporate->inspect characterize Characterize Solid (e.g., PXRD) inspect->characterize Solid Formed solubility_test Test Aqueous Solubility of Promising Salts characterize->solubility_test end Select Optimal Salt Form solubility_test->end

Caption: A logical workflow for the salt screening process.

Protocol 3: Co-solvent Solubility Enhancement Study

This protocol helps to identify an effective co-solvent system to improve the solubility of your derivative.

Materials:

  • This compound derivative

  • Biocompatible co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), DMSO).

  • Aqueous buffer at a fixed pH.

  • Standard laboratory glassware and equipment as in Protocol 1.

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Follow steps 1-7 from Protocol 1, using the co-solvent mixtures instead of pure buffers.

  • Plot the solubility of the derivative as a function of the co-solvent concentration.

Data Presentation:

Co-solventConcentration (% v/v)Solubility (mg/mL)
Ethanol5[Insert experimental value]
Ethanol10[Insert experimental value]
Ethanol20[Insert experimental value]
Propylene Glycol5[Insert experimental value]
Propylene Glycol10[Insert experimental value]
Propylene Glycol20[Insert experimental value]
Protocol 4: Cyclodextrin Complexation for Solubility Enhancement

This protocol details how to investigate the effect of cyclodextrins on the solubility of your derivative using phase solubility analysis.

Materials:

  • This compound derivative

  • Cyclodextrins (e.g., α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin, and more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD)).

  • Aqueous buffer at a fixed pH.

  • Standard laboratory glassware and equipment as in Protocol 1.

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add an excess amount of the derivative to each cyclodextrin solution.

  • Follow steps 2-7 from Protocol 1.

  • Plot the total drug concentration in the supernatant against the cyclodextrin concentration. The slope of this plot can be used to determine the complexation efficiency.[6]

Phase Solubility Diagram Interpretation:

start Phase Solubility Data (Drug Conc. vs. CD Conc.) plot_data Plot the data start->plot_data analyze_slope Analyze the slope of the curve plot_data->analyze_slope al_type A_L-type: Linear increase (Soluble 1:1 complex) analyze_slope->al_type Linear ap_type A_P-type: Positive deviation (Higher-order complexes) analyze_slope->ap_type Non-linear, positive b_type B-type: Plateau or decrease (Insoluble complex formation) analyze_slope->b_type Plateau/Negative

Caption: Interpretation of phase solubility diagrams for cyclodextrin complexation.

References

  • Probing inclusion complexes of cyclodextrins with amino acids by physicochemical approach. PubMed. [Link]
  • Comparative chemical examination of inclusion complexes formed with β-cyclodextrin derivatives and basic amino acids. PubMed. [Link]
  • 021446Orig1s028 - accessd
  • Public Assessment Report Scientific discussion Pregabaline Laurus 25 mg, 50 mg, 75 mg, 100 mg, 150 mg, 200 mg, 225.
  • Formulation and Evaluation of a Cost-effective Pregabalin Powder for Oral Solution in Sachet: Physicochemical Characteristics and Stability Compared To LYRICA.
  • Design and Optimization of Pregabalin Fast Dissolving Tablets. IJRPR. [Link]
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery.
  • Zwitterionic Polymer Surfactants for Drug Delivery. TechConnect Briefs. [Link]
  • Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investig
  • Enantioselective Complexation of Amino Acids by 6 -Deoxy-6 -hydroxyethylamino-β-Cyclodextrin and its Metallo-Deriv
  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investig
  • Pregabalin salts - Google P
  • Zwitterions in Drug Delivery. ZwitterCo. [Link]
  • Pregabalin salts - Google P
  • Analysis of Different Brands of Pregabalin (75mg) Capsules Using high Performance Liquid Chromatographic (HPLC) Method. IJCRT.org. [Link]
  • PREGABALIN SODIUM - precisionFDA. [Link]
  • zwitterionic-drugs Research Articles - Page 1 - R Discovery. [Link]
  • Pregabalin - AERU - University of Hertfordshire. [Link]
  • A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. SciSpace. [Link]
  • Pregabalin sodium | C8H16NNaO2 | CID 23669189 - PubChem. NIH. [Link]
  • Crystalline forms of pregabalin and co-formers in the treatment of pain - European Patent Office - EP 2527319 A1 - Googleapis.com. [Link]
  • Aqueous Co‐Solvent in Zwitterionic‐based Protic Ionic Liquids as Electrolytes in 2.0 V Supercapacitors | Request PDF.
  • Zwitterionic alcoholic solutions for integrated CO2 capture and hydrogenation. Green Chemistry (RSC Publishing). [Link]
  • Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. RSC Publishing. [Link]
  • pH dependence of amino acid solubility. The solubility of an amino acid...
  • Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin | Request PDF.
  • Solubility enhancement of carvedilol by multicomponent crystal approach using glycine and arginine as coformers. Pharmacia. [Link]
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]
  • Pregabalin | C8H17NO2 | CID 5486971 - PubChem. NIH. [Link]
  • This compound | C7H15NO2 | CID 2761525 - PubChem. [Link]
  • Recent Advances in Zwitterionic Hydrogels: Preparation, Property, and Biomedical Applic
  • Photo-DAC: Light-Driven Ambient-Temperature Direct Air Capture by a Photobase | Journal of the American Chemical Society. [Link]
  • Green Synthesis of Zwitterionic–Cyclodextrin Hybrid Polymer for Efficient Extraction of Polypeptides: Combination of Instrumental Analysis and DFT Calcul
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Buchi. [Link]
  • 3-(Aminomethyl)-5-methylhexanoic acid | C8H17NO2 | CID 4715169 - PubChem. [Link]

Sources

Common impurities in (S)-3-Amino-5-methyl-hexanoic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (S)-3-Amino-5-methyl-hexanoic acid, a critical pharmaceutical intermediate widely known as Pregabalin. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its synthesis, focusing on the identification, control, and removal of impurities. As your Senior Application Scientist, my goal is to explain not just the what, but the why behind each experimental choice, ensuring your success in obtaining a highly pure final product.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of during the synthesis of this compound?

During the synthesis of this compound, several process-related and stereoisomeric impurities can arise. It is crucial to monitor and control these to meet the stringent purity requirements for active pharmaceutical ingredients (APIs).[1][2] The most frequently encountered impurities are listed in the table below.

Table 1: Common Impurities in this compound Synthesis

Impurity Name Structure Common Source(s)
(R)-3-Amino-5-methyl-hexanoic acid The unwanted enantiomer of the final product. Incomplete chiral resolution of a racemic intermediate.[3][4]
4-Isobutylpyrrolidin-2-one (Lactam Impurity) Intramolecular cyclization product. Thermal stress or certain pH conditions during synthesis or work-up.[5][6]
3-Isobutylglutaric acid (Diacid Impurity) A precursor or a hydrolysis byproduct. Incomplete reaction of precursors or hydrolysis of amide intermediates (e.g., during Hofmann rearrangement).[4][5]
(R)-(-)-3-Carbamoylmethyl-5-methylhexanoic acid Chiral intermediate from the resolution step. Incomplete conversion during the Hofmann rearrangement step in certain synthetic routes.[4]
3-(Aminomethyl)-5-methylhex-4-enoic acid (4-ene Impurity) An unsaturated byproduct. Can be formed under highly basic conditions from the final product.[1]

| Ester Impurities (e.g., Isopropyl or Isobutyl esters) | Byproducts from esterification reactions. | Reaction with alcohol solvents (e.g., isobutanol) under acidic conditions, often during work-up.[4][7] |

The European and British Pharmacopoeias have identified several of these as known impurities, including Impurity A (Lactam), Diacid, and the (R)-enantiomer.[8]

Q2: My primary concern is chiral purity. Why is the (R)-enantiomer a critical impurity and how is it typically controlled?

The pharmacological activity of Pregabalin resides almost exclusively in the (S)-enantiomer.[9] Enantiomers of chiral drugs often exhibit different pharmacological actions, metabolic pathways, and toxicities.[9] Therefore, regulatory agencies like the FDA mandate strict control over the enantiomeric purity of chiral drugs. The (R)-enantiomer is considered an optical impurity that must be minimized.

Causality and Control: The most common source of the (R)-enantiomer is the incomplete separation of a racemic mixture during a chiral resolution step. Many classical synthetic routes produce a racemic intermediate, such as (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, which is then resolved by forming diastereomeric salts with a chiral resolving agent, like (R)-(+)-α-phenylethylamine or (S)-(+)-mandelic acid.[3][10][11]

The control of this impurity is fundamentally a validation of the resolution protocol. The efficiency of the resolution depends on the differential solubility of the two diastereomeric salts in a given solvent system. Incomplete separation means that some of the undesired diastereomer is carried forward, which, after removal of the resolving agent, yields the unwanted (R)-enantiomer in the final product.

Q3: I've detected the lactam impurity (4-isobutylpyrrolidin-2-one) in my product. What causes its formation and how can I prevent it?

The lactam impurity is formed via an intramolecular cyclization of this compound. This reaction is typically promoted by heat. Therefore, maintaining careful temperature control, especially during distillation or drying steps, is critical. The reaction can be catalyzed by both acidic and basic conditions, making pH control during the work-up and purification stages essential.

To remove this impurity, a process involving the formation of a complex of Pregabalin with a strong mineral acid (like H₂SO₄) can be employed. This acidic mixture can then be extracted with a C₄-C₈ alcohol, such as iso-butanol. The lactam impurity remains in the aqueous phase while the Pregabalin-acid complex is extracted into the organic phase. Subsequent neutralization of the organic phase with a base precipitates the pure Pregabalin, now substantially free of the lactam.[6]

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem: My final product has a high level of the (R)-enantiomer (>0.15%).
  • Primary Suspect: Inefficient chiral resolution.

  • Underlying Cause: The crystallization process did not sufficiently separate the diastereomeric salts. This could be due to an incorrect solvent system, suboptimal temperature profile during crystallization, or an insufficient number of recrystallization steps.

  • Troubleshooting Steps:

    • Re-evaluate the Resolution Step: Review the choice of resolving agent and solvent. Literature suggests agents like (S)-mandelic acid can be effective.[10][11]

    • Optimize Crystallization: Experiment with different cooling rates. A slower cooling process often yields crystals of higher purity.

    • Perform Recrystallization: Dissolve the isolated diastereomeric salt in a minimal amount of hot solvent and recrystallize. Perform this step until the desired enantiomeric excess (e.e.) is achieved, monitoring progress with chiral HPLC. Two recrystallizations are often sufficient to achieve >99% e.e.[10]

    • Check for Racemization: Ensure that subsequent reaction steps (e.g., hydrolysis or removal of the resolving agent) are not conducted under harsh conditions (high temperature or extreme pH) that could cause racemization of the desired (S)-enantiomer.

Problem: My HPLC analysis shows a persistent peak identified as the diacid impurity (3-isobutylglutaric acid).
  • Primary Suspect: Incomplete reaction or side reaction.

  • Underlying Cause: If your synthesis involves a Hofmann rearrangement of an amide precursor, the diacid can be a byproduct of amide hydrolysis under the basic conditions of the reaction.[4] Alternatively, it may be an unreacted starting material from an earlier step.

  • Troubleshooting Steps:

    • Optimize Hofmann Reaction: Carefully control the stoichiometry of sodium hydroxide and bromine (or sodium hypobromite). Ensure the reaction temperature is maintained as specified in the protocol, as elevated temperatures can favor hydrolysis.[4][12]

    • Purification via pH Adjustment: The diacid impurity has two carboxylic acid groups, making its solubility highly dependent on pH. You can often remove it by carefully adjusting the pH of an aqueous solution of your crude product and performing extractions with a suitable organic solvent.

    • Column Chromatography: If other methods fail, flash chromatography can be used to separate the more polar diacid from the final product.[1]

Problem: I am seeing an unexpected peak at m/z 158 in my LC-MS, which has been identified as the 4-ene impurity.
  • Primary Suspect: Degradation of the final product.

  • Underlying Cause: The 4-ene impurity, 3-(aminomethyl)-5-methylhex-4-enoic acid, can form from Pregabalin itself under highly basic conditions.[1] This might occur during a final basic work-up or if the product is stored improperly in a basic solution.

  • Troubleshooting Steps:

    • Neutralize Carefully: After any basic steps, ensure the product is neutralized promptly and avoid prolonged exposure to high pH.

    • Purification: This impurity is often difficult to remove by simple crystallization due to its structural similarity to Pregabalin. Preparative HPLC is a reliable method for its isolation and removal.[1] For larger scales, techniques like Simulated Moving Bed (SMB) chromatography have been shown to be effective and cost-efficient.[1]

Visual Diagrams

// Nodes Start [label="Racemic Precursor\n(e.g., 3-Isobutylglutaric Anhydride)", fillcolor="#4285F4"]; Intermediate [label="Racemic Intermediate\n(e.g., (±)-3-Carbamoylmethyl-\n5-methylhexanoic acid)", fillcolor="#4285F4"]; Resolution [label="Chiral Resolution\n(Diastereomeric Salt Formation)", fillcolor="#FBBC05"]; Resolved [label="Resolved Intermediate\n((S)-Amide Salt)", fillcolor="#34A853"]; Hofmann [label="Hofmann Rearrangement\n(or other amine formation step)", fillcolor="#FBBC05"]; Crude [label="Crude (S)-Product", fillcolor="#EA4335"]; Purification [label="Purification\n(Recrystallization, etc.)", fillcolor="#FBBC05"]; Final [label="Pure (S)-3-Amino-5-methyl-\nhexanoic acid", fillcolor="#34A853"];

// Impurity Nodes Diacid_Imp [label="Diacid Impurity\n(3-Isobutylglutaric acid)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; R_Enantiomer [label="(R)-Enantiomer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lactam_Imp [label="Lactam Impurity\n(4-Isobutylpyrrolidin-2-one)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Intermediate; Intermediate -> Resolution; Resolution -> Resolved [label="Separation"]; Resolved -> Hofmann; Hofmann -> Crude; Crude -> Purification; Purification -> Final;

// Impurity Edges Hofmann -> Diacid_Imp [label="Side Reaction\n(Hydrolysis)", style=dashed, color="#EA4335"]; Resolution -> R_Enantiomer [label="Incomplete\nSeparation", style=dashed, color="#EA4335"]; Crude -> Lactam_Imp [label="Thermal/pH Stress\n(Cyclization)", style=dashed, color="#EA4335"]; } enddot Caption: Synthetic workflow and points of impurity introduction.

// Nodes Start [label="Purity Issue Detected\nin Final Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ImpurityType [label="What is the main impurity?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// R-Enantiomer Branch REnantiomer [label="(R)-Enantiomer", fillcolor="#FBBC05", fontcolor="#202124"]; R_Cause [label="Cause: Inefficient Chiral Resolution", style=filled, fillcolor="#F1F3F4"]; R_Solution [label="Solution:\n1. Re-optimize resolution solvent/temp.\n2. Perform additional recrystallizations\nof diastereomeric salt.", shape=note];

// Lactam Branch Lactam [label="Lactam Impurity", fillcolor="#FBBC05", fontcolor="#202124"]; L_Cause [label="Cause: Thermal or pH-induced Cyclization", style=filled, fillcolor="#F1F3F4"]; L_Solution [label="Solution:\n1. Control temperature during work-up.\n2. Purify via acidic extraction\nwith C4-C8 alcohol.", shape=note];

// Diacid Branch Diacid [label="Diacid Impurity", fillcolor="#FBBC05", fontcolor="#202124"]; D_Cause [label="Cause: Precursor Hydrolysis (e.g., in Hofmann step)", style=filled, fillcolor="#F1F3F4"]; D_Solution [label="Solution:\n1. Optimize reaction stoichiometry.\n2. Purify via pH-controlled extraction.", shape=note];

// Edges Start -> ImpurityType; ImpurityType -> REnantiomer [label="Chiral"]; ImpurityType -> Lactam [label="Process"]; ImpurityType -> Diacid [label="Process"];

REnantiomer -> R_Cause; R_Cause -> R_Solution;

Lactam -> L_Cause; L_Cause -> L_Solution;

Diacid -> D_Cause; D_Cause -> D_Solution; } enddot Caption: Decision tree for troubleshooting common purity issues.

Key Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis

This protocol is designed to separate and quantify the (S)- and (R)-enantiomers of 3-Amino-5-methyl-hexanoic acid. Since the molecule lacks a strong chromophore, pre-column derivatization is required for sensitive UV detection.[9]

  • Derivatization Reagent: Use a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDNPAA).[9]

  • Sample Preparation:

    • Accurately weigh ~10 mg of your sample into a vial.

    • Dissolve in 1 mL of a suitable buffer (e.g., 1M NaHCO₃ solution).

    • Add a solution of FDNPAA in acetone.

    • Heat the mixture (e.g., at 40°C for 1 hour) to complete the derivatization.

    • Cool, neutralize with an acid (e.g., 2N HCl), and dilute with the mobile phase to the final concentration.

  • HPLC Conditions:

    • Column: A standard reversed-phase column, such as an Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm), is sufficient as the derivatization creates diastereomers that are separable on achiral columns.[9]

    • Mobile Phase: A mixture of an acidic phosphate buffer and acetonitrile (e.g., 55:45 v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.[9]

    • Column Temperature: Ambient (e.g., 25°C).

  • Analysis: The (S)- and (R)-enantiomer derivatives will elute at different retention times. Calculate the percentage of the (R)-enantiomer by area normalization. The limit of detection for the R-isomer can be as low as 1.1 x 10⁻⁸ g/mL.[9]

Protocol 2: RP-HPLC for Process-Related Impurities

This method is suitable for quantifying non-chiral impurities like the diacid and lactam.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample (~50 mg) in the mobile phase to create a stock solution. Dilute as necessary for analysis.

  • HPLC Conditions:

    • Column: A C8 or C18 column, such as an XBridge C₈ (150 x 4.6 mm, 3.5 µm), is commonly used.[1]

    • Mobile Phase: A gradient or isocratic system can be used. A typical mobile phase consists of a phosphate buffer (pH adjusted to ~6.3) and a mixture of acetonitrile and water.[1]

    • Flow Rate: 0.8 - 1.0 mL/min.[1][13]

    • Detection: UV at 210-215 nm, as the impurities lack strong chromophores and are detected at low wavelengths.[1][13]

    • Column Temperature: Maintained at a constant temperature, for example, 25°C or 50°C, to ensure reproducibility.[1][13]

  • Analysis: Identify and quantify impurities based on their retention times relative to a qualified reference standard.

References
  • Methods for the Analysis of Pregabalin Oral Solution - USP's Emerging Standards. (2023). [Link]
  • P, S., G, S. L., K, R. R., & S, V. (2012). Cost-Effective Isolation of a Process Impurity of Pregabalin. Scientia Pharmaceutica, 80(2), 387–400. [Link]
  • Liu, G., Zhang, Y., & Wang, Y. (2006). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Chromatographic Science, 44(7), 415–417. [Link]
  • Ali, N. W., Zagloul, R. A., & Mohamed, D. A. (2014). Development and Validation of HPLC Method for Determination of Pregabalin in Capsules after Pre-column Derivatization with 1-Fluoro-2,4-dinitrobenzene. Journal of Chromatographic Science, 52(7), 645–651. [Link]
  • Reddy, B. P., Reddy, K. S., Kumar, M. P., Reddy, A. V., & Sreeramulu, J. (2015). A novel stability-indicating RP-UPLC method for the determination of Pregabalin and its related impurities in bulk drug and pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research, 6(6), 2241-2254. [Link]
  • Mali, N. L., Mehta, R., Mehta, P., & Sen, P. (2024). Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. The Pharmaceutical and Chemical Journal, 12(4), 208-215. [Link]
  • Moran, E. J., & Morrill, T. C. (2006). Method for the preparation of Pregabalin and salts thereof.
  • Sripathi, S. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC. [Link]
  • Hedvati, L., Niddam, V., & Lifshitz-Liron, R. (2009). Pregabalin free of lactam and a process for preparation thereof.
  • Ghorbani-Vaghei, R., & Asghari, Z. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Journal of the Iranian Chemical Society, 16(11), 2419-2426. [Link]
  • Burk, M. J., & Martinez, C. A. (2006). Preparation of pregabalin and related compounds.
  • Sripathi, S., Somesetti, N. R., Veeramalla, R., Challa, N. R., Peddi, S. R., & Karnati, V. R. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(10), 266-275. [Link]
  • Sripathi, S., Somesetti, N. R., Veeramalla, R., Challa, N. R., Peddi, S. R., & Karnati, V. R. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC. [Link]
  • Sripathi, S., Somesetti, N. R., Veeramalla, R., Challa, N. R., Peddi, S. R., & Karnati, V. R. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC. [Link]
  • Pregabalin-impurities. (n.d.).
  • Pregabalin Impurities. (n.d.). SynZeal. [Link]
  • Yadav, J. S., Reddy, B. V. S., & Rao, K. S. (2007). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry - Section B, 46B(10), 1699-1701. [Link]
  • Moody, T. S., et al. (2014). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Organic Process Research & Development, 18(6), 756-766. [Link]
  • Hall, M., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases.
  • This compound. (n.d.). PubChem. [Link]
  • Reddy, M. S., et al. (2008). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry - Section B, 47B(2), 329-333. [Link]
  • Pregabalin: Structure, Ingredients & Drug Interactions. (2023). Study.com. [Link]
  • Belliotti, T. R., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2−δ Protein. Journal of Medicinal Chemistry, 48(7), 2294-2307. [Link]
  • Pálovics, E., et al. (2020). Investigation of The Behaviour of Pregabalin Enantiomers. Chemical and Pharmaceutical Research, 2(1), 1-5. [Link]
  • Andrus, M. B., & Hicken, E. J. (2005). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • Grote, T., et al. (2011). Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid.

Sources

Technical Support Center: Refinement of Experimental Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for common challenges encountered during in vitro assays. By understanding the root causes of experimental variability and implementing robust protocols, you can enhance the reliability and reproducibility of your results.

This center is structured to address specific issues in a question-and-answer format, offering not just solutions but also the scientific reasoning behind them. Our goal is to empower you with the knowledge to troubleshoot effectively and refine your experimental designs.

Section 1: Cell Culture and Plating Issues

Maintaining healthy and consistent cell cultures is the foundation of any reliable cell-based assay.[1][2] Variability introduced at this early stage can propagate throughout the entire experiment, leading to unreliable data.

Q1: My results show high variability between replicate wells. What are the common causes related to cell handling?

High variability in replicate wells is a frequent challenge that often points to inconsistencies in cell seeding and culture conditions.[3][4]

Answer: The primary culprits for high replicate variability stemming from cell culture are:

  • Uneven Cell Seeding: A non-homogenous cell suspension is a major source of variability.[3][4] If cells are not evenly distributed, different wells will start with different cell numbers, leading to varied responses.

    • Causality: Cells, especially adherent ones, tend to settle at the bottom of a tube or reservoir. If the suspension is not mixed properly before and during plating, the first wells plated may receive a different cell concentration than the last.

    • Solution:

      • Ensure a single-cell suspension after trypsinization by gently pipetting to break up clumps.

      • Thoroughly mix the cell suspension before aspirating for plating and gently agitate the reservoir periodically during plating.[1]

      • Work efficiently but carefully to minimize the time cells are left to settle.

  • Inconsistent Cell Health and Passage Number: The physiological state of your cells is critical.

    • Causality: Cells at very high or low confluency, or those at a high passage number, can exhibit altered metabolic rates and responses to stimuli.[1][5] Continuous passaging can lead to phenotypic drift.[1][6]

    • Solution:

      • Always use cells that are in the logarithmic (exponential) growth phase.[5]

      • Maintain a consistent seeding density and passaging schedule.[6]

      • Use cells with a consistent and low passage number for a series of experiments. It is advisable to start a new vial of cells from a cryopreserved, authenticated stock after a defined number of passages.[5][6]

  • "Edge Effect": The outer wells of a microplate are particularly susceptible to environmental fluctuations.

    • Causality: Increased evaporation in the perimeter wells of a 96-well plate can alter the concentration of media components, salts, and test compounds, which in turn affects cell viability and growth.[3][7][8][9] This is due to greater exposure to external temperature and humidity fluctuations.[9]

    • Solution:

      • Create a Humidity Barrier: Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your experimental data analysis.[4][7] This acts as a buffer zone, minimizing evaporation from the inner experimental wells.[7]

      • Ensure Proper Humidification: Maintain high humidity (at least 95%) in the incubator and limit the frequency of door openings.[7]

      • Use Specialized Plates: Consider using 96-well plates designed with moats or reservoirs around the perimeter that can be filled with liquid to reduce evaporation.[7]

      • Randomize Plate Layout: While more complex, randomizing the placement of samples and controls can help mitigate systematic errors introduced by edge effects.[10]

Troubleshooting Workflow for High Replicate Variability

Start High Replicate Variability (High %CV) Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Check_Health Assess Cell Health & Passage Start->Check_Health Check_Edge Investigate Edge Effects Start->Check_Edge Homogenize Is cell suspension homogenized during plating? Check_Seeding->Homogenize Passage Is passage number low and consistent? Check_Health->Passage Perimeter Are perimeter wells excluded or humidified? Check_Edge->Perimeter Implement_Mix Action: Implement gentle, consistent mixing. Homogenize->Implement_Mix No Re_Assay Repeat Assay Homogenize->Re_Assay Yes Implement_Passage Action: Use low passage cells; standardize confluency. Passage->Implement_Passage No Passage->Re_Assay Yes Implement_Edge Action: Fill perimeter wells with sterile PBS/media. Perimeter->Implement_Edge No Perimeter->Re_Assay Yes Implement_Mix->Re_Assay Implement_Passage->Re_Assay Implement_Edge->Re_Assay Success Variability Reduced Re_Assay->Success

Caption: Troubleshooting workflow for high replicate variability.

Section 2: Assay Protocol and Execution

Even with perfect cells, the execution of the assay protocol is a critical control point where errors can be introduced.

Q2: My assay has a very high background signal. What are the likely causes and how can I fix this?

A high background signal reduces the dynamic range of the assay and can mask the true effects of your test compounds.[11]

Answer: High background can originate from several sources, including issues with washing, blocking, or the reagents themselves.

  • Insufficient Washing: Inadequate removal of unbound reagents is a common cause of high background.[11]

    • Causality: Residual detection antibodies or enzymes that are not washed away will contribute to the signal, regardless of the specific binding event being measured.

    • Solution:

      • Increase the number of wash steps and the soaking time between washes.[11]

      • Ensure that all wells are completely aspirated and refilled during each wash. An automated plate washer can improve consistency.[12]

      • Consider adding a mild non-ionic detergent like Tween-20 (typically 0.01-0.1%) to your wash buffer to reduce non-specific binding.[13]

  • Ineffective Blocking: Blocking agents are used to prevent non-specific binding of antibodies or other reagents to the plate surface.

    • Causality: If the blocking step is insufficient, the detection reagents can bind directly to unoccupied sites on the well surface, generating a high background signal.

    • Solution:

      • Increase the concentration of your blocking agent (e.g., BSA or non-fat milk) or the incubation time.[13]

      • Ensure that the blocking buffer is appropriate for your assay and does not cross-react with your samples or antibodies.

  • Reagent Concentration or Quality: The concentration and integrity of your assay reagents are paramount.

    • Causality: Using detection antibodies at too high a concentration can lead to non-specific binding.[11] Similarly, degraded substrates can sometimes produce a spontaneous signal.

    • Solution:

      • Optimize the concentration of your primary and secondary antibodies through titration experiments to find the optimal balance between signal and background.[12]

      • Always prepare fresh substrate solutions for each experiment and protect them from light if they are light-sensitive.[14]

      • Verify that all reagents are within their expiration dates and have been stored correctly.[3]

Data Summary: Impact of Wash Steps on Signal-to-Background Ratio
Number of Wash StepsAverage Signal (Experimental Wells)Average Signal (Background Wells)Signal-to-Background Ratio
12.851.202.38
32.500.455.56
52.450.1516.33

This table illustrates how increasing the number of wash steps can significantly decrease the background signal, thereby improving the assay window.

Q3: I am observing no signal or a very weak signal in my assay, but the positive control works. What should I investigate?

Answer: When the standard curve or positive control looks fine, but your experimental samples yield no signal, the issue likely lies with the sample itself or a specific interaction.

  • Analyte Concentration is Out of Range: The concentration of the target molecule in your sample may be too low to be detected.[13]

    • Causality: Every assay has a lower limit of detection (LOD). If your sample's analyte concentration is below this limit, you will not get a reliable signal.

    • Solution:

      • Perform a serial dilution of your sample to see if a more concentrated version yields a signal.[13]

      • If possible, concentrate your sample before running the assay.

      • Spike a sample with a known amount of the analyte to check for matrix effects or inhibitors that might be suppressing the signal.[13]

  • Incorrect Sample Handling/Storage: The stability of the target analyte can be compromised by improper handling.

    • Causality: Repeated freeze-thaw cycles, prolonged storage at incorrect temperatures, or exposure to proteases can degrade the target protein or molecule.

    • Solution:

      • Aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles.

      • Always store samples at the recommended temperature.

      • Consider adding protease inhibitors to your sample preparation buffers if degradation is suspected.

  • Antibody-Epitope Incompatibility: In sandwich ELISAs, the capture and detection antibodies must recognize different epitopes on the target protein.[13]

    • Causality: If both antibodies bind to the same or overlapping epitopes, the binding of the capture antibody will prevent the detection antibody from binding, resulting in no signal.

    • Solution:

      • Ensure you are using a validated matched pair of antibodies for your sandwich assay.[13]

      • If developing a new assay, test different antibody pairs to find one that works effectively.

Section 3: Data Analysis and Quality Control

Q4: How do I assess the quality and reproducibility of my assay?

Answer: Several statistical parameters are used to validate the performance of an in vitro assay. Implementing these quality control (QC) measures is crucial for reliable data.[15][16]

  • Coefficient of Variation (%CV): This measures the precision and reproducibility of your replicates.

    • Calculation: %CV = (Standard Deviation of Replicates / Mean of Replicates) * 100

    • Interpretation: A high %CV indicates significant variability between your replicates.[17] While the acceptable %CV can vary by assay type, a common target for intra-assay precision is <15%.

    • Action: If %CVs are consistently high, it points to issues like inconsistent pipetting, uneven cell seeding, or edge effects.[3][18]

  • Signal-to-Background Ratio (S/B): This metric defines the dynamic range of your assay.

    • Calculation: S/B = Mean Signal of Positive Control / Mean Signal of Negative (Background) Control

    • Interpretation: A higher S/B ratio indicates a larger assay window, making it easier to distinguish a true signal from noise. An S/B ratio of less than 3 may indicate a weak assay.

  • Z'-Factor: This is a robust statistical parameter that provides a measure of assay quality, taking into account both the dynamic range and the data variation.

    • Calculation: Z' = 1 - [(3 * (SD of positive control + SD of negative control)) / |Mean of positive control - Mean of negative control|]

    • Interpretation:

      • Z' > 0.5: An excellent assay, suitable for high-throughput screening.

      • 0 < Z' < 0.5: A marginal assay that may require further optimization.

      • Z' < 0: The assay is not suitable for screening.

Assay Quality Control Parameters
ParameterFormulaIdeal ValueWhat it Measures
%CV (SD / Mean) * 100< 15%Precision/Reproducibility
S/B Ratio Mean_pos / Mean_neg> 3Assay Window/Dynamic Range
Z'-Factor 1 - [3*(SD_pos+SD_neg) /Mean_pos-Mean_neg]
Logical Flow for Assay Validation

Start Assay Data Acquired Calc_CV Calculate %CV for all replicates Start->Calc_CV Check_CV %CV < 15%? Calc_CV->Check_CV Troubleshoot_Rep Troubleshoot Replicate Variability (See Sec 1) Check_CV->Troubleshoot_Rep No Calc_SB_Z Calculate S/B Ratio and Z'-Factor Check_CV->Calc_SB_Z Yes Troubleshoot_Rep->Start Check_Z Z' > 0.5? Calc_SB_Z->Check_Z Troubleshoot_Assay Troubleshoot Assay Window (High Background/Low Signal) Check_Z->Troubleshoot_Assay No Proceed Proceed with Data Analysis Check_Z->Proceed Yes Troubleshoot_Assay->Start

Caption: A logical workflow for assay data quality control.

By systematically addressing these common issues, you can significantly improve the quality and reliability of your in vitro assay data. This guide serves as a starting point for troubleshooting, and further optimization may be required based on your specific assay and experimental system.

References
  • Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf. (2021-10-07). Eppendorf. [Link]
  • Three Ways To Reduce Microplate Edge Effect - WellPlate.com. (2014-03-25).
  • Preventing edge effect in microplates - YouTube. (2013-10-30). YouTube. [Link]
  • ELISA Troubleshooting Guide - Bio-Techne. Bio-Techne. [Link]
  • Quality assurance of in vitro diagnostics - Regulation and Prequalific
  • “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network. (2019-08-12). paasp network. [Link]
  • The edge effect in microplate assays - Wako Automation. (2023-12-16).
  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance - CMDC Labs. (2025-02-09). CMDC Labs. [Link]
  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018-04-16). Biocompare. [Link]
  • Quality by Design for Preclinical In Vitro Assay Development - PMC - NIH. (2021-02-17).
  • The Problems with the Cells Based Assays - SciTechnol. SciTechnol. [Link]
  • Quality Control in IVD Manufacturing: Ensuring Safety & Efficacy. (2024-10-23). Argonaut Manufacturing Services. [Link]
  • 6 Technical Tips for Successful Cell Culture - JangoCell. JangoCell. [Link]
  • (PDF) Approaches for in-vitro bioassay analysis and reporting of results - ResearchGate. (2020-06-04).
  • In Vitro Assay Development Services - Charles River Laboratories.
  • Categories of Scientific Evidence—In Vitro Data - Dietary Supplements - NCBI Bookshelf.
  • Quality Control in Immunoassay Development to Ensure Reliable Results - Fleet Bioprocessing. (2024-06-11). Fleet Bioprocessing. [Link]
  • Cell Culture Best Practices - YouTube. (2014-08-20). YouTube. [Link]
  • Cell Culture 101: Uses, Techniques, & Best Practices - Interpath Services. (2025-05-14).
  • ELISA Troubleshooting tips – High CV - Blog | ARP American Research Products, Inc. American Research Products, Inc. [Link]
  • Assay Guidance Manual - NCBI Bookshelf - NIH.
  • How to Reduce Cell Culture Variability - Promega Connections. (2018-03-23). Promega Connections. [Link]
  • Troubleshooting Flow Cytometry Issues: A Comprehensive Guide | Boster Bio. Boster Bio. [Link]
  • Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility - Dispendix. (2025-05-14). Dispendix. [Link]
  • Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay - NIH. (2024-12-04).
  • Statistical Analysis of In vitro Experimental Data - YouTube. (2022-02-24). YouTube. [Link]
  • Alamar Blue assay optimization to minimize drug interference and inter assay viability - NIH. (2021-08-01).
  • (PDF) How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery - ResearchGate.

Sources

Technical Support Center: Enhancing the Efficiency of Asymmetric Hydrogenation Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst-driven stereoselective reductions. My approach here is grounded in years of field experience, focusing not just on what to do, but why a particular strategy is scientifically sound. Every protocol and troubleshooting step is designed to be a self-validating system, ensuring reliable and reproducible results.

Section 1: Troubleshooting Guide - A Symptom-Based Approach

In asymmetric hydrogenation, experimental outcomes can deviate from expectations for a multitude of reasons. This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Diagram: General Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve common issues in asymmetric hydrogenation experiments.

G cluster_0 Problem Identification cluster_1 Catalyst & Reagent Integrity cluster_2 Reaction Conditions cluster_3 Mechanistic Considerations cluster_4 Resolution Problem Problem Observed (e.g., Low Conversion, Poor ee%) Catalyst Is the catalyst active? Are reagents pure? Problem->Catalyst Start Here Conditions Are reaction conditions optimal? Problem->Conditions If catalyst is verified Purity Check Substrate/Solvent Purity (NMR, GC, Karl Fischer) Catalyst->Purity If 'No' Handling Verify Catalyst Handling (Glovebox/Schlenk Technique) Catalyst->Handling If 'No' Purity->Conditions If reagents are pure Handling->Conditions If handling is correct Pressure Adjust H₂ Pressure Conditions->Pressure Temp Modify Temperature Conditions->Temp Solvent Screen Solvents Conditions->Solvent Additive Introduce Additives (Acid/Base) Conditions->Additive Mechanism Is there a mechanistic issue? Pressure->Mechanism Temp->Mechanism Solvent->Mechanism Additive->Mechanism Inhibition Check for Product/Substrate Inhibition Mechanism->Inhibition Activation Re-evaluate Catalyst Activation Mechanism->Activation Success Problem Resolved Inhibition->Success Activation->Success

Caption: A workflow for diagnosing hydrogenation issues.

Q1: My reaction shows low or no conversion. What are the likely causes and solutions?

Answer: Low conversion is one of the most frequent challenges and typically points to issues with the catalyst's activity, the purity of your reagents, or suboptimal reaction conditions.[1]

Potential Cause 1: Catalyst Deactivation or Insufficient Activity

  • The "Why": Many asymmetric hydrogenation catalysts, particularly those involving precious metals like Ruthenium and Rhodium, are highly sensitive to air and moisture.[2][3] Oxidation of the metal center or the phosphine ligands renders the catalyst inactive. Similarly, impurities can act as poisons, blocking the active sites.[1][4]

  • Troubleshooting Steps:

    • Verify Handling: Were the catalyst and any air-sensitive reagents handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques)?[5][6][7][8][9] Even brief exposure to air can be detrimental.

    • Use a Fresh Batch: If the catalyst has been stored for a long time or its handling history is uncertain, attempt the reaction with a fresh, unopened batch.[1]

    • Check for Catalyst Poisons: Sulfur (e.g., from thiols, thioethers) and sometimes nitrogen-containing compounds (amines, pyridines) can act as potent catalyst poisons by strongly coordinating to the metal center.[4][10][11][12] Ensure your substrate and solvent are free from such impurities. Purification of the substrate via chromatography or recrystallization may be necessary.

    • Increase Catalyst Loading: As a diagnostic tool, doubling the catalyst loading (e.g., from 1 mol% to 2 mol%) can help determine if the issue is related to activity. If conversion improves, it points towards a catalyst activity problem.[1]

Potential Cause 2: Impurities in Solvent or Substrate

  • The "Why": Water is a common culprit. It can react with and decompose certain catalyst precursors.[2] Other impurities can compete with the substrate for binding to the catalyst's active site.[13]

  • Troubleshooting Steps:

    • Use High-Purity, Dry Solvents: Always use anhydrous, degassed solvents. For highly sensitive reactions, it's best to purify solvents using a dedicated system (e.g., passing through activated alumina columns) or by distillation from an appropriate drying agent.[14]

    • Verify Substrate Purity: Confirm the purity of your starting material using techniques like NMR or GC/MS.

Potential Cause 3: Inadequate Hydrogen Access

  • The "Why": Hydrogenation is a gas-liquid reaction. Efficient mass transfer of hydrogen from the gas phase into the liquid phase is critical.[15]

  • Troubleshooting Steps:

    • Check for Leaks: Ensure your reaction vessel (e.g., Parr shaker, autoclave) is properly sealed and can maintain pressure.

    • Ensure Vigorous Stirring: Inadequate agitation leads to poor mixing and limits the dissolution of hydrogen in the solvent, effectively starving the catalyst.

    • Purge System Thoroughly: Before introducing hydrogen, the system must be purged multiple times with an inert gas (like Argon or Nitrogen) to remove all oxygen, followed by several purges with hydrogen to ensure the headspace is saturated.[16]

Q2: The conversion is high, but the enantioselectivity (ee%) is poor. How can I improve it?

Answer: Poor enantioselectivity indicates that the chiral environment created by the catalyst is not effectively discriminating between the two faces of the prochiral substrate. This can be influenced by solvent, temperature, pressure, and even the substrate itself.

Potential Cause 1: Suboptimal Solvent Choice

  • The "Why": The solvent is not merely a medium for the reaction; it is an active participant. It can coordinate to the metal center, influence the conformation of the catalyst-substrate complex, and affect the solubility of hydrogen.[15][17][18] Protic solvents like methanol or ethanol can participate in proton transfer steps and often accelerate the reaction, while non-coordinating solvents like toluene or dichloromethane may lead to different selectivities.[15][18][19]

  • Troubleshooting Steps:

    • Conduct a Solvent Screen: This is often the most impactful optimization step. Test a range of solvents with varying polarities and coordinating abilities.

Solvent TypeExamplesPotential Impact on Enantioselectivity
Protic Alcohols Methanol, Ethanol, IsopropanolOften increase reaction rates and can be crucial for catalysts operating via a bifunctional mechanism.[18][19][20]
Aprotic Coordinating THF, 2-MeTHFCan stabilize catalytic intermediates, but strong coordination may inhibit the reaction.[15]
Aprotic Non-Coordinating Toluene, DichloromethaneMinimizes solvent interaction with the catalyst, which can be beneficial in some systems.

Potential Cause 2: Incorrect Temperature or Pressure

  • The "Why": Enantioselectivity is a result of the difference in the activation energies (ΔΔG‡) for the pathways leading to the two different enantiomers. Temperature directly affects the system's ability to overcome these energy barriers. Higher temperatures can sometimes lead to lower ee% by providing enough energy to proceed through the less-favored pathway. Hydrogen pressure can influence the concentration of active hydride species and the kinetics of the catalytic cycle, which in turn affects selectivity.[15]

  • Troubleshooting Steps:

    • Lower the Temperature: Run the reaction at a lower temperature (e.g., decrease from room temperature to 0 °C or lower). This often enhances selectivity, albeit at the cost of a slower reaction rate.

    • Vary Hydrogen Pressure: Systematically test a range of pressures (e.g., 5, 20, 50 bar). The optimal pressure is highly system-dependent.

Q3: The reaction starts well but then stops before completion. What causes this catalyst deactivation?

Answer: Mid-reaction catalyst deactivation often points to product inhibition or the generation of an inhibitory byproduct.

Potential Cause 1: Product Inhibition

  • The "Why": The product of the reaction (often an amine or an alcohol) can be a better ligand for the metal center than the substrate.[15][21][22] As the product concentration increases, it can competitively bind to the catalyst's active site, effectively shutting down the catalytic cycle.[21][22] This is particularly common in the hydrogenation of enamines to produce chiral amines.[21][22]

  • Troubleshooting Steps:

    • In Situ Product Protection: For amine products, one effective strategy is to add an amine-protecting agent like di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. This converts the inhibitory amine product into a non-coordinating carbamate in situ, preventing it from poisoning the catalyst.[21][22]

    • Use of Additives: In some cases, acidic or basic additives can mitigate product inhibition by protonating or deprotonating the product, respectively, reducing its coordinating ability.

Potential Cause 2: Substrate or Byproduct Degradation

  • The "Why": Under the reaction conditions, the substrate or an intermediate might undergo a side reaction to form a potent catalyst inhibitor.

  • Troubleshooting Steps:

    • Analyze the Reaction Mixture: Take a sample of the stalled reaction and analyze it by LC-MS or GC-MS to identify any potential byproducts that could be acting as inhibitors.

    • Modify Reaction Conditions: Altering the temperature or solvent may disfavor the side reaction responsible for generating the inhibitor.

Section 2: Frequently Asked Questions (FAQs)

  • Q: How critical is the purity of the hydrogen gas?

    • A: Very critical. While inerts like nitrogen or argon mainly reduce the partial pressure of hydrogen, reactive impurities like carbon monoxide (CO), hydrogen sulfide (H₂S), or other sulfur compounds can permanently poison precious metal catalysts even at ppm levels.[12][13][23] Always use high-purity (≥99.995%) hydrogen.

  • Q: Can I reuse my catalyst?

    • A: Homogeneous catalysts are generally difficult to recover and reuse. However, if the catalyst is immobilized on a solid support (heterogenized), it can often be recovered by filtration and reused, though a gradual loss of activity and/or enantioselectivity is common over multiple cycles.[24]

  • Q: What is "Dynamic Kinetic Resolution" (DKR) and how does it relate to asymmetric hydrogenation?

    • A: DKR is a powerful technique used for substrates that have a pre-existing but racemizing stereocenter. In this process, a chiral catalyst hydrogenates one enantiomer of a rapidly equilibrating racemic mixture much faster than the other.[25] Because the two enantiomers are interconverting, the entire mixture can theoretically be converted into a single enantiomer of the product, achieving up to 100% yield.[25] This is often employed for α-substituted-β-ketoesters.[25]

Section 3: Standardized Protocols

Protocol 1: General Procedure for Handling Air-Sensitive Catalysts

This protocol outlines the essential steps for safely handling catalysts that are sensitive to air and moisture, using a glovebox.

  • Preparation: All glassware (vials, flasks, spatulas) must be oven-dried at >120 °C overnight and cooled in the antechamber of the glovebox.[14][26]

  • Inert Atmosphere: The glovebox should be maintained under a high-purity inert atmosphere (Nitrogen or Argon) with oxygen and moisture levels below 10 ppm.[7][8]

  • Weighing: Weigh the catalyst directly inside the glovebox using an analytical balance. Use anti-static devices if working with fine powders.

  • Dissolution: Add degassed, anhydrous solvent to the vial containing the catalyst. The solvent should be brought into the glovebox after being thoroughly purged with an inert gas or subjected to several freeze-pump-thaw cycles.[14]

  • Transfer: Use gas-tight syringes or cannulas for transferring the catalyst solution to the reaction vessel, which should also be under an inert atmosphere.

Protocol 2: In Situ Preparation and Use of a Noyori-type Ru-BINAP Catalyst

This protocol describes a common method for preparing an active catalyst from a stable precatalyst for the asymmetric hydrogenation of a ketone.[27][28]

  • Vessel Preparation: Place a glass liner containing a stir bar into a high-pressure autoclave. Seal the liner and purge the autoclave thoroughly with argon or nitrogen.

  • Reagent Addition (in a glovebox):

    • To a small vial, add the precatalyst, for example, RuCl₂n (1-2 mol%).

    • Add a base, such as potassium tert-butoxide (t-BuOK) (2-5 mol%).

    • Add the substrate ketone (1.0 equivalent).

  • Solvent Addition: Transfer the solids to the prepared autoclave liner inside the glovebox. Add the required volume of degassed, anhydrous isopropanol.

  • Reaction Setup:

    • Seal the autoclave and remove it from the glovebox.

    • Connect the autoclave to a hydrogen line.

    • Purge the vessel 3-5 times with hydrogen gas to remove all inert gas.

  • Execution: Pressurize the autoclave to the desired pressure (e.g., 10-50 atm H₂). Begin stirring and heat to the desired temperature (e.g., 30-50 °C).

  • Monitoring & Work-up: Monitor the reaction by checking hydrogen uptake or by analyzing aliquots (after safely depressurizing and re-purging). Once complete, cool the vessel, carefully vent the excess hydrogen, and purge with nitrogen before opening. The product can then be isolated using standard extraction and chromatography techniques.

Diagram: Catalytic Cycle of Noyori Asymmetric Hydrogenation

This diagram illustrates the key steps in the widely accepted mechanism for the asymmetric hydrogenation of ketones by a Ru-BINAP-diamine complex.

Noyori_Cycle Precatalyst RuCl₂(BINAP)(diamine) (Precatalyst) Active_Catalyst RuH₂(BINAP)(diamine) (Active Catalyst) Precatalyst->Active_Catalyst + 2 H₂, Base p1 Substrate_Complex [RuH(Substrate)(BINAP)(diamine)]⁺ Active_Catalyst->Substrate_Complex + Ketone (R₂C=O) Product_Complex Ru(Product)(BINAP)(diamine) Substrate_Complex->Product_Complex Hydride Transfer (Stereo-determining step) p2 Product_Complex->Active_Catalyst + H₂ - Chiral Alcohol

Caption: Mechanism of Noyori-type ketone hydrogenation.[27][29][30]

References

  • Noyori Hydrogen
  • Asymmetric hydrogen
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogen
  • Noyori Hydrogen
  • Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects.
  • Noyori Asymmetric Hydrogen
  • The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP | Request PDF.
  • Synthesis and Migratory-Insertion Reactivity of CpMo(CO)3(CH3): Small-Scale Organometallic Preparations Utilizing Modern Glove-Box Techniques. IONiC / VIPEr.
  • Application Notes and Protocols: BINAP-Catalyzed Asymmetric Hydrogen
  • Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). PMC - NIH.
  • Detection and Elimination of Product Inhibition from the Asymmetric Catalytic Hydrogenation of Enamines.
  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
  • Hydrogen
  • Air-Sensitive Catalyst Handling and Preparation.
  • Detection and elimination of product inhibition from the asymmetric catalytic hydrogen
  • asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses Procedure.
  • Influence of gas impurities on the hydrogenation of CO2 to methanol using indium-based c
  • Ruthenium-binap asymmetric hydrogenation catalyst.
  • Hydrogen
  • Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation.
  • The Art of Heterogeneous Catalytic Hydrogen
  • Application Notes and Protocols for Handling Air-Sensitive Germanones. Benchchem.
  • Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). RSC Publishing.
  • Video: Glovebox-Operating Procedure and Use of Impurity Sensors. JoVE.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • Asymmetric Hydrogen
  • C
  • Troubleshooting low conversion rates in the hydrogenation of 2-Methyl-1-tetralone. Benchchem.
  • Chiral-at-metal catalysts: history, terminology, design, synthesis, and applic
  • Effect of hydrogen impurities on hydrogen oxidation activity of Pt/C catalyst in proton exchange membrane fuel cells. Oxford Academic.
  • Handling air-sensitive reagents. MIT.
  • BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogen
  • Chiral Catalyst Deactivation during the Asymmetric Hydrogen

Sources

Technical Support Center: Process Intensification for Large-Scale Pregabalin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the process intensification of (S)-Pregabalin synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to creating more efficient, sustainable, and cost-effective manufacturing routes for this critical active pharmaceutical ingredient (API). Traditional batch syntheses of Pregabalin, while established, often face challenges such as long reaction times, reliance on hazardous reagents, and yields limited by classical resolution steps[1][2][3].

Process intensification (PI) offers a paradigm shift, leveraging novel technologies to overcome these limitations. This document provides practical, in-depth guidance in a question-and-answer format, addressing specific issues you may encounter during development and scale-up.

Section 1: Core Principles & General FAQs

This section addresses foundational questions regarding the application of process intensification to Pregabalin synthesis.

Q1: What are the primary drivers for applying process intensification to Pregabalin manufacturing?

A: The main drivers are economic, safety, and environmental. Traditional routes can be inefficient, with some methods reporting overall yields as low as 12-15% over multiple steps[2][4]. Process intensification directly targets these inefficiencies. Key objectives include:

  • Improving Yield and Atom Economy: Moving away from classical resolutions, which have a maximum theoretical yield of 50%, towards direct asymmetric methods like hydrogenation or biocatalytic desymmetrization[5][6][7].

  • Enhancing Safety: Continuous flow reactors, a cornerstone of PI, allow for the safe handling of hazardous reagents and exothermic reactions by using small reactor volumes, minimizing the potential impact of a runaway reaction[8].

  • Reducing Environmental Impact ("Greening" the Process): PI strategies often reduce solvent usage and waste generation. Chemoenzymatic processes, for example, utilize water as a solvent and operate under mild conditions[7][9].

  • Increasing Throughput and Consistency: Automated continuous processes can operate for extended periods, delivering consistent product quality and higher space-time yields compared to batch operations[10][11].

Q2: What are the most impactful process intensification technologies for Pregabalin synthesis?

A: Three technologies have proven most transformative:

  • Continuous Flow Chemistry: Particularly for steps involving hazardous intermediates or requiring precise control over reaction parameters (e.g., temperature, residence time). This has been successfully applied to Michael additions and hydrogenation steps[11][12][13].

  • Biocatalysis (Enzymatic Resolutions & Reductions): The use of enzymes like lipases, esterases, and ene-reductases offers exceptional enantioselectivity for creating the key chiral center of Pregabalin, often in aqueous media[14][15][16][17].

  • Asymmetric Hydrogenation: This method utilizes chiral metal catalysts (e.g., Rhodium-DuPHOS) to directly synthesize the desired (S)-enantiomer from a prochiral olefin precursor, achieving high enantiomeric excess (ee) and avoiding resolution steps[5][6][18].

Section 2: Continuous Flow Synthesis - Troubleshooting & Protocols

Continuous flow processing offers superior control but comes with its own set of operational challenges. This section provides solutions to common problems.

Frequently Asked Questions & Troubleshooting

Q: We are implementing a continuous flow process for the cyanide addition to an alkylidene malonate intermediate. The reaction conversion is inconsistent and lower than in our batch experiments. What should we investigate?

A: This is a common challenge when transitioning from batch to flow. Inconsistent conversion often points to issues with mixing, residence time distribution, or catalyst deactivation. Here is a troubleshooting workflow:

G start Low/Inconsistent Conversion q1 Is back-pressure stable? start->q1 q2 Is mixing efficient? (Check flow regime, use of static mixer) q1->q2 a1_yes sol1 Investigate blockages. Precipitation or particle fouling. q1->sol1 a1_no a1_yes Yes a1_no No q3 Is Residence Time (RT) sufficient? (Calculated vs. Actual RT) q2->q3 a2_yes sol2 Improve mixing. - Add static mixer. - Switch to oscillating flow reactor. - Decrease channel diameter. q2->sol2 a2_no a2_yes Yes a2_no No q4 Is the catalyst deactivating? (Analyze catalyst bed post-reaction) q3->q4 a3_yes sol3 Increase Residence Time. - Lower flow rate. - Use longer reactor coil. q3->sol3 a3_no a3_yes Yes a3_no No sol4 Address Catalyst Deactivation. - Purify reagent streams. - Investigate catalyst leaching. - Consider catalyst regeneration. q4->sol4

Caption: Troubleshooting workflow for low conversion in a flow reactor.

Q: Our packed-bed reactor for a racemization step is showing increasing back-pressure over time. What is the likely cause and solution?

A: Rising back-pressure in a packed-bed reactor typically indicates fouling or blockage. For the continuous racemization of (R)-IBSN using a solid base catalyst like γ-alumina, potential causes include[10][19]:

  • Catalyst Fines: The catalyst bed may be generating fine particles that migrate and clog the outlet frit or the bed itself.

  • Precipitation: Byproducts or impurities in the feed stream may be precipitating under reaction conditions.

  • Bed Compaction: The physical structure of the catalyst bed may compress over time under continuous flow.

Troubleshooting Steps:

  • Verify Feed Purity: Ensure the feed stream is free of particulates and impurities that could precipitate. An upstream guard filter is recommended.

  • Backflush the Reactor: At a low flow rate, carefully reverse the flow direction to dislodge particulates from the inlet frit.

  • Catalyst Sieving: Ensure the catalyst was properly sieved to remove fines before packing the reactor.

  • Packing Method: Repack the column using a slurry packing method to ensure a more stable and uniform bed structure.

Experimental Protocol: Continuous Flow Racemization of (R)-IBSN

This protocol is adapted from a sustainable chemoenzymatic process for (S)-Pregabalin synthesis[10][19]. This step is crucial for recycling the unwanted enantiomer from an upstream enzymatic resolution, thereby doubling the theoretical yield.

  • Catalyst Preparation: Prepare γ-alumina-based solid base catalysts (ASBCs) as described in the literature. Pack the catalyst into a stainless-steel column (packed-bed reactor).

  • System Setup:

    • Connect a peristaltic or HPLC pump to the inlet of the packed-bed reactor.

    • Place the reactor within a temperature-controlled column heater or oven.

    • Connect the reactor outlet to a back-pressure regulator (BPR) set to a low pressure (e.g., 5-10 bar) to prevent solvent boiling and ensure single-phase flow.

    • The outlet from the BPR is directed to a collection vessel.

  • Reaction Execution:

    • Prepare a solution of the unreacted (R)-IBSN (from the organic layer of the enzymatic resolution) in a suitable solvent (e.g., the same organic solvent used in the resolution).

    • Heat the reactor to the optimized temperature (e.g., 60-80 °C).

    • Pump the (R)-IBSN solution through the catalyst bed at a predetermined flow rate to achieve the desired residence time.

    • Collect the product stream after the system has reached a steady state (typically after 3-5 reactor volumes have passed).

  • Analysis:

    • Analyze the collected fractions by chiral HPLC or GC to determine the extent of racemization (i.e., the ratio of R- to S-IBSN).

    • The racemized mixture can then be fed back into the enzymatic resolution step.

Section 3: Biocatalysis - Maximizing Enantioselectivity & Reusability

Biocatalysis is a powerful green chemistry tool for establishing the stereocenter of Pregabalin. The key is enantioselective hydrolysis of a prochiral diester or kinetic resolution of a racemic intermediate.

Frequently Asked Questions & Troubleshooting

Q: Our enzymatic kinetic resolution of 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) stalls at ~40% conversion, and the enantiomeric excess of the product ((S)-CCMA) is lower than expected. How can we improve this?

A: This scenario suggests either product inhibition, pH shift, or suboptimal reaction conditions.

  • Product Inhibition: The desired product, (S)-CCMA, or the unreacted (R)-CNDE at high concentrations can inhibit the enzyme's activity. Immobilizing the enzyme can sometimes mitigate this, and operating in a biphasic system (e.g., n-heptane-water) can help partition the product and substrate, reducing localized high concentrations[15].

  • pH Control: The hydrolysis of the ester produces a carboxylic acid, which will lower the pH of the medium. Most lipases and esterases have a narrow optimal pH range. Without pH control, the reaction will slow down and stop as the pH drops. Solution: Use a pH-stat titrator to automatically add a base (e.g., NaOH solution) to maintain the optimal pH[15].

  • Enzyme Choice: Not all lipases are equally effective. Screening a panel of enzymes is critical. For instance, a mutant Talaromyces thermophilus lipase has shown high efficiency at substrate concentrations up to 3 M, far exceeding that of other commercial lipases[15].

Data Presentation: Comparison of Biocatalysts for Pregabalin Intermediate Synthesis
BiocatalystSubstrateSubstrate Conc.ConversionProduct eeReaction TimeReference
Lipolase®rac-CNDE-<50%95-98%24 h[7][15]
Immobilized TTL Mutantrac-CNDE3 M49.7%>95%3 h[15]
Ene-Reductase (OYE1-3)(E)-β-cyanoacrylate ester10 mM>99%>99%24 h[16][17]
Immobilized NitrilaseIsobutylsuccinonitrile700 mM45.3%99.5%-[10][19]

Table 1: Performance comparison of different biocatalytic approaches for key Pregabalin intermediates.

Experimental Protocol: Immobilized Lipase-Catalyzed Kinetic Resolution of CNDE

This protocol is based on the highly efficient process using an immobilized mutant lipase[15].

  • Enzyme Immobilization: Immobilize the Talaromyces thermophilus lipase (TTL) mutant onto an epoxy resin support as per established literature procedures. This enhances stability and allows for reuse.

  • Reaction Setup (Biphasic System):

    • In a temperature-controlled reaction vessel equipped with an overhead stirrer and a pH probe connected to a titrator, add an aqueous buffer solution (e.g., phosphate buffer, pH 7.0).

    • Add the immobilized lipase (e.g., 8% w/v).

    • Add the organic phase (e.g., n-heptane) containing the racemic CNDE substrate (e.g., up to 3 M concentration).

    • Add any required co-factors if necessary (e.g., zinc acetate).

  • Reaction Execution:

    • Begin vigorous stirring (e.g., 500 rpm) to create a good emulsion and facilitate mass transfer between the phases.

    • Maintain the temperature at the optimum for the enzyme (e.g., 30 °C).

    • Start the pH-stat titrator, setting it to maintain pH 7.0 by adding 4 M NaOH. The rate of NaOH addition is a direct measure of the reaction rate.

    • Monitor the reaction progress by taking samples from the organic phase and analyzing for conversion and ee by chiral GC.

  • Workup and Catalyst Recovery:

    • Once the desired conversion (ideally close to 50%) is reached, stop the stirring and allow the phases to separate.

    • Drain the aqueous phase containing the product salt ((S)-CCMA sodium salt).

    • The organic phase contains the unreacted (R)-CNDE, which can be racemized and recycled.

    • The immobilized enzyme can be recovered by filtration, washed, and reused for subsequent batches. The conversion should remain above 46% even after 10 cycles[15].

G start Low Enantiomeric Excess (ee) q1 Is conversion > 50%? start->q1 q2 Is the enzyme selective? (Check literature for expected ee) q1->q2 a1_no sol1 Reduce reaction time. Stop reaction at or before 50% conversion. q1->sol1 a1_yes a1_yes Yes a1_no No q3 Are pH and Temperature optimal? (Verify against enzyme specifications) q2->q3 a2_yes sol2 Screen for a different enzyme. Not all hydrolases have high E-factors. q2->sol2 a2_no a2_yes Yes a2_no No sol3 Optimize reaction conditions. - Implement strict pH control. - Adjust temperature. q3->sol3 a3_no sol4 Check for racemic background hydrolysis. Run control without enzyme. q3->sol4 a3_yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting low ee in enzymatic kinetic resolution.

Section 4: Impurity Control

Q: During the final steps of our synthesis, which involves a Hofmann rearrangement, we consistently detect an impurity at ~0.5 RRT in our HPLC, identified as the 4-ene impurity of Pregabalin. How can we control its formation?

A: The 4-ene impurity, (S)-3-(aminomethyl)-5-methylhex-4-enoic acid, is a known process impurity that can form under certain conditions, particularly during the Hofmann reaction workup[20][21]. Its formation is often promoted by harsh basic conditions. Control Strategy: A critical control point is the pH adjustment during the workup after the Hofmann reaction. A specific two-step pH adjustment has been shown to be effective[21]:

  • After the reaction is complete, carefully quench the reaction and adjust the pH to 2.0-3.0 with a suitable acid. This acidic environment protonates the amine and minimizes the potential for elimination reactions that form the double bond.

  • Subsequently, raise the pH to 5.0-5.5 to facilitate the isolation of the Pregabalin zwitterion.

By implementing this precise pH control during the workup, the formation of the 4-ene impurity can be suppressed to levels below the 0.15% ICH guideline threshold[20][21].

References

  • Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. Organic Process Research & Development. [Link]
  • Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization.
  • An enantioselective synthesis of (S)-(+)
  • The use of enzymatic resolution for the preparation of intermediates of pregabalin.
  • The use of enzymatic resolution for the preparation of intermediates of pregabalin.
  • Asymmetric synthesis of pregabalin.
  • Asymmetric synthesis of pregabalin.
  • Enantioselective Organocatalysis in Microreactors: Continuous Flow Synthesis of a (S)-Pregabalin Precursor and (S)-Warfarin. IRIS. [Link]
  • Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PMC - NIH. [Link]
  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases.
  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. NIH. [Link]
  • Continuous flow asymmetric synthesis of chiral pregabalin precursors.
  • Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin.
  • Continuous-flow synthesis of pregabalin.
  • Process for the synthesis of pregabalin.
  • Development of a Chemoenzymatic Manufacturing Process for Pregabalin.
  • Process for the preparation of pregabalin.
  • Process for synthesis of (s) - pregabalin.
  • Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages.
  • Cost-Effective Isolation of a Process Impurity of Pregabalin. PMC - NIH. [Link]
  • Process for preparation of pregabalin.
  • Manufacturing process for (S)-Pregabalin.

Sources

Technical Support Center: Accelerating Multi-Step Synthesis Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the universal challenge of time in multi-step synthesis. In fields where speed directly correlates with discovery and market entry, minimizing the duration of a synthetic pathway is a critical objective. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot bottlenecks and accelerate your chemical manufacturing processes.

Section 1: Troubleshooting Slow or Stalled Reactions

The most common frustration in synthesis is a reaction that proceeds at a glacial pace or stops altogether. These issues often stem from fundamental kinetic principles or catalyst integrity.

Q1: My reaction is incredibly slow or has stalled. What are the first things I should investigate?

When a reaction is not progressing, a systematic diagnostic approach is crucial. The cause often lies in one of three areas: insufficient energy, poor interaction between reactants, or degradation of a key component.

Causality Behind the Investigation: A chemical reaction requires molecules to collide with sufficient energy (activation energy) and in the correct orientation. If the reaction rate is slow, it is because the frequency or energy of these effective collisions is too low. An incomplete reaction may indicate that an equilibrium has been reached, a limiting reagent has been consumed, or a catalyst has lost its activity.[1]

Systematic Troubleshooting Protocol:

  • Confirm Reaction Status: Before making any changes, verify the reaction's state. Take a sample and analyze it using an appropriate method (TLC, LC-MS, GC-MS, or NMR). This confirms whether the reaction is slow, stalled, or has produced unexpected side products.

  • Assess Reaction Temperature: Temperature is the most common lever to pull for increasing reaction rates.[2][3] According to the Arrhenius equation, a general rule of thumb is that the rate of many organic reactions doubles for every 10°C increase in temperature.[4]

    • Action: If your reaction is running at room temperature or below, and the reactants/products are thermally stable, cautiously increase the temperature in 10-20°C increments, monitoring the reaction progress at each stage. Be aware of potential side reactions at higher temperatures.[5]

  • Evaluate Mixing and Concentration: Inadequate mixing can create localized "hot spots" or areas of low reactant concentration, effectively slowing the overall reaction rate.[6] Similarly, if the reaction is concentration-dependent (most are), dilution can dramatically decrease the rate.

    • Action: Ensure your stirring is vigorous enough to create a vortex (in unbaffled flasks) or ensure complete homogenization. If the reaction is dilute, consider if a more concentrated solution is feasible, but be mindful of solubility and exothermic potential.[2]

  • Check Reagent and Catalyst Integrity: Reagents can degrade over time, and catalysts can become inactive.

    • Action: If possible, add a fresh aliquot of a key reagent or the catalyst to a small sample of the reaction mixture. If the reaction restarts, this points to a degradation issue.[7]

Below is a logical workflow for diagnosing a slow or stalled reaction.

G Start Reaction is Slow/Stalled Confirm Confirm Status (TLC, LC-MS, NMR) Start->Confirm Is_Stalled Is reaction truly stalled? Confirm->Is_Stalled Increase_Temp Increase Temperature (Monitor for side products) Is_Stalled->Increase_Temp Yes Check_Mixing Improve Mixing / Increase Concentration Is_Stalled->Check_Mixing No (Slow) Add_Reagent Test: Add Fresh Reagent/Catalyst Increase_Temp->Add_Reagent Check_Mixing->Add_Reagent Deactivation Investigate Catalyst Deactivation (See Q2) Add_Reagent->Deactivation No Effect End Reaction Proceeds Add_Reagent->End Reaction Restarts Equilibrium Consider Equilibrium (e.g., remove byproduct) Deactivation->Equilibrium

Figure 1: Diagnostic workflow for a slow or stalled reaction.
Q2: I suspect my catalyst is the problem. How can I diagnose and resolve catalyst deactivation?

Catalyst deactivation is a frequent and costly issue in multi-step synthesis, leading to sluggish reactions and process shutdowns.[8] Deactivation occurs through several primary mechanisms: poisoning, fouling (or coking), and sintering.[9][10]

Understanding Deactivation Mechanisms:

  • Poisoning: A substance strongly chemisorbs to the catalyst's active sites, rendering them inaccessible to reactants. This is a chemical deactivation.[11]

  • Fouling/Coking: Carbonaceous materials (coke) or other insoluble byproducts physically deposit on the catalyst surface, blocking pores and active sites. This is a mechanical form of deactivation.[9]

  • Sintering: At high temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate. This reduces the active surface area, thereby lowering the catalyst's overall activity. This is a thermal deactivation mechanism.[10]

Troubleshooting Guide for Catalyst Deactivation:

Symptom Potential Cause Diagnostic Action Proposed Solution
Rapid loss of activity after introducing a new reagent batch. Poisoning Analyze the new reagent for common catalyst poisons (see table below).Purify the reagent or source a higher-purity grade. Consider using a sacrificial scavenger.
Gradual, steady decline in reaction rate over time. Fouling / Coking Filter a sample of the catalyst and analyze for carbon deposits (e.g., TGA, SEM).Implement a regeneration protocol, such as controlled oxidation to burn off coke.[8]
Consistent low activity, especially after high-temperature steps. Sintering Characterize the spent catalyst using techniques like XRD or TEM to observe particle size.Operate at a lower temperature if possible. Select a catalyst with a more thermally stable support.

Common Catalyst Poisons for Precious Metal Catalysts (e.g., Pd, Pt, Rh)

Poison Class Examples Mechanism
Sulfur Compounds Thiols, sulfides, sulfatesStrong, often irreversible, chemisorption to metal sites.
Halogens Chloride, bromide ionsCan leach metal from the support or block active sites.
Heavy Metals Lead, mercury, arsenicForm alloys with the catalyst metal, altering its electronic properties.
Strongly Coordinating Species Phosphines, carbon monoxideCompete with reactants for binding to active sites.

Protocol for a Catalyst Reactivation Test: This protocol helps determine if deactivation by fouling is reversible.

  • Sample Collection: Under an inert atmosphere (if required), carefully remove a small, representative sample of the suspect catalyst from the reaction vessel.

  • Washing: Wash the catalyst sample with a clean, dry solvent (one that will not react but can dissolve potential foulants) to remove physically adsorbed species.

  • Regeneration (Oxidative): For suspected coking, a mild oxidative treatment can be effective. Heat the catalyst sample under a controlled flow of dilute air (e.g., 1-5% O₂ in N₂) at a moderate temperature (e.g., 300-400°C). Caution: This must be done with extreme care to avoid uncontrolled combustion and further catalyst damage (sintering).[10]

  • Re-introduction: Introduce the washed and/or regenerated catalyst back into a small-scale test reaction under the original conditions.

  • Analysis: Monitor the reaction rate. A significant increase in rate compared to the un-treated catalyst indicates that deactivation was reversible and likely due to fouling.

Section 2: Overcoming Time-Consuming Work-ups and Purifications

In many multi-step syntheses, more time is spent on isolating and purifying intermediates than on the reactions themselves.[12] Streamlining these downstream processes is essential for accelerating the overall pathway.

Q3: My multi-step synthesis is bogged down by lengthy purification steps. What strategies can reduce this bottleneck?

The most powerful strategy is to eliminate purification steps altogether by "telescoping" reactions. A telescoped process integrates two or more transformations into a single operation without isolating the intermediates.[13] This approach offers dramatic reductions in time, solvent waste, and manual handling.[14][15]

Key Principles for Designing a Telescoped Reaction:

  • Solvent Compatibility: The ideal scenario is to find a single solvent that is suitable for all telescoped steps. If not, a solvent swap may be required, which adds complexity.

  • Reagent and Byproduct Compatibility: Reagents from one step must not interfere with the chemistry of the subsequent step. Similarly, byproducts from the first reaction should not be detrimental to the second.

  • Process Control: Without isolation, you have less control over impurity profiles. Therefore, each step in the sequence must be high-yielding and clean to prevent the accumulation of impurities.[13]

G cluster_0 Traditional Multi-Step Synthesis cluster_1 Telescoped Synthesis A1 Step 1 Reaction B1 Work-up & Purification A1->B1 C1 Step 2 Reaction B1->C1 D1 Work-up & Purification C1->D1 E1 Final Product D1->E1 A2 Step 1 Reaction C2 Step 2 Reaction (in same pot) A2->C2 D2 Final Work-up & Purification C2->D2 E2 Final Product D2->E2

Figure 2: Comparison of traditional vs. telescoped synthesis workflows.

Protocol for Developing a Telescoped Process:

  • Analyze the Sequence: Review your existing multi-step sequence. Identify two or more consecutive steps that have compatible solvent systems and where the byproducts of the first step are inert in the second.

  • Small-Scale Feasibility Test: In a single flask, run the first reaction to completion (monitor by TLC/LC-MS).

  • Direct Addition: Once Step 1 is complete, directly add the reagents for Step 2 to the unpurified mixture. Do not perform a work-up.

  • Monitor Step 2: Allow the second reaction to proceed and monitor its progress.

  • Analyze the Outcome: Upon completion, perform a single work-up and purification. Analyze the final product's yield and purity. Compare this to the yield and purity obtained from the stepwise process. A successful test will yield a comparable or better result in significantly less time.[15]

Section 3: Advanced Strategies for Radical Process Acceleration

When conventional optimization reaches its limits, advanced technologies like flow chemistry and Process Analytical Technology (PAT) can offer transformative improvements in reaction speed and efficiency.

Q4: I've heard Flow Chemistry can significantly speed up reactions. When should I consider it?

Flow chemistry, where reactants are continuously pumped through a reactor, offers fundamental advantages over traditional batch processing, especially for accelerating reactions.[16] You should consider flow chemistry when your reaction is limited by mass or heat transfer, involves hazardous intermediates, or could benefit from "superheating" conditions.[17][18]

Why Flow Chemistry is Faster:

  • Superior Heat Transfer: Flow reactors, with their high surface-area-to-volume ratio, allow for extremely rapid and precise temperature control.[18] This enables highly exothermic reactions to be run safely at higher temperatures than possible in a batch flask, dramatically increasing the reaction rate.

  • Enhanced Mass Transfer: In multiphasic reactions (e.g., gas-liquid), the intimate mixing in a flow reactor provides exceptional contact between phases, accelerating reactions that are otherwise limited by diffusion.[17][19]

  • Access to Superheated Conditions: Solvents can be heated well above their atmospheric boiling points under pressure while remaining in the liquid phase.[20] This "superheating" can accelerate sluggish reactions by orders of magnitude, sometimes even eliminating the need for a catalyst.[20]

G cluster_0 Batch Reactor cluster_1 Flow Reactor Batch_Reactor Large Volume Poor Heat/Mass Transfer Slow Heating/Cooling ReagentA Reagent A PumpA Pump ReagentA->PumpA ReagentB Reagent B PumpB Pump ReagentB->PumpB Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil (High Surface Area) Mixer->Reactor Product Product Reactor->Product

Figure 3: Conceptual comparison of a batch reactor vs. a continuous flow reactor.
Q5: How can I better understand my reaction in real-time to make faster optimization decisions?

To make rapid, informed decisions, you need to move beyond slow, offline analysis (taking a sample, prepping it, and running it on an external instrument). Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters (CPPs) and critical quality attributes (CQAs).[21][22]

The Role of PAT in Acceleration: By using in-line or on-line analytical tools, you gain a continuous stream of data about your reaction as it happens.[23] This allows you to:

  • Determine True Reaction Endpoints: Stop the reaction precisely when it's complete, avoiding unnecessary heating time which can lead to byproduct formation.

  • Rapidly Optimize Conditions: Make small changes to parameters like temperature or reagent addition rate and see the effect on the reaction kinetics almost instantly.[24]

  • Improve Safety and Understanding: Monitor the formation of intermediates or the consumption of reagents to build a deeper process understanding and identify potential safety issues before they escalate.[21][25]

Common PAT Tools for Synthesis:

PAT Tool Measurement Principle Information Gained
In-situ FTIR / Raman Spectroscopy Vibrational spectroscopy probes molecular bonds.Real-time concentration tracking of specific reactants, intermediates, and products.
In-situ Particle Sizing (FBRM) Focused Beam Reflectance Measurement tracks particle size and count.Monitors crystallization processes, preventing issues like oiling out or grinding.
Reaction Calorimetry Measures the heat flow into or out of the reactor.Provides real-time kinetic data and crucial safety information about the reaction's exothermicity.[6]

By implementing these troubleshooting guides and advanced strategies, you can systematically identify and overcome the barriers to rapid synthesis, transforming your workflows to be more efficient, robust, and scalable.

References
  • Factors that Affect Reaction Rates. (2019). Chemistry LibreTexts. [Link]
  • Incomplete Reactions Definition. (n.d.). Fiveable. [Link]
  • Leiss, M. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]
  • Process analytical technology in the pharmaceutical industry: a toolkit for continuous improvement. (n.d.). PubMed. [Link]
  • Singh, R., et al. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Process analytical technology. (n.d.). Wikipedia. [Link]
  • Accelerating Gas-Liquid Reactions in Flow Chemistry. (2024). Amar Equipment. [Link]
  • What Are the Benefits of Using Flow Chemistry in Chemical Reactions?. (2024). Science-Through-Time via YouTube. [Link]
  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (2021). MDPI. [Link]
  • Temperature and Reaction Rate. (n.d.). Solubility of Things. [Link]
  • Britton, J., & Jamison, T. F. (2020). How to approach flow chemistry. Chemical Society Reviews. [Link]
  • Bayesian Self-Optimization for Telescoped Continuous Flow Synthesis. (2022). PMC - NIH. [Link]
  • Chemical processes with flow chemistry techniques. (n.d.). AMF - Advanced Microfluidics. [Link]
  • Continuous multi-step synthesis by extrusion – telescoping solvent-free reactions for greater efficiency. (2019).
  • New Opportunities for Organic Synthesis with Superheated Flow Chemistry. (2024).
  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (2024). RSC Publishing. [Link]
  • Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries Using Design of Experiment. (2018). J-Stage. [Link]
  • Zhao, W. (2023). Telescope Approach. In Handbook for Chemical Process Research and Development, Second Edition. CRC Press. [Link]
  • Catalyst Deactivation and Regeneration. (2015). International Journal of Scientific Engineering and Technology. [Link]
  • Scale Up Safety. (2023). Stanford Environmental Health & Safety. [Link]
  • Advances in Catalyst Deactivation and Regener
  • Catalyst Deactivation and Regeneration. (n.d.).
  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry: University of Rochester. [Link]
  • Bankar, M.S. (n.d.). Presentation on “Optimization of organic reactions and processes”.
  • Lesson 6.4: Temperature and the Rate of a Chemical Reaction. (2024). American Chemical Society. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of (S)- and (R)-3-Amino-5-methyl-hexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities. This guide provides a detailed comparative analysis of the bioactivity of the (S)- and (R)-enantiomers of 3-Amino-5-methyl-hexanoic acid. The (S)-enantiomer is widely known as the active pharmaceutical ingredient pregabalin, a medication used to treat neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] This analysis will delve into the molecular mechanisms that underpin the observed stereoselectivity in their biological effects, supported by experimental data and detailed protocols for researchers in the field.

The core of this analysis lies in the differential interaction of these enantiomers with their primary biological target, the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[3][4] This interaction is highly specific, and as we will explore, the spatial orientation of the functional groups in the (S)-enantiomer allows for optimal binding, leading to its therapeutic effects. Conversely, the (R)-enantiomer displays significantly diminished or no activity at this target, highlighting the crucial role of stereochemistry in drug efficacy.

Comparative Bioactivity: A Tale of Two Enantiomers

The biological activity of the (S)- and (R)-enantiomers of 3-Amino-5-methyl-hexanoic acid is starkly different, with the (S)-enantiomer being the pharmacologically active form. This difference is primarily attributed to their differential binding affinity for the α2δ-1 subunit of VGCCs.

Binding Affinity to the α2δ-1 Subunit
EnantiomerCommon NamePrimary TargetRelative Bioactivity
(S)-3-Amino-5-methyl-hexanoic acidPregabalinα2δ-1 subunit of VGCCsActive
(R)-3-Amino-5-methyl-hexanoic acid(R)-pregabalinα2δ-1 subunit of VGCCsInactive or significantly less active

Table 1: Comparison of the Bioactivity of (S)- and (R)-3-Amino-5-methyl-hexanoic Acid.

In Vivo Efficacy: Analgesic Effects

The profound difference in bioactivity observed in vitro translates directly to in vivo efficacy. In a rat model of neuropathic pain induced by partial sciatic nerve ligation, intravenous administration of this compound (pregabalin) at doses of 10-30 mg/kg dose-dependently attenuated tactile allodynia and thermal hyperalgesia.[6] In stark contrast, the (R)-enantiomer, referred to as R-3-isobutylgaba in the study, exhibited no analgesic effect within the same dose range.[6] This provides strong evidence that the therapeutic analgesic effects are exclusive to the (S)-enantiomer.

Furthermore, pregabalin was shown to significantly inhibit ectopic discharges from injured afferent nerves in a dose-dependent manner, while the (R)-enantiomer had no such effect.[6] This indicates that the mechanism of pain relief is directly linked to the stereospecific interaction of the (S)-enantiomer with its target, leading to a reduction in aberrant neuronal signaling.

Mechanism of Action: A Stereospecific Interaction

The therapeutic effects of this compound are a direct consequence of its binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels.[7] This binding modulates calcium influx into the neuron, which in turn reduces the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[4] This dampening of excessive neuronal activity is the basis for its anticonvulsant, anxiolytic, and analgesic properties.

The stereospecificity of this interaction can be conceptualized using a "lock and key" analogy. The binding pocket of the α2δ-1 subunit is chiral and will only accommodate the specific three-dimensional structure of the (S)-enantiomer, allowing for the necessary molecular interactions to occur. The (R)-enantiomer, being a mirror image, does not fit correctly into this binding site and therefore cannot elicit the same biological response.

cluster_S (S)-Enantiomer Interaction cluster_effect_S Biological Effect cluster_R (R)-Enantiomer Interaction S_enantiomer (S)-3-Amino-5-methyl- hexanoic acid a2d1_S α2δ-1 Subunit (Correct Conformation) S_enantiomer->a2d1_S Fits into binding site binding_S High-Affinity Binding a2d1_S->binding_S ca_influx_S Reduced Ca2+ Influx binding_S->ca_influx_S neurotransmitter_release_S Decreased Excitatory Neurotransmitter Release ca_influx_S->neurotransmitter_release_S therapeutic_effect Analgesic, Anxiolytic, Anticonvulsant Effects neurotransmitter_release_S->therapeutic_effect R_enantiomer (R)-3-Amino-5-methyl- hexanoic acid a2d1_R α2δ-1 Subunit (Incorrect Conformation) R_enantiomer->a2d1_R Does not fit into binding site no_binding_R No Significant Binding a2d1_R->no_binding_R no_effect No Biological Effect no_binding_R->no_effect

Figure 1: Stereospecific interaction with the α2δ-1 subunit.

Experimental Protocols

To enable researchers to independently verify and build upon these findings, this section provides a detailed protocol for a radioligand binding assay to determine the affinity of compounds for the α2δ-1 subunit.

Radioligand Binding Assay for α2δ-1 Subunit

This protocol is adapted from established methods for determining ligand binding to the α2δ subunit of voltage-gated calcium channels.[8]

Objective: To determine the binding affinity (Ki or IC50) of (S)- and (R)-3-Amino-5-methyl-hexanoic acid for the α2δ-1 subunit using a competitive radioligand binding assay with [3H]-gabapentin.

Materials:

  • Membrane Preparation: Porcine brain membranes or cell lines stably expressing the human α2δ-1 subunit.

  • Radioligand: [3H]-gabapentin.

  • Non-specific binding control: Unlabeled (S)-3-isobutyl gamma-aminobutyric acid or a high concentration of unlabeled gabapentin.

  • Test Compounds: this compound and (R)-3-Amino-5-methyl-hexanoic acid, dissolved in an appropriate buffer.

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C), presoaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Filtration apparatus (e.g., 96-well harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the α2δ-1 subunit-containing membranes on ice.

    • Homogenize the membranes in ice-cold binding buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membranes to the desired final concentration in binding buffer (typically 50-120 µg of protein per well for tissue).[8]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, [3H]-gabapentin, and binding buffer.

    • Non-specific Binding: Add membrane preparation, [3H]-gabapentin, and a high concentration of unlabeled (S)-3-isobutyl gamma-aminobutyric acid.

    • Competitive Binding: Add membrane preparation, [3H]-gabapentin, and varying concentrations of the test compounds ((S)- and (R)-enantiomers).

    • The final assay volume is typically 250 µL per well.[8]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the presoaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove unbound radioligand.[8]

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competitive binding experiment, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

prep 1. Membrane Preparation (α2δ-1 expressing) setup 2. Assay Setup in 96-well Plate (Total, Non-specific, Competitive Binding) prep->setup incubation 3. Incubation (e.g., 60 min at 30°C) setup->incubation filtration 4. Rapid Filtration (Separate bound from free radioligand) incubation->filtration quant 5. Scintillation Counting (Measure radioactivity) filtration->quant analysis 6. Data Analysis (Calculate IC50/Ki values) quant->analysis

Figure 2: Radioligand binding assay workflow.

Conclusion

The comparative analysis of (S)- and (R)-3-Amino-5-methyl-hexanoic acid provides a clear and compelling example of the critical role of stereochemistry in determining the bioactivity of a drug molecule. The (S)-enantiomer, pregabalin, is a potent and effective therapeutic agent due to its high and specific affinity for the α2δ-1 subunit of voltage-gated calcium channels. In contrast, the (R)-enantiomer is largely inactive, lacking significant binding to this target and, consequently, the associated therapeutic effects. This profound difference underscores the importance of chiral separation and the use of enantiomerically pure compounds in drug development to maximize efficacy and minimize potential off-target effects. The experimental protocols provided herein offer a framework for researchers to further investigate the nuanced interactions of these and other chiral molecules with their biological targets.

References

  • Ben-Menachem, E. (2004). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 45(Suppl 6), 13-18.
  • Luo, Z. D., Calcutt, N. A., Higuera, E. S., Valder, C. R., Song, Y. H., & Svensson, C. I. (2001).
  • Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal research reviews, 19(2), 149-177.
  • Brown, J. P., Dissanayake, V. U., Briggs, A. R., Milic, M. R., & Gee, N. S. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine. Analytical biochemistry, 255(2), 236-243.
  • Bryans, J. S., Davies, N., Gee, N. S., Dissanayake, V. U., & Wustrow, D. J. (1998). Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel. Bioorganic & medicinal chemistry letters, 8(5), 417-422.
  • Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., ... & Williams, D. (1999). Identification of the alpha2-delta subunit of a voltage-dependent calcium channel as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 96(8), 4624-4629.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Nagar, A., Jain, P., Bodkhe, S., Agrawal, K., & Salunke, U. (2022). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. Pharmaceutical Methods, 13(1), 26-39.
  • Bauer, C. S., Nieto-Rostro, M., Rahman, W., Tran-Van-Minh, A., Ferron, L., Douglas, L., ... & Dolphin, A. C. (2009). The increased trafficking of the calcium channel subunit α2δ-1 to presynaptic terminals in neuropathic pain is inhibited by the α2δ ligand pregabalin. Journal of Neuroscience, 29(13), 4076-4088.
  • Li, Z., Taylor, C. P., Weber, M., & Donevan, S. (2011). Pregabalin is a potent and selective ligand for α (2) δ-1 and α (2) δ-2 calcium channel subunits. European journal of pharmacology, 667(1-3), 80-90.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137-150.
  • Fink, K., Dooley, D. J., Meder, W. P., Suman-Chauhan, N., Duffy, S., Clusmann, H., & Göthert, M. (2002). Inhibition of neuronal Ca (2+) influx by gabapentin and pregabalin in the human neocortex. Neuropharmacology, 42(2), 229-236.
  • Pfizer. (2007). LYRICA (pregabalin) capsules, oral solution. US Prescribing Information.
  • Dooley, D. J., Mieske, C. A., & Suman-Chauhan, N. (2000). Pregabalin: a new anticonvulsant and anxiolytic. Drugs of the future, 25(8), 813-821.
  • Michell, R. H. (2007). Inositol lipids: from an archaeal anomaly to a major signalling hub in eukaryotes. Diabetologia, 50(10), 2021-2029.
  • Coderre, T. J., Kumar, N., Lefebvre, C. D., & Yu, J. S. (2005).
  • U.S. Food and Drug Administration. (2016). LYRICA CR (pregabalin) extended-release tablets. Center for Drug Evaluation and Research Application Number: 209501Orig1s000.

Sources

A Senior Scientist's Guide to Validating HPLC Methods for Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical identity of a pharmaceutical compound is not a trivial detail—it is a critical determinant of safety and efficacy. A single chiral center means two enantiomers, mirror-image molecules that can have vastly different pharmacological and toxicological profiles. Consequently, the accurate quantification of one enantiomer in the presence of its counterpart, known as enantiomeric excess (e.e.) or enantiomeric purity, is a non-negotiable aspect of quality control.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) stands as the gold standard for this determination. However, the reliability of the data generated hinges entirely on the rigorous validation of the analytical method. This guide provides an in-depth, comparative framework for validating chiral HPLC methods, grounded in regulatory standards and field-proven insights. It moves beyond a simple checklist of validation parameters to explain the scientific rationale behind each step, ensuring your method is not only compliant but robust and scientifically sound.

The Foundation: Why Method Validation is a Self-Validating System

An analytical method validation is more than a regulatory hurdle; it is the process of building a fortress of evidence around your data.[1][2] The objective is to demonstrate, through systematic laboratory studies, that the performance characteristics of the method are suitable for its intended purpose.[3][4][5] For enantiomeric excess determination, this means proving the method can specifically, accurately, and precisely quantify the minor enantiomer (the undesired one) in the presence of a large excess of the major enantiomer (the active pharmaceutical ingredient, or API).

The core validation parameters are defined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently updated Q2(R2) guidelines, with further specifics provided by the United States Pharmacopeia (USP) and the European Medicines Agency (EMA).[4][5][6][7][8][9] These parameters are interconnected, each validating the others to create a holistic and trustworthy analytical system.

Validation_Interconnectivity cluster_core Core Performance cluster_range Quantitative Range cluster_reliability Reliability & Use Specificity Specificity & Selectivity Accuracy Accuracy Specificity->Accuracy ensures correct analyte measured Precision Precision (Repeatability & Intermediate) Specificity->Precision Linearity Linearity Accuracy->Linearity Precision->Accuracy Range Range Linearity->Range Range->Accuracy Range->Precision LOQ Limit of Quantitation (LOQ) LOQ->Range defines lower limit LOD Limit of Detection (LOD) LOD->LOQ informs Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability defines parameters

Figure 1: Interconnectivity of core validation parameters.

I. The Validation Parameters: A Causality-Driven Approach

The validation process involves assessing a specific set of performance characteristics. Here, we delve into not just what they are, but why they are critical for chiral analysis.

Specificity / Selectivity
  • What it is: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer.[1][3][5]

  • Why it's critical: This is the cornerstone of a chiral method. You must prove that the peak for the undesired enantiomer is free from interference. The most significant potential interferent is the main peak of the desired enantiomer. Tailing of the main peak can artificially inflate the area of the minor enantiomer peak, leading to an inaccurate, out-of-specification (OOS) result.

  • Experimental Approach:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity across the entire peak.

    • Spiking: Spike the sample solution with known impurities and the racemate to demonstrate that the method can still accurately quantify the undesired enantiomer.

    • Forced Degradation: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and demonstrate that they do not interfere with the separation of the enantiomers.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • What they are:

    • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][11]

    • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][10]

  • Why they're critical: For enantiomeric excess, you are quantifying an impurity (the undesired enantiomer). Regulatory bodies require that the LOQ be at or below the reporting threshold for impurities. The method's sensitivity must be sufficient to control the undesired enantiomer at its specification limit.[12]

  • Experimental Approach:

    • Based on Signal-to-Noise Ratio (S/N): This is the most common approach. LOD is typically established at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1.[10][12] This is confirmed by preparing a solution at the target concentration and making multiple injections to verify the S/N ratio.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of a regression line) and S is the slope of the calibration curve.[11]

Linearity & Range
  • What they are:

    • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13]

    • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Why they're critical: You must demonstrate that the detector response for the undesired enantiomer is linear from its quantitation limit (LOQ) up to a level beyond its specification limit. This ensures that whether the impurity level is very low or unexpectedly high, the measurement is reliable. Per ICH guidelines, the range for an impurity should typically cover from the LOQ to 120% of the specification limit.[5]

  • Experimental Approach:

    • Prepare a series of solutions of the undesired enantiomer (or a racemate diluted into the desired enantiomer) at a minimum of 5 concentration levels.[5]

    • The concentration range should span from the LOQ to 120% of the specification limit (e.g., if the limit is 0.5%, the range might be 0.1% to 0.6%).

    • Plot the peak area against the concentration and perform a linear regression analysis.

Accuracy
  • What it is: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often expressed as percent recovery.

  • Why it's critical: Accuracy proves that your method is telling the truth. It confirms that there are no systematic errors biasing your results and that you can correctly quantify the amount of the undesired enantiomer present.

  • Experimental Approach:

    • Spike Recovery Method: Spike a sample of the pure, desired enantiomer with known amounts of the undesired enantiomer at different concentration levels (e.g., three levels: LOQ, 100% of specification, and 120% of specification).

    • Prepare a minimum of three replicates at each level.[14]

    • Calculate the percent recovery for each sample: (Measured Concentration / Spiked Concentration) * 100.

Precision
  • What it is: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[5]

  • Why it's critical: Precision demonstrates the method's consistency. A precise method will yield similar results when repeated, giving confidence that the observed values are not due to random analytical error.

  • Experimental Approach:

    • Repeatability: Analyze a minimum of six replicate preparations of a sample spiked with the undesired enantiomer at 100% of the specification level. Alternatively, nine determinations across the specified range (3 concentrations, 3 replicates each) can be used.[5]

    • Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different HPLC system.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the results.

Robustness
  • What it is: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5][15]

  • Why it's critical: No method is run in a perfectly static environment. Robustness testing identifies which parameters are most critical to the separation's success and helps establish appropriate system suitability criteria. It provides an indication of the method's reliability during normal usage and its transferability to other labs.[15][16]

  • Experimental Approach:

    • Identify critical chromatographic parameters (e.g., mobile phase composition, pH, column temperature, flow rate).[15][16]

    • Deliberately vary each parameter slightly (e.g., flow rate ±0.1 mL/min, temperature ±2°C, percent organic modifier ±2%).

    • Assess the impact on critical responses, especially the resolution (Rs) between the enantiomeric peaks. A design of experiments (DoE) approach can be highly efficient for this.

II. Acceptance Criteria: Setting the Bar for Success

The acceptance criteria for validation should be pre-defined in the validation protocol. While they can be product-specific, the following table summarizes typical criteria based on regulatory expectations.

Validation ParameterTypical Acceptance CriteriaSupporting Source
Specificity Peaks are pure; no co-elution at the retention time of the enantiomers. Resolution (Rs) between enantiomers should be ≥ 2.0.[17][18]
LOD Signal-to-Noise ratio ≥ 3:1.[10][12]
LOQ Signal-to-Noise ratio ≥ 10:1. Precision at LOQ: %RSD ≤ 20%.[10][12]
Linearity Correlation Coefficient (r²) ≥ 0.995. Y-intercept should be close to zero.[11][19]
Range From LOQ to 120% of the impurity specification limit.[5]
Accuracy Percent recovery typically within 85-115% for impurities at low concentrations.[19][20]
Precision (Repeatability) %RSD ≤ 15% for impurity quantitation.[12][19]
Precision (Intermediate) %RSD should not be significantly larger than repeatability.[5]
Robustness Resolution (Rs) remains ≥ 2.0 and system suitability criteria are met under all varied conditions.[21]

III. Experimental Workflow & Protocol

A successful validation begins with a well-developed method and a robust system suitability test (SST). The SST is a mini-validation performed before each analytical run to ensure the chromatographic system is fit for purpose.[22][23]

Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting Dev Method Development Proto Write Validation Protocol Dev->Proto SST System Suitability Test (SST) Proto->SST Val Perform Validation Experiments (Specificity, Linearity, Acc, Prec, etc.) SST->Val If Pass Data Data Analysis & Comparison to Acceptance Criteria Val->Data Report Write Validation Report Data->Report

Figure 2: High-level workflow for HPLC method validation.

Step-by-Step Protocol: Validating a Chiral Method

This protocol outlines the validation for the undesired enantiomer as a 0.5% impurity.

1. System Suitability Test (SST)

  • Purpose: To verify the performance of the HPLC system before analysis.

  • Procedure:

    • Prepare an SST solution containing the desired enantiomer and the undesired enantiomer at its specification limit (e.g., 99.5:0.5 ratio).[12]

    • Make 5-6 replicate injections of the SST solution.

  • Acceptance Criteria:

    • Resolution (Rs) between enantiomers: ≥ 2.0

    • Tailing factor for the minor peak: ≤ 2.0

    • %RSD of peak area for the minor peak: ≤ 5.0%

2. Linearity, Range, LOD, and LOQ

  • Purpose: To establish the quantitative limits and working range of the method.

  • Procedure:

    • Prepare a stock solution of the racemic mixture.

    • Prepare a stock solution of the pure desired enantiomer.

    • Create a calibration curve by spiking the desired enantiomer solution with the racemic stock to achieve concentrations of the undesired enantiomer at five levels, e.g., 0.1% (LOQ), 0.25%, 0.5% (100% level), 0.6% (120% level), and 0.75% of the nominal sample concentration.

    • Inject each level in triplicate.

    • Determine LOD and LOQ by injecting serially diluted solutions until S/N ratios of ~3:1 and ~10:1 are achieved, respectively.

3. Accuracy (Recovery)

  • Purpose: To demonstrate the method's ability to measure the true value.

  • Procedure:

    • Prepare samples in triplicate by spiking the pure desired enantiomer with the undesired enantiomer at three levels: LOQ, 100% (0.5%), and 120% (0.6%).

    • Analyze the samples and calculate the percent recovery at each level.

4. Precision (Repeatability & Intermediate)

  • Purpose: To assess the method's consistency.

  • Procedure:

    • Repeatability: Prepare six individual samples by spiking the desired enantiomer with the undesired enantiomer at the 100% level (0.5%). Analyze all six samples.

    • Intermediate Precision: On a different day, have a different analyst prepare a new set of six samples and analyze them, preferably on a different instrument.

    • Calculate the %RSD for each set and conduct a statistical comparison (e.g., F-test) to evaluate the significance of any differences.

5. Specificity

  • Purpose: To prove the method is free from interference.

  • Procedure:

    • Inject a blank (mobile phase) and a placebo (if a drug product) to show no interfering peaks.

    • Analyze the forced degradation samples. Ensure that any degradant peaks are well-resolved from the enantiomer peaks. Use a PDA detector to confirm peak purity.

6. Robustness

  • Purpose: To test the method's resilience to small changes.

  • Procedure:

    • Prepare an SST sample.

    • Analyze the sample under deliberately altered conditions (e.g., Flow rate: 0.9 & 1.1 mL/min; Column Temp: 23°C & 27°C; Mobile Phase B %: 18% & 22%).

    • Record the resolution (Rs) under each condition and verify that SST criteria are still met.

IV. Comparative Analysis: HPLC vs. Other Chiral Separation Techniques

While chiral HPLC is the workhorse, other techniques offer unique advantages and should be considered as orthogonal methods for cross-validation.[24] Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are the most prominent alternatives.[25][26]

FeatureChiral HPLC Chiral SFC Chiral CE
Principle Differential partitioning with a Chiral Stationary Phase (CSP) in a liquid mobile phase.[12]Differential partitioning using a supercritical fluid (e.g., CO₂) as the primary mobile phase.[27]Differential migration in an electric field, often using a chiral selector added to the buffer.
Speed Moderate. Run times are typically 10-30 minutes.High. Lower viscosity of SFC mobile phases allows for much higher flow rates and faster separations, often <5 minutes.[27]High. Very fast analysis times are possible.
"Green" Chemistry High consumption of organic solvents.High. Primarily uses captured CO₂, significantly reducing organic solvent waste.[27]Very High. Uses minimal volumes of aqueous buffers.
Resolution Generally very good to excellent. A wide variety of CSPs are available.Excellent. Often provides higher efficiency and different selectivity compared to HPLC.[28]Can provide extremely high efficiency and resolution.
Cost & Complexity Standard, widely available instrumentation.More specialized and higher initial capital cost.Lower capital cost, but can be more complex to operate robustly.
Best For... Universal, well-established method development and QC applications.High-throughput screening, preparative separations, and "green" initiatives.[27]Very small sample volumes, analysis of highly polar or charged compounds.

The choice of method depends on the specific application. For routine QC in a regulated environment, the robustness and ubiquity of HPLC are advantageous. For high-throughput screening in early development, the speed of SFC is a major benefit.[27] CE can be a powerful problem-solving tool, especially when HPLC methods fail. Using a second, orthogonal technique like SFC to confirm an enantiomeric excess value determined by HPLC provides a much higher degree of confidence in the result.

Conclusion

Validating an HPLC method for enantiomeric excess is a rigorous, multifaceted process that underpins the safety and quality of chiral drug products. By understanding the scientific causality behind each validation parameter—from the absolute necessity of specificity to the practical importance of robustness—a scientist can design and execute a validation plan that is not only compliant with global regulatory standards[29] but also creates a reliable, defensible, and scientifically sound analytical method. This guide serves as a framework for building that system of evidence, ensuring that every chromatogram produced can be trusted to tell the true story of a compound's stereochemical purity.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • USP <1225> Method Valid
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). GMP Compliance. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. [Link]
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). ECA Academy. [Link]
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
  • Borman, P., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality. [Link]
  • <1225> Validation of Compendial Procedures. (n.d.). USP-NF. [Link]
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency. [Link]
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2010). European Bioanalysis Forum. [Link]
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). American Pharmaceutical Review. [Link]
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
  • EMA publishes Document on the Validation of analytical Methods. (2014). GMP Compliance. [Link]
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2014).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link]
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015).
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). IVT Network. [Link]
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2014). Dhaka University Journal of Pharmaceutical Sciences. [Link]
  • ROBUSTNESS OF CHIRAL LC METHOD. (n.d.).
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015).
  • What Are HPLC System Suitability Tests and Their Importance? (2024). Altabrisa Group. [Link]
  • What Is HPLC Method Robustness Assessment and Its Importance? (2024). Altabrisa Group. [Link]
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2016). Research Journal of Pharmacy and Technology. [Link]
  • Steps for HPLC Method Valid
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2011). PMC - NIH. [Link]
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2012). FAGG. [Link]
  • Robustness Tests. (n.d.).
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]
  • System suitability study for (+) and (-) enantiomer of mefloquine. (2016).
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo

Sources

Comparative Efficacy of (S)-3-Amino-5-methyl-hexanoic Acid (Pregabalin) Against Other Anticonvulsants: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of (S)-3-Amino-5-methyl-hexanoic acid, widely known as Pregabalin, with other established anticonvulsant drugs. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data, clinical trial outcomes, and mechanistic insights to offer an objective evaluation. We will delve into the underlying pharmacology, present head-to-head performance data, and detail the standard experimental protocols used to validate anticonvulsant efficacy.

Introduction: The Challenge of Epilepsy and the Role of Anticonvulsant Therapy

Epilepsy is a chronic neurological disorder characterized by an enduring predisposition to generate recurrent, unprovoked seizures[1][2]. It affects over 50 million people globally, making it one of the most common neurological diseases[3]. The primary goal of therapy is to achieve complete seizure freedom with minimal side effects, thereby improving the patient's quality of life[1][4].

Pharmacological intervention remains the cornerstone of epilepsy management[5][6]. Antiseizure medications (ASMs), formerly known as antiepileptic drugs, are designed to suppress or prevent the generation and propagation of abnormal electrical activity in the brain[7]. Despite the availability of over 30 ASMs, approximately one-third of patients continue to experience seizures, a condition known as drug-resistant epilepsy[2][7]. This therapeutic gap drives the continued search for novel agents with improved efficacy and tolerability.

This compound, or Pregabalin, is a second-generation ASM approved as an adjunctive therapy for partial-onset (focal) seizures in adults and children[8][9][10]. This guide critically examines its performance relative to other therapeutic alternatives.

The Unique Pharmacology of Pregabalin

Understanding the mechanism of action (MoA) is fundamental to interpreting a drug's efficacy and predicting its clinical utility. Pregabalin's MoA is distinct from many traditional anticonvulsants.

Mechanism of Action

While Pregabalin is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), it does not bind to GABA-A or GABA-B receptors, nor does it affect GABA metabolism or reuptake[8][11][12]. Its anticonvulsant effects are mediated by its high-affinity binding to the alpha-2-delta (α2δ-1) protein, an auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system[11][13][14].

The binding of Pregabalin to the α2δ-1 subunit allosterically modulates calcium channel function, reducing the influx of calcium into presynaptic nerve terminals. This, in turn, curtails the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P[8][11][14]. By dampening this excessive neuronal excitability, Pregabalin prevents the propagation of seizure activity[14]. This targeted modulation, rather than a broad channel blockade, is a key differentiator from other agents like phenytoin or carbamazepine, which primarily target voltage-gated sodium channels.

Pregabalin_MoA cluster_presynaptic Presynaptic Neuron cluster_channel cluster_synapse cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Triggers release (Inhibited) a2d α2δ-1 Subunit a2d->VGCC Modulates Glutamate Glutamate (Reduced Release) Vesicle->Glutamate Pregabalin Pregabalin Pregabalin->a2d High-affinity binding Ca_ion Ca²⁺ Ca_ion->VGCC Influx (Reduced) Receptor Glutamate Receptor Glutamate->Receptor Reduced Excitability

Figure 1: Mechanism of Action of Pregabalin.
Pharmacokinetic Profile

Pregabalin exhibits a favorable pharmacokinetic profile, which is a significant advantage in clinical practice.

  • Absorption & Bioavailability: It is rapidly absorbed with a high bioavailability of ≥90%, which is independent of the dose[8][12].

  • Protein Binding: Pregabalin does not bind to plasma proteins (<1%), minimizing the potential for displacement-based drug interactions[1][8].

  • Metabolism: It undergoes negligible metabolism in the body[12].

  • Excretion: The drug is primarily excreted unchanged by the kidneys, resulting in linear and predictable kinetics[11][12]. This lack of hepatic metabolism avoids the enzyme induction or inhibition common with older agents like carbamazepine and phenytoin, simplifying combination therapy[1].

Clinical Efficacy: A Comparative Analysis

Pregabalin is primarily indicated for the adjunctive treatment of partial-onset (focal) seizures[1][8]. Its efficacy has been established in numerous randomized controlled trials (RCTs).

Efficacy in Partial-Onset Seizures

Against Placebo: As an add-on therapy, Pregabalin has consistently demonstrated superiority over placebo. A Cochrane review of nine trials involving 2,663 participants found that patients taking Pregabalin were nearly twice as likely to achieve a 50% or greater reduction in seizure frequency compared to placebo[15][16]. Furthermore, patients on Pregabalin were almost four times more likely to achieve seizure freedom[15]. Efficacy is dose-dependent, with doses of 150-600 mg/day being effective[1][13][15].

Head-to-Head Comparisons: Direct comparisons with other ASMs are crucial for guiding clinical decisions. The evidence presents a nuanced picture.

  • vs. Gabapentin: Both are gabapentinoids targeting the α2δ-1 subunit[12]. A double-blind, parallel-group study found no significant difference in efficacy between adjunctive Pregabalin and Gabapentin for refractory partial seizures[17][18][19][20]. Both drugs showed higher-than-expected responder rates (≥50% reduction in seizures) of 56.3% for Pregabalin and 58.3% for Gabapentin[18][20].

  • vs. Lamotrigine: Evidence is mixed and depends on the therapeutic setting. In one review of monotherapy for newly diagnosed epilepsy, Pregabalin was found to be inferior to lamotrigine regarding time to treatment withdrawal and the proportion of patients remaining seizure-free for six months[21]. Conversely, a Cochrane review of add-on therapy for drug-resistant epilepsy found that participants were significantly more likely to achieve a ≥50% reduction in seizure frequency with Pregabalin than with lamotrigine[15][16].

  • vs. Levetiracetam: As an add-on therapy, a comparative trial showed no significant difference between Pregabalin and Levetiracetam in achieving a ≥50% reduction in seizure frequency. However, significantly fewer patients achieved complete seizure freedom with Pregabalin compared to Levetiracetam[16].

Table 1: Summary of Comparative Clinical Efficacy in Partial-Onset Seizures (Adjunctive Therapy)

Comparison Primary Efficacy Endpoint Result Certainty of Evidence
Pregabalin vs. Placebo ≥50% reduction in seizure frequency Pregabalin significantly more effective (RR 1.95)[15][16] Low[15]
Seizure Freedom Pregabalin significantly more effective (RR 3.94)[15][16] Moderate[15]
Pregabalin vs. Gabapentin Median % change in seizure rate No significant difference[17][18][20] Class II[19]
≥50% Responder Rate 56.3% (PGB) vs. 58.3% (GBP); No significant difference[18][20] Class II[19]
Pregabalin vs. Lamotrigine ≥50% reduction in seizure frequency Pregabalin significantly more effective (RR 1.47)[15][16] N/A
Pregabalin vs. Levetiracetam ≥50% reduction in seizure frequency No significant difference (RR 0.94)[15][16] N/A

| | Seizure Freedom | Levetiracetam significantly more effective (RR 0.50)[16] | N/A |

RR = Risk Ratio; PGB = Pregabalin; GBP = Gabapentin

Preclinical Efficacy Assessment: Standardized Protocols

The initial identification of anticonvulsant activity relies on robust and validated preclinical animal models. These assays are designed not merely to screen compounds, but to provide initial insights into their potential clinical spectrum of activity. The choice of model is therefore critical.

Anticonvulsant_Screening_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Seizure Induction & Observation cluster_analysis Phase 3: Data Analysis A1 Test Compound Administration (e.g., Oral, IP) A2 Vehicle Control Group A3 Positive Control Group (e.g., Phenytoin) B1 Maximal Electroshock (MES) Model for Tonic-Clonic Seizures A1->B1 Time of Peak Effect B2 Pentylenetetrazol (PTZ) Model for Clonic Seizures A1->B2 Time of Peak Effect C1 Quantify Protection (% of animals protected) B1->C1 B2->C1 C2 Determine ED₅₀ (Median Effective Dose) C1->C2 C3 Assess Neurotoxicity (e.g., Rotorod Test) C2->C3 Compare with

Figure 2: General Experimental Workflow for Anticonvulsant Screening.
Maximal Electroshock (MES) Test

Causality and Rationale: The MES test is a gold-standard model for identifying agents effective against generalized tonic-clonic seizures.[22][23] The supramaximal electrical stimulus induces maximal neuronal firing, and the test assesses a compound's ability to prevent the spread of this seizure activity through neural circuits[22][24]. Efficacy in this model often correlates with the ability to block voltage-gated sodium channels, though other mechanisms can also be effective.

Experimental Protocol:

  • Animal Selection: Use male albino mice (e.g., CF-1 strain, 20-25g) or rats (e.g., Sprague-Dawley, 100-150g). Acclimatize animals for at least 3-5 days.

  • Grouping: Randomly assign animals to groups (n=8-10 per group): vehicle control, positive control (e.g., Phenytoin), and multiple dose levels of the test compound.

  • Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral). The test is conducted at the predetermined time of peak effect (TPE) of the drug.

  • Anesthesia and Electrode Application: Apply a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each animal to minimize discomfort[22][23]. Then, apply a drop of saline to improve electrical conductivity[22][23].

  • Stimulation: Deliver a 60 Hz alternating current stimulus for 0.2 seconds via corneal electrodes.[22] The current is supramaximal (Mice: 50 mA; Rats: 150 mA)[22][23].

  • Observation and Endpoint: Immediately after stimulation, observe the animal's behavior. The characteristic seizure pattern includes a tonic phase with flexion followed by extension of the hindlimbs[22]. The critical endpoint is the abolition of the tonic hindlimb extension [22][23]. An animal is considered "protected" if this phase is absent.

  • Data Analysis: Calculate the percentage of animals protected at each dose level. Use probit analysis to determine the Median Effective Dose (ED₅₀), the dose that protects 50% of the animals.

Pentylenetetrazol (PTZ) Seizure Test

Causality and Rationale: The PTZ test is a widely used chemoconvulsant model that is particularly sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels. It is considered a model for clonic seizures[25][26]. PTZ is a GABA-A receptor antagonist; therefore, this test evaluates a compound's ability to raise the seizure threshold[26][27].

Experimental Protocol:

  • Animal Selection and Grouping: As described for the MES test.

  • Drug Administration: Administer the test compound, vehicle, or positive control (e.g., Diazepam) at the appropriate TPE before PTZ challenge.

  • PTZ Administration: Inject a convulsive dose of Pentylenetetrazol subcutaneously (s.c.). A typical dose for mice is 80-85 mg/kg, which reliably induces seizures in control animals[26].

  • Observation and Scoring: Immediately after PTZ injection, place the animal in an individual observation chamber and observe for 30 minutes[28]. Record the latency to the first myoclonic jerk and the onset of generalized clonic convulsions. Seizure severity can be scored using a standardized scale (e.g., Stage 0: No response; Stage 1: Facial twitching; Stage 2: Myoclonic body jerks; Stage 3: Forelimb clonus; Stage 4: Rearing and falling; Stage 5: Generalized clonic convulsions and loss of posture)[28].

  • Endpoint: The primary endpoint is the failure to exhibit a generalized clonic convulsion (e.g., Stage 5) within the 30-minute observation period.

  • Data Analysis: Calculate the percentage of animals protected from generalized clonic seizures at each dose level and determine the ED₅₀.

Conclusion and Future Directions

This compound (Pregabalin) is an effective anticonvulsant for the adjunctive treatment of partial-onset seizures, acting through a distinct mechanism involving the α2δ-1 subunit of voltage-gated calcium channels[8][14]. Its favorable pharmacokinetic profile, including a lack of hepatic metabolism and low protein binding, makes it an attractive option for polytherapy[1].

Clinical data indicates that while Pregabalin is clearly superior to placebo, its efficacy compared to other active anticonvulsants is nuanced. It demonstrates comparable efficacy to its structural relative, Gabapentin, but its performance against agents like Lamotrigine and Levetiracetam can vary depending on the clinical context (e.g., monotherapy vs. add-on) and the specific outcome measured (e.g., responder rate vs. seizure freedom)[15][16][18][21]. The most common dose-related adverse effects include dizziness, somnolence, and weight gain, which must be considered in clinical decision-making[1][13][15].

The continued need for more effective treatments for the one-third of patients with drug-resistant epilepsy underscores the importance of ongoing research[2]. Future head-to-head clinical trials with robust designs, as recommended by bodies like the International League Against Epilepsy (ILAE), are essential to further clarify the relative positioning of Pregabalin and other ASMs in the therapeutic armamentarium[29][30].

References

  • Pregabalin - Wikipedia. (n.d.).
  • Glauser, T. A., Ben-Menachem, E., Bourgeois, B., Cnaan, A., Chadwick, D., Guerreiro, C., ... & Tomson, T. (2006). ILAE treatment guidelines: evidence-based analysis of antiepileptic drug efficacy and effectiveness as initial monotherapy for epileptic seizures and syndromes. Epilepsia, 47(7), 1094-1120.
  • Figgitt, D. P., & Goa, K. L. (2005). Pregabalin. CNS drugs, 19(3), 265-272.
  • Study.com. (n.d.). Pregabalin Uses, Interactions & Mechanism of Action.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137-150.
  • Epilepsy Research UK. (2021). NICE share new drafted epilepsy guidelines.
  • Medscape. (2025). NICE Updates Guidance on Diagnosing and Managing Epilepsy Across All Age Groups.
  • Psychiatrist.com. (2026). Pregabalin in Pregnancy: Major Congenital Malformations, Other Birth Outcomes, and Neurodevelopmental Outcomes.
  • Tatum, W. O. (2012). Pregabalin in the management of partial epilepsy. Therapeutic advances in neurological disorders, 5(3), 183-193.
  • Glauser, T., et al. (2006). ILAE Treatment Guidelines: Evidence-based Analysis of Antiepileptic Drug Efficacy and Effectiveness as Initial Monotherapy for Epileptic Seizures and Syndromes. Epilepsia, 47(7), 1094-120.
  • CURE Epilepsy. (2019). Pregabalin Effective in Reducing Seizure Frequency in Children with Focal Seizures: A Randomized Controlled Trial.
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database.
  • National Institute for Health and Care Excellence. (2022). Epilepsies in children, young people and adults. NICE guideline [NG217].
  • Semantic Scholar. (n.d.). ILAE Treatment Guidelines: Evidence‐based Analysis of Antiepileptic Drug Efficacy and Effectiveness as Initial Monotherapy for Epileptic Seizures and Syndromes.
  • Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 22(1), 5-16.
  • Slideshare. (n.d.). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method.
  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock-and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22.
  • ClinicalTrials.gov. (2021). Efficacy And Safety Study Of Pregabalin (Lyrica) As Monotherapy In Patients With Partial Seizures.
  • Kwan, P., et al. (2014). Pregabalin monotherapy in patients with partial-onset seizures: A historical-controlled trial. Neurology, 82(12), 1064-1070.
  • Nevitt, S. J., et al. (2017). Pregabalin monotherapy for epilepsy. Cochrane Database of Systematic Reviews, (7).
  • I-Kno. (2025). Pentylenetetrazol (PTZ) test: Significance and symbolism.
  • Epilepsy.com. (n.d.). Medical Therapies for Epilepsy.
  • National Institute for Health and Care Excellence. (2022). The diagnosis and management of epilepsy in children, young people and adults.
  • Nevitt, S. J., et al. (2022). Pregabalin add-on for drug-resistant focal epilepsy. Cochrane Database of Systematic Reviews, (3).
  • ResearchGate. (n.d.). Practice Update: Review of Anticonvulsant Therapy.
  • CURE Epilepsy. (2020). Study Finds Pregabalin (Lyrica®) Adjunctive Therapy Significantly Reduces Seizure Rate in Children One Month to Over Four Years with Focal Onset Seizures.
  • Trimble, M. R. (1987). Anticonvulsant drugs and cognitive function: a review of the literature. Epilepsia, 28 Suppl 3, S37-45.
  • International League Against Epilepsy. (n.d.). Guidelines & Reports.
  • Chung, S. S., et al. (2016). Adjunctive pregabalin vs gabapentin for focal seizures. Neurology, 87(12), 1242-1249.
  • National Institute for Health and Care Excellence. (2021). Epilepsies: diagnosis and management.
  • Nevitt, S. J., et al. (2024). Pregabalin add-on for drug-resistant focal epilepsy. The University of Liverpool Repository.
  • Peris, J., & Boast, C. A. (1988). A timed intravenous pentylenetetrazol infusion seizure model for quantitating the anticonvulsant effect of valproic acid in the rat. Journal of pharmacological methods, 20(3), 223-231.
  • RJPTSimLab. (n.d.). Anticonvulsant effect of drugs by PTZ method in mice.
  • Kalil, G. Z., et al. (2021). Efficacy and tolerability of antiseizure drugs. Drugs, 81(13), 1545-1579.
  • Li, Y., et al. (2025). Antiepileptic Drug Combinations for Epilepsy: Mechanisms, Clinical Strategies, and Future Prospects. International Journal of Molecular Sciences, 26(9), 4035.
  • Löscher, W., & Klein, P. (2021). The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. CNS drugs, 35(9), 935-968.
  • PubChem. (n.d.). This compound.
  • Kim, H., et al. (2015). The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice. Biomolecules & therapeutics, 23(2), 159-164.
  • Chung, S. S., et al. (2016). Adjunctive pregabalin vs gabapentin for focal seizures: Interpretation of comparative outcomes. Neurology, 87(12), 1242-1249.
  • Chung, S. S., et al. (2016). Adjunctive pregabalin vs gabapentin for focal seizures. Neurology, 87(12), 1242-1249.
  • Neurology.org. (2016). Adjunctive pregabalin vs gabapentin for focal seizures.
  • Löscher, W., et al. (2013). Evaluation of the pentylenetetrazole seizure threshold test in epileptic mice as surrogate model for drug testing against pharmacoresistant seizures. Epilepsy research, 105(1-2), 43-50.
  • Hamandi, K., & Sander, J. W. (2006). Pregabalin: A new antiepileptic drug for refractory epilepsy. Seizure, 15(2), 73-81.

Sources

Head-to-head comparison of different synthetic routes to (S)-3-Amino-5-methyl-hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

(S)-3-Amino-5-methyl-hexanoic acid, widely known as pregabalin, is a crucial active pharmaceutical ingredient (API) recognized for its efficacy as an anticonvulsant, analgesic for neuropathic pain, and anxiolytic.[1][2] Its therapeutic success has spurred significant research into efficient and stereoselective synthetic methods. The biological activity of pregabalin resides almost exclusively in the (S)-enantiomer, making the stereochemical control a critical aspect of its synthesis.[3][4]

This guide provides a comprehensive, head-to-head comparison of the principal synthetic strategies employed to produce this compound. We will delve into the mechanistic underpinnings, process efficiencies, and practical considerations of each route, supported by experimental data and protocols to inform researchers and drug development professionals in selecting the optimal pathway for their needs.

Key Synthetic Strategies at a Glance

The synthesis of this compound can be broadly categorized into three main approaches:

  • Resolution of a Racemic Mixture: This classical approach involves the synthesis of a racemic mixture of the target molecule or a precursor, followed by the separation of the desired (S)-enantiomer.

  • Asymmetric Synthesis: These methods employ chiral entities, such as auxiliaries or catalysts, to directly introduce the desired stereochemistry during the synthesis, leading to an enantiomerically enriched product.

  • Enzymatic Desymmetrization: This elegant strategy utilizes enzymes to selectively transform a prochiral substrate, creating the desired stereocenter with high precision.

The following sections will explore representative examples from each of these categories, providing a detailed analysis of their respective strengths and weaknesses.

Route 1: Classical Resolution via Diastereomeric Salt Formation

This method relies on the principle that diastereomers exhibit different physical properties, such as solubility, allowing for their separation.[5] In the context of pregabalin synthesis, a racemic intermediate, such as (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, is reacted with a chiral resolving agent to form a mixture of diastereomeric salts.

A commonly employed resolving agent is (R)-(+)-α-phenylethylamine. The diastereomeric salt of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid with (R)-(+)-α-phenylethylamine is typically less soluble and crystallizes out from the solution, leaving the desired (S)-enantiomer's salt in the mother liquor. The resolved (R)-amide can then be subjected to a Hofmann rearrangement to yield (S)-pregabalin.

Visualizing the Classical Resolution Pathway

racemic_amide Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid diastereomeric_salts Diastereomeric Salts ((R,R) and (S,R)) racemic_amide->diastereomeric_salts + resolving_agent (R)-(+)-α-phenylethylamine resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization r_salt (R,R)-salt (less soluble) crystallization->r_salt Precipitate s_salt_mother_liquor (S,R)-salt in mother liquor crystallization->s_salt_mother_liquor Solution acidification_r Acidification r_salt->acidification_r acidification_s Acidification s_salt_mother_liquor->acidification_s r_amide (R)-3-(carbamoylmethyl)-5-methylhexanoic acid acidification_r->r_amide s_amide (S)-3-(carbamoylmethyl)-5-methylhexanoic acid acidification_s->s_amide hofmann Hofmann Rearrangement s_amide->hofmann s_pregabalin (S)-Pregabalin hofmann->s_pregabalin

Caption: Classical resolution of a racemic amide intermediate.

Experimental Protocol: Resolution with (R)-(+)-α-phenylethylamine
  • Salt Formation: Racemic (±)-3-(carbamoylmethyl)-5-methylhexanoic acid is dissolved in a suitable solvent mixture, such as chloroform and ethanol. An equimolar amount of (R)-(+)-α-phenylethylamine is added.

  • Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of (R)-amide Salt: The precipitated (R)-(+)-α-phenylethylamine salt of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid is collected by filtration.

  • Liberation of the Free Amide: The isolated salt is treated with an acid, such as hydrochloric acid, to liberate the (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.

  • Hofmann Rearrangement: The resulting (R)-amide is then subjected to a Hofmann rearrangement using reagents like sodium hypobromite to furnish (S)-(+)-3-aminomethyl-5-methylhexanoic acid (pregabalin).

Performance and Considerations
ParameterTypical ValueSource
Yield ~35% (for the resolved amide)[6]
Enantiomeric Excess >99% after recrystallization[3]
Key Reagents (R)-(+)-α-phenylethylamine, Bromine, NaOH[3]
Advantages - Utilizes well-established chemical principles.- Can achieve high enantiomeric purity.
Disadvantages - Theoretical maximum yield is 50%.- Requires a stoichiometric amount of a chiral resolving agent.- Often involves multiple crystallization steps to achieve high purity.- The undesired enantiomer needs to be racemized and recycled for better atom economy.

Route 2: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, thus avoiding the inherent 50% yield limitation of classical resolution. This is achieved by using a chiral influence during a key bond-forming step.

Chiral Auxiliary-Mediated Synthesis

The Evans asymmetric alkylation is a well-established method that utilizes a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of an enolate.[7] This approach has been successfully applied to the synthesis of (S)-pregabalin.

The process typically begins with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl chloride. The resulting imide is then deprotonated to form a chiral enolate, which subsequently undergoes a diastereoselective alkylation. The chiral auxiliary is then cleaved to yield the desired product and can be recovered for reuse.

chiral_aux Chiral Oxazolidinone (e.g., Evans Auxiliary) acylation Acylation chiral_aux->acylation imide N-Acyl Oxazolidinone acylation->imide deprotonation Deprotonation (e.g., LDA) imide->deprotonation enolate Chiral Enolate deprotonation->enolate alkylation Diastereoselective Alkylation enolate->alkylation alkylated_imide Alkylated Imide alkylation->alkylated_imide cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) alkylated_imide->cleavage s_acid (S)-Acid Precursor cleavage->s_acid recover_aux Recovered Chiral Auxiliary cleavage->recover_aux reduction Reduction s_acid->reduction s_pregabalin (S)-Pregabalin reduction->s_pregabalin

Caption: Asymmetric synthesis using a chiral auxiliary.

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. In the synthesis of (S)-pregabalin, a key intermediate, a 3-cyano-5-methylhex-3-enoic acid salt, can be hydrogenated using a chiral rhodium catalyst, such as one bearing the Me-DuPHOS ligand.[8][9] This reaction proceeds with high enantioselectivity to furnish the desired (S)-3-cyano-5-methylhexanoate, which is then converted to (S)-pregabalin.

enoic_acid 3-Cyano-5-methylhex-3-enoic acid salt hydrogenation Asymmetric Hydrogenation enoic_acid->hydrogenation s_cyano_ester (S)-3-Cyano-5-methylhexanoate hydrogenation->s_cyano_ester nitrile_reduction Nitrile Reduction (e.g., Raney Ni) s_cyano_ester->nitrile_reduction s_pregabalin (S)-Pregabalin nitrile_reduction->s_pregabalin catalyst Chiral Rh-Catalyst (e.g., Rh-Me-DuPHOS) catalyst->hydrogenation

Caption: Asymmetric hydrogenation of a prochiral olefin.

Experimental Protocol: Asymmetric Hydrogenation
  • Substrate Preparation: The 3-cyano-5-methylhex-3-enoic acid salt is prepared.

  • Hydrogenation: The substrate is dissolved in a suitable solvent, such as methanol, and placed in a high-pressure reactor. A catalytic amount of the chiral rhodium complex (e.g., [Rh(cod)(Me-DuPHOS)]BF4) is added. The reactor is pressurized with hydrogen gas.

  • Reaction: The reaction is stirred at a specific temperature and pressure until the reaction is complete.

  • Work-up: The catalyst is removed, and the product, (S)-3-cyano-5-methylhexanoate, is isolated.

  • Conversion to Pregabalin: The nitrile group of the isolated product is reduced, typically using a heterogeneous catalyst like Raney nickel, to yield (S)-pregabalin.[8][9]

Performance and Considerations
ParameterChiral AuxiliaryAsymmetric HydrogenationSource
Yield Good to excellentExcellent[10],[8]
Enantiomeric Excess HighVery high (>99% ee)[10],[8]
Key Reagents Evans auxiliary, n-BuLi, alkyl halideChiral Rh-catalyst, H₂[10],[8]
Advantages - High diastereoselectivity.- Auxiliary can be recycled.- High atom economy.- Catalytic amount of chiral material needed.- High yields and enantioselectivity.
Disadvantages - Stoichiometric use of the auxiliary.- Requires cryogenic temperatures.- Use of pyrophoric reagents (n-BuLi).- Requires specialized high-pressure equipment.- Chiral ligands and metal catalysts can be expensive.[10]

Route 3: Enzymatic Desymmetrization

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis.[2] Desymmetrization of a prochiral substrate is a particularly attractive strategy as it can theoretically achieve a 100% yield of the desired enantiomer.

In the synthesis of (S)-pregabalin, a prochiral imide, 3-isobutyl glutarimide, can be desymmetrized using a rationally engineered D-hydantoinase.[11][12] The enzyme selectively hydrolyzes one of the two enantiotopic amide bonds to produce (R)-3-isobutyl glutaric acid monoamide, which is a direct precursor to (S)-pregabalin via a Hofmann rearrangement.

Visualizing the Enzymatic Desymmetrization Pathway

prochiral_imide Prochiral 3-Isobutyl Glutarimide desymmetrization Enzymatic Desymmetrization prochiral_imide->desymmetrization r_monoamide (R)-3-Isobutyl Glutaric Acid Monoamide desymmetrization->r_monoamide hofmann Hofmann Rearrangement r_monoamide->hofmann s_pregabalin (S)-Pregabalin hofmann->s_pregabalin enzyme Engineered D-hydantoinase enzyme->desymmetrization

Sources

Reproducibility of Experimental Findings for (S)-3-Amino-5-methyl-hexanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Editorial >

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of (S)-3-Amino-5-methyl-hexanoic acid (Pregabalin)

This compound, widely known as Pregabalin, is a crucial active pharmaceutical ingredient (API).[1][2] It is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] Its therapeutic efficacy is primarily attributed to the (S)-enantiomer, which exhibits potent anticonvulsant, analgesic, and anxiolytic properties.[1] The biological activity of Pregabalin resides in its ability to bind with high affinity to the α2δ subunit of voltage-gated calcium channels in the central nervous system.[2] This interaction modulates calcium influx, subsequently reducing the release of excitatory neurotransmitters.[2] Given the stereospecificity of its biological activity, the enantioselective synthesis and rigorous analytical characterization of the (S)-enantiomer are of paramount importance to ensure drug safety and efficacy.[1]

This guide provides an in-depth comparison of established methodologies for the synthesis and analysis of this compound, with a core focus on the reproducibility of experimental findings. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

I. Enantioselective Synthesis Strategies: A Comparative Analysis

The synthesis of enantiomerically pure this compound is a cornerstone of its pharmaceutical production. Several strategies have been developed, each with its own merits and challenges regarding yield, purity, and scalability. The primary approaches can be broadly categorized into:

  • Resolution of a Racemic Mixture: This classical approach involves the synthesis of a racemic mixture of 3-(aminomethyl)-5-methylhexanoic acid, followed by separation of the enantiomers.

  • Asymmetric Synthesis: These methods aim to directly produce the desired (S)-enantiomer, minimizing the formation of the unwanted (R)-enantiomer.

Resolution via Diastereomeric Salt Formation

A common and historically significant method involves the resolution of racemic 3-(aminomethyl)-5-methylhexanoic acid using a chiral resolving agent, such as (S)-(+)-mandelic acid.[1] This process relies on the differential solubility of the resulting diastereomeric salts.

Conceptual Workflow:

G cluster_0 Racemic Mixture Preparation cluster_1 Resolution cluster_2 Liberation of (S)-enantiomer Racemic (±)-3-aminomethyl-\n5-methylhexanoic acid Racemic (±)-3-aminomethyl- 5-methylhexanoic acid Diastereomeric Salt\nFormation Diastereomeric Salt Formation Racemic (±)-3-aminomethyl-\n5-methylhexanoic acid->Diastereomeric Salt\nFormation Chiral Resolving Agent\n((S)-(+)-mandelic acid) Chiral Resolving Agent ((S)-(+)-mandelic acid) Chiral Resolving Agent\n((S)-(+)-mandelic acid)->Diastereomeric Salt\nFormation Fractional Crystallization Fractional Crystallization Diastereomeric Salt\nFormation->Fractional Crystallization Isolation of\n(S,S)-salt Isolation of (S,S)-salt Fractional Crystallization->Isolation of\n(S,S)-salt Acid/Base Treatment Acid/Base Treatment Isolation of\n(S,S)-salt->Acid/Base Treatment Pure (S)-3-Amino-5-methyl-\nhexanoic acid Pure (S)-3-Amino-5-methyl- hexanoic acid Acid/Base Treatment->Pure (S)-3-Amino-5-methyl-\nhexanoic acid G 3-cyano-5-methylhex-3-enoic acid salt 3-cyano-5-methylhex-3-enoic acid salt Asymmetric Hydrogenation Asymmetric Hydrogenation 3-cyano-5-methylhex-3-enoic acid salt->Asymmetric Hydrogenation [(R,R)-(Me-DuPHOS)Rh(COD)]BF4, H2 (S)-3-cyano-5-methylhexanoate (S)-3-cyano-5-methylhexanoate Asymmetric Hydrogenation->(S)-3-cyano-5-methylhexanoate High ee Reduction of Nitrile Reduction of Nitrile (S)-3-cyano-5-methylhexanoate->Reduction of Nitrile e.g., Sponge Ni, H2 (S)-Pregabalin (S)-Pregabalin Reduction of Nitrile->(S)-Pregabalin

Caption: Asymmetric hydrogenation route to (S)-Pregabalin.

Causality and Reproducibility: The enantioselectivity of this reaction is dictated by the chiral phosphine ligand (e.g., Me-DuPHOS) coordinated to the rhodium catalyst. [1]The choice of catalyst, solvent, temperature, and hydrogen pressure are critical for achieving high enantiomeric excess (ee). [1]This method offers a more direct and potentially more cost-effective route to the desired enantiomer, with high yields and excellent enantiopurity reported. [1]Reproducibility relies on the quality and purity of the catalyst and starting materials, as well as precise control over reaction parameters.

II. Analytical Characterization: Ensuring Purity and Identity

Robust analytical methods are essential to verify the identity, purity, and enantiomeric excess of the synthesized this compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.

Assay of this compound by HPLC

The quantification of Pregabalin in bulk drug substance and pharmaceutical dosage forms is typically performed using a reversed-phase HPLC method.

Typical HPLC Parameters for Assay:

ParameterConditionRationale
Column C8 or C18, e.g., Hypersil BDS, C8, 150x4.6 mm, 5 µm [3]Provides good retention and separation of the analyte from potential impurities.
Mobile Phase Phosphate buffer (pH 6.9) and acetonitrile (95:05 v/v) [3]A simple isocratic mobile phase that offers good peak shape and resolution.
Flow Rate 1.0 mL/min [3]A standard flow rate that provides a reasonable analysis time.
Detection UV detector (e.g., 210 nm) [4]or PDA detector [3]Although Pregabalin lacks a strong chromophore, it can be detected at low UV wavelengths.
Injection Volume 20 µL [4]A typical injection volume for standard analytical HPLC.
Column Temperature Ambient or controlled (e.g., 50°C) [5]Temperature control enhances reproducibility of retention times.

Self-Validation and Reproducibility: The reproducibility of this assay is ensured by adhering to system suitability criteria as defined by pharmacopeias like the USP. [6]Key parameters to monitor include:

  • Tailing Factor: Should be less than 1.5 to ensure symmetrical peaks. [3][6]* Relative Standard Deviation (RSD) of Peak Area: For replicate injections of a standard solution, the RSD should be low (e.g., < 2%) to demonstrate precision. [2]* Linearity: The method should demonstrate a linear relationship between concentration and response over a defined range. [2][3]

Determination of Enantiomeric Purity by Chiral HPLC

Assessing the enantiomeric purity is critical to ensure the absence of the (R)-enantiomer. This is often achieved by pre-column derivatization followed by separation on a standard reversed-phase column.

Workflow for Enantiomeric Purity Analysis:

G Sample containing\n(S)- and (R)-Pregabalin Sample containing (S)- and (R)-Pregabalin Derivatization Derivatization Sample containing\n(S)- and (R)-Pregabalin->Derivatization Chiral Derivatizing Agent (e.g., FDAA) Diastereomeric Derivatives Diastereomeric Derivatives Derivatization->Diastereomeric Derivatives HPLC Separation HPLC Separation Diastereomeric Derivatives->HPLC Separation Achiral Column (C18) Quantification of\n(R)-isomer Quantification of (R)-isomer HPLC Separation->Quantification of\n(R)-isomer

Caption: Chiral HPLC analysis workflow with pre-column derivatization.

Causality and Reproducibility: The key to this method is the use of a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which reacts with both enantiomers to form diastereomers. [7][8]These diastereomers are no longer mirror images and can be separated on a standard achiral HPLC column. The choice of derivatizing agent and reaction conditions (pH, temperature, time) are crucial for complete and reproducible derivatization. The HPLC method must be optimized to achieve baseline separation of the two diastereomeric peaks.

Alternative Chiral Separation Techniques: Direct separation of enantiomers on a chiral stationary phase (CSP) column is an alternative approach that avoids the need for derivatization. However, method development can be more complex, and these columns can be more expensive and less robust than standard reversed-phase columns.

III. Spectroscopic Characterization

While HPLC is the primary tool for quantification and purity assessment, spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the molecular structure of this compound. The spectra provide information about the number and types of protons and carbons, as well as their connectivity.

Expected ¹H NMR Signals (Illustrative):

  • Signals corresponding to the isobutyl group (methyl and methine protons).

  • Signals for the methylene protons adjacent to the chiral center and the carboxylic acid.

  • A signal for the proton on the chiral carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm its identity. The expected molecular weight for 3-Amino-5-methyl-hexanoic acid is approximately 145.20 g/mol . [9]

IV. Comparative Summary of Methodologies

MethodPrincipleAdvantagesConsiderations for Reproducibility
Synthesis: Diastereomeric Resolution Separation of enantiomers based on differential solubility of diastereomeric salts.Well-established, can produce high purity material.Precise control of crystallization conditions (solvent, temperature, cooling rate) is critical.
Synthesis: Asymmetric Hydrogenation Direct synthesis of the desired enantiomer using a chiral catalyst.High enantioselectivity, potentially more atom-economical and cost-effective.Catalyst quality and purity, and strict control of reaction parameters (temperature, pressure) are paramount.
Analysis: HPLC Assay Quantification based on separation on a reversed-phase column and UV detection.Simple, robust, and widely available.Adherence to system suitability criteria (tailing factor, RSD, linearity) is essential.
Analysis: Chiral HPLC (Derivatization) Separation of diastereomeric derivatives on an achiral column.Allows for the use of standard, robust HPLC columns.Complete and reproducible derivatization is crucial; requires careful optimization of reaction conditions.

V. Conclusion

The reproducible synthesis and analysis of this compound are critical for ensuring its quality, safety, and efficacy as a pharmaceutical agent. This guide has provided a comparative overview of key methodologies, emphasizing the scientific principles that underpin their successful and repeatable implementation. For researchers and drug development professionals, a thorough understanding of these techniques and the factors that influence their reproducibility is essential for the successful development and manufacturing of this important therapeutic compound.

References

  • Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules.
  • An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry. [Link]
  • HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Asian Journal of Chemistry. [Link]
  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry. [Link]
  • Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. Journal of Applied Pharmaceutical Science. [Link]
  • USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Agilent Technologies. [Link]
  • Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Acta Pharmaceutica Sinica B. [Link]
  • Organocatalytic asymmetric synthesis of β3-amino acid deriv
  • Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
  • Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization.
  • Process for separating and determining pregabalin/Lyrica chiral isomer.
  • Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Method for separating and determining Pregabalin and chiral isomers thereof.
  • Enantioselective synthesis of 3-amino-2-azetidinones via the ester enolate - imine condensation. The Journal of Organic Chemistry. [Link]
  • This compound. PubChem. [Link]
  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases.
  • Optimized S-Pregabalin Synthesis Method. Scribd. [Link]
  • 3-(Aminomethyl)-5-methylhexanoic acid. PubChem. [Link]
  • Study on the synthesis of pregabalin.
  • Enantioselective synthesis of ??-amino acids.
  • An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry. [Link]
  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]
  • Synthesis of (±)-Pregabalin by Utilizing a Three-Step Sequential-Flow System with Heterogeneous Catalysts.
  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355).
  • Spectrum CCMSLIB00000081591 for 3-(2-amino-2-oxoethyl)-5-methyl-hexanoic acid. MassBank of North America. [Link]
  • Showing metabocard for 5-Methylhexanoic acid (HMDB0031595).
  • bmse000351 Hexanoic Acid. Biological Magnetic Resonance Bank. [Link]

Sources

Comparison of (S)-3-Amino-5-methyl-hexanoic acid with Gabapentin

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers: Pregabalin vs. Gabapentin

A Head-to-Head Analysis of Two Seminal Gabapentinoids

Introduction

In the landscape of neuromodulatory therapeutics, particularly for neuropathic pain and epilepsy, gabapentinoids stand as a cornerstone of treatment. This guide provides a detailed comparative analysis of two leading molecules in this class: Gabapentin and Pregabalin. It is important to clarify that this guide focuses on Pregabalin, whose systematic chemical name is (S)-3-(aminomethyl)-5-methylhexanoic acid.[1][2][3][4][5] This compound is a close structural analogue—and the therapeutically relevant successor—to the molecule specified in the topic, (S)-3-Amino-5-methyl-hexanoic acid, a beta-amino acid.[6][7][8][9] The extensive body of comparative clinical and preclinical data exists for Pregabalin versus Gabapentin, making this the scientifically pertinent comparison for researchers.

Both Gabapentin and Pregabalin are structural derivatives of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[10][11] However, their primary mechanism of action does not involve direct interaction with GABA receptors.[12][13] Instead, they exert their effects through a unique interaction with voltage-gated calcium channels.[14] This guide will dissect their molecular, pharmacokinetic, and pharmacodynamic differences, supported by experimental data and protocols, to provide a clear framework for research and development professionals.

Part 1: Molecular and Pharmacodynamic Profile

Chemical Structure

While both molecules are GABA analogues, their subtle structural differences underpin their distinct pharmacological profiles. Gabapentin is 2-[1-(aminomethyl)cyclohexyl]acetic acid, while Pregabalin is (S)-3-(aminomethyl)-5-methylhexanoic acid. The key distinction lies in Pregabalin's isobutyl group, which contributes to its enhanced binding affinity.

Mechanism of Action

The therapeutic effects of both Gabapentin and Pregabalin are mediated by their high-affinity binding to the α2-δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[10][12][15] This binding is highly specific; studies have shown that neither drug interacts with GABA-A or GABA-B receptors, nor do they alter GABA uptake or degradation.[16]

The binding to the α2-δ subunit modulates calcium influx at presynaptic nerve terminals.[17][18] In pathological states such as neuropathy, where there is a hyperexcitable state, this modulation reduces the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[11][12][14] This presynaptic inhibition is believed to be the core mechanism behind their analgesic, anticonvulsant, and anxiolytic effects.[5][19]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft PGB_GBP Pregabalin / Gabapentin a2d α2-δ Subunit PGB_GBP->a2d Binds to Ca_ion Ca²⁺ PGB_GBP->Ca_ion Reduces Influx Vesicle Synaptic Vesicle (Glutamate, Substance P) PGB_GBP->Vesicle Inhibits Release VGCC Voltage-Gated Calcium Channel a2d->VGCC Modulates VGCC->Ca_ion Influx Ca_ion->Vesicle Triggers Release Neurotransmitter Reduced Excitatory Neurotransmitters Vesicle->Neurotransmitter Exocytosis

Caption: Mechanism of Action of Gabapentinoids.

Binding Affinity and Potency

A crucial pharmacodynamic differentiator is binding affinity. Pregabalin binds to the α2-δ subunit with approximately six times higher affinity than Gabapentin. [12] This superior affinity makes it a more potent compound.[10][11] Studies have identified that both drugs bind to the α2δ-1 and α2δ-2 isoforms, but not α2δ-3.[15][20] The analgesic actions are mediated conclusively through the α2δ-1 subunit.[19]

This difference in potency has direct clinical implications. For instance, a 450 mg/day dosage of Pregabalin appears to produce a comparable analgesic effect to the predicted maximum effect of Gabapentin for neuropathic pain.[18] Furthermore, potency estimates suggest Pregabalin is about 2.4 times more potent than Gabapentin for epilepsy.[21]

ParameterPregabalinGabapentinReference
Primary Target α2-δ subunit of VGCCsα2-δ subunit of VGCCs[10]
Binding Affinity High (Potent)Lower (Less Potent)[11][12]
Relative Potency ~2.4 - 6x higher than GabapentinBaseline[12][21]

Part 2: Pharmacokinetic Comparison: A Tale of Two Profiles

The most significant differences between Pregabalin and Gabapentin lie in their pharmacokinetics, which dictates their dosing, predictability, and clinical utility.

Absorption and Bioavailability

Pregabalin exhibits rapid and linear (first-order) absorption, meaning its plasma concentration increases proportionally with the dose.[12][18] Its oral bioavailability is consistently high at ≥90%, regardless of the dosage.[12][14][18]

In stark contrast, Gabapentin is absorbed more slowly and exhibits saturable, non-linear (zero-order) pharmacokinetics.[12][17][18] This is because its absorption is mediated by a capacity-limited L-amino acid transport system in the small intestine.[10] Consequently, as the dose of Gabapentin increases, its bioavailability decreases—dropping from about 60% at 900 mg/day to just 33% at 3600 mg/day.[12][14][18] This makes the dose-response relationship for Gabapentin less predictable.[10][17]

Metabolism and Excretion

Both compounds are advantageous in that they undergo minimal to no metabolism in the liver and do not bind to plasma proteins.[17][18] They are primarily excreted unchanged by the kidneys, with similar elimination half-lives of approximately 6 hours.[17][18] This lack of hepatic metabolism results in a very low potential for drug-drug interactions.

Pharmacokinetic ParameterPregabalinGabapentinReference(s)
Absorption Kinetics Linear (First-Order)Non-Linear/Saturable (Zero-Order)[12][18]
Oral Bioavailability ≥90% (Dose-Independent)27-60% (Dose-Dependent)[12][14][18][21]
Time to Peak (Tmax) ~1 hour3-4 hours[12][14][18]
Dose Proportionality Predictable, LinearUnpredictable Plateau Effect[10][14]
Plasma Protein Binding <1%<3%[18][22]
Metabolism NegligibleNegligible[17][18]
Elimination Half-Life ~6.3 hours5-7 hours[18][23]
Excretion Route Renal (Unchanged)Renal (Unchanged)[11][18]

Part 3: Comparative Efficacy and Safety

Clinical Efficacy

While both drugs are effective first-line treatments for neuropathic pain, multiple meta-analyses and head-to-head trials suggest that Pregabalin may offer superior and faster efficacy.[17][24][25] A 2024 meta-analysis of 14 studies involving over 3,300 patients concluded that Pregabalin showed superior results in pain reduction (measured by Visual Analog Scale) compared to Gabapentin.[11][25] The Pregabalin group also reported more days with no or mild pain and required less concomitant opioid medication.[11][17][25]

However, results can be mixed, with some studies finding Gabapentin superior for certain conditions like chronic sciatica or having a better safety profile in specific populations.[10][14] An important clinical observation is that patients who are either responders or non-responders to Gabapentin may experience additional pain relief upon switching to Pregabalin.[10][14]

Safety and Tolerability

The side effect profiles of Pregabalin and Gabapentin are largely similar. The most commonly reported adverse effects for both drugs are dizziness and somnolence (drowsiness).[10][21][24] Other shared side effects include peripheral edema, dry mouth, and blurred vision.[10][24]

Some differences have been noted. Gabapentin has been associated with a higher incidence of nausea and vomiting in some comparative studies.[11][17] Pregabalin may be more likely to cause weight gain.[24] Both medications carry a rare but serious risk of inducing suicidal thoughts or actions.[24]

Part 4: Key Experimental Protocols

To quantitatively assess the differences described above, specific, validated experimental workflows are required.

Protocol 1: Competitive Radioligand Binding Assay for α2-δ Subunit Affinity

Objective: To determine the inhibitory constant (Ki) of Pregabalin and Gabapentin for the α2-δ subunit, providing a quantitative measure of binding affinity.

Methodology:

  • Membrane Preparation: Isolate cell membranes from tissue or cell lines endogenously expressing or transfected with the α2-δ subunit (e.g., porcine brain cortex or HEK293 cells expressing α2δ-1).

  • Radioligand Selection: Use a high-affinity radioligand, such as [³H]-Gabapentin or [³H]-Pregabalin.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled competitor drug (either Pregabalin or Gabapentin).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the assay mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Use non-linear regression analysis (one-site fit) to calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

  • Ki Calculation: Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep Prepare Membranes (α2-δ source) start->prep assay Set up Assay Plate: Membranes + [³H]-Ligand + Competitor (PGB/GBP) prep->assay incubate Incubate to Equilibrium (e.g., 60 min at RT) assay->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters (Remove Non-specific Binding) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: Calculate IC50 count->analyze calc_ki Calculate Ki (Cheng-Prusoff Equation) analyze->calc_ki end End calc_ki->end

Caption: Workflow for a Competitive Binding Assay.

Protocol 2: In Vivo Efficacy Assessment (Chung Model of Neuropathic Pain)

Objective: To compare the anti-allodynic effects of Pregabalin and Gabapentin in a validated preclinical model of peripheral neuropathic pain.

Methodology:

  • Model Induction: Anesthetize adult Sprague-Dawley rats. Perform a surgical procedure to tightly ligate the L5 (and optionally L6) spinal nerves (Chung model). This induces a state of mechanical allodynia in the ipsilateral hind paw.

  • Baseline Assessment: Approximately 7-14 days post-surgery, establish a baseline pain threshold. Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments. A significant decrease in the threshold compared to the contralateral paw or pre-operative levels confirms allodynia.

  • Group Allocation: Randomly assign animals to treatment groups: Vehicle control, Gabapentin (e.g., 30, 100, 300 mg/kg, p.o.), and Pregabalin (e.g., 3, 10, 30 mg/kg, p.o.).

  • Drug Administration: Administer the assigned treatment orally.

  • Post-Treatment Assessment: At set time points after administration (e.g., 1, 2, 4, 6 hours), re-assess the paw withdrawal threshold using the von Frey filaments.

  • Data Analysis: For each group, plot the paw withdrawal threshold (in grams) over time. Calculate the area under the curve (AUC) to determine the overall anti-allodynic effect. Compare the effects of different doses of Pregabalin and Gabapentin to the vehicle control and to each other using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). This allows for the determination of relative potency and duration of action.

Conclusion and Future Directions

The comparison between Pregabalin and Gabapentin offers a clear example of rational drug design, where a second-generation compound improves upon its predecessor. Pregabalin's key advantages stem from its superior pharmacokinetic profile—namely its linear absorption and high, dose-independent bioavailability—and its higher binding affinity for the α2-δ subunit.[11][18][21] These attributes translate into greater potency, a more predictable dose-response relationship, and potentially faster onset of action compared to Gabapentin.[10][21][24]

For researchers, these differences are critical. The choice between the two in a preclinical model can significantly impact study outcomes, dosing strategies, and translational relevance. While Gabapentin remains a valuable therapeutic and research tool, Pregabalin represents a refinement that addresses some of its limitations. Future research may focus on developing α2-δ ligands with even greater specificity for subunits involved in particular pathologies or on exploring combination therapies to optimize efficacy while minimizing side effects.

References

  • 7 Differences Between Pregabalin and Gabapentin. (n.d.). GoodRx.
  • Battle of the Gabapentinoids: Gabapentin Vs. Pregabalin. (2021). OnePoint Patient Care.
  • Pregabalin vs Gabapentin: What's the Difference? (2024). BuzzRx.
  • The Clinical Difference between Gabapentin and Pregabalin: Data from a Pilot Comparative Trial. (2024). ResearchGate.
  • Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. (2024). Frontiers in Pharmacology.
  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661–669.
  • Gabapentin - Wikipedia. (n.d.). Wikipedia.
  • What are the differences in mechanism of action between pregabalin and gabapentin? (2023). Medscape.
  • Ménes, C., et al. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. Epilepsy Research, 97(1-2), 1-10.
  • Ghosh, A., et al. (2012). Comparative study of efficacy and safety of pregabalin and gabapentin in neuropathic pain. IOSR Journal of Dental and Medical Sciences.
  • Pregabalin Versus Gabapentin in the Treatment of Neuropathic Pain: A Narrative Review. (n.d.). Cureus.
  • Wang, H., et al. (1999). Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding. Biochemical Journal, 342(Pt 2), 313–320.
  • Pregabalin is a potent and selective ligand for α 2δ- 1 and α 2δ-2 calcium channel subunits. (2011). ResearchGate.
  • Marais, E., Klugbauer, N., & Hofmann, F. (2001). Calcium channel alpha(2)delta subunits-structure and Gabapentin binding. Molecular Pharmacology, 59(5), 1243–1248.
  • Pregabalin vs. Gabapentin: Key Differences & Uses. (2023). Recovered.org.
  • Patel, R., Dickenson, A. H., & Bauer, C. S. (2017). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. British Journal of Pharmacology, 174(13), 1950–1964.
  • Gabapentin Differs From Pregabalin in Several Key Ways. (2015). Pharmacy Times.
  • Amador-Ríos, D., et al. (2024). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Frontiers in Pharmacology.
  • Field, M. J., et al. (2007). Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord. Brain Research, 1157, 63–72.
  • Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits. (2011). ResearchGate.
  • Field, M. J., et al. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences of the United States of America, 103(46), 17537–17542.
  • Wang, H., et al. (1999). Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding. Biochemical Journal, 342(2), 313-320.
  • Pregabalin | 148553-50-8. (n.d.). SynZeal.
  • Pregabalin | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
  • Pregabalin. (n.d.). NIST WebBook.
  • Pregabalin - Wikipedia. (n.d.). Wikipedia.
  • This compound | C7H15NO2 | CID 2761525. (n.d.). PubChem.
  • The IUPAC name of pregabalin is (S)-3-(aminomethyl)-5-methyl hexanoic acid. Draw the structure of... (n.d.). Homework.Study.com.
  • Pregabalin: A Comprehensive Review of 3-(Aminomethyl)-5-methylhexanoic acid. (n.d.). Journal of Pharmaceutical Sciences and Research.
  • 3-(Aminomethyl)-5-methylhexanoic acid | C8H17NO2 | CID 4715169. (n.d.). PubChem.
  • Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. (2018). Lupine Publishers.
  • Pregabalin-impurities. (n.d.). Pharmaffiliates.

Sources

A Comparative Guide to the Structure-Activity Relationship of (S)-3-Amino-5-methyl-hexanoic Acid Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Amino-5-methyl-hexanoic acid, widely known as Pregabalin, is a cornerstone in the treatment of various central nervous system (CNS) disorders. It is a structural derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Initially developed as an add-on therapy for partial seizures, its clinical applications have expanded to include neuropathic pain and generalized anxiety disorder.[2][3] Unlike its parent compound GABA, Pregabalin and its analogs, often termed gabapentinoids, do not exert their effects by directly binding to GABA receptors.[1][4] Instead, their primary mechanism of action involves high-affinity binding to the α2-δ subunit of voltage-gated calcium channels.[2][3] This interaction is believed to reduce the synaptic release of excitatory neurotransmitters, thereby dampening neuronal excitability.[2][3]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Pregabalin analogs. We will dissect the critical chemical features of the Pregabalin scaffold, explore how specific structural modifications impact biological activity, and detail the experimental protocols essential for evaluating these compounds. This information is intended to provide researchers, scientists, and drug development professionals with a robust framework for designing the next generation of CNS therapeutics based on this privileged scaffold.

The Pregabalin Scaffold: Core Pharmacophoric Elements

The therapeutic efficacy of Pregabalin is intrinsically linked to its specific three-dimensional structure. The core scaffold consists of a γ-amino acid backbone with a key isobutyl group at the β-position. Understanding the contribution of each component is fundamental to appreciating the SAR of its analogs.

The essential pharmacophoric features are:

  • The Carboxylic Acid Moiety (-COOH): This acidic group is crucial for interacting with the binding site.

  • The Amino Group (-NH2): The basic amino group is another critical point of interaction. The spatial relationship between the amino and carboxyl groups is vital for activity.

  • The Isobutyl Side Chain: This lipophilic group significantly influences binding affinity and pharmacokinetic properties.

  • (S)-Stereochemistry: The stereochemistry at the C3 position is absolute. The (S)-enantiomer is the active form, while the (R)-enantiomer is significantly less active.

G cluster_0 Pregabalin (this compound) cluster_1 Key Pharmacophoric Features mol mol A Carboxylic Acid B Amino Group C Isobutyl Side Chain D (S)-Stereocenter

Caption: Key pharmacophoric features of the Pregabalin molecule.

Comparative Analysis of Pregabalin Analogs

A systematic investigation into modifying the Pregabalin structure has revealed critical insights into the requirements for biological activity. A key study prepared a series of analogs and evaluated them for both α2-δ binding affinity and interaction with the system L neutral amino acid transporter, which is thought to be necessary for in vivo activity.[2]

Modifications of the Alkyl Side Chain

The isobutyl group of Pregabalin plays a significant role in its binding to the α2-δ subunit. Altering its size, shape, and lipophilicity has profound effects on activity.

  • Rationale: Modifying the side chain helps to probe the size and nature of the hydrophobic binding pocket on the α2-δ subunit. Increasing lipophilicity can also impact membrane permeability and pharmacokinetic properties.[5]

  • Observations: A study involving various side-chain analogs demonstrated that while several compounds retained high binding affinity for the α2-δ protein, they lacked in vivo activity.[2] This suggests that α2-δ binding alone is not sufficient for the pharmacological effects of these compounds; transport by the system L transporter is also a critical factor.[2] For instance, analogs with heteroaromatic side chains have been shown to possess anticonvulsant activity.[6] Furthermore, the synthesis of novel lipophilic β-alkyl substituted GABA derivatives from fatty alkyl chains has been explored to enhance lipophilicity.[7]

CompoundSide Chain Modificationα2-δ Binding IC50 (nM)[2]System L Uptake IC50 (µM)[2]In Vivo Activity (30 mg/kg)[2]
Pregabalin Isobutyl8337Active
Analog 1 Cyclohexylmethyl12>100Inactive
Analog 2 Phenylmethyl (Benzyl)16>100Inactive
Analog 3 3,3-Dimethylbutyl1962Inactive
Analog 4 2-Thienylmethyl22>100Inactive

Data summarized from reference[2].

Stereochemistry and its Influence on Activity

Stereochemistry is a critical determinant of Pregabalin's activity. The molecule has one chiral center at the C3 position.

  • Rationale: Biological macromolecules like proteins are chiral. Therefore, they often exhibit stereoselective binding with small molecule ligands. Investigating different stereoisomers is a fundamental step in SAR studies.

  • Observations: The (S)-enantiomer of 3-amino-5-methylhexanoic acid is the pharmacologically active isomer. The (R)-enantiomer shows significantly lower affinity for the α2-δ subunit and is consequently inactive. This highlights the precise three-dimensional arrangement required for optimal interaction with the binding site.

Prodrug Approaches

To improve the pharmacokinetic properties or to achieve targeted delivery, prodrug strategies have been explored.

  • Rationale: A prodrug is an inactive compound that is converted into an active drug in the body. This approach can be used to overcome issues like poor solubility, limited permeability, or rapid metabolism.

  • Observations: A study investigated the synthesis of mutual prodrugs linking gabapentin and pregabalin through diester bonds.[8] Certain synthesized compounds, particularly those with shorter linear linkers, were effective in reversing tactile allodynia in a rat model of neuropathic pain, demonstrating the potential of this approach.[8]

Experimental Protocols for SAR Evaluation

To ensure the integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential.

Protocol 1: In Vitro α2-δ Subunit Binding Assay

This assay quantifies the binding affinity of test compounds to the α2-δ subunit of voltage-gated calcium channels by measuring their ability to displace a radiolabeled ligand.

  • Principle: This is a competitive binding assay. The ability of a test compound to inhibit the binding of [3H]gabapentin to its target protein in pig brain membranes is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[2]

  • Step-by-Step Methodology:

    • Membrane Preparation: Prepare a crude membrane fraction from pig brain tissue.

    • Reaction Mixture: In assay tubes, combine the membrane preparation, [3H]gabapentin (at a concentration near its Kd), and varying concentrations of the test compound in an appropriate buffer.

    • Incubation: Incubate the mixture to allow binding to reach equilibrium.

    • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

G cluster_workflow α2-δ Binding Assay Workflow prep Prepare Pig Brain Membrane Homogenate mix Incubate Membranes with [3H]Gabapentin & Test Compound prep->mix filter Separate Bound/Free Ligand via Rapid Filtration mix->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 Value count->analyze

Caption: Workflow for the in vitro α2-δ subunit binding assay.

Protocol 2: In Vitro System L Amino Acid Transporter Assay

This assay assesses the ability of test compounds to interact with the system L transporter, which is implicated in their transport across biological barriers.

  • Principle: The assay measures the inhibition of the uptake of a radiolabeled substrate of the system L transporter, such as [3H]leucine, into cells that express the transporter (e.g., Chinese Hamster Ovary - CHO cells).[2]

  • Step-by-Step Methodology:

    • Cell Culture: Culture CHO cells to confluence in appropriate multi-well plates.

    • Pre-incubation: Wash the cells and pre-incubate them in a buffer solution.

    • Reaction: Add a mixture of [3H]leucine and varying concentrations of the test compound to the cells.

    • Incubation: Incubate for a defined period to allow for transporter-mediated uptake.

    • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

    • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [3H]leucine uptake against the log concentration of the test compound.

G cluster_workflow System L Transporter Assay Workflow culture Culture CHO Cells to Confluence incubate Incubate Cells with [3H]Leucine & Test Compound culture->incubate terminate Stop Uptake by Washing with Cold Buffer incubate->terminate quantify Lyse Cells and Measure Intracellular Radioactivity terminate->quantify analyze Calculate IC50 Value quantify->analyze

Caption: Workflow for the in vitro system L transporter assay.

Discussion and Future Perspectives

The SAR studies of this compound analogs have established a clear, albeit complex, set of requirements for in vivo efficacy. A critical finding is the dual necessity of high-affinity binding to the α2-δ subunit and interaction with the system L amino acid transporter.[2] This dual-parameter constraint explains why many analogs with potent α2-δ binding fail in vivo.

Future drug design efforts should focus on optimizing both properties simultaneously. The lipophilic side chain is a key area for modification, but alterations must not disrupt the molecule's ability to be recognized and transported by the system L transporter. Exploring bioisosteric replacements for the carboxylic acid or amino group, while maintaining the crucial spatial arrangement, could also lead to novel compounds with improved pharmacokinetic or pharmacodynamic profiles. The development of prodrugs that can effectively deliver the active pharmacophore to the CNS remains a promising avenue for enhancing therapeutic efficacy and patient compliance.[8]

G cluster_sar Key SAR Insights for Pregabalin Analogs cluster_mods Structural Modifications cluster_outcomes Impact on Activity start Pregabalin Scaffold mod_side_chain Modify Alkyl Side Chain start->mod_side_chain mod_backbone Modify Amino Acid Backbone start->mod_backbone mod_stereo Alter Stereochemistry start->mod_stereo outcome_good Activity Maintained/Improved (e.g., some heteroaromatics) mod_side_chain->outcome_good outcome_bad Activity Lost (e.g., (R)-enantiomer, bulky side chains) mod_side_chain->outcome_bad mod_backbone->outcome_bad mod_stereo->outcome_bad

Caption: Summary of Structure-Activity Relationship (SAR) findings.

Conclusion

The structure-activity relationship of this compound analogs is a well-defined field that offers crucial lessons for CNS drug design. The essential pharmacophore requires a specific stereochemistry and a delicate balance between features that govern binding to the α2-δ subunit and those that facilitate cellular uptake via the system L transporter. By leveraging the insights summarized in this guide, researchers can more effectively design and evaluate novel analogs with the potential for enhanced therapeutic profiles in the treatment of epilepsy, neuropathic pain, and anxiety disorders.

References

  • Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. (n.d.). ACS Medicinal Chemistry Letters. [Link]
  • Heteroaromatic Side-Chain Analogues of Pregabalin | Request PDF. (n.d.).
  • Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. (2023, September 27). Psych Scene Hub. [Link]
  • Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. (n.d.). MDPI. [Link]
  • Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. (2025, March 19).
  • Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neurop
  • Chemoenzymatic synthesis of pregabalin and three of its analogues using... (n.d.).
  • Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. (n.d.). PubMed. [Link]
  • Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. (2020, July 1). New Journal of Chemistry. [Link]
  • Pregabalin (Lyrica®):Part I. (n.d.).

Sources

A Comparative Guide to the Therapeutic Validation of (S)-3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Chemical Nomenclature: This guide focuses on the therapeutic potential of (S)-3-(aminomethyl)-5-methylhexanoic acid , widely known as Pregabalin . The user's original query referenced (S)-3-amino-5-methyl-hexanoic acid, a related β-amino acid. However, the vast body of peer-reviewed literature on therapeutic validation, particularly in the realms of neuropathic pain and epilepsy, centers on the γ-amino acid analogue, Pregabalin. Given the depth of available experimental data and its clinical significance, this guide will proceed with a comprehensive analysis of Pregabalin, as it aligns with the core requirements for a comparison guide grounded in robust scientific evidence.

Introduction: The Rise of Gabapentinoids in Neuromodulation

The landscape of treating neuropathic pain and certain seizure disorders was significantly altered by the advent of gabapentinoids. These compounds, while structurally analogous to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), do not exert their effects through direct interaction with GABA receptors.[1][2] Instead, their therapeutic efficacy stems from a more nuanced mechanism involving the modulation of voltage-gated calcium channels.[3][4][5]

Pregabalin, approved by the U.S. FDA in 2004, represents a second-generation gabapentinoid.[1][6][7][8] It has demonstrated a distinct pharmacokinetic and pharmacodynamic profile compared to its predecessor, gabapentin, leading to its widespread use for conditions including diabetic peripheral neuropathy, postherpetic neuralgia, fibromyalgia, and as an adjunctive therapy for partial-onset seizures.[1][6][9] This guide provides a critical comparison of Pregabalin's therapeutic potential against relevant alternatives, supported by peer-reviewed data and detailed experimental protocols for its validation.

Mechanism of Action: Targeting the α2δ-1 Subunit

The primary mechanism of action for Pregabalin is its high-affinity binding to the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4][10][11] Specifically, the α2δ-1 and α2δ-2 subtypes are the principal targets.[12][13]

Causality of Therapeutic Effect: In pathological states like neuropathic pain, hyperexcited presynaptic neurons exhibit an upregulation of α2δ-1 subunits. This leads to increased trafficking of VGCCs to the cell surface, resulting in excessive calcium influx upon depolarization.[13][14] This calcium surge triggers the release of excitatory neurotransmitters such as glutamate, norepinephrine, and Substance P.[1][4][5]

Pregabalin's binding to the α2δ-1 subunit disrupts the forward trafficking of the calcium channel complex to the presynaptic terminal.[13][14] This reduces the density of functional VGCCs, thereby attenuating calcium influx and decreasing the release of pain- and seizure-propagating neurotransmitters.[3][4][5] This modulatory action, rather than a direct channel blockade, is key to its therapeutic window, as it preferentially affects hyperexcited neurons without significantly altering normal neuronal signaling.[13]

G cluster_0 Presynaptic Terminal (Pathological State) cluster_1 Pregabalin Intervention Hyperexcitability Hyperexcitability Upregulation_a2d1 Upregulation of α2δ-1 Hyperexcitability->Upregulation_a2d1 VGCC_Traffic Increased VGCC Trafficking Upregulation_a2d1->VGCC_Traffic Binding_a2d1 Binds to α2δ-1 Subunit Ca_Influx Excessive Ca2+ Influx VGCC_Traffic->Ca_Influx NT_Release Release of Glutamate, Substance P Ca_Influx->NT_Release Pain_Signal Pain Signal Propagation NT_Release->Pain_Signal Pregabalin Pregabalin Pregabalin->Binding_a2d1 Inhibit_Traffic Reduces VGCC Trafficking Binding_a2d1->Inhibit_Traffic Reduced_Ca Normalized Ca2+ Influx Inhibit_Traffic->Reduced_Ca Reduced_NT Decreased Neurotransmitter Release Reduced_Ca->Reduced_NT Analgesia Analgesic Effect Reduced_NT->Analgesia

Caption: Pregabalin's mechanism of action in a hyperexcited neuron.

Comparative Analysis: Pregabalin vs. Alternatives

The selection of a therapeutic agent for neuropathic pain or epilepsy is guided by a balance of efficacy, safety, and patient-specific factors.

Pregabalin vs. Gabapentin

Gabapentin is the first-generation gabapentinoid and the most logical primary comparator. While sharing the same molecular target (α2δ-1), key differences in their pharmacokinetic profiles drive clinical differentiation.[2]

FeaturePregabalin Gabapentin Rationale & Significance
Binding Affinity (α2δ-1) ~2.4-6 times higher than Gabapentin[2][10]LowerHigher potency allows for lower therapeutic doses and may contribute to a faster onset of action.
Oral Bioavailability ≥90%, dose-independent[1][2][10]Variable (27-80%), saturable absorption[2][15]Pregabalin exhibits linear and predictable pharmacokinetics, simplifying dosing regimens. Gabapentin's absorption is saturable, meaning higher doses have proportionally lower bioavailability.
Onset of Action May occur within the first week[1]Slower onset, may take longer to titrate[16][17]Faster absorption and higher potency contribute to a quicker therapeutic effect for Pregabalin.
Dosing Frequency Typically 2-3 times daily[9]Typically 3 times dailyThe more consistent absorption and longer half-life of Pregabalin allow for less frequent dosing, potentially improving patient adherence.
FDA-Approved Indications Neuropathic pain (diabetic, postherpetic, spinal cord injury), Fibromyalgia, Partial-onset seizures[6][8]Postherpetic neuralgia, Adjunctive for partial seizures[2]Pregabalin has a broader range of FDA-approved indications, reflecting a larger body of clinical trial evidence.
Common Adverse Events Dizziness, somnolence, peripheral edema, weight gain[18][19]Dizziness, somnolence, ataxiaBoth have similar side effect profiles, though some studies suggest a higher incidence of peripheral edema with Pregabalin.[2]

A meta-analysis of 14 studies involving over 3,300 patients concluded that pregabalin demonstrated superior and faster efficacy in alleviating neuropathic pain compared to gabapentin.[20]

Pregabalin vs. Other First-Line Agents

For neuropathic pain, guidelines also recommend Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Tricyclic Antidepressants (TCAs).[21][22][23]

  • SNRIs (e.g., Duloxetine): These agents increase levels of serotonin and norepinephrine in the synaptic cleft, enhancing descending inhibitory pain pathways.[21] Studies have shown duloxetine to be non-inferior to pregabalin for painful diabetic neuropathy.[24] The choice may depend on comorbidities; for instance, duloxetine may be preferred in a patient with comorbid depression.

  • TCAs (e.g., Amitriptyline): TCAs have a broad mechanism, including reuptake inhibition of serotonin and norepinephrine, sodium channel blockade, and antihistaminic effects. They are effective but often limited by a less favorable side-effect profile (anticholinergic effects, cardiotoxicity) compared to gabapentinoids and SNRIs.[22]

G cluster_0 Gabapentinoids cluster_1 SNRIs cluster_2 TCAs Neuropathic_Pain Neuropathic Pain Treatment Pregabalin Pregabalin Neuropathic_Pain->Pregabalin Gabapentin Gabapentin Neuropathic_Pain->Gabapentin Duloxetine Duloxetine Neuropathic_Pain->Duloxetine Amitriptyline Amitriptyline Neuropathic_Pain->Amitriptyline Target_a2d1 Target_a2d1 Pregabalin->Target_a2d1 Target: α2δ-1 Subunit Gabapentin->Target_a2d1 Target_SNRI Target_SNRI Duloxetine->Target_SNRI Target: 5-HT/NE Reuptake Target_TCA Target_TCA Amitriptyline->Target_TCA Target: Multiple (5-HT/NE, Na+ channels)

Caption: Comparison of therapeutic alternatives for neuropathic pain.

Experimental Validation: Protocols for Preclinical Assessment

Validating the therapeutic potential of a compound like Pregabalin requires a multi-tiered approach, from molecular target engagement to in vivo efficacy models.

Protocol: Radioligand Binding Assay for α2δ-1 Target Engagement

This protocol quantifies the binding affinity of a test compound to the α2δ-1 subunit, a critical first step in validation.

Objective: To determine the inhibitory constant (Ki) of a test compound for the α2δ-1 subunit using [³H]-gabapentin as the radioligand.

Materials:

  • Membrane preparations from cells overexpressing human α2δ-1 subunit.

  • [³H]-gabapentin (specific activity ~30-60 Ci/mmol).

  • Test compound (e.g., Pregabalin) stock solution in appropriate vehicle (e.g., DMSO).

  • Binding buffer: 10 mM HEPES, 100 mM NaCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: High concentration of unlabeled gabapentin (100 µM).

  • Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation vials and liquid scintillation cocktail.

Step-by-Step Methodology:

  • Preparation: Thaw the α2δ-1 membrane preparation on ice. Dilute to a final concentration of 10-20 µg of protein per well in ice-cold binding buffer.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • Total Binding: 50 µL binding buffer, 25 µL [³H]-gabapentin, 25 µL membrane prep.

    • Non-Specific Binding: 50 µL unlabeled gabapentin (100 µM), 25 µL [³H]-gabapentin, 25 µL membrane prep.

    • Test Compound: 50 µL of test compound dilutions (serial dilutions, e.g., from 100 µM to 0.1 nM), 25 µL [³H]-gabapentin, 25 µL membrane prep.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3 times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and cap. Allow vials to sit for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-gabapentin and Kd is its dissociation constant for the α2δ-1 subunit.

Protocol: In Vivo Efficacy in a Neuropathic Pain Model (Spinal Nerve Ligation)

Animal models that mimic nerve injury are essential for evaluating the analgesic properties of a compound.[25][26] The Spinal Nerve Ligation (SNL) model is a widely used and robust model of peripheral neuropathic pain.[27][28]

Objective: To assess the ability of a test compound to reverse mechanical allodynia in rats following SNL surgery.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Anesthetic (e.g., Isoflurane).

  • Surgical instruments, 6-0 silk suture.

  • Test compound (Pregabalin, 30 mg/kg) and vehicle control (e.g., saline).

  • Von Frey filaments (for assessing mechanical sensitivity).

Step-by-Step Methodology:

  • SNL Surgery:

    • Anesthetize the rat. Make a small incision to expose the left L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture.

    • Close the incision in layers. Sham-operated animals undergo the same procedure without nerve ligation.

    • Allow animals to recover for 7-14 days for neuropathic pain behaviors to develop.

  • Baseline Behavioral Testing:

    • Place rats in individual plexiglass chambers on an elevated mesh floor and allow them to acclimate for 15-20 minutes.

    • Measure the paw withdrawal threshold (PWT) of the ipsilateral (operated) hind paw using the up-down method with von Frey filaments. Start with a mid-range filament (e.g., 4.0 g) and apply it to the plantar surface of the paw.

    • A positive response is a sharp withdrawal of the paw. The pattern of responses to a series of filaments is used to calculate the 50% PWT.

    • Confirm the development of mechanical allodynia (a significant decrease in PWT in the ipsilateral paw compared to the contralateral paw and sham animals).

  • Drug Administration & Post-Dosing Testing:

    • Randomize animals with confirmed allodynia into treatment groups (e.g., Vehicle, Pregabalin 30 mg/kg).

    • Administer the compound via the desired route (e.g., intraperitoneal injection).

    • Measure the PWT at various time points post-administration (e.g., 30, 60, 120, and 240 minutes) to determine the peak effect and duration of action.

  • Data Analysis:

    • Plot the PWT (in grams) over time for each group.

    • Calculate the percent maximal possible effect (%MPE) using the formula: %MPE = [(Post-drug PWT - Post-injury Baseline PWT) / (Pre-injury Baseline PWT - Post-injury Baseline PWT)] * 100.

    • Use a two-way ANOVA with post-hoc tests to determine statistical significance between treatment groups at each time point.

G Start Start SNL_Surgery Spinal Nerve Ligation (SNL) Surgery (Day 0) Start->SNL_Surgery Recovery Recovery & Pain Development (7-14 Days) SNL_Surgery->Recovery Baseline Baseline Behavioral Testing (von Frey Filaments) Recovery->Baseline Randomization Group Randomization Baseline->Randomization Vehicle_Admin Administer Vehicle Randomization->Vehicle_Admin Control Drug_Admin Administer Pregabalin Randomization->Drug_Admin Treatment Post_Dose_Test Post-Dose Behavioral Testing (Multiple Time Points) Vehicle_Admin->Post_Dose_Test Drug_Admin->Post_Dose_Test Data_Analysis Data Analysis (ANOVA, %MPE) Post_Dose_Test->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo validation of Pregabalin.

Conclusion and Future Perspectives

The peer-reviewed evidence strongly validates the therapeutic potential of (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin). Its refined mechanism of action, centered on the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels, provides a clear rationale for its efficacy in states of neuronal hyperexcitability. Compared to its predecessor, gabapentin, Pregabalin offers a superior pharmacokinetic profile, leading to more predictable dosing and a potentially faster onset of action.[17][20][29] While other drug classes like SNRIs and TCAs are also effective first-line agents for neuropathic pain, the unique mechanism of gabapentinoids provides a critical therapeutic option, particularly for patients who do not respond to or cannot tolerate other treatments.

Future research must address observations of a potential decline in the reported treatment effect of Pregabalin over time in clinical trials, which may be influenced by increasing placebo response rates in pain studies.[30] Furthermore, the development of novel α2δ ligands with improved side-effect profiles or enhanced efficacy remains a key goal for drug development professionals. The experimental frameworks detailed in this guide provide a robust system for the preclinical validation of such next-generation neuromodulatory agents.

References

  • Pregabalin - Wikipedia. (n.d.).
  • Taylor, C. P. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. PubMed.
  • Dr.Oracle. (2025, May 26). What is the mechanism of action of Pregabalin (Lyrica)?.
  • Sanders, M. (n.d.). Pregabalin - StatPearls. NCBI Bookshelf.
  • Drugs.com. (2025, July 25). Pregabalin: Uses, Dosage, Side Effects & Warnings.
  • Dr.Oracle. (2025, May 31). What are the alternatives to Lyrica (Pregabalin) for treating neuropathic pain?.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pregabalin?.
  • Derry, S., Bell, R. F., Straube, S., Wiffen, P. J., Aldington, D., & Moore, R. A. (2019). Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials. BMJ Open.
  • Dr.Oracle. (2025, December 23). What are the indications and dosages for Pregabalin (Lyrica)?.
  • Cleveland Clinic Center for Continuing Education. (n.d.). Pregabalin (Lyrica®):Part I.
  • OnePoint Patient Care. (2021, February 4). Battle of the Gabapentinoids: Gabapentin Vs. Pregabalin.
  • GoodRx. (n.d.). 7 Differences Between Pregabalin and Gabapentin.
  • van der Schueren, M. A. (2010). The alpha2-delta protein: an auxiliary subunit of voltage-dependent calcium channels as a recognized drug target. PubMed.
  • Dr.Oracle. (2025, May 13). What are the best alternatives to Lyrica (Pregabalin)?.
  • Davies, A. (n.d.). Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels. PubMed.
  • Midwest Recovery Centers. (2025, October 17). Alternative Options to Gabapentin and Pregabalin.
  • Drugs.com. (2025, November 19). Pregabalin or Gabapentin: Which is better for nerve pain?.
  • Drugs.com. (n.d.). Lyrica (pregabalin) FDA Approval History.
  • Derry, S., Bell, R. F., Straube, S., Wiffen, P. J., Aldington, D., & Moore, R. A. (2019, January 21). Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials. PubMed.
  • Pharmacy Times. (2015, September 22). Gabapentin Differs From Pregabalin in Several Key Ways.
  • Ferreira, G. E., Abdel-Shaheed, C., Underwood, M., Finnerup, N. B., Day, R. O., McLachlan, A., Eldabe, S., & Maher, C. G. (2023, January 20). A meta-epidemiological study on the reported treatment effect of pregabalin in neuropathic pain trials over time. PLOS One.
  • Gosset. (n.d.). Calcium channel protein subunit alpha2delta (α2δ).
  • ResearchGate. (2025, January 7). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety.
  • Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies?.
  • Sedgwick. (2019, August 23). Gabapentin and Lyrica: Safer alternatives for pain management?.
  • Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs.
  • Patel, R., Dickenson, A. H., & Bauer, C. S. (n.d.). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain.
  • Charles River Laboratories. (n.d.). In Vivo Pain Models.
  • WuXi Biology. (n.d.). Pain Models.
  • Shue, F.-S. (2020, December 21). Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons. PubMed Central.

Sources

Independent Verification of Pregabalin's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of Pregabalin's mechanism of action with that of other therapeutic alternatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a critical evaluation of the experimental evidence that underpins our current understanding. We will explore the causality behind key experimental choices and provide detailed, validated protocols for the independent verification of these mechanisms.

Introduction: The Clinical Niche of Pregabalin

Pregabalin, marketed under brand names like Lyrica, is a cornerstone therapy for a range of neurological and psychiatric disorders, including neuropathic pain, fibromyalgia, epilepsy, and generalized anxiety disorder.[1] Its therapeutic success has spurred extensive research into its precise mechanism of action, aiming to refine its use and develop next-generation therapeutics. This guide will dissect the established mechanism and critically compare it to alternatives, providing the experimental frameworks necessary for rigorous independent verification.

The Core Mechanism: Targeting the α2δ-1 Subunit of Voltage-Gated Calcium Channels

The primary therapeutic effects of Pregabalin are mediated through its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][4] It is crucial to note that despite its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), Pregabalin does not directly bind to GABA receptors or significantly modulate the GABAergic system.[2][5]

The binding of Pregabalin to the α2δ-1 subunit leads to a reduction in calcium influx into presynaptic nerve terminals.[2][6] This, in turn, diminishes the release of several excitatory neurotransmitters, most notably glutamate, norepinephrine, and substance P.[3][6][7] The dampening of excessive neuronal excitability is the foundation of its anticonvulsant, analgesic, and anxiolytic properties.[3][6]

The following diagram illustrates the established signaling pathway of Pregabalin:

Pregabalin_Mechanism PGB Pregabalin a2d1 α2δ-1 Subunit PGB->a2d1 Binds to Ca_influx Ca²⁺ Influx PGB->Ca_influx Inhibits VGCC Voltage-Gated Calcium Channel (VGCC) a2d1->VGCC Modulates Vesicles Synaptic Vesicles (containing Glutamate) Ca_influx->Vesicles Triggers fusion Glutamate_release Glutamate Release Ca_influx->Glutamate_release Reduced Vesicles->Glutamate_release Glutamate Glutamate Receptor Glutamate Receptors Glutamate->Receptor Binds to Signal Postsynaptic Signal Receptor->Signal Activates

Caption: Pregabalin's mechanism of action at the presynaptic terminal.

Comparative Analysis with Therapeutic Alternatives

While Pregabalin is a first-line treatment for many conditions, a comprehensive understanding requires comparison with other drug classes that possess different mechanisms of action.

Drug ClassPrimary Mechanism of ActionKey Experimental Findings
Gabapentinoids (Pregabalin) Binds to the α2δ-1 subunit of VGCCs, reducing excitatory neurotransmitter release.[2][3]Pregabalin has a higher binding affinity and more predictable, linear pharmacokinetics compared to Gabapentin.[8][9][10]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine) Inhibit the reuptake of serotonin and norepinephrine, enhancing descending inhibitory pain pathways.[11][12]Head-to-head trials show comparable efficacy to Pregabalin in neuropathic pain, with some studies suggesting superior effectiveness of duloxetine after longer treatment durations.[11][13]
Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline) Block the reuptake of norepinephrine and serotonin; also block sodium channels and antagonize NMDA receptors.[1][12]Meta-analyses of head-to-head trials indicate equivalent efficacy to gabapentinoids for neuropathic pain.[9][10]
Topical Agents (e.g., Lidocaine, Capsaicin) Localized action; Lidocaine blocks sodium channels, while capsaicin desensitizes TRPV1 receptors.[11][12]Provide relief for localized neuropathic pain with minimal systemic side effects.[11][12]

Experimental Verification: Protocols for Independent Validation

A cornerstone of scientific integrity is the ability to independently verify experimental findings. This section provides detailed, step-by-step methodologies for key experiments used to elucidate and confirm the mechanism of action of Pregabalin and its alternatives.

Radioligand Binding Assay: Quantifying Drug-Target Interaction

This assay is fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To determine the binding affinity (Ki) of Pregabalin for the α2δ-1 subunit.

Protocol:

  • Membrane Preparation:

    • Homogenize porcine brain tissue in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

    • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in a buffer containing 10% sucrose and store at -80°C.

    • Determine the protein concentration of the membrane preparation using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes (50-120 µg protein), a competing unlabeled ligand (Pregabalin at various concentrations), and a radioligand such as [³H]-gabapentin.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled ligand) from total binding.

    • Plot the specific binding as a function of the concentration of the competing ligand to determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Porcine Brain) start->prep assay Binding Assay (96-well plate) prep->assay incubation Incubation (30°C, 60 min) assay->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Whole-Cell Patch Clamp Electrophysiology: Assessing Functional Effects on Ion Channels

This technique allows for the direct measurement of ion channel activity in living cells.

Objective: To measure the effect of Pregabalin on voltage-gated calcium currents in cultured neurons.

Protocol:

  • Cell Culture:

    • Culture primary neurons (e.g., rat hippocampal or dorsal root ganglion neurons) on glass coverslips coated with poly-D-lysine.[12]

    • Maintain cultures in a humidified incubator at 37°C and 5% CO2 for 7-14 days.[14]

  • Recording:

    • Place a coverslip with cultured neurons in a recording chamber on an inverted microscope.

    • Pull a glass micropipette and fill it with an intracellular solution.

    • Approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • In voltage-clamp mode, apply a series of depolarizing voltage steps to elicit calcium currents.

    • Perfuse the recording chamber with an extracellular solution containing Pregabalin and record the changes in calcium current amplitude.

  • Data Analysis:

    • Measure the peak amplitude of the calcium currents before and after the application of Pregabalin.

    • Plot the current-voltage (I-V) relationship to assess changes in channel activation.

    • Perform a dose-response analysis to determine the IC50 of Pregabalin's inhibitory effect.

In Vivo Microdialysis: Measuring Neurotransmitter Release in Freely Moving Animals

This technique allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake animals.

Objective: To determine if Pregabalin reduces the release of glutamate in the spinal cord dorsal horn of a neuropathic pain model.[15]

Protocol:

  • Animal Model and Probe Implantation:

    • Induce neuropathic pain in rats using a model such as chronic constriction injury (CCI) of the sciatic nerve.

    • Surgically implant a microdialysis probe into the spinal cord dorsal horn.

    • Allow the animal to recover from surgery.

  • Microdialysis and Sample Collection:

    • Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF).

    • Collect dialysate samples at regular intervals before and after administration of Pregabalin (systemic or intrathecal).

    • Induce neurotransmitter release with a stimulus such as an intraplantar injection of formalin.[15]

  • Sample Analysis:

    • Analyze the concentration of glutamate in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis:

    • Compare the glutamate levels in the dialysate before and after Pregabalin administration to determine the effect on basal and stimulus-evoked release.[15]

Behavioral Models of Neuropathic Pain: Assessing Analgesic Efficacy

Animal models are crucial for evaluating the in vivo efficacy of analgesic compounds.

Objective: To compare the analgesic effects of Pregabalin and Duloxetine in a rat model of neuropathic pain using the von Frey test.[3]

Protocol:

  • Animal Model:

    • Induce neuropathic pain in rats using the CCI or spinal nerve ligation (SNL) model.[3]

  • Von Frey Test for Mechanical Allodynia:

    • Place the rat in a chamber with a wire mesh floor and allow it to acclimate.[6][16]

    • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[6][16]

    • The paw withdrawal threshold is the lowest force that elicits a withdrawal response.[6]

    • Establish a baseline withdrawal threshold before drug administration.

    • Administer Pregabalin, Duloxetine, or a vehicle control and measure the paw withdrawal threshold at various time points after administration.

  • Data Analysis:

    • Compare the post-drug withdrawal thresholds to the baseline and to the vehicle control group to determine the analgesic effect of each compound.[3]

Behavioral_Testing_Workflow start Start model Induce Neuropathic Pain (e.g., CCI model) start->model baseline Establish Baseline (Von Frey Test) model->baseline admin Administer Drug (Pregabalin, Duloxetine, or Vehicle) baseline->admin testing Post-Drug Testing (Von Frey Test at various time points) admin->testing analysis Data Analysis (Compare withdrawal thresholds) testing->analysis end End analysis->end

Caption: Workflow for behavioral testing in a neuropathic pain model.

Conclusion: An Integrated View of Pregabalin's Mechanism

The body of evidence from radioligand binding assays, electrophysiology, in vivo microdialysis, and behavioral studies provides a robust and consistent picture of Pregabalin's primary mechanism of action. Its high-affinity binding to the α2δ-1 subunit of VGCCs, leading to a reduction in excitatory neurotransmitter release, is the well-established foundation of its therapeutic effects.[2][3][4][15]

Head-to-head comparisons with alternatives like SNRIs and TCAs reveal that while different mechanisms can achieve similar clinical endpoints in neuropathic pain, there are nuances in their efficacy profiles and side-effect liabilities.[9][10][11][13] The experimental protocols detailed in this guide provide a framework for the independent verification and further exploration of these mechanisms, empowering researchers to contribute to the ongoing refinement of treatments for neurological and psychiatric disorders.

References

  • Wikipedia. (2024, November 26). Pregabalin.
  • Alles, S. R., & Smith, P. A. (2020). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Frontiers in Cellular Neuroscience, 14, 85.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137–150.
  • Micheva, K. D., Taylor, C. P., & Smith, S. J. (2006). Pregabalin reduces the release of synaptic vesicles from cultured hippocampal neurons. Molecular Pharmacology, 70(2), 467–476.
  • Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., ... & Singh, L. (2006). Pregabalin action at a model synapse: binding to presynaptic calcium channel alpha2-delta subunit reduces neurotransmission in mice. British Journal of Pharmacology, 149(8), 1204–1213.
  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661–669.
  • Coderre, T. J., Kumar, N., Lefebvre, C. D., & Yu, J. S. (2007).
  • DeLeo, J. A., Sorkin, L. S., & Colburn, R. W. (Eds.). (2002). Animal Models of Pain. CRC Press.
  • Patsnap. (2024, July 17). What is the mechanism of Pregabalin? Synapse.
  • BuzzRx. (2024, November 3). Pregabalin vs Gabapentin: What's the Difference?
  • Finnerup, N. B., Attal, N., Haroutounian, S., McNicol, E., Baron, R., Dworkin, R. H., ... & Jensen, T. S. (2015). Pharmacotherapy for neuropathic pain in adults: a systematic review and meta-analysis. The Lancet Neurology, 14(2), 162–173.
  • Houghton, A. K., & Currie, G. (2013). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Frontiers in Pharmacology, 4, 28.
  • Zill, J. M., Weier, K., & Schober, G. (2024). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Frontiers in Pharmacology, 15, 1354020.
  • The Pharmacology Education Project. (2025, February 25). Pharmacology of Pregabalin (Lyrica) ; Mechanism of action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]
  • Toth, C. (2014). Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain. Therapeutic Advances in Drug Safety, 5(1), 38–56.
  • Dr.Oracle. (2025, May 31). What are the alternatives to Lyrica (Pregabalin) for treating neuropathic pain?
  • Dr.Oracle. (2025, May 11). What are the best alternatives to Lyrica (Pregabalin)?
  • Ali, R. H., Tawfeeq, G. S., Mustafa, A. M., Shakir, S. A., Salem, N. G., & Swedi, A. I. (2025). Comparing the effectiveness of pregabalin and duloxetine in the management of neuropathic pain. Zanco Journal of Medical Sciences, 29(1), 195-201.
  • Neuropathic Pain and Modern Medications: Gabapentin, Pregabalin, and Alternatives. (n.d.).
  • K Health. (2022, September 13). Gabapentin Alternatives: Possible Substitutions to Know.
  • Taylor, C. P. (2006). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137-150.
  • Verma, V., Singh, N., & Jaggi, A. S. (2014). Pregabalin in neuropathic pain: evidences and possible mechanisms. Current neuropharmacology, 12(1), 44–56.
  • Ben-Menachem, E. (2004). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 45 Suppl 6, 13–18.
  • Midwest Recovery Centers. (2025, October 17). Alternative Options to Gabapentin and Pregabalin.
  • Field, M. J., Li, Z., & Schwarz, J. B. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin.
  • Dworkin, R. H., O'Connor, A. B., Backonja, M., Farrar, J. T., Finnerup, N. B., Jensen, T. S., ... & Raja, S. N. (2007). Randomized clinical trials of pregabalin for neuropathic pain: methods, results, and implications. Progress in Neurotherapeutics and Neuropsychopharmacology, 1, 1-18.
  • Ibi, D., Kume, T., Katsuki, H., & Akaike, A. (2013). Evaluation of in vitro transdermal permeation, mass spectrometric imaging, and in vivo analgesic effects of pregabalin using a pluronic lecithin organogel formulation in mice. Journal of pharmaceutical sciences, 102(11), 4058–4066.
  • El-Hage, W., & Chanteux, H. (2014). Elucidating the Mechanism of Action of Pregabalin: α2δ as a Therapeutic Target in Anxiety. In Anxiety Disorders. IntechOpen.
  • Sutton, K. G., Martin, D. J., Pinnock, R. D., Lee, K., & Scott, R. H. (2002). Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones. British journal of pharmacology, 135(1), 257–265.
  • Taylor, C. P. (2007). Pharmacology and mechanism of action of pregabalin: The calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150.
  • StatPearls Publishing. (2024). Pregabalin. In StatPearls.
  • Wustrow, D. J., Blakeman, D. P., & Bryans, J. S. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(21), 6643–6647.
  • Bryans, J. S., Wustrow, D. J., & Blakeman, D. P. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α 2 -δ Protein. Journal of medicinal chemistry, 48(21), 6643-6647.
  • Li, Z., Taylor, C. P., Weber, M., & Schwarz, J. B. (2005). Pregabalin activity in standardized receptor-binding assays. Society for Neuroscience Abstracts, 31, 977-12.
  • Bean, B. P. (2018). How to record, analyse and interpret voltage-gated ion channel currents [Video]. YouTube. [Link]
  • Verma, V., Singh, N., & Jaggi, A. S. (2014). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Current neuropharmacology, 12(1), 44–56.
  • Catterall, W. A., Perez-Reyes, E., Snutch, T. P., & Striessnig, J. (2005). Voltage-gated calcium channels (Ca V ): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Li, Z., Taylor, C. P., Weber, M., & Schwarz, J. B. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. European journal of pharmacology, 667(1-3), 80–90.
  • Dolphin, A. C. (2016). The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential. Pharmacological reviews, 68(4), 851–905.
  • Catterall, W. (2014, September 25). William Catterall (U. Washington) Part 3: Voltage-gated Calcium Channels [Video]. iBiology. [Link]
  • Dolphin, A. C. (2012). Voltage-gated calcium channels and their auxiliary subunits: physiology and pathophysiology and pharmacology. The Journal of physiology, 590(Pt 24), 6271–6282.

Sources

A Senior Application Scientist's Guide to Comparative Pharmacokinetic Profiling of Drug Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically effective therapeutic is often dictated by its pharmacokinetic (PK) profile. The subtle art of modifying a chemical scaffold to create derivatives with superior absorption, distribution, metabolism, and excretion (ADME) properties is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of different drug derivatives, supported by experimental data and protocols, to empower you in your drug discovery endeavors.

The Decisive Role of Physicochemical Properties in Pharmacokinetics

The journey of a drug through the body is fundamentally governed by its physicochemical properties.[1][2] Any chemical modification to a parent compound, whether it's the addition of an alkyl group, the formation of a prodrug, or conjugation to a macromolecule, will inevitably alter these properties and, consequently, its pharmacokinetic behavior.[3][4]

Key physicochemical parameters that are modulated in drug derivatives include:

  • Lipophilicity: A critical factor for membrane permeability and absorption.[2] Highly lipophilic compounds readily cross cell membranes but may suffer from poor aqueous solubility and increased metabolic clearance.[5][6]

  • Solubility: Essential for dissolution in gastrointestinal fluids for oral absorption. Poorly soluble drugs often exhibit low and variable bioavailability.[6]

  • Molecular Size and Weight: Smaller molecules (typically < 500 Da) generally show better oral bioavailability and can more easily traverse biological membranes.[2]

  • Ionization (pKa): The ionization state of a drug influences its solubility and ability to cross membranes.[2][5] The non-ionized form is typically more lipid-soluble and permeable.[2][5]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors affects a molecule's interaction with water and biological targets, influencing both solubility and permeability.[1]

Strategic chemical modifications aim to strike an optimal balance between these properties to achieve a desirable pharmacokinetic profile.[7]

Case Study: Enhancing Oral Bioavailability Through Prodrug Derivatization

A common strategy to improve the pharmacokinetic properties of a drug is the development of a prodrug.[8] Prodrugs are inactive derivatives that are converted into the active parent drug within the body.[8] This approach can overcome challenges such as poor solubility, low permeability, and extensive first-pass metabolism.[8][9]

Scenario: Consider an active pharmaceutical ingredient (API) with potent in vitro activity but poor oral bioavailability due to low aqueous solubility. To address this, two common derivatization strategies are employed: an ester prodrug and a phosphate ester prodrug.

Table 1: Comparative Pharmacokinetic Parameters of an API and its Prodrug Derivatives

ParameterParent APIEster ProdrugPhosphate Ester Prodrug
Aqueous Solubility (mg/mL) 0.010.510.0
Oral Bioavailability (%) < 52560
Cmax (ng/mL) 50300800
Tmax (hr) 2.01.51.0
t1/2 (hr) 4.04.24.1
AUC (ng·hr/mL) 20015004000

Data are hypothetical and for illustrative purposes.

Analysis:

  • The Phosphate Ester Prodrug demonstrates a significant improvement in aqueous solubility, leading to enhanced dissolution and a substantial increase in oral bioavailability (60%) compared to the parent API (<5%).

  • The Ester Prodrug shows a moderate improvement in bioavailability (25%), indicating that while solubility was increased, it may not have been the sole limiting factor for absorption.

  • The pharmacokinetic profiles, as indicated by Cmax, Tmax, and AUC, reflect the improved absorption of the prodrugs. The half-life (t1/2) of the parent drug remains relatively unchanged, suggesting that the derivatization primarily impacted absorption rather than elimination.

Experimental Workflows for Comparative Pharmacokinetic Profiling

A robust comparative analysis relies on well-designed in vitro and in vivo experiments. These studies provide the data necessary to understand the ADME properties of each derivative.[10][11]

In Vitro ADME Assays: Early Insights into Drug Fate

In vitro models offer a controlled environment to assess specific pharmacokinetic properties early in the drug discovery process.[11][12]

Diagram 1: In Vitro ADME Screening Workflow

G cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_data Data Analysis & Ranking caco2 Caco-2 Permeability analysis Calculate in vitro CLint Rank Derivatives caco2->analysis microsomes Liver Microsomal Stability microsomes->analysis hepatocytes Hepatocyte Stability hepatocytes->analysis ppb Plasma Protein Binding ppb->analysis G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Processing & Analysis cluster_pk Pharmacokinetic Analysis iv_dose Intravenous (IV) Dosing sampling Serial blood collection (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) iv_dose->sampling po_dose Oral (PO) Dosing po_dose->sampling processing Plasma separation LC-MS/MS analysis sampling->processing pk_params Calculate CL, Vd, t1/2, AUC, F% processing->pk_params

Caption: A standard workflow for an in vivo pharmacokinetic study.

Protocol: Rodent Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of the drug derivatives following intravenous (IV) and oral (PO) administration in rodents (e.g., rats or mice).

Methodology:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dosing:

    • IV Administration: Administer a single bolus dose of the derivative via the tail vein.

    • PO Administration: Administer a single dose via oral gavage.

  • Blood Collection: Collect serial blood samples (typically via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the derivative (and any major metabolites) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate the following parameters:

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Half-life (t1/2): The time required for the plasma concentration to decrease by half.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation (calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100).

Integrating Data for Informed Decision-Making

The ultimate goal of a comparative pharmacokinetic study is to select the derivative with the most promising profile for further development. This involves a holistic analysis of both in vitro and in vivo data. A derivative with high permeability in the Caco-2 assay, good stability in liver microsomes, and high oral bioavailability in an animal model would be a strong candidate to move forward.

By systematically evaluating the impact of chemical modifications on the ADME properties of your compounds, you can de-risk your drug discovery programs and increase the probability of success in developing safe and effective medicines.

References

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC - PubMed Central.
  • What are the physicochemical properties affecting drug distribution? - Patsnap Synapse.
  • Physicochemical Properties and Pharmacokinetics | Request PDF - ResearchGate.
  • Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable.
  • Impact of physiochemical properties on pharmacokinetics of protein therapeutics - PubMed.
  • On In Vivo vs. In Vitro Models.
  • Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development - PubMed Central.
  • Integration of In Vitro and In Vivo Models to Predict Cellular and Tissue Dosimetry of Nanomaterials Using Physiologically Based Pharmacokinetic Modeling | ACS Nano - ACS Publications.
  • What are the physicochemical properties of drug? - LookChem.
  • In Vitro Models, In Vivo Models, and Pharmacokinetics: What Can We Learn from In Vitro Models? | Clinical Infectious Diseases | Oxford Academic.
  • In vivo-in vitro-in silico pharmacokinetic modelling in drug development: current status and future directions - PubMed.
  • (PDF) Chemical structure modifications and nano‐technology applications for improving ADME‐Tox properties, a review - ResearchGate.
  • Pharmacokinetics of prodrugs. A) Representative pharmacokinetics profiles for the imaging probes containing PEG3k or DSPE‐PEG protraction arm and Cy7 as an imaging fluorophore. (BALB/cJRj mice, sc dose administration. For detail, see the Supporting Information. The results are expressed as means ± SD (N=4). B) Quantitative tumor localization data obtained in two consecutive experiments for pairwise comparison of PEG3k with DSPE‐PEG and PEG3k and Tr‐PEG (BALB/c‐nu mice, MDA‐MB‐231 xenografts sc dose administration. For detail, see the Supporting Information. The results are represented as means of quadruplets ± SD (n=4). Statistical significance was evaluated using an unpaired t‐test. P ≤0.05 (*), P ≤0.01 (**). - ResearchGate.
  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - NIH.
  • What is ADME and how does it fit into drug development? - BioIVT.
  • How Alkyls Influence Medicinal Chemistry Developments? - Patsnap Eureka.
  • Comparative pharmacokinetics and pharmacodynamics of the new propofol prodrug GPI 15715 and propofol emulsion - PubMed.
  • Understanding the pharmacokinetics of prodrug and metabolite - Semantic Scholar.
  • PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW.
  • Effect of chemical modification on the pharmacokinetics and biodistribution of carboxymethyl dextran as a drug carrier - PubMed.
  • Understanding the pharmacokinetics of prodrug and metabolite - PMC - NIH.

Sources

A Critical Evaluation of (S)-3-Amino-5-methyl-hexanoic Acid: Navigating the Gaps in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: January 2026

(S)-3-Amino-5-methyl-hexanoic acid, widely known as pregabalin, represents a significant therapeutic advance in the management of neuropathic pain, epilepsy, and generalized anxiety disorder. As a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its development was a step forward in moving beyond traditional analgesics. However, more than a decade of clinical use has illuminated not only its therapeutic benefits but also the significant limitations and unanswered questions that persist within the current body of research.

This guide provides a critical evaluation for researchers, scientists, and drug development professionals. It delves into the nuanced limitations of our current understanding of pregabalin, compares its performance against established and emerging alternatives using available clinical data, and outlines key experimental protocols to foster a deeper, more critical perspective on future research and development in this field.

Part 1: Deconstructing the Mechanism of Action: Knowns and Critical Unknowns

The accepted mechanism of action for pregabalin is its high-affinity binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1] This interaction is crucial, as it is thought to reduce the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1] While elegant, this model is an oversimplification and represents the first major limitation in our understanding: the knowledge gap between target binding and clinical effect.

Key Limitations:

  • Incomplete Mechanistic Picture: While binding to the α2δ-1 subunit is established, the full cascade of downstream signaling events remains incompletely characterized. The precise molecular changes that lead to a stabilized, less excitable neuronal state are not fully elucidated. This lack of a complete pathway makes it difficult to predict patient response or develop more targeted second-generation molecules.

  • Broad Spectrum of Activity: Pregabalin is approved for a diverse range of conditions, from diabetic peripheral neuropathy and postherpetic neuralgia to fibromyalgia and epilepsy.[2] The common mechanistic thread linking these disparate disorders through the α2δ-1 subunit is not well-defined, suggesting that our current understanding is missing key pieces of the puzzle.

  • GABA Analogue Misnomer: Despite its structural similarity to GABA, pregabalin does not bind to GABA receptors (GABA-A or GABA-B) and does not modulate GABA transport or metabolism.[1] This distinction is critical and underscores that its therapeutic effects are independent of the primary inhibitory neurotransmitter system it was designed to mimic.

Visualizing the Accepted Pathway

The following diagram illustrates the current consensus on pregabalin's mechanism at the presynaptic terminal.

Pregabalin_Mechanism cluster_presynaptic Presynaptic Neuron Terminal VGCC Voltage-Gated Calcium Channel (VGCC) a2d1 α2δ-1 Subunit Vesicle Synaptic Vesicle (contains Glutamate, Substance P) Release Vesicle->Release Fusion & Exocytosis Synaptic_Cleft Synaptic Cleft Release->Synaptic_Cleft Glutamate, Substance P Pregabalin (S)-3-Amino-5-methyl- hexanoic acid (Pregabalin) Pregabalin->a2d1 Binds & Inhibits Ca_influx Ca²⁺ Influx Ca_influx->Vesicle Triggers Action_Potential Action Potential Action_Potential->VGCC Depolarization Postsynaptic_Neuron Postsynaptic Neuron Pain_Signal Pain Signal Propagation Postsynaptic_Neuron->Pain_Signal Reduced_Pain_Signal Reduced Pain Signal Propagation

Caption: Pregabalin binds to the α2δ-1 subunit of VGCCs, inhibiting calcium influx and reducing neurotransmitter release.

Part 2: Limitations in Clinical Research & Application

While numerous randomized controlled trials (RCTs) have established the efficacy of pregabalin over placebo, a critical look at the data reveals significant limitations.[2]

  • Modest Efficacy & High Placebo Response: A meta-analysis of pregabalin for neuropathic pain found that while it has beneficial effects, the quality of evidence is often low.[3] Many trials are hampered by a high placebo response rate, making it difficult to discern the true effect size of the drug. For many patients, the pain relief is only partial.[1]

  • Significant Adverse Events: The therapeutic window for pregabalin is often constrained by its side-effect profile. Dizziness, somnolence, peripheral edema, and weight gain are common and frequently lead to discontinuation.[1][3] A systematic review showed that patients on pregabalin were significantly more likely to withdraw from trials due to adverse events compared to placebo.[2]

  • Short-Term Focus: Most pivotal trials have a duration of 12-15 weeks.[4][5] Given the chronic nature of neuropathic pain, this represents a major research gap. The long-term efficacy, safety, and potential for tolerance or dependence are not as rigorously studied.

  • Limited Comparative Effectiveness Data: There are few direct, head-to-head trials comparing pregabalin to other first-line treatments.[6] Much of the comparative data comes from network meta-analyses, which have their own inherent limitations.[7] One study directly comparing treatments found that nortriptyline and duloxetine outperformed pregabalin when considering both efficacy and dropout rates.[8]

Part 3: Comparative Analysis with Therapeutic Alternatives

No single agent is universally effective for neuropathic pain. A comparison with other first-line agents is essential for contextualizing the utility and limitations of pregabalin. The primary alternatives include gabapentin, tricyclic antidepressants (TCAs) like amitriptyline, and serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine.[9][10]

Table 1: Performance Comparison of First-Line Neuropathic Pain Agents
FeatureThis compound (Pregabalin)GabapentinAmitriptyline (TCA)Duloxetine (SNRI)
Primary Mechanism Binds to α2δ-1 subunit of VGCCs[1]Binds to α2δ-1 subunit of VGCCs[11]Blocks reuptake of serotonin and norepinephrine; also blocks sodium channels, alpha-adrenergic, and histamine receptors[9]Blocks reuptake of serotonin and norepinephrine[12]
NNT (for 50% pain relief) 4-6 (Dose-dependent)[1]~4-6~3-4~5-6
Common Adverse Events Dizziness, somnolence, peripheral edema, weight gain[3]Dizziness, somnolence, ataxia[6]Dry mouth, sedation, constipation, orthostatic hypotension, cardiac effects[9]Nausea, dry mouth, somnolence, fatigue, decreased appetite[12]
Dosing Schedule Typically Twice Daily (BID)[11]Typically Three Times Daily (TID)[11]Once Daily (QHS)[11]Once Daily[12]
Key Limitations Potential for misuse/dependence, cognitive effects, cost (historically)Slower titration, less predictable pharmacokinetics than pregabalinSignificant anticholinergic and cardiovascular side effects, risk in elderlyNausea can be treatment-limiting, potential for discontinuation syndrome

NNT (Number Needed to Treat) values are approximate and can vary based on the specific neuropathic pain condition and study population. Sources for NNT are derived from pooled analyses and systematic reviews.

Part 4: The Stereochemical Imperative: Synthesis and Purity

The biological activity of 3-amino-5-methyl-hexanoic acid resides almost exclusively in the (S)-enantiomer.[13] The (R)-enantiomer is significantly less active. This stereoselectivity is a critical consideration for drug development and manufacturing, as inefficient or poorly controlled synthesis can lead to an impure product with reduced efficacy.

Several synthetic routes have been developed, broadly categorized into:

  • Resolution of a Racemic Mixture: Early methods involved synthesizing a racemic mixture of the compound and then separating the enantiomers, often through diastereomeric salt formation with a chiral resolving agent like (S)-(+)-mandelic acid.[14]

  • Asymmetric Synthesis: More advanced and efficient methods create the desired (S)-enantiomer directly. A key strategy involves the asymmetric hydrogenation of a cyano-substituted precursor using a chiral rhodium catalyst, such as one complexed with a DuPHOS ligand.[13][15]

Workflow: Asymmetric Synthesis of (S)-Pregabalin

This diagram outlines a modern, efficient chemoenzymatic route to produce the active (S)-enantiomer.

Caption: A streamlined asymmetric synthesis route to (S)-Pregabalin, ensuring high enantiomeric purity.

Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess (e.e.) of a synthesized batch of this compound.

Rationale: This protocol is a self-validating system. The separation of enantiomers on a chiral stationary phase provides direct, quantitative evidence of stereochemical purity, which is directly linked to the drug's potency and quality.

Methodology:

  • Derivatization:

    • React the sample (containing both R and S enantiomers) with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. This is necessary as the native molecule lacks a strong chromophore for UV detection.

    • Causality: The formation of diastereomers allows separation on a standard (non-chiral) reversed-phase column, as they have different physical properties. The dinitrophenyl group provides a strong UV absorbance for sensitive detection.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 340 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a standard of the racemic mixture to determine the retention times of the derivatized R and S enantiomers.

    • Inject the derivatized sample.

    • Integrate the peak areas for the two diastereomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

  • Acceptance Criteria: For pharmaceutical-grade product, the enantiomeric excess must be >99.5%.

Conclusion and Future Research Directions

This compound remains a cornerstone of neuropathic pain management, but the limitations in our understanding and its clinical application are clear. The therapeutic ceiling is often modest, and the side-effect burden is significant for a substantial patient population.

Future research must be directed towards:

  • Elucidating Downstream Mechanisms: Moving beyond the α2δ-1 subunit to map the precise intracellular signaling pathways will be critical for developing next-generation therapeutics with improved efficacy and specificity.

  • Conducting Robust, Long-Term Comparative Trials: There is a pressing need for well-designed, head-to-head clinical trials that compare first-line agents over longer durations (≥1 year) to better reflect the chronic nature of neuropathic pain and assess long-term safety and tolerability.

  • Biomarker Discovery for Patient Stratification: Identifying genetic, proteomic, or metabolic biomarkers that can predict a patient's response to pregabalin or their susceptibility to adverse events would be a paradigm shift, moving from a trial-and-error approach to personalized pain medicine.

  • Developing Novel α2δ-1 Ligands: While pregabalin is effective, there is scope for developing new chemical entities that bind to the α2δ-1 subunit with different kinetics, tissue distribution, or downstream modulatory effects, potentially separating analgesic properties from unwanted CNS side effects.

By critically evaluating the existing research and acknowledging its limitations, the scientific community can better direct its efforts toward developing safer, more effective, and more personalized treatments for the millions of patients suffering from neuropathic pain.

References

  • Dr.Oracle. (2025, May 31). Alternatives to Lyrica (pregabalin) for treating neuropathic pain?
  • Dr.Oracle. (2025, May 13). What are the best alternatives to Lyrica (Pregabalin)?
  • Midwest Recovery Centers. (2025, October 17). Alternative Options to Gabapentin and Pregabalin.
  • Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry.
  • Sedgwick. (2019, August 23). Gabapentin and Lyrica: Safer alternatives for pain management?
  • Drugs.com. Pregabalin Alternatives Compared.
  • Srinivasan, V., et al. (2016). Comparative Efficacy and Safety of Six Antidepressants and Anticonvulsants in Painful Diabetic Neuropathy: A Network Meta-analysis. The Journal of Clinical Pharmacology.
  • ResearchGate. (2025, August 6). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation | Request PDF.
  • Frontiers. (2022, March 20). Comparative Efficacy and Safety of 11 Drugs as Therapies for Adults With Neuropathic Pain After Spinal Cord Injury: A Bayesian Network Analysis Based on 20 Randomized Controlled Trials.
  • ResearchGate. Comparative study of safety and efficacy of pregabalin, gabapentin and amitriptyline in management of neuropathic pain.
  • Markman, J. D., et al. (2015). Double-blind, randomized, controlled, crossover trial of pregabalin for neurogenic claudication. Neurology.
  • Neuroscience News. (2020, October 16). The Most Effective Drugs for Common Type of Neuropathic Pain.
  • Al-Quliti, K. W., et al. (2022). Efficacy of pregabalin, amitriptyline, and gabapentin for neuropathic pain. Journal of Pain Research.
  • Figshare. Collection - An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation - The Journal of Organic Chemistry.
  • Derry, S., et al. (2019). Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials. BMJ Open.
  • Wei, G., et al. (2017). Pregabalin for the treatment of neuropathic pain in adults: a systematic review of randomized controlled trials. International Journal of Clinical and Experimental Medicine.
  • Grote, T. M., et al. (1998). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. Google Patents.
  • Grote, T. M., et al. (2011). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - pregabalin. Google Patents.
  • U.S. Food and Drug Administration. (2016). Clincial Review (Pregabalin).
  • PubChem. This compound.
  • Toth, C. (2014). Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain. Therapeutic Advances in Drug Safety.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-Amino-5-methyl-hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-3-Amino-5-methyl-hexanoic acid, a beta-amino acid and a structural analog of the pharmaceutical agent pregabalin. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste segregation. This compound is not a benign substance; it possesses specific hazards that necessitate its treatment as a regulated chemical waste stream.[1]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks.[1]

Hazard Class GHS Code Description Primary Precaution
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.Mandates use of safety glasses or goggles.
Skin Corrosion/IrritationH315Causes skin irritation.Requires chemical-resistant gloves and a lab coat.
Specific Target Organ ToxicityH335May cause respiratory irritation.Handling should occur in a well-ventilated area or fume hood.
Skin SensitizationH317May cause an allergic skin reaction.Avoids direct contact; requires immediate washing upon exposure.

This data is synthesized from the PubChem database and represents a composite of notifications from various suppliers.[1]

Given these potential hazards, under no circumstances should this compound or its solutions be disposed of via sanitary sewer (sink) or as common solid waste (trash).[2] Such actions risk environmental release and contravene standard laboratory practice.

Procedural Workflow for Safe Disposal

The following protocol outlines a self-validating system for the collection and disposal of this compound waste, ensuring compliance and safety from the point of generation to final removal.

Required Personal Protective Equipment (PPE)

Based on the risk assessment, the following minimum PPE must be worn when handling the compound for disposal:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for tears or holes before use and changed immediately if contamination occurs.[2][3]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.[2]

  • Respiratory Protection: If there is a significant risk of generating dust (e.g., during a large spill cleanup), a NIOSH-approved respirator should be used. All routine handling of the solid should be performed within a certified chemical fume hood to control airborne particulates.[2]

Waste Characterization and Segregation

All waste containing this compound, including contaminated consumables (e.g., weigh boats, wipes), must be classified as hazardous chemical waste.[2][4]

Causality: While not specifically listed as an acutely hazardous "P-listed" waste by the U.S. Environmental Protection Agency (EPA), its irritant properties require it to be managed under the Resource Conservation and Recovery Act (RCRA) framework to protect human health and the environment.[5][6]

Segregation Protocol:

  • Solid Waste: Collect pure this compound, contaminated spill cleanup materials, and contaminated PPE in a designated container for solid organic chemical waste.

  • Liquid Waste: If the compound is in solution, collect it in a designated, leak-proof container for non-halogenated organic waste.

  • Incompatibilities: As a general precaution for amino acids, avoid mixing this waste stream with strong oxidizing agents, strong acids, or strong bases to prevent potentially violent or exothermic reactions.[7] Store waste containers in a manner that physically separates them from incompatible chemicals.[7][8]

Waste Containerization and Labeling

Proper containment and communication are critical for safe waste management.

  • Container Selection: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum). The container must have a secure, tight-fitting lid to prevent leaks or spills.[7] Never use food-grade containers.[7]

  • Labeling: The container must be labeled at the moment the first drop of waste is added. The label must, at a minimum, include the following information as mandated by OSHA and EPA regulations:[4]

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • A clear indication of the associated hazards (e.g., "Irritant," "Sensitizer").[4]

    • The accumulation start date (the date the first waste is added to the container). This is critical for tracking storage time limits.[4]

On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][9]

  • Location: The SAA must be under the direct control of laboratory personnel. It can be a designated area within a fume hood or a secondary containment bin on a workbench.[4]

  • Volume Limits: A lab can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the full container must be moved to the central storage area within three days.[9]

  • Container Management: The waste container must be kept closed at all times except when actively adding waste.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.

G Disposal Workflow for this compound cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal start Waste Generated (this compound or contaminated material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize as Hazardous Chemical Waste ppe->characterize segregate Segregate Waste Stream (Solid vs. Liquid, Avoid Incompatibles) characterize->segregate container Select Compatible, Sealable Waste Container segregate->container label_container Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Accumulation Date container->label_container store Store in Designated SAA (Keep container closed) label_container->store monitor Monitor Fill Level & Accumulation Time store->monitor full Container Full or Time Limit Reached? monitor->full full->monitor No arrange_pickup Arrange Pickup by Institutional EHS / Certified Vendor full->arrange_pickup Yes end_node Waste Removed for Final Disposal arrange_pickup->end_node

Caption: A workflow for the proper disposal of this compound.

Contingency Planning: Spills and Decontamination

Minor Spill Cleanup Protocol

For small spills of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Perform cleanup in a fume hood or ensure the area is well-ventilated.

  • Wear PPE: Don the appropriate PPE as described in section 2.1.

  • Contain and Collect: Gently sweep up the solid material to avoid generating dust.[3] A damp cloth or a vacuum fitted with a HEPA filter can also be used.[10][11]

  • Place in Waste Container: Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.[3][12]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Wash Hands: Wash hands thoroughly after the cleanup is complete.

Decontamination of "RCRA Empty" Containers

For a container to be considered "RCRA Empty" and disposed of as non-hazardous waste, it must be triple-rinsed.[13]

  • Initial Removal: Empty the container of all contents to the maximum extent possible.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or ethanol).

  • Collect Rinsate: Crucially, the rinsate from each rinse must be collected and disposed of as hazardous waste. [14] It should be added to the appropriate liquid hazardous waste container.

  • Deface Label: Once the container is triple-rinsed and dry, completely remove or deface the original chemical label to prevent confusion.[15]

  • Final Disposal: The clean, defaced container can now be disposed of in the regular laboratory glass or plastic recycling bin, according to institutional policy.

By adhering to this comprehensive guide, laboratory professionals can manage this compound waste with confidence, ensuring a safe working environment and maintaining full regulatory compliance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols, as they are the final authority for waste management in your facility.

References

  • Safety Data Sheet: (S)-3-(Boc-amino)-5-methylhexanoic acid. Fisher Scientific. URL: https://www.fishersci.com/sds/
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. URL: https://www.duralabel.com/resources/osha-rules-for-hazardous-chemicals
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply. URL: https://www.creativesafetysupply.com/articles/osha-chemical-storage-requirements/
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration (OSHA). URL: https://www.osha.gov/hazardous-waste/standards
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. URL: https://www.labmanager.com/lab-health-and-safety/managing-hazardous-chemical-waste-in-the-lab-20593
  • This compound | C7H15NO2. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2761525
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. URL: https://cleanmanagement.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL: https://www.cwu.edu/safety/sites/cts.cwu.edu.safety/files/documents/Lab%20Waste%20Disposal%20Guidelines.pdf
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. URL: https://www.cdms.com/post/osha-hazardous-waste-disposal-guidelines-a-comprehensive-overview
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.
  • Management of Waste. Prudent Practices in the Laboratory, National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/books/NBK55894/
  • Pregabalin Capsules - Safety Data Sheet. Pfizer. URL: https://www.pfizer.com/products/product-detail/lyrica
  • (S)-Pregabalin - Safety Data Sheet. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/s-pregabalin-148553-51-3
  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. URL: https://www.sfasu.edu/ehsrm/programs/chemical-lab/waste/non-hazardous
  • Pregabalin Diethylamide D-Tartrate - Safety Data Sheet. USP. URL: https://www.usp.org/
  • LYRICA, ALOND, BRILLIOR - Safety Data Sheet. Pfizer. URL: https://www.pfizer.com/products/product-detail/lyrica
  • 3-Amino-4-methylpentanoic acid - Safety Data Sheet. MedChemExpress. URL: https://www.medchemexpress.com/sds/3-amino-4-methylpentanoic-acid.html
  • 3-(Aminomethyl)-5-methylhexanoic acid - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB5500828_EN.htm
  • In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. URL: https://protect.iu.edu/environmental-health/waste-management/in-lab.html
  • Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. URL: https://research.rowan.edu/officeofresearch/compliance/labsafety/Laboratory%20Waste/non-hazardous-waste-disposal-guide.pdf
  • (R)-3-amino-5-methyl-hexanoic acid. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/657508
  • Proper Disposal of 2-Amino-2-(p-tolyl)acetic Acid: A Guide for Laboratory Professionals. BenchChem. URL: https://www.benchchem.com/
  • Safety Data Sheet: Amino acid. Carl ROTH. URL: https://www.carlroth.com/
  • 3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid. TCI Chemicals. URL: https://www.tcichemicals.com/IN/en/p/A2934
  • USP 800 & Hazardous Drug Disposal. Stericycle. URL: https://www.stericycle.com/en-us/solutions/regulated-waste-disposal/pharmaceutical-waste-disposal/usp-800-hazardous-drug-disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-3-Amino-5-methyl-hexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key building block in pharmaceutical research and development, (S)-3-Amino-5-methyl-hexanoic acid, a derivative of the beta-amino acid l-beta-homoleucine, requires meticulous handling to ensure operator safety and experimental integrity. While not acutely toxic, its classification warrants specific protective measures to mitigate risks associated with irritation and potential sensitization. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, designed for the professional laboratory environment. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each step is critical.

Hazard Identification and Core Risk Assessment

The foundation of any safety protocol is a thorough understanding of the material's intrinsic hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks that directly inform our PPE and handling strategy.[1] The compound is a solid, typically a powder or crystalline material, making dust generation a primary concern.

The primary routes of occupational exposure are inhalation of airborne particles, direct skin contact, and eye contact. The hazard profile necessitates a control strategy centered on containment and barrier protection.

Table 1: GHS Hazard Profile for this compound

Hazard StatementGHS ClassificationPotential Effect & Rationale for Protection
H315 Skin Irritation (Category 2)Causes skin irritation upon direct contact. Impermeable gloves and a lab coat are essential to prevent this.[1][2]
H317 Skin Sensitization (Category 1)May cause an allergic skin reaction after repeated exposure. Consistent glove use is critical to prevent sensitization.[1][3]
H319 Serious Eye Irritation (Category 2A)Causes serious, potentially damaging eye irritation. ANSI-approved safety glasses are the minimum requirement; goggles are recommended.[1][2]
H335 Respiratory Tract IrritationMay cause respiratory irritation if dust is inhaled. Engineering controls (fume hood) are the first line of defense.[1][4]

Essential Personal Protective Equipment (PPE) Protocol

Based on the risk assessment, a multi-layered PPE approach is required. This protocol represents the minimum standard for handling this compound in solid form.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where this chemical is handled.[5]

  • Recommended Practice: For procedures with a higher risk of dust generation, such as weighing or transfer of large quantities, it is best practice to use chemical splash goggles. Goggles provide a complete seal around the eyes, offering superior protection against airborne particulates.

  • High-Risk Operations: If there is a significant splash hazard (e.g., when dissolving the compound), a face shield should be worn in addition to safety goggles.[5][6]

Skin and Body Protection
  • Hand Protection: Chemical-resistant gloves are mandatory.

    • Recommended Material: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[7]

    • Rationale: The selection of nitrile is based on its effective barrier properties against the skin irritation (H315) and sensitization (H317) hazards.[1][3] For prolonged handling, consult the glove manufacturer's compatibility data.

  • Body Protection: A standard, long-sleeved laboratory coat is required to protect against skin contact and to prevent contamination of personal clothing.[5][7] Ensure the lab coat is fully buttoned.

  • Footwear: Closed-toe shoes, constructed of a liquid-resistant material, are a standard requirement for all laboratory work and must be worn when handling this compound.[5][6]

Respiratory Protection

The potential for respiratory irritation (H335) makes control of airborne dust the most critical aspect of safe handling.[1]

  • Primary Engineering Control: All weighing and handling of powdered this compound should be performed within a certified chemical fume hood.[5] This is the most effective way to contain dust at the source.

  • Secondary Respiratory Protection: In the rare event that a fume hood is not available or if a procedure has a high potential to generate dust outside of a hood, a NIOSH-approved respirator is required. A half-mask respirator with P100 (HEPA) particulate filters is the appropriate choice.

Operational Workflow: From Receipt to Disposal

A systematic workflow ensures that safety measures are integrated into every step of the handling process. This procedural approach minimizes the risk of exposure and contamination.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific work area, preferably within a fume hood. Ensure the area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers) before retrieving the chemical.

  • Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your gloves. This sequence prevents contamination of your protective gear.

  • Handling the Compound:

    • Perform all manipulations that may generate dust inside the fume hood.

    • When weighing, use a micro-spatula to carefully transfer the powder. Avoid tapping or dropping the container, which can aerosolize the fine particles.

    • If adding the solid to a solvent, do so slowly to prevent splashing.

  • Post-Handling Decontamination:

    • Carefully clean any residual powder from the work surface using a damp cloth or towel, ensuring not to generate dust.

    • Wipe down all equipment and the exterior of the primary container before returning it to storage.

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent self-contamination. First, remove gloves (using a proper technique to avoid touching the outside with bare skin), then the lab coat, and finally, your eye protection.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.[7]

G prep 1. Preparation - Designate area in fume hood - Assemble equipment don 2. Don PPE - Lab Coat - Eye Protection - Gloves prep->don Enter Work Area handle 3. Handling - Weigh/transfer in hood - Minimize dust generation don->handle decon 4. Decontamination - Clean work surface - Wipe down equipment handle->decon doff 5. Doff PPE - Gloves - Lab Coat - Eye Protection decon->doff wash 6. Personal Hygiene - Wash hands thoroughly doff->wash dispose 7. Waste Disposal - Segregate contaminated waste - Follow institutional guidelines wash->dispose End of Procedure

Caption: Safe Handling Workflow for this compound.

Emergency Response and Disposal

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[4][9]

  • Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed, labeled container for disposal. Decontaminate the area with a wet wipe.

Disposal Plan

All waste, including unused chemicals and contaminated materials (gloves, weigh boats, paper towels), must be disposed of as chemical waste.[5]

  • Unused Chemical: Collect in a clearly labeled, sealed, and chemically compatible container for hazardous waste disposal.[5]

  • Contaminated PPE & Materials: Dispose of in a designated laboratory waste container. Do not discard in regular trash.[5]

  • Regulatory Compliance: All disposal must be conducted in strict accordance with local, state, and federal regulations.[8]

References

  • This compound | C7H15NO2 | CID 2761525.
  • (R)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 6934243.
  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]
  • Personal Protective Equipment. The University of British Columbia. [Link]
  • MSDS of 3-Carbamoymethyl-5-methylhexanoic acid. Capot Chemical Co., Ltd. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-3-Amino-5-methyl-hexanoic acid
Reactant of Route 2
(S)-3-Amino-5-methyl-hexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.